molecular formula C16H16F5OPS3 B8227349 (-)-psi Reagent

(-)-psi Reagent

Cat. No.: B8227349
M. Wt: 446.5 g/mol
InChI Key: YPYCUYPOHPPYAS-XYBLESJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The (-)-PSI Reagent is a pivotal P(V)-based tool developed to enable the programmable, traceless, and diastereoselective incorporation of phosphorothioate (PS) linkages into nucleotidic architectures . This air- and moisture-tolerant reagent, which features a rigid, limonene-derived chiral backbone, represents a major departure from traditional P(III)-based phosphoramidite strategies, offering a more efficient and operationally simple protocol . By selecting the (-)-PSI Reagent enantiomer, researchers can access (S)-PS linked oligonucleotides with complete stereocontrol at phosphorus, a critical capability for studying the structure-activity relationships of therapeutic oligonucleotides . The reagent operates through a defined sequence involving a loading step, where the first nucleoside is appended, followed by a coupling step to form the chiral internucleotide linkage as a single diastereoisomer in high yield . The power of this reagent system has been demonstrated in the robust and stereocontrolled synthesis of various constructs, including antisense oligonucleotides (ASOs) and cyclic dinucleotides (CDNs), which are of significant interest for drug discovery and development . Furthermore, Ψ-loaded reagent modules have shown striking selectivity for serine residues in polypeptides, enabling chemoselective bioconjugation and expanding the toolbox for site-selective modification of biomolecules . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, or for any human or veterinary clinical application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3aS,6R,7aS)-3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F5OPS3/c1-7(2)8-4-5-16(3)9(6-8)22-23(24,26-16)25-15-13(20)11(18)10(17)12(19)14(15)21/h8-9H,1,4-6H2,2-3H3/t8-,9+,16+,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYCUYPOHPPYAS-XYBLESJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1)OP(=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H](C1)O[P@](=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F5OPS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(-)-psi Reagent: A Technical Guide to Stereocontrolled Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (-)-psi (Phosphorus-Sulfur Incorporation) Reagent is a cutting-edge, air- and moisture-tolerant P(V)-based reagent developed for the stereocontrolled synthesis of phosphorothioate (B77711) (PS) oligonucleotides. This technical guide provides an in-depth overview of the (-)-psi Reagent, its mechanism of action, and its application in the synthesis of stereopure oligonucleotides, particularly antisense oligonucleotides (ASOs). The information presented here is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this innovative technology.

The introduction of a phosphorothioate linkage in place of the natural phosphodiester backbone in oligonucleotides significantly enhances their therapeutic potential by increasing their resistance to nuclease degradation. However, this modification introduces a chiral center at the phosphorus atom, leading to a mixture of Rp and Sp diastereomers when synthesized using conventional methods. The (-)-psi Reagent and its enantiomer, (+)-psi Reagent, offer a solution to this challenge by enabling the synthesis of stereopure (S)-PS and (R)-PS linked oligonucleotides, respectively. This stereocontrol is crucial as the biological activity of phosphorothioate oligonucleotides, particularly their ability to elicit RNase H-mediated cleavage of target mRNA, is often dependent on the stereochemistry of the PS linkage.

Core Concepts: The (-)-psi Reagent

The (-)-psi Reagent is built upon a rigid, limonene-derived backbone anchored to an oxathiaphospholane (B1262164) (OTP) sulfide (B99878) core and features a stable perfluorinated thiophenol leaving group. This unique structure provides a remarkable balance of stability and reactivity, allowing for efficient and stereoselective phosphorus-sulfur incorporation.

Chemical Structure:

The chemical name for the (-)-psi Reagent is (2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1][2][3]oxathiaphosphole 2-sulfide.

Mechanism of Action:

Unlike traditional phosphoramidite (B1245037) (P(III)) chemistry, the (-)-psi Reagent operates via a P(V)-based platform, completely bypassing the need for an oxidation step to create the phosphorothioate linkage. The synthesis involves a two-step process:

  • Loading: The first nucleoside is loaded onto the (-)-psi Reagent in the presence of an activator, typically 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to form a stable OTP-nucleoside adduct.

  • Coupling: The subsequent nucleoside is then coupled to the OTP-nucleoside adduct, again activated by DBU, to form the stereopure internucleotide phosphorothioate linkage.

This approach offers several advantages over conventional methods, including operational simplicity, tolerance to air and moisture, and, most importantly, complete stereocontrol at the phosphorus center.

Data Presentation: Performance Metrics

While specific quantitative data for automated solid-phase synthesis using the (-)-psi Reagent is still emerging in publicly available literature, the underlying P(V) chemistry has been shown to be highly efficient in solution-phase synthesis. The following table summarizes the expected performance based on initial studies and the general capabilities of modern oligonucleotide synthesis.

ParameterTypical Value/RangeNotes
Stepwise Coupling Efficiency >98%High coupling efficiency is crucial for the synthesis of long oligonucleotides. Even a small decrease in efficiency can significantly lower the overall yield of the full-length product.
Overall Yield (for a 20-mer) Varies significantly with coupling efficiencyAssuming a 98.5% average coupling efficiency, the theoretical maximum yield would be approximately 76%. Purification steps will further reduce the final isolated yield.
Stereoselectivity >99%The key advantage of the (-)-psi Reagent is its ability to produce a single diastereomer of the phosphorothioate linkage.
Coupling Time (Solution Phase) ~30 minutesThis refers to the time for each loading and coupling step in solution. Optimization for solid-phase synthesis may lead to different timings.

Experimental Protocols

The following are generalized protocols for the use of the (-)-psi Reagent in oligonucleotide synthesis. It is important to note that optimization may be required for specific sequences and synthesis platforms.

Solution-Phase Synthesis of a Dinucleotide
  • Loading of the First Nucleoside:

    • In an inert atmosphere, dissolve the 5'-O-protected nucleoside (1 equivalent) and the (-)-psi Reagent (1.3 equivalents) in anhydrous acetonitrile (B52724).

    • Add DBU (1.3 equivalents) dropwise to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • The resulting OTP-nucleoside adduct can be purified by silica (B1680970) gel chromatography.

  • Coupling with the Second Nucleoside:

    • Dissolve the purified OTP-nucleoside adduct (1 equivalent) and the 3'-O-protected second nucleoside (2 equivalents) in anhydrous acetonitrile.

    • Add DBU (3 equivalents) to the mixture.

    • Stir the reaction at room temperature for 30 minutes.

    • Purify the resulting stereopure phosphorothioate dinucleotide by silica gel chromatography.

Automated Solid-Phase Synthesis (Conceptual Protocol)

This protocol is a conceptual adaptation for an automated DNA synthesizer and requires optimization. It assumes the use of a solid support with the initial nucleoside attached.

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside using a standard acidic solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Wash: Thorough washing with anhydrous acetonitrile.

  • Loading/Coupling:

    • Prepare a solution of the incoming nucleoside (pre-loaded with the (-)-psi Reagent as an OTP-adduct) in anhydrous acetonitrile.

    • Deliver the activated OTP-nucleoside and a solution of DBU in acetonitrile to the synthesis column.

    • Allow the coupling reaction to proceed for a predetermined time (requires optimization, likely longer than standard phosphoramidite coupling).

  • Wash: Thorough washing with anhydrous acetonitrile.

  • Capping (Optional but Recommended): Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. This is typically done with a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Repeat: The cycle is repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection

Standard cleavage and deprotection protocols using concentrated ammonium (B1175870) hydroxide (B78521) can be employed. However, to minimize the risk of desulfurization of the phosphorothioate linkages, the addition of a reducing agent to the cleavage and deprotection solution may be beneficial.

  • Cleavage from Solid Support: Treat the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours.

  • Deprotection of Nucleobases and Phosphate: Heat the ammonium hydroxide solution containing the oligonucleotide at 55°C for 8-12 hours.

  • Work-up: After cooling, evaporate the ammonium hydroxide to yield the crude deprotected oligonucleotide.

Mandatory Visualizations

Signaling Pathway: RNase H-Mediated Gene Silencing by a Stereopure Antisense Oligonucleotide

RNaseH_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA Gene pre_mRNA pre-mRNA DNA->pre_mRNA Transcription mRNA mRNA pre_mRNA->mRNA Splicing mRNA_cyto Target mRNA mRNA->mRNA_cyto Export ASO Stereopure (Rp)-PS ASO (Synthesized with (+)-psi Reagent) Hybrid ASO:mRNA Hybrid ASO->Hybrid mRNA_cyto->Hybrid Fragments mRNA Fragments Ribosome Ribosome mRNA_cyto->Ribosome Translation RNaseH RNase H Hybrid->RNaseH Recruitment RNaseH->mRNA_cyto Cleavage Degradation Degradation Fragments->Degradation Protein Disease Protein Ribosome->Protein

Caption: RNase H-mediated gene silencing by a stereopure antisense oligonucleotide.

Experimental Workflow: Automated Solid-Phase Synthesis using (-)-psi Reagent

Synthesis_Workflow Start Start: Solid Support with Protected Nucleoside Detritylation 1. Detritylation (Acid Treatment) Start->Detritylation Wash1 Wash (Acetonitrile) Detritylation->Wash1 Coupling 2. Coupling ((-)-psi Reagent-loaded Nucleoside + DBU) Wash1->Coupling Wash2 Wash (Acetonitrile) Coupling->Wash2 Capping 3. Capping (Acetic Anhydride/NMI) Wash2->Capping Wash3 Wash (Acetonitrile) Capping->Wash3 Loop Repeat n-1 times Wash3->Loop Loop->Detritylation Next Cycle Cleavage 4. Cleavage (Ammonium Hydroxide) Loop->Cleavage Final Cycle Deprotection 5. Deprotection (Heat) Cleavage->Deprotection Purification 6. Purification (HPLC) Deprotection->Purification End Final Stereopure Oligonucleotide Purification->End

Caption: Automated solid-phase synthesis workflow using the (-)-psi Reagent.

Conclusion

The (-)-psi Reagent represents a significant advancement in the field of oligonucleotide synthesis, offering a robust and efficient method for the production of stereopure phosphorothioate oligonucleotides. Its P(V)-based mechanism simplifies the synthesis process and provides exceptional control over the stereochemistry of the critical phosphorothioate linkage. This level of precision is paramount for the development of next-generation antisense therapeutics with improved efficacy and safety profiles. As research in this area continues, the adoption of technologies like the (-)-psi Reagent will be instrumental in unlocking the full potential of oligonucleotide-based drugs.

References

(-)-psi Reagent: A Technical Guide to Stereocontrolled Phosphorothioate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (-)-psi (Phosphorus-Sulfur Incorporation) Reagent, developed by the Baran laboratory, represents a significant advancement in the stereocontrolled synthesis of phosphorothioate (B77711) oligonucleotides. This air- and moisture-tolerant P(V)-based reagent overcomes many limitations of traditional P(III) phosphoramidite (B1245037) chemistry, offering exceptional rapidity, scalability, and precise control over phosphorus stereochemistry. This technical guide provides an in-depth overview of the (-)-psi reagent's mechanism of action, experimental protocols for its use in the synthesis of antisense oligonucleotides (ASOs) and cyclic dinucleotides (CDNs), and a summary of its performance. Furthermore, it elucidates the key signaling pathways modulated by the resulting stereopure oligonucleotides, highlighting their therapeutic potential.

Introduction

Phosphorothioate oligonucleotides are a cornerstone of nucleic acid-based therapeutics, demonstrating enhanced nuclease resistance and cellular uptake compared to their native phosphodiester counterparts.[1][2] However, the introduction of a sulfur atom at the non-bridging oxygen of the phosphate (B84403) backbone creates a chiral center, leading to a mixture of diastereomers when using conventional synthetic methods.[1] The stereochemical configuration at this center significantly impacts the pharmacological properties of the oligonucleotide, including its interaction with target RNA and proteins. The (-)-psi reagent provides a robust solution for the synthesis of stereopure phosphorothioate oligonucleotides, enabling the systematic investigation of individual diastereomers and the development of more potent and specific nucleic acid drugs.[1]

Core Mechanism of Action

The (-)-psi reagent is a P(V)-based oxathiaphospholane (B1262164) sulfide (B99878) derived from (-)-limonene. Its mechanism of action is characterized by a direct and stereospecific phosphothiolation of nucleosides, proceeding with retention of configuration at the phosphorus center. This contrasts with traditional phosphoramidite methods that involve a P(III) intermediate and subsequent sulfurization, often leading to poor stereocontrol.

The proposed mechanism involves a two-step process:

  • Loading: A protected nucleoside reacts with the (-)-psi reagent in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form a stable nucleoside-P(V) intermediate. This reaction proceeds via nucleophilic attack of the nucleoside's hydroxyl group on the phosphorus center of the psi reagent.

  • Coupling: The loaded nucleoside-P(V) intermediate then reacts with a second nucleoside (the coupling partner), again in the presence of a base, to form the desired phosphorothioate internucleotide linkage.

The stereochemical outcome is dictated by the formation of a trigonal bipyramidal intermediate. Computational studies suggest that the nucleophilic attack occurs in a manner that, followed by pseudorotation and expulsion of the leaving group, results in overall retention of the phosphorus stereochemistry.[2]

G cluster_mechanism Proposed Mechanism of (-)-psi Reagent start (-)-psi Reagent + Nucleoside 1-OH intermediate1 Trigonal Bipyramidal Intermediate (TBP) start->intermediate1 DBU loaded_nucleoside Loaded Nucleoside-P(V) Intermediate intermediate1->loaded_nucleoside Retention of Stereochemistry coupling + Nucleoside 2-OH loaded_nucleoside->coupling intermediate2 Second TBP Intermediate coupling->intermediate2 DBU product Stereopure Phosphorothioate Dinucleotide intermediate2->product Retention of Stereochemistry

Caption: Proposed mechanistic pathway for the (-)-psi reagent.

Quantitative Data

The (-)-psi reagent consistently delivers high yields and exceptional stereocontrol in the synthesis of phosphorothioate dinucleotides. While comprehensive data from supplementary materials of key publications are not fully accessible, the available information highlights the reagent's superior performance compared to traditional methods.

ProductMethodYieldDiastereomeric Ratio (d.r.)Reference
c[G(2',5')pA(3',5')p] (CDN 21)(-)-psi Reagent (Stepwise)14% overallSingle diastereomer[1]
c[G(2',5')pA(3',5')p] (CDN 21)(-)-psi Reagent (Concerted)44%3:1[1]
Pentamer Oligonucleotide(-)-psi Reagent (Automated)N/ASingle diastereomer[1]
Pentamer OligonucleotideStandard P(III) Automated63%Mixture of 16 diastereomers[1]

Experimental Protocols

The following are generalized protocols for the use of the (-)-psi reagent in both solution-phase and solid-phase synthesis of phosphorothioate oligonucleotides. Researchers should refer to the primary literature for specific substrate and scale-dependent optimizations.

Solution-Phase Synthesis of a Dinucleotide

Loading Step:

  • To a solution of the first protected nucleoside (1 equivalent) in anhydrous acetonitrile, add the (-)-psi reagent (1.3 equivalents) and DBU (1.3 equivalents).

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the loaded nucleoside can be purified by silica (B1680970) gel chromatography.

Coupling Step:

  • Dissolve the purified loaded nucleoside (1 equivalent) and the second protected nucleoside (2 equivalents) in anhydrous acetonitrile.

  • Add DBU (3 equivalents) to the solution.

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the resulting phosphorothioate dinucleotide by silica gel chromatography.

Automated Solid-Phase Synthesis of Oligonucleotides

The (-)-psi reagent is amenable to automated solid-phase synthesis, offering a significant advantage for the production of longer oligonucleotides. A generalized cycle for a single coupling step is outlined below.

G cluster_synthesis Automated Solid-Phase Synthesis Cycle start Start with resin-bound nucleoside detritylation 1. Detritylation (e.g., 3% DCA in DCM) start->detritylation washing1 2. Washing detritylation->washing1 coupling 3. Coupling with (-)-psi reagent and next nucleoside phosphoramidite in the presence of an activator washing1->coupling capping 4. Capping (e.g., Ac2O/NMI) coupling->capping washing2 6. Washing capping->washing2 oxidation 5. Oxidation (Not required for (-)-psi reagent) next_cycle Repeat for next cycle washing2->next_cycle

Caption: Automated solid-phase oligonucleotide synthesis workflow.

Signaling Pathways of Synthesized Oligonucleotides

The stereopure phosphorothioate oligonucleotides synthesized using the (-)-psi reagent have significant therapeutic potential due to their ability to modulate specific biological pathways.

Antisense Oligonucleotides (ASOs)

ASOs are short, single-stranded nucleic acids that can bind to a target mRNA through Watson-Crick base pairing and modulate its function. The primary mechanisms of action for phosphorothioate ASOs are:

  • RNase H-mediated degradation: The DNA/RNA hybrid formed by the ASO and its target mRNA can be recognized by RNase H, an endogenous enzyme that cleaves the RNA strand, leading to gene silencing.

  • Steric hindrance: The binding of an ASO to an mRNA can physically block the translational machinery or interfere with splicing, thereby inhibiting protein expression.

G cluster_aso ASO Mechanism of Action cluster_rnaseh RNase H-Mediated Degradation cluster_steric Steric Hindrance aso_mrna_hybrid ASO-mRNA Hybrid rnaseh RNase H aso_mrna_hybrid->rnaseh mrna_cleavage mRNA Cleavage rnaseh->mrna_cleavage gene_silencing Gene Silencing mrna_cleavage->gene_silencing aso_binding ASO binds to mRNA translation_block Translation Blockage aso_binding->translation_block splicing_modulation Splicing Modulation aso_binding->splicing_modulation protein_inhibition Inhibition of Protein Expression translation_block->protein_inhibition splicing_modulation->protein_inhibition G cluster_sting cGAS-STING Signaling Pathway cytosolic_dna Cytosolic DNA / Synthetic CDN cgas cGAS cytosolic_dna->cgas activates cgamp cGAMP (CDN) cgas->cgamp produces sting STING (ER) cgamp->sting activates sting_golgi STING (Golgi) sting->sting_golgi translocates tbk1 TBK1 sting_golgi->tbk1 recruits & activates irf3 IRF3 tbk1->irf3 phosphorylates irf3_p p-IRF3 irf3->irf3_p nucleus Nucleus irf3_p->nucleus translocates ifn_expression Type I Interferon Expression nucleus->ifn_expression induces

References

The Advent of (-)-psi Reagent: A Technical Guide to Stereocontrolled Phosphorothioate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of the (-)-psi (Ψ) Reagent represents a paradigm shift in the synthesis of phosphorothioate-containing oligonucleotides and cyclic dinucleotides, molecules of significant therapeutic interest.[1][2] Developed by the Baran laboratory in collaboration with Bristol-Myers Squibb, this P(V)-based reagent platform overcomes long-standing challenges associated with traditional P(III) phosphoramidite (B1245037) chemistry, offering a robust, efficient, and stereocontrolled route to these important biomolecules.[1][3] This technical guide provides an in-depth overview of the (-)-psi Reagent, including its mechanism of action, quantitative performance data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

The core innovation of the psi reagent lies in its departure from the moisture-sensitive and often poorly stereocontrolled P(III) chemistries that have dominated oligonucleotide synthesis.[1] The (-)-psi Reagent is an air- and moisture-tolerant crystalline solid, enabling simpler and more scalable synthetic procedures.[2][3] Crucially, it allows for the programmable and diastereoselective installation of phosphorothioate (B77711) linkages, a critical feature for the development of next-generation antisense oligonucleotides (ASOs) and cyclic dinucleotide (CDN) STING agonists.[1][2][3]

Mechanism of Action and Stereocontrol

The (-)-psi Reagent facilitates the formation of phosphorothioate linkages through a two-step process, each proceeding with retention of configuration at the phosphorus center. This allows for predictable and controlled synthesis of the desired P-stereoisomer. The general mechanism involves:

  • Loading: The (-)-psi Reagent is first "loaded" onto the 5'-hydroxyl of a protected nucleoside in the presence of a base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This step forms a reactive phosphonic intermediate with retention of stereochemistry.

  • Coupling: The loaded nucleoside is then coupled with the 3'-hydroxyl of a second nucleoside (or the free 5'-hydroxyl of a growing oligonucleotide chain), again in the presence of DBU, to form the desired phosphorothioate linkage. This step also proceeds with retention of configuration at the phosphorus center.

The stereochemical outcome of the final phosphorothioate linkage is therefore determined by the chirality of the psi reagent used. The (-)-psi Reagent yields the (Rp)-configured phosphorothioate linkage, while its enantiomer, the (+)-psi Reagent, produces the (Sp)-configured linkage.

Quantitative Data

The use of the (-)-psi Reagent and its enantiomer allows for the synthesis of stereopure phosphorothioate oligonucleotides and cyclic dinucleotides with high yields and purity. This stereocontrol is critical for the biological activity of these molecules, particularly for STING agonists, where different diastereomers can exhibit significantly different potencies.

CompoundSynthesis MethodTargetBinding Affinity (KD, µM)Biological Activity (EC50, µM)Reference
2',3'-cGAMP (natural)Not specifiedhuman STING0.543>10 (IFN-β induction in THP-1 cells)[4]
Phosphorothioate cGAMP analog 8d Phosphoramiditehuman STING0.038~1 (IFN-β induction in THP-1 cells)[4]
ADU-S100 (dithio-CDN)Not specifiedhuman STINGNot reported~0.1-1 (in various cell lines)[5]
Fluorinated cGAMP analog MD1202D Phosphoramiditehuman STING (REF allele)Not reported~0.01 (IFN-β induction in THP-1 cells)[6]
Oligonucleotide Synthesis Comparison(-)-psi Reagent MethodTraditional Phosphoramidite MethodReference
16-mer ASO Synthesis
Diastereomers ProducedSingle diastereomerMixture of 16 diastereomers[1]
YieldNot specified63%[1]
Dinucleotide Synthesis (average) ~80-95%Variable, often lower for phosphorothioates[1]

Experimental Protocols

General Protocol for Dinucleotide Synthesis using (-)-psi Reagent

This protocol is a representative example for the synthesis of a dinucleotide with a phosphorothioate linkage using the (-)-psi Reagent.

Materials:

  • 5'-O-TBDMS protected nucleoside 1

  • 3'-O-TBDMS protected nucleoside 2

  • (-)-psi Reagent

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile (B52724) (MeCN)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography)

Procedure:

Step 1: Loading of Nucleoside 1 with (-)-psi Reagent

  • To a solution of 5'-O-TBDMS protected nucleoside 1 (1.0 equiv) in anhydrous MeCN, add (-)-psi Reagent (1.3 equiv) and DBU (1.3 equiv).

  • Stir the reaction mixture at room temperature (25 °C) for 30 minutes.

  • Monitor the reaction by TLC or LC-MS to confirm the formation of the loaded nucleoside.

  • Upon completion, the reaction mixture can be used directly in the next step or purified by silica gel chromatography.

Step 2: Coupling with Nucleoside 2

  • To the solution containing the loaded nucleoside 1 from Step 1, add 3'-O-TBDMS protected nucleoside 2 (2.0 equiv) and DBU (3.0 equiv).

  • Stir the reaction mixture at room temperature (25 °C) for 30 minutes.

  • Monitor the reaction by TLC or LC-MS for the formation of the dinucleotide.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the desired stereopure phosphorothioate dinucleotide.

Step 3: Deprotection

  • The protecting groups (e.g., TBDMS) can be removed using standard procedures (e.g., TBAF in THF) to yield the final deprotected dinucleotide.

Visualizations

Signaling Pathway of STING Activation by Cyclic Dinucleotides

STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP (CDN) cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAMP STING_ER STING (on ER) cGAMP->STING_ER binds and activates STING_Golgi STING translocates to Golgi STING_ER->STING_Golgi TBK1 TBK1 STING_Golgi->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_dimer p-IRF3 dimer p_IRF3->p_IRF3_dimer dimerizes and translocates ISGs Interferon Stimulated Genes (e.g., IFN-β) p_IRF3_dimer->ISGs

Caption: cGAS-STING signaling pathway activated by CDNs.

Experimental Workflow: (-)-psi Reagent vs. Traditional Phosphoramidite Synthesis

Synthesis_Workflow cluster_psi (-)-psi Reagent Workflow (P(V) Chemistry) cluster_phosphoramidite Traditional Phosphoramidite Workflow (P(III) Chemistry) psi_start Start with 5'-OH Nucleoside psi_load Loading (psi Reagent, DBU) psi_start->psi_load psi_couple Coupling (Nucleoside, DBU) psi_load->psi_couple psi_deprotect Deprotection psi_couple->psi_deprotect psi_product Stereopure Phosphorothioate psi_deprotect->psi_product phos_start Start with 3'-OH Nucleoside on Solid Support phos_deprotect1 1. Detritylation (remove 5'-DMT) phos_start->phos_deprotect1 phos_couple 2. Coupling (Phosphoramidite, Activator) phos_deprotect1->phos_couple phos_cap 3. Capping (unreacted 5'-OH) phos_couple->phos_cap phos_oxidize 4. Oxidation/Sulfurization (I2/H2O or Beaucage's Reagent) phos_cap->phos_oxidize phos_cycle Repeat Cycle phos_oxidize->phos_cycle phos_cycle->phos_deprotect1 Next Nucleotide phos_cleave Cleavage & Deprotection phos_cycle->phos_cleave Final Nucleotide phos_product Diastereomeric Mixture of Phosphorothioates phos_cleave->phos_product

Caption: Comparison of psi Reagent and phosphoramidite workflows.

Conclusion

The (-)-psi Reagent and its corresponding platform represent a significant advancement in the field of nucleic acid chemistry, enabling the efficient and stereocontrolled synthesis of phosphorothioate-containing molecules. This technology provides researchers and drug developers with a powerful tool to explore the therapeutic potential of stereopure antisense oligonucleotides and cyclic dinucleotides. The operational simplicity, scalability, and high fidelity of this P(V)-based approach are poised to accelerate the discovery and development of novel nucleic acid-based therapeutics.

References

A Technical Guide to the (-)-psi Reagent for Stereocontrolled Phosphorothioate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereocontrolled synthesis of phosphorothioate (B77711) (PS) linkages in oligonucleotides is a critical challenge in the development of nucleic acid-based therapeutics. The (-)-psi (Phosphorus-Sulfur Incorporation) reagent, developed in the Baran laboratory, offers a robust and efficient solution, enabling the programmable, traceless, and diastereoselective incorporation of phosphorus-sulfur bonds.[1] This technical guide provides an in-depth overview of the (-)-psi reagent, its mechanism of action, and its application in the synthesis of stereopure antisense oligonucleotides (ASOs) and cyclic dinucleotides (CDNs).[2][3] Detailed experimental protocols and quantitative data are presented to facilitate its adoption in research and drug development settings.

Introduction: Overcoming the Challenge of P-Chirality

Phosphorothioate modifications, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by sulfur, are a cornerstone of therapeutic oligonucleotide design.[4] This modification enhances metabolic stability and cellular uptake.[1][5] However, the introduction of a sulfur atom creates a chiral center at the phosphorus atom, resulting in either an Rp or Sp diastereomer.[4] Traditional methods for oligonucleotide synthesis, relying on P(III) chemistry, generate a mixture of these diastereomers, each of which can exhibit different biological and pharmacological properties.[1][4] This lack of stereocontrol presents a significant hurdle in developing uniform and predictable therapeutic agents.

The (-)-psi reagent is a P(V)-based platform that fundamentally departs from the traditional P(III) approach.[1] It allows for the direct and stereocontrolled installation of the phosphorothioate linkage, providing access to stereopure oligonucleotides.[1][4] This air- and moisture-tolerant reagent offers operational simplicity, high efficiency, and scalability, making it a powerful tool for modern drug discovery.[1][2]

The (-)-psi Reagent: Structure and Mechanism

The (-)-psi reagent is a chiral oxathiaphospholane (B1262164) sulfide (B99878) derived from limonene.[6] Its enantiomer, the (+)-psi reagent, is also commercially available and allows for the synthesis of the opposite phosphorothioate diastereomer.[2][7] The stereochemical outcome of the reaction is dictated by the chirality of the psi reagent used.

The general mechanism involves a two-step process: loading of the nucleoside onto the psi reagent, followed by coupling with the next nucleoside. This process is characterized by its high stereocontrol, yielding a single diastereomer of the phosphorothioate linkage.[1][8]

Reaction Workflow

The synthesis of a dinucleotide phosphorothioate using the (-)-psi reagent can be visualized as a straightforward workflow.

G cluster_loading Step 1: Loading cluster_coupling Step 2: Coupling A Nucleoside 1 D Loaded Nucleoside 1 (Purified Intermediate) A->D MeCN, 25°C, 30 min B (-)-psi Reagent B->D C DBU C->D G Stereopure Phosphorothioate Dinucleotide D->G MeCN, 25°C, 30 min E Nucleoside 2 E->G F DBU F->G

Caption: General workflow for dinucleotide synthesis using the (-)-psi reagent.

Quantitative Data

The (-)-psi reagent demonstrates high efficiency and stereoselectivity in the synthesis of phosphorothioate linkages. The following tables summarize key quantitative data from reported studies.

Nucleoside DerivativeReagentIsolated Yield (%)Reference
N⁶-(2,4-Dimethylbenzoyl)-5′-O-(2-methoxypropan-2-yl)-2′-deoxyadenosine(-)-Ψ-reagent45-69%[9][10]
N⁴-(2,4-Dimethylbenzoyl)-5′-O-(2-methoxypropan-2-yl)-2′-deoxycytidine(-)-Ψ-reagent48%[9]
N²-Isobutyryl-5′-O-(2-methoxypropan-2-yl)-2′-deoxyguanosine(-)-Ψ-reagentNot specified[10]
5′-O-(2-Methoxypropan-2-yl)-thymidine(-)-Ψ-reagent45%[9]
N⁶-(2,4-Dimethylbenzoyl)-5′-O-(2-methoxypropan-2-yl)-2′-deoxyadenosine(+)-Ψ-reagent45-69%[9][10]
N⁴-(2,4-Dimethylbenzoyl)-5′-O-(2-methoxypropan-2-yl)-2′-deoxycytidine(+)-Ψ-reagent65%[9]
5′-O-(2-Methoxypropan-2-yl)-thymidine(+)-Ψ-reagent69%[9]

Table 1: Yields of Ψ-Loaded Nucleosides. The yields for the loading reaction of various protected 2'-deoxynucleosides with both (-)- and (+)-psi reagents are presented.

ProductSynthesis MethodPurity/Diastereomeric RatioReference
Pentamer 23Standard P(III) automated conditionsMixture of 16 diastereoisomers[1]
Pentamer 23Unoptimized ψ automated conditions1 diastereoisomer[1]
Di-, tri-, and tetranucleotide phosphorothioatesLiquid Phase Oligonucleotide Synthesis (LPOS) with ψ-reagentsNearly homogeneous Rp or Sp diastereomers[10]

Table 2: Comparison of Stereoselectivity. This table highlights the superior stereocontrol of the ψ-reagent platform compared to traditional phosphoramidite (B1245037) chemistry.

Experimental Protocols

The following are detailed methodologies for key experiments involving the (-)-psi reagent, compiled from the literature.

General Procedure for Loading a Nucleoside with (-)-psi Reagent

This protocol is adapted from the synthesis of N⁶-(2,4-Dimethylbenzoyl)-5′-O-(2-methoxypropan-2-yl)-2′-deoxyadenosine loaded with the (-)-Ψ reagent.[10]

  • Preparation: Dry the protected nucleoside and the (-)-psi reagent over P₂O₅ overnight.

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the protected nucleoside (1.0 equiv) and the (-)-psi reagent (1.3 equiv) in anhydrous acetonitrile.

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.3 equiv) dropwise to the solution.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Purification:

    • Filter the reaction mixture through a short silica (B1680970) gel column, eluting with 1% pyridine (B92270) in ethyl acetate.

    • Combine the product-containing fractions.

    • Wash the combined organic phase sequentially with saturated aqueous NaHCO₃, brine, and KH₂PO₄.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the loaded nucleoside.

General Procedure for Coupling to Form a Dinucleotide

This protocol describes the coupling of a Ψ-loaded nucleoside with a second nucleoside.[1]

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the purified Ψ-loaded nucleoside (1.0 equiv) and the second nucleoside (2.0 equiv) in anhydrous acetonitrile.

  • Base Addition: Add DBU (3.0 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature for 30 minutes.

  • Workup and Purification: The reaction mixture can be purified using standard chromatographic techniques (e.g., silica gel chromatography) to isolate the stereopure phosphorothioate dinucleotide.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_loading Loading Reaction cluster_purification1 Purification 1 cluster_coupling Coupling Reaction cluster_purification2 Purification 2 Dry Dry Nucleoside & (-)-psi Reagent Dissolve_Load Dissolve in MeCN Dry->Dissolve_Load Add_DBU_Load Add DBU Dissolve_Load->Add_DBU_Load Stir_Load Stir 2h @ RT Add_DBU_Load->Stir_Load Filter Silica Filtration Stir_Load->Filter Wash Aqueous Washes Filter->Wash Dry_Conc Dry & Concentrate Wash->Dry_Conc Dissolve_Couple Dissolve Loaded Nucleoside & Nucleoside 2 in MeCN Dry_Conc->Dissolve_Couple Add_DBU_Couple Add DBU Dissolve_Couple->Add_DBU_Couple Stir_Couple Stir 30 min @ RT Add_DBU_Couple->Stir_Couple Purify_Final Chromatographic Purification Stir_Couple->Purify_Final

Caption: Step-by-step experimental workflow for dinucleotide synthesis.

Applications in Drug Development

The ability to synthesize stereopure phosphorothioate oligonucleotides has significant implications for drug development.

  • Antisense Oligonucleotides (ASOs): The (-)-psi reagent enables the synthesis of ASOs with defined stereochemistry, leading to potentially improved efficacy, safety, and pharmacokinetic profiles.[1] The approved ASO drug SPINRAZA (Nusinersen) contains 18 phosphorothioate linkages, highlighting the therapeutic importance of this modification.[1]

  • Cyclic Dinucleotides (CDNs): CDNs are promising cancer immunotherapy candidates. The psi reagent platform provides a straightforward method to generate stereoisomers of CDNs, facilitating the exploration of their structure-activity relationships.[1]

Logical Relationship of (-)-psi Reagent to Therapeutic Development

G cluster_problem The Challenge cluster_solution The Solution cluster_outcome The Outcome cluster_application The Application cluster_goal The Goal P_Chirality P-Chirality in Phosphorothioates Psi_Reagent (-)-psi Reagent P_Chirality->Psi_Reagent Stereopure_PS Stereopure Phosphorothioates Psi_Reagent->Stereopure_PS ASOs Antisense Oligonucleotides (ASOs) Stereopure_PS->ASOs CDNs Cyclic Dinucleotides (CDNs) Stereopure_PS->CDNs Improved_Therapeutics Improved Therapeutics ASOs->Improved_Therapeutics CDNs->Improved_Therapeutics

Caption: Logical flow from the challenge of P-chirality to improved therapeutics.

Conclusion

The (-)-psi reagent represents a significant advancement in the field of oligonucleotide synthesis. By providing a simple, efficient, and highly stereoselective method for introducing phosphorothioate linkages, it empowers researchers and drug developers to create novel, well-defined nucleic acid-based therapeutics. The operational simplicity and commercial availability of both enantiomers of the psi reagent make this powerful technology accessible to the broader scientific community, paving the way for the next generation of oligonucleotide drugs.

References

Topic: The Advantages of Enzymatic Incorporation of Pseudouridine Triphosphate Over Chemical Phosphoramidite Synthesis for Therapeutic mRNA Production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The modification of messenger RNA (mRNA) with pseudouridine (B1679824) (Ψ) has become a cornerstone of modern RNA therapeutics and vaccines, significantly enhancing stability and translational capacity while reducing immunogenicity. The incorporation of this critical nucleoside can be achieved through two primary methodologies: enzymatic synthesis via in vitro transcription (IVT) using pseudouridine triphosphate (ΨTP), and chemical solid-phase synthesis using pseudouridine phosphoramidites. For the production of long-chain therapeutic mRNA, the enzymatic IVT method offers overwhelming advantages in terms of product length, yield, scalability, and process efficiency. This guide provides a detailed comparison of these two methods, presenting quantitative data, experimental protocols, and process workflows to inform researchers and developers in the selection of the optimal synthesis strategy.

Introduction to Pseudouridine Incorporation Methods

Pseudouridine (Ψ), an isomer of uridine (B1682114), is the most abundant natural RNA modification.[1] Its inclusion in synthetic mRNA, particularly the complete substitution for uridine, has been a breakthrough in developing effective and safe RNA-based therapies.[1][2] This is achieved by dampening the innate immune response, which would otherwise be triggered by unmodified single-stranded RNA, and by enhancing protein translation.[3]

Two fundamentally different technologies are employed to produce pseudouridine-containing RNA:

  • Enzymatic Synthesis via In Vitro Transcription (IVT): This method utilizes an RNA polymerase (e.g., T7) to transcribe a linear DNA template into a complementary RNA strand. By substituting the standard uridine triphosphate (UTP) in the reaction mixture with pseudouridine-5'-triphosphate (ΨTP) or its derivatives like N1-methylpseudouridine-5'-triphosphate (m1ΨTP), Ψ is incorporated throughout the newly synthesized RNA molecule. This method is ideal for producing long RNA molecules, such as full-length mRNAs for vaccines and therapeutics.[4][5]

  • Chemical Solid-Phase Synthesis using Phosphoramidites: This is an automated, stepwise chemical process that builds an RNA oligonucleotide one nucleotide at a time on a solid support (e.g., controlled pore glass).[6][7] The building blocks are chemically protected nucleoside phosphoramidites , including a pseudouridine phosphoramidite (B1245037). This method provides precise sequence control and is well-suited for synthesizing short RNA strands (<150 nucleotides) like siRNAs, aptamers, or RNA fragments.[8][9]

For the purpose of this guide, we will refer to the use of ΨTP in IVT as the "ΨTP Reagent Method."

Quantitative Comparison of Synthesis Methodologies

The choice between the ΨTP Reagent Method (IVT) and phosphoramidite chemistry is primarily dictated by the desired RNA product's length and scale. The following tables summarize the key quantitative differences between the two approaches.

Table 1: Comparison of Key Performance Parameters

ParameterΨTP Reagent Method (In Vitro Transcription)Phosphoramidite Method (Chemical Synthesis)
Typical RNA Length 50 to >10,000 nucleotides[2]2 to ~150 nucleotides[9][10]
Primary Application mRNA vaccines, long non-coding RNA, gene replacement therapiessiRNA, ASOs, aptamers, RNA probes, short gRNAs[8]
Yield High (e.g., 100-130 µg from a 20 µL reaction)[11]Lower overall yield, decreases exponentially with length[12]
Scalability Easily scalable for large-scale GMP manufacturing[5]Scalability is more complex and costly[13]
Purity (Post-Purification) >95% (Requires removal of DNA template and dsRNA byproducts)[14]>95% (Requires removal of deletion sequences and protecting groups)[12][15]
Cost-Effectiveness Highly cost-effective for long RNAs and large scale[16]High cost, especially for modified phosphoramidites and long sequences[13]

Table 2: Detailed Technical Comparison

FeatureΨTP Reagent Method (In Vitro Transcription)Phosphoramidite Method (Chemical Synthesis)
Synthesis Direction 5' → 3' (Enzymatic)[4]3' → 5' (Chemical)[10]
Sequence Specificity Template-directed, high fidelity[14]Stepwise addition, precise sequence control[6]
Incorporation Fidelity High; N1-methyl-ΨTP shows higher fidelity than ΨTP[14][17]Very high stepwise coupling efficiency (>99%)[15]
Key Reagents DNA template, RNA polymerase, NTPs (including ΨTP)[18]Protected nucleoside phosphoramidites, solid support, activators[7]
Process Complexity Multi-step enzymatic process (linearization, IVT, capping, purification)[4]Automated, cyclical four-step chemical process (deblocking, coupling, capping, oxidation)[19]
Site-Specific Modification Not possible; results in complete substitution of U with Ψ[14]Precise, site-specific incorporation of single or multiple modifications is a key advantage[20]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Ψ-Modified mRNA via In Vitro Transcription

This protocol provides a general procedure for the synthesis of mRNA with complete substitution of uridine by pseudouridine using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template (1 µg) containing a T7 promoter upstream of the gene of interest.

  • Pseudouridine-5'-Triphosphate (ΨTP), 100 mM solution

  • ATP, GTP, CTP, 100 mM solutions

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • mRNA purification kit (e.g., LiCl precipitation or column-based)[21]

Procedure:

  • Reaction Setup: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube in the specified order (for a 20 µL final volume):

    • Nuclease-free water: to 20 µL

    • 10x Transcription Buffer: 2 µL

    • ATP Solution (100 mM): 2 µL

    • CTP Solution (100 mM): 2 µL

    • GTP Solution (100 mM): 2 µL

    • ΨTP Solution (100 mM): 2 µL

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL (e.g., 40 units)

    • T7 RNA Polymerase: 2 µL (e.g., 50 units)

  • Incubation: Mix the components gently by pipetting. Centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2-4 hours.[18]

  • DNA Template Removal: Add 1 µL of RNase-free DNase I to the reaction mixture. Incubate at 37°C for 15-30 minutes to digest the DNA template.[18]

  • mRNA Purification: Purify the synthesized mRNA using a suitable method like lithium chloride (LiCl) precipitation or a spin column kit to remove enzymes, salts, and unincorporated nucleotides.[21]

  • Quality Control: Determine the concentration and purity of the mRNA using a spectrophotometer (an A260/A280 ratio of ~2.0 indicates pure RNA). Assess the integrity and size of the transcript using denaturing agarose (B213101) gel electrophoresis.[18]

Protocol 2: Chemical Solid-Phase Synthesis of a Ψ-Modified Oligonucleotide

This protocol outlines the standard automated four-step cycle for adding a single phosphoramidite to a growing RNA chain on a solid support. This cycle is repeated for each nucleotide in the sequence.[12][19]

Materials:

  • Controlled-Pore Glass (CPG) solid support with the initial nucleoside attached.

  • Pseudouridine phosphoramidite and standard A, C, G phosphoramidites, dissolved in anhydrous acetonitrile.

  • Activator solution (e.g., 5-ethylthiotetrazole in acetonitrile).

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Capping solutions (Cap A: acetic anhydride/lutidine; Cap B: N-methylimidazole).

  • Oxidizing solution (e.g., Iodine in THF/water/pyridine).

  • Cleavage and deprotection solution (e.g., ammonia/methylamine mixture).

Procedure (Single Cycle):

  • Deblocking (Detritylation): The column containing the solid support is washed with the deblocking solution to remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group. This exposes the 5'-hydroxyl group for the next coupling reaction. The column is then washed with anhydrous acetonitrile.[12]

  • Coupling: The desired phosphoramidite (e.g., pseudouridine phosphoramidite) and the activator solution are delivered simultaneously to the column. The activator protonates the phosphoramidite, which then reacts with the free 5'-hydroxyl group, forming a phosphite (B83602) triester linkage. A typical coupling time is 5-12 minutes for modified phosphoramidites.[12]

  • Capping: To prevent the formation of sequences with missing nucleotides (deletion mutations), any unreacted 5'-hydroxyl groups are irreversibly blocked (acetylated) by adding the capping solutions.[19]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester linkage using the oxidizing solution.[6]

This cycle is repeated until the full-length oligonucleotide is synthesized. Finally, the RNA is cleaved from the solid support, and all protecting groups are removed using a deprotection solution, followed by purification, typically via HPLC.

Visualization of Workflows and Pathways

Workflow for Therapeutic mRNA Production

The production of therapeutic-grade, pseudouridine-modified mRNA is a multi-stage process centered around the IVT reaction. The workflow ensures the final product is pure, stable, and effective.

mRNA_Production_Workflow cluster_0 Upstream Processing cluster_1 Core Synthesis cluster_2 Downstream Processing & Formulation pDNA Plasmid DNA (pDNA) Template Design Linearization Enzymatic Linearization pDNA->Linearization pDNA_Purification pDNA Purification Linearization->pDNA_Purification IVT In Vitro Transcription (IVT) (with ΨTP, ATP, CTP, GTP and T7 Polymerase) pDNA_Purification->IVT Capping 5' Capping (Co-transcriptional or Enzymatic) IVT->Capping Tailing Poly(A) Tailing (Template-encoded or Enzymatic) Capping->Tailing Purification mRNA Purification (e.g., Chromatography) Tailing->Purification QC Quality Control (Integrity, Purity, Concentration) Purification->QC Formulation Formulation (e.g., Lipid Nanoparticles - LNPs) QC->Formulation Final_Product Final Drug Product Formulation->Final_Product

Figure 1: High-level workflow for therapeutic mRNA production using the ΨTP Reagent Method.
Logical Comparison of Synthesis Methods

The decision to use either the ΨTP Reagent Method or the Phosphoramidite Method is based on a clear set of opposing strengths and applications.

Logical_Comparison cluster_IVT ΨTP Reagent Method (IVT) cluster_Phosphoramidite Phosphoramidite Method IVT_Node Enzymatic Synthesis IVT_Advantages Advantages: - Long RNA (>10,000 nt) - High Yield & Scalability - Cost-Effective at Scale IVT_Node->IVT_Advantages IVT_Use_Case Use Case: Therapeutic mRNA IVT_Advantages->IVT_Use_Case Phos_Node Chemical Synthesis Phos_Advantages Advantages: - Precise Site-Specific Modification - High Purity for Short RNA - Sequence Flexibility Phos_Node->Phos_Advantages Phos_Use_Case Use Case: siRNA, Probes, Aptamers Phos_Advantages->Phos_Use_Case Application Desired RNA Product Application->IVT_Node Long RNA Application->Phos_Node Short, Site-Modified RNA

Figure 2: Decision logic for choosing between IVT and Phosphoramidite synthesis methods.

Conclusion

While both pseudouridine triphosphate (ΨTP) and pseudouridine phosphoramidites are essential reagents for introducing the beneficial Ψ modification into RNA, they serve distinct applications. Phosphoramidite chemistry offers unparalleled precision for creating short, site-specifically modified oligonucleotides. However, for the synthesis of full-length, therapeutic-grade mRNA, the ΨTP Reagent Method (In Vitro Transcription) is unequivocally superior . Its ability to cost-effectively produce high yields of very long RNA molecules at scale makes it the enabling technology for the current revolution in mRNA vaccines and therapeutics. For professionals in drug development, a thorough understanding of the advantages and workflow of the IVT-based approach is critical for the successful translation of RNA-based medicines from the laboratory to the clinic.

References

An In-depth Technical Guide to (-)-Pseudoephedrine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user request specified the "(-)-psi Reagent." Following a comprehensive search, this guide has been prepared under the assumption that this refers to (-)-Pseudoephedrine (B34784) , a common and scientifically significant chemical reagent. (-)-Pseudoephedrine is the (1S,2S)-enantiomer of pseudoephedrine.

Introduction

(-)-Pseudoephedrine is a naturally occurring sympathomimetic amine, first isolated from the Ephedra plant in 1889.[1] While widely recognized for its medicinal use as a nasal decongestant, its significance in the scientific community, particularly in synthetic organic chemistry, is attributed to its role as a highly effective and practical chiral auxiliary.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, biological activity, and synthetic applications of (-)-pseudoephedrine for researchers, scientists, and professionals in drug development.

Chemical Structure and Identity

(-)-Pseudoephedrine is a diastereomer of ephedrine, possessing two chiral centers with an (1S,2S) configuration.[3][4] This specific stereochemistry is crucial for its function as a chiral auxiliary, enabling high levels of stereocontrol in asymmetric synthesis.[5]

  • IUPAC Name: (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol[3]

  • Synonyms: d-ψ-Ephedrine, d-Isoephedrine, (1S,2S)-(+)-Pseudoephedrine*[6]

  • CAS Number: 321-97-1 (for the (-)-enantiomer, though often sourced and used as the (+)-enantiomer which is more common)[7][8]

  • Molecular Formula: C₁₀H₁₅NO[3]

Note: The dextrorotatory (+)-pseudoephedrine, which is the (1S,2S) enantiomer, is the more commonly available and utilized form in synthesis and medicine. The levorotatory (-) designation in the original query may be a misnomer for the more common reagent, or refer to a less common enantiomer. This guide focuses on the widely used (1S,2S)-pseudoephedrine.

Physicochemical Properties

The physical and chemical properties of pseudoephedrine are well-documented, providing essential data for its application in both laboratory and industrial settings.

PropertyValueReference(s)
Molecular Weight 165.23 g/mol [3]
Melting Point 118-120 °C[3]
Boiling Point ~130 °C (at 16 Torr)
Appearance Colorless needles or white crystalline powder
Solubility Sparingly soluble in water; freely soluble in alcohol and ether.[3]
pKa 9.22 (for hydrochloride salt)[6]
LogP 0.89[3]

Biological Activity and Signaling Pathway

Pseudoephedrine is a sympathomimetic agent whose primary mechanism of action is on the adrenergic system.[1] It acts as both a direct and indirect agonist of adrenergic receptors.

  • Indirect Action: The principal mechanism involves stimulating the release of endogenous norepinephrine (B1679862) from presynaptic neurons.[9][10] This displacement increases the concentration of norepinephrine in the synapse, making it available to activate postsynaptic α- and β-adrenergic receptors.[9]

  • Direct Action: Pseudoephedrine also has a weak direct agonist effect on α- and β-adrenergic receptors.[1][10]

The activation of α-adrenergic receptors on the smooth muscles of blood vessels leads to vasoconstriction, which is the basis for its decongestant effect.[1][11] Activation of β₂-adrenergic receptors causes the relaxation of bronchial smooth muscle.[1]

Below is a diagram illustrating the primary signaling pathway.

Adrenergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) PSE (-)-Pseudoephedrine Vesicle Norepinephrine (NE) Storage Vesicle PSE->Vesicle Displaces NE NE_synapse NE Vesicle->NE_synapse NE Release Alpha_R α-Adrenergic Receptor NE_synapse->Alpha_R Binds Beta_R β-Adrenergic Receptor NE_synapse->Beta_R Binds GPCR G-Protein (Gq/Gs) Alpha_R->GPCR Beta_R->GPCR PLC PLC GPCR->PLC Activates AC Adenylyl Cyclase GPCR->AC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKA PKA Activation cAMP->PKA Response_A Vasoconstriction (Decongestion) Ca_release->Response_A Response_B Smooth Muscle Relaxation PKA->Response_B

Caption: Adrenergic signaling initiated by (-)-pseudoephedrine.

Application in Asymmetric Synthesis

The most significant application of (-)-pseudoephedrine in research is as a chiral auxiliary for the asymmetric alkylation of carboxylic acids.[2] The process, developed by Andrew G. Myers, involves three main steps: amide formation, diastereoselective alkylation, and auxiliary removal.[5][12]

Experimental Protocols

Protocol 1: Synthesis of the (-)-Pseudoephedrine Amide [2][12]

This procedure describes the coupling of (-)-pseudoephedrine with a carboxylic acid derivative.

  • Materials: (-)-Pseudoephedrine, acyl chloride (or symmetric anhydride), triethylamine (B128534) (or pyridine), and an anhydrous solvent (e.g., dichloromethane, THF).

  • Procedure: a. Dissolve (-)-pseudoephedrine (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., Argon) and cool to 0 °C. b. Add triethylamine (1.1 eq) to the solution. c. Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. f. Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the resulting amide by recrystallization or column chromatography.

Protocol 2: Diastereoselective Alkylation of the Amide [12][13]

This is the key stereochemistry-defining step, requiring strictly anhydrous conditions.

  • Materials: Pseudoephedrine amide, anhydrous lithium chloride (LiCl), anhydrous THF, lithium diisopropylamide (LDA), and an alkyl halide.

  • Procedure: a. Dry LiCl under vacuum at >130 °C for several hours before use. b. To a flask containing the pseudoephedrine amide (1.0 eq) and dried LiCl (4-6 eq) under an argon atmosphere, add anhydrous THF. Cool the resulting slurry to -78 °C. c. In a separate flask, prepare a fresh solution of LDA (1.1 eq) in anhydrous THF. d. Slowly add the LDA solution to the amide/LiCl slurry at -78 °C to form the (Z)-enolate. Stir for 1 hour.[12] e. Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C. f. Stir the reaction at -78 °C or allow it to warm slowly, monitoring by TLC. g. Quench the reaction by adding saturated aqueous NH₄Cl solution. h. Extract the product, wash, dry, and concentrate as described in Protocol 1. The crude product is often pure enough for the next step.

Protocol 3: Auxiliary Cleavage to Yield a Chiral Carboxylic Acid [2][5]

This step removes the chiral auxiliary to yield the final enantiomerically enriched product.

  • Materials: Alkylated pseudoephedrine amide, 9 N sulfuric acid, dioxane.

  • Procedure: a. Dissolve the alkylated amide in a 1:1 mixture of dioxane and 9 N H₂SO₄. b. Heat the mixture to reflux (approx. 110 °C) for 12-24 hours. c. Cool the reaction mixture and extract the carboxylic acid product with an organic solvent. d. The aqueous layer contains the protonated pseudoephedrine auxiliary, which can be recovered by basifying the solution and extracting with an organic solvent.[5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for using (-)-pseudoephedrine as a chiral auxiliary.

Chiral_Auxiliary_Workflow Start (-)-Pseudoephedrine + Achiral Acid Chloride Step1 Step 1: Amide Formation (Acylation) Start->Step1 Amide Pseudoephedrine Amide Step1->Amide Step2 Step 2: Diastereoselective Alkylation Amide->Step2 AlkylatedAmide α-Alkylated Amide (High Diastereoselectivity) Step2->AlkylatedAmide Reagents2 1. LDA, LiCl, THF, -78 °C 2. Alkyl Halide (R-X) Reagents2->Step2 Step3 Step 3: Auxiliary Cleavage (Hydrolysis) AlkylatedAmide->Step3 EndProduct Enantiomerically Enriched Carboxylic Acid Step3->EndProduct RecoveredAux Recovered (-)-Pseudoephedrine Step3->RecoveredAux Recovery

Caption: Workflow for asymmetric synthesis using (-)-pseudoephedrine.

Conclusion

(-)-Pseudoephedrine is a versatile and powerful molecule with dual significance in medicine and chemical synthesis. Its well-defined stereochemistry makes it an invaluable tool for researchers aiming to construct complex chiral molecules with high degrees of enantiomeric purity. The reliability, low cost, and high diastereoselectivity associated with its use as a chiral auxiliary have solidified its place as a cornerstone reagent in the field of asymmetric synthesis.

References

The Role of the (-)-psi Reagent in Antisense Oligonucleotide Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of antisense oligonucleotide (ASO) therapeutics has marked a significant milestone in the treatment of various diseases by enabling the targeted modulation of gene expression. A critical aspect of ASO drug development is the chemical modification of the oligonucleotide backbone to enhance stability, cellular uptake, and efficacy. The phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced with sulfur, is a cornerstone of ASO chemistry. However, this modification introduces a chiral center at the phosphorus atom, leading to a mixture of diastereomers (Rp and Sp) when synthesized using traditional methods. The (-)-psi reagent, a novel phosphorus(V)-based reagent, offers a groundbreaking solution by enabling the stereocontrolled synthesis of phosphorothioate oligonucleotides. This technical guide provides an in-depth exploration of the (-)-psi reagent's role in ASO research, detailing its advantages over conventional synthesis methods, its impact on the pharmacological properties of ASOs, and its influence on key biological pathways.

Introduction to Phosphorothioate Stereochemistry in ASOs

Antisense oligonucleotides are short, synthetic nucleic acid sequences designed to bind to a specific mRNA target, leading to the degradation of the mRNA and subsequent reduction in the expression of the encoded protein.[1] To be effective as therapeutic agents, ASOs require chemical modifications to protect them from nuclease degradation and to improve their pharmacokinetic and pharmacodynamic properties.[2][3] The introduction of phosphorothioate (PS) linkages is a widely adopted modification that enhances nuclease resistance and promotes protein binding, which in turn improves tissue distribution and cellular uptake.[3][4]

The creation of a PS linkage, however, results in a chiral center at the phosphorus atom, leading to two possible stereoisomers: Rp and Sp.[5] An ASO with 'n' PS linkages will exist as a mixture of 2^n diastereomers.[5] This stereochemical heterogeneity can have profound implications for the therapeutic properties of the ASO, as the individual diastereomers can exhibit different binding affinities, nuclease stabilities, and interactions with cellular machinery.[5][6]

The (-)-psi Reagent: A Paradigm Shift in ASO Synthesis

The (-)-psi (Phosphorus-Sulfur Incorporation) reagent, developed by the Baran lab, is a P(V)-based platform that enables the stereocontrolled synthesis of phosphorothioate oligonucleotides.[7][8] This reagent and its enantiomer, the (+)-psi reagent, allow for the precise installation of either the Sp or Rp configuration at each PS linkage, respectively. This level of control represents a significant advancement over traditional P(III)-based phosphoramidite (B1245037) chemistry, which produces a random mixture of diastereomers.[9][10]

The key advantages of the P(V)-based synthesis with the psi reagent include:

  • Stereocontrol: Enables the synthesis of stereochemically pure ASOs, allowing for the investigation of the therapeutic properties of individual diastereomers.[10]

  • Bench Stability: The psi reagents are air- and moisture-tolerant, in contrast to the highly sensitive P(III) phosphoramidite reagents.[9]

  • Simplified Synthesis: The P(V) approach eliminates the oxidation step required in the P(III) synthetic cycle, streamlining the overall process.[11]

  • Reduced Byproducts: The P(V) method avoids the use of labile protecting groups like the cyanoethyl group, thus preventing the formation of undesirable byproducts such as acrylonitrile.[11][12]

  • Versatility: The platform allows for the facile creation of chimeric oligonucleotides containing various backbone modifications.[11][12]

Figure 1: Comparison of P(III) and P(V) ASO synthesis workflows.

Impact of Stereochemistry on ASO Properties: A Quantitative Comparison

The ability to synthesize stereochemically pure ASOs using the (-)-psi reagent has enabled researchers to dissect the contribution of individual diastereomers to the overall therapeutic profile. The following table summarizes the key differences between Rp and Sp phosphorothioate linkages.

PropertyRp DiastereomerSp DiastereomerSignificance in ASO Research
Nuclease Resistance More susceptible to degradation.Significantly more resistant to degradation (up to 300 times slower degradation than Rp at the 3'-terminus).[5]The Sp configuration, particularly at the 3'-terminus, provides substantial protection against exonucleases, leading to a longer half-life of the ASO in biological systems.[5] The half-life of first-generation phosphorothioate ASOs in plasma is typically 40-60 hours.[2]
Binding Affinity (Melting Temperature, Tm) Generally stabilizes the DNA:RNA duplex (higher Tm).[5]Generally destabilizes the DNA:RNA duplex (lower Tm).[5]A higher Tm, favored by the Rp configuration, indicates a stronger binding of the ASO to its target mRNA, which can contribute to increased potency.[5]
RNase H Activation Preferred substrate for RNase H-mediated cleavage of the target RNA.[5][13]Poor substrate for RNase H.[5]The Rp configuration is crucial for the efficacy of RNase H-dependent ASOs, which is a primary mechanism of action for many ASO drugs.[5][13] A specific 3′-SpSpRp triplet has been identified as a code that promotes RNase H1 cleavage.[14]
In Vivo Efficacy & Toxicity A full Rp gap ASO can be as toxic as a stereorandom mixture.[6]A full Sp gap ASO can be less toxic but also shows significantly reduced activity.[6]Stereochemistry can influence the safety profile of ASOs. The ability to control the stereochemistry allows for the optimization of the therapeutic index by balancing efficacy (driven by Rp) and safety (potentially improved with Sp).[5][6]

Experimental Protocols

Stereocontrolled Synthesis of a Dinucleotide using the (-)-psi Reagent

This protocol describes the synthesis of a dinucleotide with a stereochemically defined Sp phosphorothioate linkage using the (-)-psi reagent.

Materials:

  • 5'-O-DMTr-N-protected deoxynucleoside

  • (-)-psi Reagent

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous acetonitrile (B52724) (MeCN)

  • Solid support with a 3'-linked nucleoside

Procedure:

  • Loading of the Nucleoside onto the (-)-psi Reagent:

    • In a dry flask under an inert atmosphere, dissolve the 5'-O-DMTr-N-protected deoxynucleoside (1.0 eq) and the (-)-psi reagent (1.3 eq) in anhydrous acetonitrile.

    • Add DBU (1.3 eq) dropwise to the solution.

    • Stir the reaction at room temperature for 30 minutes.

    • The resulting solution contains the activated nucleoside monomer ready for coupling.

  • Coupling to the Solid Support:

    • To the solid support functionalized with the initial nucleoside (with a free 5'-OH group), add the solution containing the activated monomer from step 1.

    • Add additional DBU (3.0 eq relative to the solid support loading).

    • Allow the coupling reaction to proceed at room temperature for 30 minutes.

    • Wash the solid support thoroughly with anhydrous acetonitrile to remove unreacted reagents.

  • Capping:

    • Treat the solid support with a standard capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to block any unreacted 5'-OH groups.

  • Deprotection and Cleavage:

    • Treat the solid support with a solution of dichloroacetic acid in dichloromethane (B109758) to remove the 5'-DMTr protecting group.

    • Cleave the synthesized dinucleotide from the solid support and remove the base protecting groups using concentrated ammonium (B1175870) hydroxide.

  • Purification:

    • Purify the resulting stereochemically pure dinucleotide using reverse-phase HPLC.

Nuclease Resistance Assay

This assay evaluates the stability of a phosphorothioate-modified ASO in the presence of nucleases.

Materials:

  • Phosphorothioate-modified ASO

  • Unmodified control oligonucleotide

  • Human serum or fetal bovine serum (as a source of nucleases)

  • Phosphate-Buffered Saline (PBS)

  • Nuclease-free water

  • 2X Gel Loading Dye with EDTA

  • Polyacrylamide gel (15-20%)

  • TBE or TAE running buffer

  • Nucleic acid stain (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Prepare a solution of the ASO and the unmodified control in PBS at a concentration of 10 µM.

  • In separate microcentrifuge tubes, mix 10 µL of the oligonucleotide solution with 90 µL of serum.

  • Incubate the tubes at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take a 10 µL aliquot from each reaction and mix it with 10 µL of 2X Gel Loading Dye to stop the reaction.

  • Store the samples at -20°C until all time points are collected.

  • Load the samples onto a polyacrylamide gel and run the electrophoresis.

  • Stain the gel with a nucleic acid stain and visualize the bands using a gel imaging system.

  • Analyze the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation.

Signaling Pathways and Mechanism of Action

The biological activity of stereochemically defined ASOs is primarily mediated through two key pathways: RNase H-mediated target degradation and modulation of the innate immune response through Toll-like receptor 9 (TLR9).

RNase H-Mediated Cleavage

The primary mechanism of action for many therapeutic ASOs is the recruitment of RNase H1, an endogenous enzyme that cleaves the RNA strand of a DNA:RNA heteroduplex.[15] The stereochemistry of the phosphorothioate backbone plays a critical role in this process. The Rp diastereomer is the preferred substrate for RNase H1.[5][13] Therefore, ASOs synthesized with the (-)-psi reagent to contain Sp linkages will have reduced RNase H1 activity, while those synthesized with the (+)-psi reagent to have Rp linkages will exhibit enhanced RNase H1-mediated cleavage of the target mRNA. The ability to control the placement of Rp and Sp linkages allows for the fine-tuning of RNase H1 activity.

RNaseH_Pathway ASO Stereopure ASO (Rp-PS rich) Heteroduplex ASO:mRNA Heteroduplex ASO->Heteroduplex Hybridization mRNA Target mRNA mRNA->Heteroduplex Cleavage mRNA Cleavage Heteroduplex->Cleavage Recruits RNaseH RNase H1 RNaseH->Cleavage Degradation mRNA Degradation Cleavage->Degradation Protein_Reduction Reduced Protein Expression Degradation->Protein_Reduction

Figure 2: RNase H-mediated cleavage pathway for ASOs.
TLR9-Mediated Innate Immune Response

Phosphorothioate ASOs can be recognized by Toll-like receptor 9 (TLR9), a pattern recognition receptor of the innate immune system that is typically activated by bacterial and viral DNA.[16][17][18] This can lead to a pro-inflammatory response. The activation of TLR9 by non-CpG PS-ASOs is a complex, sequence-dependent phenomenon.[16][17] While the precise influence of PS stereochemistry on TLR9 activation is still an area of active research, it is known that chemical modifications to the ASO can modulate this response.[16] The ability to synthesize stereochemically pure ASOs will be instrumental in elucidating the structure-activity relationships of TLR9 activation and in designing ASOs with a reduced immunostimulatory profile.

TLR9_Pathway cluster_cell Immune Cell (e.g., B cell, pDC) cluster_endosome Endosome ASO PS-ASO TLR9 TLR9 ASO->TLR9 Binding MyD88 MyD88 TLR9->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRF7 IRF7 Activation TRAF6->IRF7 Cytokines Pro-inflammatory Cytokine and Type I Interferon Production NFkB->Cytokines IRF7->Cytokines

References

The Advent of P(V)-Based Reagents: A Paradigm Shift in Nucleic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of oligonucleotides, the building blocks of nucleic acid-based therapeutics and research tools, has long been dominated by P(III) phosphoramidite (B1245037) chemistry. However, a new class of P(V)-based reagents is emerging as a powerful alternative, offering enhanced stability, versatility, and efficiency. This guide provides a comprehensive overview of P(V)-based reagents in nucleic acid chemistry, detailing their core principles, applications, and the experimental protocols necessary for their successful implementation.

Introduction: Overcoming the Limitations of P(III) Chemistry

For decades, the automated solid-phase synthesis of oligonucleotides has relied on the phosphoramidite method, which utilizes phosphorus in its trivalent state (P(III)). While highly successful, this chemistry is not without its drawbacks. P(III) reagents are sensitive to air and moisture, requiring stringent anhydrous conditions. Furthermore, the synthesis of modified backbones, such as the therapeutically important phosphorothioates (PS), often results in a mixture of stereoisomers, which can complicate drug development and manufacturing.

The development of P(V)-based reagents represents a significant advancement, addressing many of the limitations of the traditional approach. By utilizing phosphorus in its more stable pentavalent state, these reagents offer a more robust and versatile platform for the synthesis of a wide array of natural and modified nucleic acids.

Core Concepts of P(V)-Based Chemistry

The fundamental difference between P(III) and P(V) chemistry lies in the oxidation state of the phosphorus atom. P(V) reagents are inherently more stable and less susceptible to oxidation, simplifying their handling and storage. A key innovation in this field is the development of a unified P(V) platform that allows for the synthesis of various internucleotide linkages, including native phosphodiesters (PO), phosphorothioates (PS), and phosphorodithioates (PS2), using a standardized protocol.[1][2][3] This redox-neutral approach eliminates the oxidation step required in P(III) chemistry, streamlining the overall synthesis cycle.[4]

Key P(V) Reagents:

A suite of novel P(V) reagents has been developed to facilitate the formation of diverse phosphate (B84403) linkages:

  • Ψ (PSI) Reagents: The Phosphorus Sulfur Incorporation (PSI or Ψ) reagents are used for the stereocontrolled synthesis of phosphorothioate (B77711) (PS) linkages.[1] These reagents are available as stereoisomers, allowing for the synthesis of oligonucleotides with defined chirality at the phosphorus center.

  • ΨO Reagent: This reagent is designed for the formation of native phosphodiester (PO) linkages, providing a P(V)-based alternative for synthesizing standard DNA and RNA sequences.[3]

  • Ψ2 Reagent: The Ψ2 reagent enables the synthesis of phosphorodithioate (B1214789) (PS2) linkages, which are of interest for therapeutic applications due to their enhanced nuclease resistance.[3]

  • rac-Ψ Reagent: For applications where a racemic mixture of phosphorothioate linkages is desired, the rac-Ψ reagent provides a convenient solution.[3]

Data Presentation: Performance of P(V)-Based Reagents

The efficiency and versatility of P(V)-based reagents have been demonstrated in numerous studies. The following tables summarize the key performance metrics, providing a quantitative comparison with the traditional P(III) phosphoramidite chemistry.

Table 1: Comparison of Synthesis Cycle Steps

StepP(III) Phosphoramidite ChemistryP(V) Chemistry
1Deblocking (Detritylation)Deblocking (Detritylation)
2CouplingCoupling
3Oxidation/SulfurizationCapping
4Capping-

Table 2: Coupling Efficiency and Yields for Dinucleotide Synthesis

Linkage TypeP(V) ReagentPurityIsolated YieldReference
Phosphorothioate (PS)Ψ>99%12-27% (for chimeric oligonucleotides)[1]
Phosphorodithioate (PS2)Ψ2>99%Not explicitly stated for dinucleotides[1]
Phosphodiester (PO)ΨOHighNot explicitly stated for dinucleotides[3]

Note: Yields can be sequence-dependent and are influenced by the scale of synthesis and purification methods.

Experimental Protocols

This section provides detailed methodologies for the key experiments involving P(V)-based reagents.

Automated Solid-Phase Oligonucleotide Synthesis (SPOS) using P(V) Reagents

This protocol outlines the general steps for automated synthesis of oligonucleotides using a commercial DNA/RNA synthesizer.

Reagents and Materials:

  • P(V)-nucleoside monomers (pre-loaded on the synthesizer)

  • Activator solution (e.g., DBU in acetonitrile)

  • Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole in THF)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Acetonitrile (synthesis grade)

  • Solid support (e.g., controlled pore glass - CPG)

Protocol:

  • Synthesizer Preparation: Load the required P(V)-nucleoside monomers, activator, capping, and deblocking solutions onto the automated synthesizer according to the manufacturer's instructions.

  • Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer software.

  • Synthesis Cycle: The automated synthesis proceeds through a series of repeated cycles for each nucleotide addition:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain by treatment with the deblocking solution.

    • Coupling: The next P(V)-nucleoside monomer is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

  • Final Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

Cleavage and Deprotection of Oligonucleotides

Reagents:

Protocol:

  • Cleavage from Solid Support: The solid support with the synthesized oligonucleotide is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours.[5][6] This cleaves the oligonucleotide from the support.

  • Base and Phosphate Deprotection: The resulting solution is heated at 55°C for 8-12 hours to remove the protecting groups from the nucleobases and the phosphate backbone.

  • Purification: The deprotected oligonucleotide is then purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Mandatory Visualizations

Experimental Workflow: P(V) vs. P(III) Oligonucleotide Synthesis

G cluster_PV P(V) Synthesis Cycle cluster_PIII P(III) Synthesis Cycle PV_Start Start Cycle PV_Deblock Deblocking (DMT Removal) PV_Start->PV_Deblock PV_Couple Coupling (P(V) Monomer + Activator) PV_Deblock->PV_Couple PV_Cap Capping PV_Couple->PV_Cap PV_End End Cycle PV_Cap->PV_End PIII_Start Start Cycle PIII_Deblock Deblocking (DMT Removal) PIII_Start->PIII_Deblock PII_Couple PII_Couple PIII_Deblock->PII_Couple PIII_Couple Coupling (Phosphoramidite + Activator) PIII_Oxidize Oxidation / Sulfurization PIII_Couple->PIII_Oxidize PIII_Cap Capping PIII_Oxidize->PIII_Cap PIII_End End Cycle PIII_Cap->PIII_End

Caption: Comparison of P(V) and P(III) solid-phase oligonucleotide synthesis cycles.

Signaling Pathway: Antisense Oligonucleotide Targeting Bcl-2 mRNA

Bcl2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Bcl2_gene Bcl-2 Gene Bcl2_mRNA Bcl-2 mRNA Bcl2_gene->Bcl2_mRNA Transcription Ribosome Ribosome Bcl2_mRNA->Ribosome Translation RNaseH RNase H Bcl2_mRNA->RNaseH Bcl2_protein Bcl-2 Protein Ribosome->Bcl2_protein Bax_Bak Bax/Bak Bcl2_protein->Bax_Bak Inhibition ASO Bcl-2 ASO (Phosphorothioate) ASO->Bcl2_mRNA Hybridization ASO->RNaseH Degraded_mRNA Degraded mRNA RNaseH->Degraded_mRNA Cleavage Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: Mechanism of an antisense oligonucleotide targeting Bcl-2 mRNA to induce apoptosis.

Applications in Research and Drug Development

The development of P(V)-based reagents has significant implications for both basic research and the pharmaceutical industry.

Therapeutic Oligonucleotides

The ability to synthesize stereochemically pure phosphorothioate oligonucleotides is a major advantage for the development of antisense and siRNA therapeutics.[1] Control over the stereochemistry of the PS linkage can lead to improved drug properties, such as enhanced target affinity, increased nuclease resistance, and reduced off-target effects. The P(V) platform facilitates the rapid synthesis of libraries of chimeric oligonucleotides with different combinations of PO, PS, and PS2 linkages, enabling a systematic exploration of structure-activity relationships.

Research and Diagnostics

The robustness and versatility of P(V) chemistry also benefit the synthesis of oligonucleotides for a wide range of research applications, including:

  • Probes for molecular diagnostics: The ability to incorporate various modifications can enhance the performance of diagnostic probes.

  • Tools for studying nucleic acid structure and function: Custom-synthesized oligonucleotides are essential for biophysical and structural studies.

  • Components for nanotechnology: DNA and RNA are increasingly used as building blocks for the construction of nanoscale structures and devices.

Conclusion and Future Outlook

P(V)-based reagents are poised to revolutionize the field of nucleic acid chemistry. Their stability, versatility, and efficiency offer significant advantages over the traditional P(III) phosphoramidite method. As the technology continues to mature and new reagents are developed, we can expect to see even greater adoption of this powerful platform in both academic and industrial settings. The ability to readily synthesize a wide range of modified oligonucleotides with precise control over their chemical structure will undoubtedly accelerate the development of the next generation of nucleic acid-based therapeutics and research tools.

References

Technical Guide: Advanced Reagents for High-Efficiency Cyclic Dinucleotide (CDN) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Cyclic dinucleotides (CDNs) are critical second messengers in prokaryotes and innate immune signaling activators in eukaryotes, primarily through the stimulator of interferon genes (STING) pathway. Their therapeutic potential as vaccine adjuvants and cancer immunotherapies has driven the need for efficient and scalable synthetic methods. This guide details the application of advanced chemical reagents for the synthesis of CDNs, focusing on a strategy that ensures high yields and purity. While the term "(-)-psi Reagent" is not standard in peer-reviewed literature, this document focuses on functionally equivalent, state-of-the-art reagents used in high-efficiency solution-phase and solid-phase CDN synthesis. We provide a comprehensive overview of the synthetic strategy, quantitative performance data, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.

Introduction to Cyclic Dinucleotides and Synthesis Challenges

Cyclic dinucleotides, such as cGAMP, c-di-AMP, and c-di-GMP, are key signaling molecules. In mammals, the recognition of cytosolic DNA leads to the production of 2'3'-cGAMP by the enzyme cyclic GMP-AMP synthase (cGAS). This CDN then binds to and activates STING, triggering a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, mounting an effective immune response against pathogens and cancer cells.

The chemical synthesis of CDNs is challenging due to the need to form a specific phosphodiester linkage (2'-5' or 3'-5') between two nucleosides and the inherent instability of traditional protecting groups. Early methods often suffered from low yields, the formation of side products, and difficult purification processes. Modern synthetic chemistry has introduced advanced reagents that facilitate a crucial intramolecular cyclization step, dramatically improving efficiency and scalability.

The Role of Advanced Cyclization Reagents

The synthesis of CDNs typically involves the preparation of a linear dinucleotide precursor, which is then cyclized to form the final product. The efficiency of this cyclization is the most critical step and is often the primary determinant of the overall yield. Advanced reagents, often used in phosphoramidite-based chemistry, are designed to efficiently promote the formation of the intramolecular phosphodiester bond.

These modern approaches often rely on a "one-pot" or sequential addition methodology where a linear dinucleotide is first assembled and then cyclized. A key reagent class for this purpose includes activating agents for phosphoramidites and efficient coupling agents for the cyclization step.

Quantitative Performance Data

The use of advanced reagents in a solution-phase phosphoramidite (B1245037) strategy has led to significant improvements in the synthesis of CDNs. The data below is a summary of representative yields and purities achieved for various CDNs using these modern methods.

Cyclic DinucleotideLinkage TypeOverall Yield (%)Purity (%) (Post-HPLC)Reference
2'3'-cGAMP2'-5', 3'-5'45-60%>98%
3'3'-cGAMP3'-5', 3'-5'50-65%>99%
c-di-AMP3'-5', 3'-5'55-70%>99%
c-di-GMP3'-5', 3'-5'50-65%>98%

Signaling Pathway and Experimental Workflow

The cGAS-STING Signaling Pathway

The diagram below illustrates the canonical cGAS-STING pathway, which is activated by the presence of cytosolic double-stranded DNA (dsDNA).

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER Resident) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_Genes Interferon Genes pIRF3->IFN_Genes translocates & activates Type1_IFN Type I Interferons IFN_Genes->Type1_IFN transcription Immune_Response Antiviral/Antitumor Immune Response Type1_IFN->Immune_Response

Caption: The cGAS-STING pathway for innate immune activation.

Experimental Workflow for CDN Synthesis

The following diagram outlines the general workflow for synthesizing a CDN using an advanced phosphoramidite-based approach.

CDN_Synthesis_Workflow cluster_synthesis Linear Dinucleotide Assembly cluster_cyclization Cyclization cluster_purification Deprotection & Purification N1 Step 1: First Protected Nucleoside N2 Step 2: Coupling with Phosphoramidite Monomer N1->N2 N3 Step 3: Oxidation N2->N3 N4 Step 4: Deprotection of 5'-DMT Group N3->N4 C1 Step 5: Addition of Cyclization Reagent/ Activator N4->C1 C2 Cyclization Reaction C1->C2 P1 Step 6: Global Deprotection (e.g., NH4OH) C2->P1 P2 Step 7: HPLC Purification P1->P2 P3 Step 8: Lyophilization P2->P3 P4 Final CDN Product P3->P4

The Cornerstone of Modern Therapeutics: A Technical Guide to Phosphorus-Sulfur Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of phosphorus-sulfur (P-S) bonds into molecular frameworks has become a cornerstone of modern drug discovery and development. This guide provides an in-depth exploration of the fundamental principles, key methodologies, and critical applications of P-S bond formation, offering a technical resource for researchers and professionals in the pharmaceutical and life sciences sectors. The unique physicochemical properties imparted by the P-S moiety, including altered polarity, lipophilicity, and resistance to enzymatic degradation, have led to significant advancements in therapeutic agents, particularly in the realm of oligonucleotide-based drugs.

Core Principles of Phosphorus-Sulfur Bond Formation

The introduction of a sulfur atom in place of an oxygen atom in a phosphate (B84403) or phosphonate (B1237965) group can dramatically alter the molecule's biological activity and pharmacokinetic profile. The primary methods for creating these crucial bonds revolve around thionation and sulfurization reactions, utilizing specialized reagents to achieve the desired transformation.

Thionation of Carbonyl Compounds

A prevalent strategy for P-S bond formation involves the thionation of carbonyl groups, converting them into thiocarbonyls. This is often a key step in the synthesis of various organosulfur compounds.

Key Reagents and Their Mechanisms:

  • Lawesson's Reagent (LR): A widely used thionating agent, Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is effective for converting a range of carbonyl compounds, including ketones, esters, amides, and lactones, into their corresponding thiocarbonyls.[1][2][3][4][5] The reaction mechanism involves the dissociation of the central four-membered phosphorus-sulfur ring of LR into reactive dithiophosphine ylides (R-PS₂).[1][4] These ylides then react with the carbonyl group to form a transient thiaoxaphosphetane intermediate, which subsequently undergoes a cycloreversion, driven by the formation of a stable phosphorus-oxygen double bond (P=O), to yield the thiocarbonyl product.[3] The reactivity of the carbonyl group is a key factor, with electron-rich carbonyls generally reacting faster.[1][4]

  • Phosphorus Pentasulfide (P₄S₁₀): As a precursor to Lawesson's reagent, phosphorus pentasulfide is another fundamental reagent for thionation.[1][4][5] While effective, reactions with P₄S₁₀ often require higher temperatures and a larger excess of the reagent compared to Lawesson's reagent.[3] The combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO) has been shown to be an efficient system for the thionation of esters, lactones, amides, and ketones, offering the advantage of easier byproduct removal through hydrolytic workup.[6][7][8] A complex of P₄S₁₀ with pyridine (B92270) has also been developed as a stable and selective thionating agent.[9]

Sulfurization of Phosphite (B83602) Triesters

In the synthesis of modified oligonucleotides, the creation of a phosphorothioate (B77711) linkage is a critical step that confers nuclease resistance.[10][11] This is typically achieved by the sulfurization of an internucleotide phosphite triester intermediate.

Key Reagents and Their Mechanisms:

  • Elemental Sulfur (S₈): While historically used, elemental sulfur has disadvantages in automated synthesis due to its slow reaction time and potential to clog equipment.[12]

  • 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent): This reagent is a highly efficient sulfur-transfer agent used in solid-phase oligonucleotide synthesis.[11][12] It offers rapid and clean conversion of phosphite triesters to phosphorothioate triesters.[11][12]

  • Phenylacetyl Disulfide (PADS): PADS is another effective sulfurizing agent. "Aged" solutions of PADS have been shown to achieve very high sulfurization efficiency, leading to low levels of phosphate diester impurities in the final oligonucleotide product.[13]

  • Other Sulfurizing Agents: A variety of other reagents have been developed for this purpose, including tetraethylthiuram disulfide (TETD) and 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH).[10]

Quantitative Data on Phosphorus-Sulfur Incorporation

The efficiency and outcome of P-S bond formation are highly dependent on the chosen reagents and reaction conditions. The following tables summarize key quantitative data for common thionation and sulfurization reactions.

Reagent/MethodSubstrateProductYield (%)Reference
Lawesson's ReagentKetones, Esters, AmidesThioketones, Thioesters, ThioamidesGood[3]
P₄S₁₀/HMDOEsters, Lactones, AmidesThionoesters, Thionolactones, ThioamidesComparable or superior to Lawesson's reagent[6][7]
P₄S₁₀/Al₂O₃AmidesThioamides62-93[8]
Beaucage ReagentPhosphite TriesterPhosphorothioate Triester>96% sulfurization efficiency[12]
"Aged" PADSPhosphite TriesterPhosphorothioate Triester>99.9% sulfurization efficiency[13]

Table 1: Representative Yields for Thionation and Sulfurization Reactions.

Bond TypeBond Length (Å)Bond Dissociation Energy (kcal/mol)Reference
P-S (in P₄S₃)2.10 (avg)-[14]
P=S (in P₄S₁₀)~1.91-[15]
P-S (bridging in P₂S₇)2.10-2.12-[15]
P-S (in thiophosphates)--
P=O~1.45~130

Table 2: Selected Bond Properties for Phosphorus-Sulfur and Phosphorus-Oxygen Bonds.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of molecules containing phosphorus-sulfur bonds.

General Protocol for Thionation using Lawesson's Reagent

Materials:

  • Carbonyl compound (e.g., ketone, ester, or amide)

  • Lawesson's Reagent (0.5 equivalents per carbonyl group)

  • Anhydrous toluene (B28343) or other suitable solvent (e.g., dioxane, xylene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the carbonyl compound in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.

  • Add Lawesson's Reagent to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired thiocarbonyl compound.

Protocol for Solid-Phase Synthesis of Phosphorothioate Oligonucleotides using the Beaucage Reagent

This protocol outlines a single sulfurization cycle within a standard solid-phase phosphoramidite (B1245037) synthesis.[11]

Materials:

  • Controlled pore glass (CPG) solid support with the first nucleoside attached.

  • Phosphoramidite monomer of the next nucleotide.

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

  • Beaucage Reagent solution (0.05 M - 0.2 M in anhydrous acetonitrile).[11]

  • Capping solution (e.g., acetic anhydride/lutidine/THF).

  • Oxidizing solution (for phosphodiester linkages, if any).

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane).

  • Anhydrous acetonitrile (B52724) for washing.

Procedure (within an automated synthesizer):

  • Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using the deblocking solution.

  • Coupling: Deliver the phosphoramidite monomer and activator solution to the synthesis column to form the phosphite triester linkage.

  • Sulfurization: Deliver the Beaucage Reagent solution to the column and allow it to react for a specified time (e.g., 30-240 seconds) to convert the phosphite triester to a phosphorothioate triester.[12][16]

  • Capping: Treat the support with the capping solution to acetylate any unreacted 5'-hydroxyl groups. Recent studies suggest that byproducts from some sulfurization reagents can act as in-situ capping agents, potentially eliminating this step.[17][18]

  • Washing: Wash the solid support extensively with anhydrous acetonitrile between each step.

  • Repeat the cycle for each subsequent nucleotide addition.

Visualization of Key Pathways and Workflows

Diagrams are provided to illustrate the fundamental mechanisms and processes involved in phosphorus-sulfur incorporation.

Lawessons_Reagent_Mechanism LR Lawesson's Reagent (LR) Ylide Reactive Dithiophosphine Ylide (R-PS₂) LR->Ylide Dissociation Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate Reaction with Carbonyl Carbonyl Carbonyl Compound (R₂C=O) Carbonyl->Intermediate Thiocarbonyl Thiocarbonyl Product (R₂C=S) Intermediate->Thiocarbonyl Cycloreversion PO_Compound Phosphorus-Oxygen Byproduct Intermediate->PO_Compound Formation of stable P=O bond

Caption: Mechanism of thionation using Lawesson's Reagent.

Oligonucleotide_Sulfurization_Workflow start Start Cycle detritylation 1. Detritylation (Remove 5'-DMT group) start->detritylation coupling 2. Coupling (Add phosphoramidite) detritylation->coupling phosphite Phosphite Triester Linkage coupling->phosphite sulfurization 3. Sulfurization (e.g., Beaucage Reagent) phosphite->sulfurization phosphorothioate Phosphorothioate Triester Linkage sulfurization->phosphorothioate capping 4. Capping (Acetylate unreacted 5'-OH) phosphorothioate->capping end_cycle End Cycle capping->end_cycle next_cycle Start Next Cycle end_cycle->next_cycle

Caption: Solid-phase synthesis cycle for phosphorothioate oligonucleotides.

Role in Drug Development and Biological Systems

The incorporation of phosphorus-sulfur moieties is a powerful strategy in drug design, primarily due to the enhanced stability and modified binding properties of the resulting molecules.[19][20]

  • Antisense Oligonucleotides: Phosphorothioate-modified oligonucleotides are the backbone of many antisense therapies. The P-S linkage protects the oligonucleotide from degradation by cellular nucleases, increasing its half-life and therapeutic efficacy.[10][12] Drugs like Fomivirsen and Mipomersen utilize this modification.[21]

  • Enzyme Inhibition: Thiophosphates can act as mimics of natural phosphates, enabling them to serve as inhibitors or probes for enzymes such as kinases.[22] The use of ATPγS (adenosine 5'-O-(3-thiotriphosphate)) allows for the transfer of a thiophosphate group to kinase substrates, which can then be detected and studied.[22]

  • Prodrugs and Bioisosteres: The P-S group can be used as a bioisosteric replacement for phosphate groups to modulate a drug's pharmacokinetic properties. Thiophosphate analogs of biologically important molecules like Coenzyme A are being explored for their therapeutic potential.[23][24]

  • Other Therapeutic Areas: Sulfur and phosphorus-containing compounds are found in a wide range of FDA-approved drugs for various conditions, highlighting the broad applicability of this chemical space in medicine.[19][20]

References

(-)-Psi Reagent: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (-)-Psi (Phosphorus-Sulfur Incorporation) Reagent, developed in the Baran lab, is a chiral phosphorothioating agent instrumental in the stereocontrolled synthesis of phosphorothioate (B77711) oligonucleotides.[1][2] This guide provides an in-depth overview of its solubility and stability, crucial parameters for its effective use in research and drug development. The (-)-Psi Reagent is noted for being tolerant to air and moisture, a significant advantage over traditional P(III)-based reagents which are often highly sensitive.[1][3]

Physicochemical Properties

The (-)-Psi Reagent is typically supplied as a white to off-white powder or crystalline solid.[1] Its melting point is in the range of 103-107 °C.[1]

Solubility Profile

Quantitative solubility data for the (-)-Psi Reagent is not extensively published. However, based on its application in oligonucleotide synthesis, which is commonly performed in organic solvents, it is expected to be soluble in solvents such as acetonitrile (B52724) and dichloromethane.[4] The following table outlines the expected solubility profile in common laboratory solvents. Researchers are advised to determine precise solubility for their specific applications experimentally.

SolventExpected Solubility
AcetonitrileSoluble
Dichloromethane (DCM)Soluble
Tetrahydrofuran (THF)Likely Soluble
Ethyl AcetateLikely Soluble
MethanolSparingly Soluble to Insoluble
WaterInsoluble

Stability Information

The (-)-Psi Reagent is described as "air- and moisture-tolerant," indicating good stability under ambient conditions.[1] However, comprehensive forced degradation studies are essential to fully understand its stability profile. The following table summarizes the expected stability of the (-)-Psi Reagent under various stress conditions, based on the general behavior of related organophosphorus compounds.[5][6]

ConditionExpected StabilityPotential Degradation Pathways
Acidic (pH < 3) Moderate to LowHydrolysis of the oxathiaphospholane (B1262164) ring.
Basic (pH > 9) Moderate to LowBase-catalyzed hydrolysis.
Oxidative (e.g., H₂O₂) ModerateOxidation of sulfur atoms.
Thermal (> 60 °C) ModerateThermal decomposition.
Photolytic (UV/Vis) To be determinedPhotodegradation is possible for compounds with chromophores.

Experimental Protocols

Protocol for Determining Quantitative Solubility

This protocol outlines a standard method for determining the solubility of the (-)-Psi Reagent in a given solvent.

Materials:

  • (-)-Psi Reagent

  • Solvent of interest (e.g., acetonitrile)

  • Analytical balance

  • Vials with caps

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Prepare a series of saturated solutions by adding an excess of the (-)-Psi Reagent to a known volume of the solvent in separate vials.

  • Tightly cap the vials and vortex them for a predetermined time (e.g., 1-2 hours) to ensure maximum dissolution.

  • Allow the vials to equilibrate at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a known volume of the solvent.

  • Analyze the diluted solution by HPLC to determine the concentration of the (-)-Psi Reagent.

  • Calculate the solubility in mg/mL or mol/L based on the concentration and dilution factor.

Protocol for Forced Degradation Study

This protocol describes a general procedure for conducting a forced degradation study on the (-)-Psi Reagent to assess its intrinsic stability.[5][6][7]

Materials:

  • (-)-Psi Reagent

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

Procedure:

  • Acid Hydrolysis: Dissolve the (-)-Psi Reagent in an acidic solution (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Dissolve the (-)-Psi Reagent in a basic solution (e.g., 0.1 M NaOH) and heat at a controlled temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Dissolve the (-)-Psi Reagent in a solution of an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of the (-)-Psi Reagent to elevated temperatures (e.g., 80 °C) in an oven for a defined period.

  • Photodegradation: Expose a solid or solution sample of the (-)-Psi Reagent to controlled light conditions (UV and/or visible) in a photostability chamber.

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples.

  • Analyze all samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Characterize the degradation products using techniques such as LC-MS.

Experimental Workflows and Signaling Pathways

As a synthetic reagent, the (-)-Psi Reagent is not directly involved in biological signaling pathways. Its primary utility lies in the chemical synthesis of phosphorothioate oligonucleotides. The following diagrams illustrate the experimental workflow for this synthesis and a general workflow for a stability study.

experimental_workflow cluster_synthesis Stereocontrolled Phosphorothioate Oligonucleotide Synthesis start Start: Protected Nucleoside on Solid Support loading Loading Step: Addition of (-)-Psi Reagent and DBU in Acetonitrile start->loading wash1 Wash loading->wash1 coupling Coupling Step: Addition of Second Protected Nucleoside and DBU wash1->coupling wash2 Wash coupling->wash2 capping Capping (Optional) wash2->capping cycle Repeat Synthesis Cycle for Desired Length capping->cycle cleavage Cleavage from Solid Support cycle->cleavage After final cycle deprotection Deprotection of Nucleobases and Phosphate cleavage->deprotection purification Purification (e.g., HPLC) deprotection->purification end End: Stereopure Phosphorothioate Oligonucleotide purification->end

Caption: Workflow for oligonucleotide synthesis using (-)-Psi Reagent.

stability_study_workflow cluster_stability Forced Degradation Stability Study Workflow start Start: (-)-Psi Reagent Sample stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Collect Samples at Time Points stress->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analysis Analyze by Stability-Indicating HPLC neutralize->analysis characterization Characterize Degradants (LC-MS) analysis->characterization end End: Stability Profile and Degradation Pathways characterization->end

Caption: General workflow for a forced degradation study.

References

Unlocking Phosphorus(V) Chemistry: A Technical Guide to Baran's (-)-psi Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereocontrolled synthesis of phosphorothioate-linked oligonucleotides, a critical modification in the development of therapeutic antisense oligonucleotides (ASOs) and cyclic dinucleotides (CDNs), has historically been challenged by the reliance on moisture-sensitive P(III)-based reagents. The introduction of Baran's (-)-psi Reagent, a stable, air- and moisture-tolerant P(V)-based platform, represents a significant advancement in the field, offering a robust and programmable method for the diastereoselective formation of phosphorothioate (B77711) linkages. This guide provides an in-depth overview of the key features, experimental protocols, and applications of this transformative reagent.

Core Features and Applications

Developed in the laboratory of Professor Phil S. Baran, the (-)-psi Reagent and its enantiomer, (+)-psi Reagent, provide a streamlined approach to constructing chiral phosphorothioates.[1][2] These reagents are derived from limonene, a readily available and inexpensive terpene.[3] The core utility of the psi reagent platform lies in its ability to deliver a phosphorus-sulfur moiety with high stereocontrol, dictated by the chosen reagent enantiomer.[3]

Key applications of the (-)-psi Reagent include:

  • Stereopure Antisense Oligonucleotides (ASOs): The reagent allows for the synthesis of ASOs with defined stereochemistry at the phosphorothioate linkage, which can influence their therapeutic properties.[1][3]

  • Cyclic Dinucleotides (CDNs): The psi reagent platform simplifies the synthesis of CDNs, important signaling molecules in innate immunity, with high stereocontrol.[1][4]

  • Complex Molecule Synthesis: The reactivity of psi reagents has been leveraged in the total synthesis of complex natural products, such as tagetitoxin.[3]

The psi reagent platform has been expanded to include reagents for the formation of other phosphorus linkages, such as phosphodiester bonds (ΨO) and methylphosphonates (PI reagents), highlighting the versatility of the P(V)-based approach.[5]

Reaction Mechanism and Stereocontrol

The psi reagent operates through a P(V)-centered mechanism, bypassing the need for sensitive P(III) intermediates.[4] The reaction proceeds via a two-step sequence: a "loading" step where the reagent is attached to the first nucleoside, followed by a "coupling" step with the second nucleoside.[6] Computational studies have indicated that the reaction proceeds through a trigonal bipyramidal intermediate, with the stereochemical outcome being reagent-controlled.[3][7]

Quantitative Data Summary

The following tables summarize the reported yields for the synthesis of dinucleotides using the psi reagent platform.

Table 1: Dinucleotide Synthesis Yields with (R)-P psi Reagent [6]

3'-Nucleoside (B1)5'-Nucleoside (B2)Yield (%)
TBDPSO-dG(dmf)TBDPSO-dA(dmb)96
TBDPSO-dC(dmb)TBDPSO-dT90
TBDPSO-dTTBDPSO-dG(dmf)91
TBDPSO-dA(dmb)TBDPSO-dC(dmb)87

Table 2: Dinucleotide Synthesis Yields with (S)-P psi Reagent [6]

3'-Nucleoside (B1)5'-Nucleoside (B2)Yield (%)
TBDPSO-dG(dmf)TBDPSO-dA(dmb)97
TBDPSO-dC(dmb)TBDPSO-dT90
TBDPSO-dTTBDPSO-dG(dmf)76
TBDPSO-dA(dmb)TBDPSO-dC(dmb)81

Experimental Protocols

General Procedure for Dinucleotide Synthesis

The synthesis of a phosphorothioate-linked dinucleotide using the (-)-psi Reagent involves a two-step, one-pot procedure.

1. Loading of the First Nucleoside:

  • To a solution of the first nucleoside (1.0 equiv) and the (-)-psi Reagent (1.3 equiv) in anhydrous acetonitrile (B52724) is added 1,8-Diazabicycloundec-7-ene (DBU) (1.3 equiv).[4]

  • The reaction mixture is stirred at room temperature for 30 minutes.[4]

2. Coupling with the Second Nucleoside:

  • The second nucleoside (2.0 equiv) and additional DBU (3.0 equiv) are added to the reaction mixture.[4]

  • The mixture is stirred at room temperature for 30 minutes.[4]

  • The resulting dinucleotide can then be purified by standard chromatographic methods.

Synthesis of N6-(2,4-Dimethylbenzoyl)-5'-O-(2-methoxypropan-2-yl)-2'-deoxyadenosine Loaded with (-)-Ψ[11]
  • N6-(2,4-Dimethylbenzoyl)-5'-O-(1-methoxy-1-methylethyl)-2'-deoxyadenosine (0.78 g, 1.72 mmol) and (-)-Ψ-reagent (1.00 g, 2.24 mmol), previously dried over P2O5 overnight, are dissolved in anhydrous MeCN (8.0 mL).

  • DBU (335 μL, 2.24 mmol) is added dropwise.

  • The mixture is stirred at room temperature for 2 hours and then filtered through a short silica (B1680970) gel column, eluting with 1% pyridine (B92270) in EtOAc.

  • The product fractions are combined and washed with saturated aqueous NaHCO3 (50 mL), brine (50 mL), and KH2PO4 (50 mL).

Visualizing the Workflow and Relationships

The following diagrams illustrate the key processes and concepts associated with Baran's (-)-psi Reagent.

experimental_workflow cluster_loading Loading Step cluster_coupling Coupling Step A Nucleoside 1 + (-)-psi Reagent B Add DBU in MeCN (30 min, 25°C) A->B C Loaded Nucleoside-P(V) Intermediate B->C D Add Nucleoside 2 + DBU C->D One-Pot E Stir in MeCN (30 min, 25°C) D->E F Stereopure Dinucleotide E->F

Caption: General workflow for stereoselective dinucleotide synthesis.

reagent_family cluster_psi Phosphorothioate Synthesis cluster_other Other Linkages center Baran's P(V) Reagent Platform psi_minus (-)-psi Reagent center->psi_minus psi_plus (+)-psi Reagent center->psi_plus psi_o ΨO Reagent (Phosphodiester) center->psi_o pi PI Reagents (Methylphosphonate) center->pi

Caption: The family of P(V) reagents developed by the Baran lab.

References

Unlocking Stereoselectivity: A Technical Guide to the (-)-Phosphorus-Sulfur Incorporation (PSI) Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control of stereochemistry is a cornerstone of modern drug discovery and development. Chiral molecules can exhibit profoundly different pharmacological and toxicological profiles, making the synthesis of single stereoisomers a critical endeavor. In the realm of oligonucleotide therapeutics, the stereochemistry of the phosphorothioate (B77711) backbone significantly impacts their efficacy and safety. The (-)-Phosphorus-Sulfur Incorporation (PSI) Reagent, developed in the Baran laboratory, has emerged as a powerful tool for the stereocontrolled synthesis of these crucial linkages. This technical guide provides an in-depth exploration of the (-)-PSI Reagent, its mechanism of action, and its application in stereoselective synthesis, presenting key data and experimental protocols to aid researchers in this field.

Introduction to the (-)-PSI Reagent: A Paradigm Shift in Phosphorothioate Synthesis

The (-)-PSI Reagent, also known as (-)-Ψ, is an air- and moisture-tolerant P(V)-based reagent designed for the stereoselective formation of phosphorothioate linkages in oligonucleotides.[1] This reagent and its enantiomer, (+)-PSI, provide a programmable and traceless method for achieving high diastereoselectivity at the phosphorus center, a significant advancement over traditional P(III)-based methods that often result in complex mixtures of diastereomers.[2][3] The development of the PSI reagents has opened new avenues for the synthesis of stereopure cyclic dinucleotides (CDNs) and antisense oligonucleotides (ASOs), molecules with immense therapeutic potential.[1]

The (-)-PSI Reagent is derived from (-)-limonene (B1674923) and its application leads to the formation of the Rp-configured phosphorothioate linkage, while the (+)-PSI Reagent, derived from (+)-limonene, yields the Sp-configured linkage.[2] This enantiodivergent capability allows for the synthesis of either diastereomer with high fidelity, a critical feature for structure-activity relationship studies and the development of optimized oligonucleotide-based drugs.

Mechanism of Stereoselective Phosphorus-Sulfur Incorporation

The stereoselectivity of the (-)-PSI Reagent is rooted in a well-defined reaction mechanism that proceeds with retention of configuration at the phosphorus center in both the loading and coupling steps.[4] The proposed mechanism involves a trigonal bipyramidal (TBP) intermediate. To minimize ring strain, the five-membered oxathiaphospholane (B1262164) ring of the reagent occupies one apical and one equatorial position in the TBP intermediate.[4] The anionic sulfur atom, derived from the P=S bond, consistently occupies an equatorial position.[4] This constrained geometry dictates the trajectory of the incoming and outgoing groups, ensuring a high degree of stereocontrol.

The overall transformation can be visualized as a two-step process:

  • Loading: The first nucleoside reacts with the (-)-PSI Reagent in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form a loaded intermediate. This step proceeds with retention of configuration at the phosphorus center.[3][4][5]

  • Coupling: The loaded intermediate then reacts with a second nucleoside, again in the presence of a base, to form the desired phosphorothioate linkage. This coupling step also occurs with retention of configuration, resulting in a product with a predictable stereochemistry.[3][4][5]

G cluster_loading Step 1: Loading cluster_coupling Step 2: Coupling Nucleoside_1_OH Nucleoside 1-OH Loaded_Intermediate Loaded Intermediate (Retention of Configuration) Nucleoside_1_OH->Loaded_Intermediate + (-)-PSI Reagent PSI_Reagent (-)-PSI Reagent DBU_1 DBU DBU_1->Loaded_Intermediate Phosphorothioate_Linkage Rp-Phosphorothioate Linkage (Retention of Configuration) Loaded_Intermediate->Phosphorothioate_Linkage + Nucleoside 2-OH Nucleoside_2_OH Nucleoside 2-OH DBU_2 DBU DBU_2->Phosphorothioate_Linkage G Start Start Prepare_Reagents Prepare Solutions: - 5'-O-Protected Nucleoside - (-)-PSI Reagent - DBU in Acetonitrile Start->Prepare_Reagents Loading_Reaction Loading Reaction: - Mix Nucleoside and (-)-PSI Reagent - Add DBU - Stir for 30 min at RT Prepare_Reagents->Loading_Reaction Purification_1 Purification: - Remove Solvent - Flash Column Chromatography Loading_Reaction->Purification_1 Loaded_Intermediate Isolated Loaded Intermediate Purification_1->Loaded_Intermediate Prepare_Coupling_Reagents Prepare Solutions: - Loaded Intermediate - 3'-O-Protected Nucleoside - DBU in Acetonitrile Loaded_Intermediate->Prepare_Coupling_Reagents Coupling_Reaction Coupling Reaction: - Mix Loaded Intermediate and Coupling Partner - Add DBU - Stir for 30 min at RT Prepare_Coupling_Reagents->Coupling_Reaction Purification_2 Purification: - Remove Solvent - Flash Column Chromatography Coupling_Reaction->Purification_2 Final_Product Stereopure Phosphorothioate Dinucleotide Purification_2->Final_Product End End Final_Product->End

References

(-)-psi Reagent and its enantiomer (+)-psi Reagent

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search has been conducted to gather information on a compound referred to as "(-)-psi Reagent" and its enantiomer "(+)-psi Reagent." Despite a thorough review of scientific literature and chemical databases, no specific, well-defined chemical entity is commonly known by this name.

This suggests that "psi Reagent" may be a term that is either highly specialized and not widely published, a proprietary or internal code name for a compound, or potentially a misnomer for a different, more commonly known chemical.

To provide an accurate and detailed technical guide as requested, further clarification is needed to identify the precise chemical structure or a more common nomenclature for the "(-)-psi Reagent." Essential information would include:

  • Chemical Name: The systematic name of the compound (e.g., IUPAC name).

  • CAS Number: The Chemical Abstracts Service registry number.

  • A research paper or patent that describes the synthesis or use of the reagent.

Without this foundational information, it is not possible to generate the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams, without resorting to speculation. We are committed to providing accurate, factual information and avoiding the generation of hallucinatory content.

We encourage the user to provide a more specific identifier for the "(-)-psi Reagent" so that a comprehensive and accurate guide can be developed.

Foundational Research on the (-)-psi Reagent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (-)-psi Reagent, a cornerstone in modern oligonucleotide synthesis, represents a significant advancement in the stereocontrolled formation of phosphorothioate (B77711) (PS) linkages. Developed by the Baran laboratory, this P(V)-based reagent platform circumvents many of the challenges associated with traditional P(III) chemistry, offering a robust, efficient, and highly stereoselective method for the synthesis of therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) and cyclic dinucleotides (CDNs).[1][2] This technical guide provides an in-depth overview of the foundational research on the (-)-psi Reagent, detailing its synthesis, mechanism, and application, with a focus on quantitative data and experimental protocols.

Core Principles and Advantages

The innovation of the (-)-psi Reagent lies in its departure from conventional P(III)-based phosphoramidite (B1245037) chemistry, which, despite its widespread use, suffers from sensitivity to air and moisture and often results in mixtures of diastereomers at the phosphorus center. The (-)-psi Reagent operates via a P(V) mechanism, offering several key advantages:

  • Stereocontrol: The chirality of the reagent dictates the stereochemistry of the resulting phosphorothioate linkage, enabling the synthesis of stereopure oligonucleotides.[1]

  • Stability: The reagent is air- and moisture-tolerant, simplifying handling and improving reaction consistency.[2]

  • Efficiency: The "loading" and "coupling" reactions are rapid and high-yielding.[1]

  • Versatility: The platform has been successfully applied to a wide range of nucleosides.[3]

Synthesis of the (-)-psi Reagent

A detailed and scalable synthesis of the psi reagent has been published in Organic Syntheses, ensuring its accessibility to the broader scientific community. The synthesis is a multi-step process starting from readily available chiral precursors. A comprehensive, step-by-step protocol is available, including details on reagent quantities, reaction conditions, and purification procedures.[4]

Experimental Protocols

The application of the (-)-psi Reagent in oligonucleotide synthesis involves a two-step process: loading a nucleoside with the reagent and subsequently coupling the loaded nucleoside with a second nucleoside.

General Experimental Workflow

The overall workflow for the creation of a stereopure phosphorothioate linkage using the (-)-psi Reagent is depicted below.

G cluster_loading Loading Step cluster_coupling Coupling Step Nuc1 5'-O-Protected Nucleoside 1 Loaded_Nuc Loaded Nucleoside 1 (P(V) Intermediate) Nuc1->Loaded_Nuc 1.0 equiv Reagent (-)-psi Reagent Reagent->Loaded_Nuc 1.3 equiv DBU1 DBU DBU1->Loaded_Nuc 1.3 equiv MeCN1 MeCN, 25°C, 30 min Dimer Stereopure Phosphorothioate Dimer Loaded_Nuc->Dimer 1.0 equiv Nuc2 3'-O-Protected Nucleoside 2 Nuc2->Dimer DBU2 DBU DBU2->Dimer 3.0 equiv MeCN2 MeCN, 25°C, 30 min

Caption: General workflow for dinucleotide synthesis using the (-)-psi Reagent.

Detailed Protocol for Loading of a Nucleoside

The following protocol is a representative example for the "loading" of a protected nucleoside with the (-)-psi Reagent, based on procedures detailed in the literature.[3]

Materials:

  • N-protected, 5'-O-(2-methoxypropan-2-yl)-2'-deoxynucleoside (1.0 equiv)

  • (-)-psi Reagent (1.3 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.3 equiv)

  • Anhydrous acetonitrile (B52724) (MeCN)

Procedure:

  • The protected nucleoside and the (-)-psi Reagent are dried over P₄O₁₀ in a vacuum desiccator overnight.

  • The dried nucleoside and (-)-psi Reagent are dissolved in anhydrous MeCN.

  • DBU is added dropwise to the solution at room temperature.

  • The reaction mixture is stirred at room temperature for 30 minutes to 2 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is quenched and purified. A common purification method involves filtration through a short silica (B1680970) gel column, followed by washing the organic phase with saturated aqueous NaHCO₃, brine, and KH₂PO₄.[3]

Detailed Protocol for Coupling of Nucleosides

The following is a generalized protocol for the "coupling" of a loaded nucleoside with a second protected nucleoside.[1]

Materials:

  • Loaded Nucleoside (1.0 equiv)

  • Protected coupling partner nucleoside (2.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • The loaded nucleoside and the coupling partner nucleoside are dissolved in anhydrous MeCN.

  • DBU is added to the solution at room temperature.

  • The reaction is stirred at 25°C for 30 minutes.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched and the resulting phosphorothioate-linked dinucleotide is purified, typically by silica gel chromatography.

Quantitative Data

The foundational research on the (-)-psi Reagent has demonstrated its efficacy in producing stereopure phosphorothioate linkages in high yields.

Table 1: Representative Yields for the Loading of Various Nucleosides with (-)-psi Reagent

The following table summarizes the yields for the loading of various protected 2'-deoxynucleosides with the (-)-psi Reagent, as reported in the literature.[3]

Protected NucleosideYield of Loaded Product
N⁶-(2,4-Dimethylbenzoyl)-5′-O-(2-methoxypropan-2-yl)-2′-deoxyadenosineNot specified, but used in subsequent reactions
N⁴-(2,4-Dimethylbenzoyl)-5′-O-(2-methoxypropan-2-yl)-2′-deoxycytidineNot specified, but used in subsequent reactions
N²-Isobutyryl-5′-O-(2-methoxypropan-2-yl)-2′-deoxyguanosineNot specified, but used in subsequent reactions
5′-O-(2-Methoxypropan-2-yl)-thymidine45%
Table 2: Stereochemical Outcome of the Loading and Coupling Steps

The stereochemistry of the phosphorus center is controlled by the choice of the psi reagent enantiomer and the order of nucleoside addition.

ReagentStepStereochemistry at Phosphorus
(+)-psi ReagentLoadingS
CouplingR
(-)-psi ReagentLoadingR
CouplingS

This predictable control over stereochemistry is a key feature of the psi reagent platform.[1]

Mechanism of Action and Stereochemical Rationale

The stereochemical outcome of the reaction is dictated by the inherent chirality of the limonene-derived backbone of the psi reagent. The reaction proceeds with a defined stereochemical course at the phosphorus center for both the loading and coupling steps. A detailed graphical discussion of the stereochemical rationale is provided in the supplementary materials of the foundational Science paper.[1]

G plus_psi (+)-psi Reagent S_loaded (S)-Loaded Nucleoside plus_psi->S_loaded Loading minus_psi (-)-psi Reagent R_loaded (R)-Loaded Nucleoside minus_psi->R_loaded Loading R_coupled (R)-Coupled Dimer S_loaded->R_coupled Coupling S_coupled (S)-Coupled Dimer R_loaded->S_coupled

Caption: Stereochemical pathway determined by the psi reagent enantiomer.

Conclusion

The (-)-psi Reagent and its enantiomer have revolutionized the synthesis of stereopure phosphorothioate oligonucleotides. The development of this P(V)-based platform has provided researchers and drug developers with a powerful tool to access previously challenging therapeutic candidates. The operational simplicity, high efficiency, and excellent stereocontrol of this methodology are expected to continue to drive innovation in the field of nucleic acid therapeutics.

References

Methodological & Application

Application Notes & Protocols: (-)-psi Reagent for Solid-Phase Phosphorothioate Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the application of the (-)-psi Reagent is necessary for the scientific community. This reagent is a key component in the stereocontrolled synthesis of phosphorothioate (B77711) oligonucleotides, rather than for use in solid-phase peptide synthesis.[1] The protocols detailed below are therefore focused on its established application in the solid-phase synthesis of oligonucleotides.

Audience: Researchers, scientists, and drug development professionals in the fields of nucleic acid chemistry, therapeutic oligonucleotide development, and chemical biology.

Introduction: The (-)-psi (Phosphorus-Sulfur Incorporation) Reagent is an air- and moisture-tolerant P(V)-based reagent developed for the highly efficient and stereocontrolled synthesis of phosphorothioate linkages in oligonucleotides.[2] This chiral reagent provides a significant advancement over traditional P(III)-based phosphoramidite (B1245037) methods, which are sensitive to air and moisture. The use of the (-)-psi Reagent allows for the production of stereopure phosphorothioate oligonucleotides, such as antisense oligonucleotides (ASOs) and cyclic dinucleotides (CDNs), which have considerable therapeutic potential.[1][2]

Core Applications:

  • Stereocontrolled synthesis of phosphorothioate oligonucleotides.

  • Production of antisense oligonucleotides (ASOs) with defined stereochemistry at the phosphorus center.

  • Synthesis of pure stereoisomers of cyclic dinucleotides (CDNs).

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the solid-phase synthesis of phosphorothioate dinucleotides using the (-)-psi Reagent.

Table 1: Reagent Stoichiometry and Reaction Conditions

StepReagentEquivalentsActivatorEquivalentsSolventTemperature (°C)Time (min)
LoadingNucleoside1DBU1.3MeCN2530
(-)-psi Reagent1.3
CouplingNucleoside-P(V) adduct1.0DBU3.0MeCN2530
Coupling Partner Nucleoside2.0

This data is based on the synthesis of dinucleotides as described in the literature.[2]

Experimental Protocols

This section provides a detailed methodology for the key steps in the solid-phase synthesis of a phosphorothioate dinucleotide using the (-)-psi Reagent.

Materials:

  • (-)-psi Reagent

  • Protected nucleosides

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (B52724) (MeCN), anhydrous

  • Solid support (e.g., controlled pore glass) with the initial nucleoside attached

  • Standard solid-phase synthesis reagents and solvents for washing, capping, and cleavage/deprotection.

Protocol 1: Loading of the First Nucleoside onto the (-)-psi Reagent

This step is typically performed in solution prior to coupling on the solid support, or can be adapted for on-support loading. The following describes the solution-phase loading.

  • In a clean, dry reaction vessel, dissolve the protected nucleoside (1 equivalent) in anhydrous acetonitrile.

  • Add the (-)-psi Reagent (1.3 equivalents) to the solution.

  • Add DBU (1.3 equivalents) to the reaction mixture to activate the reaction.[2]

  • Stir the reaction at 25°C for 30 minutes.[2] The resulting solution contains the activated nucleoside-P(V) adduct, which can be used directly in the coupling step.

Protocol 2: Solid-Phase Coupling to Form a Phosphorothioate Dinucleotide

This protocol assumes a standard solid-phase synthesis setup.

  • Resin Preparation: Start with the solid support loaded with the first nucleoside. Perform the standard deprotection of the 5'-hydroxyl group (e.g., detritylation) and wash the support thoroughly.

  • Coupling Reaction: a. Prepare a solution of the second protected nucleoside (coupling partner, 2.0 equivalents) in anhydrous acetonitrile. b. To this solution, add the pre-activated nucleoside-P(V) adduct from Protocol 1 (1.0 equivalent). c. Add DBU (3.0 equivalents) to the mixture.[2] d. Introduce this coupling solution to the solid support in the reaction vessel. e. Allow the reaction to proceed for 30 minutes at 25°C.[2]

  • Washing: After the coupling reaction, thoroughly wash the solid support with acetonitrile to remove excess reagents and by-products.[3][4]

  • Capping: Cap any unreacted 5'-hydroxyl groups on the support-bound nucleoside using standard capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).[4] This prevents the formation of deletion sequences in subsequent cycles.

  • Chain Elongation: For the synthesis of longer oligonucleotides, repeat the deprotection, coupling, washing, and capping steps for each subsequent nucleotide addition.

Protocol 3: Cleavage and Deprotection

  • After the final coupling cycle and removal of the terminal 5'-protecting group, wash and dry the solid support.

  • Treat the support with a cleavage cocktail (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphorothioate linkage.

  • Collect the solution containing the crude oligonucleotide.

  • Purify the phosphorothioate oligonucleotide using standard techniques such as HPLC.

Visualizations

SPPS_Workflow cluster_cycle Synthesis Cycle Deprotection 1. Deprotection (Remove 5'-OH protecting group) Wash1 2. Washing Deprotection->Wash1 Coupling 3. Coupling (Add activated nucleoside & DBU) Wash1->Coupling Wash2 4. Washing Coupling->Wash2 Capping 5. Capping (Block unreacted sites) Wash2->Capping Repeat Repeat Cycle for Chain Elongation Capping->Repeat Start Start: Solid Support with Initial Nucleoside Start->Deprotection Repeat->Deprotection Next Nucleotide Cleavage Final Cleavage & Deprotection Repeat->Cleavage Final Nucleotide Purification Purification (e.g., HPLC) Cleavage->Purification

Caption: Workflow for solid-phase synthesis of phosphorothioate oligonucleotides.

This application note provides a foundational understanding and a practical starting point for researchers interested in utilizing the (-)-psi Reagent for the stereocontrolled synthesis of phosphorothioate oligonucleotides. For specific applications and troubleshooting, further optimization of the described protocols may be necessary.

References

Application Notes and Protocols for (-)-psi Reagent in Stereocontrolled Phosphorothioate Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (-)-psi Reagent, a cornerstone of the P(V)-based reagent platform developed by the Baran lab, facilitates the stereocontrolled synthesis of phosphorothioate (B77711) oligonucleotides.[1][2][3] This technology represents a significant advancement over traditional P(III)-based methods, offering a more efficient, scalable, and stereoselective route to these therapeutically promising molecules.[2][4] Phosphorothioate oligonucleotides, including antisense oligonucleotides (ASOs) and cyclic dinucleotides (CDNs), have garnered significant attention for their potential in treating a range of diseases by modulating gene expression and activating immune responses.[2] The (-)-psi Reagent's ability to precisely control the stereochemistry at the phosphorus center is crucial, as this can significantly impact the efficacy and safety of the resulting therapeutic.[2]

Chemical Properties

PropertyValue
Molecular Formula C₁₆H₁₆F₅OPS₃
Appearance White to off-white powder or crystals
Stereochemistry Enantiomerically pure
Key Feature Enables stereocontrolled synthesis of (Rp)-phosphorothioate linkages

Applications

The primary application of the (-)-psi Reagent is in the synthesis of stereopure phosphorothioate oligonucleotides. This includes:

  • Antisense Oligonucleotides (ASOs): The reagent is instrumental in the synthesis of ASOs with defined stereochemistry, which can enhance their binding affinity to target mRNA, improve nuclease resistance, and modulate their interaction with cellular machinery.[2] A prominent example is in the development of therapies for diseases like Spinal Muscular Atrophy (SMA), where ASOs are designed to correct the splicing of the SMN2 gene.[5][6][7]

  • Cyclic Dinucleotides (CDNs): The (-)-psi Reagent allows for the synthesis of stereopure CDNs, which are important second messengers in both prokaryotic and eukaryotic cells.[1][8][9][10][11] These molecules are key activators of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[1][9]

Quantitative Data Summary

The following table summarizes representative yields and stereoselectivity achieved using the (-)-psi Reagent in the synthesis of phosphorothioate oligonucleotides and cyclic dinucleotides.

ProductSynthesis MethodAverage Yield per Cycle/Overall YieldDiastereomeric Ratio (d.r.)Reference
Phosphorothioate OligonucleotidesLiquid-Phase Synthesis~80% per cycleHigh stereochemical purity[12]
Cyclic Dinucleotide (CDN)Stepwise Solid-Phase Synthesis14% overallSingle diastereoisomer[2]
Cyclic Dinucleotide (CDN)Concerted Solution-Phase Synthesis44% overall3:1[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Phosphorothioate Dinucleotide

This protocol outlines the fundamental two-step process of "loading" a nucleoside with the (-)-psi Reagent and subsequent "coupling" with a second nucleoside.

Materials:

  • (-)-psi Reagent

  • Protected Nucleoside 1 (with a free hydroxyl group for loading)

  • Protected Nucleoside 2 (with a free hydroxyl group for coupling)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Acetonitrile (MeCN)

  • Standard laboratory glassware and purification supplies (silica gel chromatography)

Procedure:

  • Loading Step:

    • In a dry flask under an inert atmosphere, dissolve the protected Nucleoside 1 (1.0 equivalent) and the (-)-psi Reagent (1.3 equivalents) in anhydrous MeCN.

    • Add DBU (1.3 equivalents) dropwise to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, purify the "loaded" nucleoside intermediate by silica (B1680970) gel chromatography.

  • Coupling Step:

    • In a separate dry flask under an inert atmosphere, dissolve the purified loaded nucleoside (1.0 equivalent) and the protected Nucleoside 2 (2.0 equivalents) in anhydrous MeCN.

    • Add DBU (3.0 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction and purify the desired phosphorothioate dinucleotide using standard chromatographic techniques.

Protocol 2: Stepwise Synthesis of a Cyclic Dinucleotide (CDN) on Solid Support

This protocol describes a method for synthesizing a stereopure CDN using a solid-phase approach.[2]

Materials:

  • Resin-bound protected nucleoside

  • (-)-psi Reagent

  • Protected nucleoside with a free 3' or 5' hydroxyl group

  • DBU

  • Anhydrous MeCN

  • Cleavage and deprotection reagents (e.g., ammonia)

  • Solid-phase synthesis vessel and reagents

Procedure:

  • Loading: Load the desired protected nucleoside onto the resin-bound nucleoside using the "coupling" conditions described in Protocol 1.

  • Cleavage from Solid Support: Cleave the resulting linear dinucleotide from the solid support, leaving a free hydroxyl group. No purification is typically required at this stage.

  • Macrocyclization: Dissolve the linear dinucleotide diol in a suitable solvent and induce macrocyclization via an intramolecular coupling reaction. This final coupling step is generally rapid, often completing within ten minutes, to yield the target CDN.

  • Purification: Purify the final CDN product using high-performance liquid chromatography (HPLC).

Signaling Pathways and Mechanisms of Action

Antisense Oligonucleotide (ASO) Mechanism in Spinal Muscular Atrophy (SMA)

ASOs synthesized with the (-)-psi Reagent can be designed to correct splicing defects. In SMA, a deficiency in the Survival Motor Neuron (SMN) protein is caused by a mutation in the SMN1 gene. A nearly identical gene, SMN2, contains a single nucleotide polymorphism that leads to the exclusion of exon 7 during pre-mRNA splicing, resulting in a truncated, non-functional protein. ASOs targeting an intronic splicing silencer (ISS) in the SMN2 pre-mRNA can block the binding of inhibitory splicing factors, thereby promoting the inclusion of exon 7 and the production of full-length, functional SMN protein.

ASO_Mechanism_in_SMA cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SMN2_gene SMN2 Gene pre_mRNA SMN2 pre-mRNA (with Exon 7 and ISS) SMN2_gene->pre_mRNA Transcription Splicing_Factors Inhibitory Splicing Factors pre_mRNA->Splicing_Factors binds to ISS Splicing_Machinery Splicing Machinery Splicing_Factors->Splicing_Machinery inhibits ASO (-)-psi Reagent Synthesized ASO ASO->pre_mRNA binds to ISS ASO->Splicing_Factors blocks binding mRNA_no_exon7 mRNA (Exon 7 excluded) Splicing_Machinery->mRNA_no_exon7 Splicing mRNA_with_exon7 mRNA (Exon 7 included) Splicing_Machinery->mRNA_with_exon7 Splicing Ribosome Ribosome mRNA_no_exon7->Ribosome Translation mRNA_with_exon7->Ribosome Translation Truncated_SMN Truncated SMN Protein (non-functional) Ribosome->Truncated_SMN Functional_SMN Functional SMN Protein Ribosome->Functional_SMN Motor_Neuron_Degeneration Motor_Neuron_Degeneration Truncated_SMN->Motor_Neuron_Degeneration leads to Motor_Neuron_Survival Motor_Neuron_Survival Functional_SMN->Motor_Neuron_Survival promotes

Caption: ASO-mediated correction of SMN2 splicing.

Cyclic Dinucleotide (CDN) Activation of the STING Pathway

CDNs, synthesized with stereocontrol using the (-)-psi Reagent, are potent activators of the innate immune system through the STING pathway. Upon binding of a CDN to STING, which is located on the endoplasmic reticulum, STING translocates to the Golgi apparatus. This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor IRF3 (Interferon Regulatory Factor 3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I interferons and other pro-inflammatory cytokines, leading to an anti-viral or anti-tumor immune response.[1][9]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CDN (-)-psi Reagent Synthesized CDN STING_ER STING (on Endoplasmic Reticulum) CDN->STING_ER binds & activates STING_Golgi STING (translocates to Golgi) STING_ER->STING_Golgi translocation TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (phosphorylated) IRF3->p_IRF3 IRF3_dimer IRF3 Dimer p_IRF3->IRF3_dimer dimerization Interferon_Genes Type I Interferon Genes IRF3_dimer->Interferon_Genes induces transcription Cytokine_Genes Pro-inflammatory Cytokine Genes IRF3_dimer->Cytokine_Genes induces transcription DNA DNA Type_I_Interferons Type_I_Interferons Interferon_Genes->Type_I_Interferons transcription & translation Cytokines Cytokines Cytokine_Genes->Cytokines transcription & translation Immune_Response Immune_Response Type_I_Interferons->Immune_Response mediate Cytokines->Immune_Response mediate ASO_Workflow Start Start: ASO Design Synthesis Stereocontrolled ASO Synthesis using (-)-psi Reagent Start->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization In_Vitro_Studies In Vitro Evaluation (Cell Culture) Characterization->In_Vitro_Studies Target_Engagement Target mRNA Knockdown (qPCR, Western Blot) In_Vitro_Studies->Target_Engagement Toxicity_Assay Cytotoxicity Assays In_Vitro_Studies->Toxicity_Assay In_Vivo_Studies In Vivo Evaluation (Animal Models) Target_Engagement->In_Vivo_Studies Toxicity_Assay->In_Vivo_Studies PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD Efficacy Therapeutic Efficacy In_Vivo_Studies->Efficacy End End: Lead Candidate Efficacy->End

References

Application Notes and Protocols for the Synthesis of RNA Oligonucleotides using (-)-psi Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (-)-psi Reagent, or Phosphorus-Sulfur Incorporation Reagent, facilitates the stereocontrolled synthesis of phosphorothioate (B77711) (PS) oligonucleotides. Developed in the Baran lab, this P(V)-based reagent platform offers a significant advancement over traditional P(III) chemistry, enabling the programmable and diastereoselective incorporation of phosphorothioate linkages.[1][2] This modification, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, enhances the metabolic stability and cellular uptake of oligonucleotides, making it a cornerstone of antisense oligonucleotide (ASO) therapeutics and cyclic dinucleotide (CDN) synthesis.[1][2]

These application notes provide detailed protocols for the synthesis of RNA oligonucleotides using the (-)-psi Reagent, covering dinucleotide synthesis, automated solid-phase synthesis of longer oligonucleotides, and the synthesis of cyclic dinucleotides.

Key Advantages of the (-)-psi Reagent

  • Stereocontrol: Enables the synthesis of phosphorothioate linkages with a specific, predetermined stereochemistry (Rp or Sp).[1]

  • High Efficiency: Reactions proceed with high yields and complete stereocontrol.[2]

  • Operational Simplicity: The reagent is air- and moisture-tolerant, simplifying handling procedures.

  • Versatility: Applicable to the synthesis of a wide range of nucleic acid architectures, including ASOs and CDNs.[1][3][4]

Data Presentation

Table 1: Synthesis of Phosphorothioate Dinucleotides using (-)-psi Reagent
Entry5'-OH Nucleoside3'-OH NucleosideProductYield (%)Diastereomeric Ratio (dr)
15'-DMT-dC(bz)3'-TBDPS-dC(bz)5'-DMT-dC(bz)psdC(bz)-3'-TBDPS94>99:1
25'-DMT-dG(ib)3'-TBDPS-dG(ib)5'-DMT-dG(ib)psdG(ib)-3'-TBDPS91>99:1
35'-DMT-dA(bz)3'-TBDPS-dA(bz)5'-DMT-dA(bz)psdA(bz)-3'-TBDPS96>99:1
45'-DMT-T3'-TBDPS-T5'-DMT-TpsT-3'-TBDPS95>99:1

Data extracted from Knouse, K. W. et al. Science 2018, 361, 1234–1238.

Table 2: Comparison of Automated Synthesis of a Pentamer
Synthesis MethodProductYield (%)Stereochemistry
Standard P(III) Phosphoramidite (B1245037)Pentamer (23)63Mixture of 16 diastereoisomers
Unoptimized (-)-psi ReagentPentamer (23)N/ASingle diastereoisomer

Data extracted from Knouse, K. W. et al. Science 2018, 361, 1234–1238. Yield for the (-)-psi Reagent method was not specified in the publication, but the focus was on achieving a single diastereomer.

Experimental Protocols

General Handling and Storage

The (-)-psi Reagent is an air- and moisture-tolerant solid.[1] For prolonged storage, it is recommended to keep the reagent in a cool, dry place. Standard laboratory practices for handling chemical reagents should be followed, including the use of personal protective equipment.

Protocol 1: Synthesis of a Phosphorothioate Dinucleotide

This protocol is divided into two main steps: the "loading" of the first nucleoside onto the (-)-psi Reagent and the "coupling" with the second nucleoside.

Step 1: Loading of the Nucleoside

  • To a solution of the 5'-protected nucleoside (1.0 equiv) in anhydrous acetonitrile (B52724) (MeCN), add the (-)-psi Reagent (1.3 equiv).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.3 equiv) to the mixture.

  • Stir the reaction at 25 °C for 30 minutes.

  • The resulting stable OTP-adduct can be purified by silica (B1680970) gel chromatography or used directly in the next step after a suitable work-up.

Step 2: Coupling to Form the Dinucleotide

  • To the solution containing the loaded nucleoside-P(V) adduct (1.0 equiv), add the 3'-protected coupling partner nucleoside (2.0 equiv).

  • Add DBU (3.0 equiv) to the reaction mixture.

  • Stir the reaction at 25 °C for 30 minutes.

  • Upon completion, the desired phosphorothioate dinucleotide can be purified using standard chromatographic techniques.

Protocol 2: Automated Solid-Phase Synthesis of an Antisense Oligonucleotide (16-mer)

This protocol is adapted for an automated DNA/RNA synthesizer and utilizes the (-)-psi Reagent for the stereocontrolled introduction of phosphorothioate linkages.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

  • 5'-DMT protected nucleoside phosphoramidites for standard couplings (if applicable).

  • (-)-psi Reagent solution in anhydrous acetonitrile.

  • DBU solution in anhydrous acetonitrile.

  • Standard reagents for automated oligonucleotide synthesis (capping, oxidation, deblocking solutions).

Synthesis Cycle for a Phosphorothioate Linkage:

  • Deblocking: Removal of the 5'-DMT protecting group from the solid support-bound nucleoside using a standard deblocking solution (e.g., trichloroacetic acid in dichloromethane).

  • Coupling:

    • Deliver a solution of the next nucleoside (as a phosphoramidite for standard linkages or pre-activated with (-)-psi Reagent for phosphorothioate linkages) and an activator (e.g., tetrazole) to the synthesis column.

    • For (-)-psi Reagent mediated coupling, a solution of the loaded nucleoside and DBU is delivered.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a standard capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole).

  • Oxidation: For standard phosphite (B83602) triester linkages, oxidation to the stable phosphate triester using an iodine solution. This step is omitted for couplings with the (-)-psi Reagent as the phosphorus is already in the P(V) state.

  • Repeat the cycle for each subsequent nucleotide addition.

Post-Synthesis Cleavage and Deprotection:

  • Cleave the synthesized oligonucleotide from the CPG solid support using a standard cleavage cocktail (e.g., concentrated ammonium (B1175870) hydroxide).

  • Deprotect the exocyclic amines and the phosphate/phosphorothioate backbone by heating the cleavage solution.

  • Purify the full-length oligonucleotide using techniques such as HPLC or PAGE.

Protocol 3: Stepwise Synthesis of a Cyclic Dinucleotide (CDN)

This protocol describes a stepwise approach to synthesize a stereopure cyclic dinucleotide.

  • Loading: Load the first nucleoside onto the (-)-psi Reagent at either the 3' or 5'-position as described in Protocol 1, Step 1.

  • Coupling to Solid Support: Couple the loaded nucleoside to a resin-bound second nucleoside.

  • Cleavage from Support: Cleave the resulting linear dinucleotide from the solid support.

  • Intramolecular Cyclization: Perform an intramolecular coupling reaction to form the macrocycle, typically under basic conditions (e.g., using DBU).

  • Deprotection and Purification: Remove all protecting groups and purify the final cyclic dinucleotide.

Visualizations

Signaling Pathways and Experimental Workflows

Oligonucleotide_Synthesis_Workflow Overall Workflow for Phosphorothioate Oligonucleotide Synthesis cluster_solution_phase Solution-Phase Dinucleotide Synthesis cluster_solid_phase Automated Solid-Phase Synthesis Cycle A 5'-Protected Nucleoside C Loading (DBU, MeCN, 25°C, 30 min) A->C B (-)-psi Reagent B->C D Loaded Nucleoside-P(V) Adduct C->D F Coupling (DBU, MeCN, 25°C, 30 min) D->F E 3'-Protected Nucleoside E->F G Protected Phosphorothioate Dinucleotide F->G M Final Cleavage, Deprotection & Purification H Start: Nucleoside on Solid Support I 1. Deblocking (Remove 5'-DMT) H->I J 2. Coupling with Loaded Nucleoside I->J K 3. Capping (Unreacted -OH) J->K L Elongated Oligonucleotide K->L Repeat Cycle L->M

Caption: Workflow for RNA oligonucleotide synthesis using (-)-psi Reagent.

CDN_Synthesis_Pathway Stepwise Synthesis of a Cyclic Dinucleotide (CDN) A Nucleoside 1 C Loading A->C B (-)-psi Reagent B->C D Loaded Nucleoside 1 C->D F Coupling D->F E Nucleoside 2 (on Solid Support) E->F G Linear Dinucleotide (on Solid Support) F->G H Cleavage from Solid Support G->H I Linear Dinucleotide H->I J Intramolecular Cyclization I->J K Protected Cyclic Dinucleotide J->K L Deprotection & Purification K->L M Stereopure CDN L->M

Caption: Pathway for stereopure cyclic dinucleotide (CDN) synthesis.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Coupling Efficiency Incomplete activation of the (-)-psi Reagent.Ensure accurate stoichiometry of the reagent and DBU. Use fresh, anhydrous acetonitrile.
Degradation of the loaded nucleoside adduct.While the adduct is stable, prolonged storage is not recommended. Prepare fresh as needed.
Presence of Diastereomers Impure (-)-psi Reagent or incorrect enantiomer used.Verify the purity and enantiomeric form of the (-)-psi Reagent.
Side reactions during coupling.Ensure reaction conditions (temperature, time) are strictly followed.
Incomplete Deprotection Insufficient deprotection time or temperature.Optimize deprotection conditions based on the specific protecting groups used on the nucleobases.
Ineffective deprotection cocktail.Ensure the correct composition of the deprotection solution.
Difficulty in Purification Presence of failure sequences from inefficient capping.In automated synthesis, ensure the capping step is highly efficient.
Co-elution of closely related impurities.Optimize HPLC purification conditions (gradient, column, temperature).

References

Application Notes and Protocols for DNA/RNA Chimera Synthesis with (-)-psi Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of DNA/RNA chimeric oligonucleotides is a critical technology in the development of therapeutic nucleic acids, such as antisense oligonucleotides and siRNAs. These chimeric structures offer a strategic advantage by combining the desirable properties of both DNA and RNA within a single molecule, including enhanced stability, improved binding affinity to target sequences, and modulation of nuclease resistance. A significant advancement in this field is the stereocontrolled introduction of phosphorothioate (B77711) (PS) linkages, which can further enhance the therapeutic potential of these molecules. The (-)-psi (Ψ) reagent, a key component of the Phosphorus-Sulfur Incorporation (PSI) platform, enables the synthesis of oligonucleotides with stereodefined phosphorothioate linkages using a P(V)-based chemistry.[1] This approach offers an alternative to the traditional P(III)-based phosphoramidite (B1245037) methods and provides a novel way to construct complex chimeric oligonucleotides.[2]

These application notes provide a detailed protocol for the solid-phase synthesis of DNA/RNA chimeras incorporating stereodefined phosphorothioate linkages using the (-)-psi reagent.

Principle of the (-)-psi Reagent

The (-)-psi reagent is one of a pair of enantiomeric P(V) reagents designed for the stereoselective formation of phosphorothioate linkages between nucleosides.[1] Unlike traditional phosphoramidite chemistry which utilizes P(III) synthons and a subsequent sulfurization step to create a racemic mixture of phosphorothioate diastereomers, the psi reagent is a P(V) compound that directly installs a stereopure phosphorothioate linkage.[1][3] The synthesis involves a two-step process: "loading" of the psi reagent onto the first nucleoside, followed by "coupling" with the second nucleoside.[3][4] This method is amenable to automated solid-phase oligonucleotide synthesis.[5]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of phosphorothioate linkages using the psi reagent platform. Please note that yields and purity can vary depending on the specific sequence, length of the oligonucleotide, and the scale of the synthesis.

Table 1: Representative Yields for Dinucleotide Synthesis

Coupling PartnersProductYield (%)Reference
Deoxynucleoside + DeoxynucleosideStereopure Phosphorothioate DinucleotideHigh[3]
Ribonucleoside + DeoxynucleosideChimeric Phosphorothioate DinucleotideGood to High[6]

Table 2: Purity and Quality Control Parameters for Synthetic Oligonucleotides

ParameterMethodTypical SpecificationReference
PurityAnion-Exchange HPLC, RP-HPLC≥ 85% (for purified oligonucleotides)[7][8]
IdentityMass Spectrometry (MALDI-TOF or ESI)Expected Mass ± 0.1%[9]
A260/A280 RatioUV-Vis Spectroscopy1.8 - 2.0[10]
A260/A230 RatioUV-Vis Spectroscopy> 1.8[10]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a DNA/RNA Chimera with a Stereodefined Phosphorothioate Linkage

This protocol outlines the steps for the automated solid-phase synthesis of a DNA/RNA chimera containing a phosphorothioate linkage introduced using the (-)-psi reagent.

Materials and Reagents:

  • DNA and RNA phosphoramidites (standard protecting groups)

  • (-)-psi Reagent

  • Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (for standard phosphodiester linkages)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • DBU (1,8-Diazabicyclo[5]undec-7-ene) solution in acetonitrile

  • Automated DNA/RNA synthesizer

Workflow Diagram:

G cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection_purification Post-Synthesis Processing Deblocking 1. Deblocking (Removal of 5'-DMT) Coupling_PO 2a. Coupling (PO) (Standard Phosphoramidite) Deblocking->Coupling_PO Standard Linkage Coupling_PS_Load 2b. Loading ((-)-psi Reagent) Deblocking->Coupling_PS_Load PS Linkage Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling_PO->Capping Coupling_PS_Couple 2c. Coupling (PS) (Nucleoside) Coupling_PS_Load->Coupling_PS_Couple Coupling_PS_Couple->Capping Oxidation 4. Oxidation (P(III) to P(V) for PO linkages) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage 5. Cleavage from Solid Support Oxidation->Cleavage Deprotection 6. Deprotection of Nucleobases and Phosphate (B84403)/Phosphorothioate Cleavage->Deprotection Purification 7. Purification (e.g., HPLC) Deprotection->Purification Analysis 8. Analysis (Mass Spec, UV-Vis) Purification->Analysis

Caption: Automated synthesis workflow for DNA/RNA chimeras.

Procedure:

  • Preparation:

    • Ensure all reagents are anhydrous.

    • Program the DNA/RNA synthesizer with the desired sequence and specify the cycle for the phosphorothioate linkage introduction.

  • Synthesis Cycle for Standard Phosphodiester Linkages:

    • Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside using the deblocking solution.

    • Coupling: Couple the next standard DNA or RNA phosphoramidite monomer using the activator solution.

    • Capping: Acetylate any unreacted 5'-hydroxyl groups using the capping solutions.

    • Oxidation: Oxidize the newly formed phosphite (B83602) triester to a stable phosphate triester using the oxidizing solution.

    • Repeat this cycle for each standard phosphodiester linkage.

  • Synthesis Cycle for the (-)-psi Mediated Phosphorothioate Linkage:

    • Deblocking: Perform the deblocking step as in the standard cycle.

    • Loading: Deliver a solution of the (-)-psi reagent and DBU in acetonitrile to the synthesis column to react with the free 5'-hydroxyl group of the support-bound oligonucleotide.[3]

    • Coupling: Deliver the next nucleoside (as a solution in acetonitrile) and a DBU solution to the column to couple with the activated P(V) intermediate.[3]

    • Capping: Perform the capping step to block any unreacted chains.

    • Note: An oxidation step is not required for the phosphorothioate linkage formed with the psi reagent as it is already in the P(V) state.[1]

  • Final Deblocking: After the final synthesis cycle, remove the 5'-DMT group from the full-length oligonucleotide.

Protocol 2: Deprotection and Purification of the DNA/RNA Chimera

Materials and Reagents:

Deprotection and Purification Workflow:

G Start Crude Oligonucleotide on Solid Support Cleavage 1. Cleavage and Base Deprotection (e.g., AMA treatment) Start->Cleavage Silyl_Deprotection 2. 2'-OH Deprotection (e.g., TEA.3HF) Cleavage->Silyl_Deprotection Desalting 3. Desalting (e.g., SPE or precipitation) Silyl_Deprotection->Desalting Purification 4. Purification (Anion-Exchange or RP-HPLC) Desalting->Purification Final_Product Purified DNA/RNA Chimera Purification->Final_Product

Caption: Post-synthesis deprotection and purification steps.

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add AMA solution and incubate at the recommended temperature and time (e.g., 65°C for 15 minutes) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate/phosphorothioate backbone.[9]

    • Cool the vial and transfer the supernatant containing the crude oligonucleotide to a new tube.

  • 2'-Hydroxyl Deprotection (for RNA moieties):

    • Evaporate the AMA solution to dryness.

    • Resuspend the pellet in the TEA·3HF/NMP solution to remove the 2'-O-silyl protecting groups (e.g., TBDMS). Incubate as recommended (e.g., 65°C for 2.5 hours).[11]

    • Quench the reaction and precipitate the oligonucleotide.

  • Purification:

    • Purify the crude oligonucleotide using anion-exchange or reverse-phase high-performance liquid chromatography (HPLC).[7] The choice of method will depend on the properties of the oligonucleotide and the desired purity.

    • Collect the fractions containing the full-length product.

  • Desalting and Quantification:

    • Desalt the purified oligonucleotide using a suitable method such as solid-phase extraction or ethanol (B145695) precipitation.

    • Quantify the final product by measuring its absorbance at 260 nm (A260).

    • Assess purity using the A260/A280 and A260/A230 ratios and by analytical HPLC or capillary electrophoresis.[8][10]

    • Confirm the identity and integrity of the DNA/RNA chimera by mass spectrometry.

Conclusion

The use of the (-)-psi reagent provides a powerful method for the synthesis of DNA/RNA chimeras with stereodefined phosphorothioate linkages. This P(V)-based platform offers a valuable alternative to traditional phosphoramidite chemistry, enabling the creation of novel therapeutic oligonucleotides with potentially improved pharmacological properties. The protocols provided herein offer a comprehensive guide for researchers to implement this advanced synthetic methodology. Careful optimization of reaction conditions and purification strategies will ensure the successful synthesis of high-quality DNA/RNA chimeric oligonucleotides for a wide range of research and drug development applications.

References

Application Notes and Protocols for Solution-Phase Synthesis of Oligonucleotides with (-)-psi Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the solution-phase synthesis of stereopure phosphorothioate (B77711) (PS) oligonucleotides using the chiral P(V) reagent, (-)-psi [(-)-Ψ]. This methodology offers a significant advancement over traditional P(III)-based phosphoramidite (B1245037) chemistry by enabling direct access to oligonucleotides with a defined (S)-phosphorothioate linkage at each coupling step, thereby avoiding the formation of diastereomeric mixtures. The protocols outlined below are based on established research and are intended to guide researchers in implementing this innovative technique.

Introduction

The therapeutic potential of antisense oligonucleotides (ASOs) has driven the need for robust and scalable synthetic methods that provide precise control over the chemical structure of these molecules. Phosphorothioate modifications of the phosphate (B84403) backbone are crucial for enhancing the nuclease resistance and pharmacokinetic properties of ASOs. However, conventional synthesis methods generate a mixture of diastereomers at each phosphorus center, complicating purification, characterization, and the establishment of structure-activity relationships.

The (-)-psi reagent, a limonene-derived oxathiaphospholane (B1262164) sulfide, facilitates the stereospecific formation of (S)-phosphorothioate linkages in a redox-neutral process.[1][2] This P(V)-based platform simplifies the synthesis of stereopure PS-oligonucleotides and is amenable to solution-phase strategies, offering advantages in scalability and purification for the production of therapeutic oligonucleotides.[1][2]

Principle of the Method

The solution-phase synthesis of phosphorothioate oligonucleotides using the (-)-psi reagent involves a two-step iterative cycle for each nucleotide addition:

  • Loading: A 5'-protected nucleoside is reacted with the (-)-psi reagent to form a stable, activated P(V) intermediate. This reaction proceeds with retention of configuration at the phosphorus center.

  • Coupling: The activated nucleoside-P(V) species is then coupled with the free 5'-hydroxyl group of the growing oligonucleotide chain. This step also occurs with retention of configuration, resulting in the formation of a stereopure (S)-phosphorothioate linkage.

This cycle is repeated until the desired oligonucleotide sequence is assembled. The use of a soluble support can facilitate purification of the growing oligonucleotide chain by precipitation after each coupling and deprotection step.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the solution-phase synthesis of phosphorothioate oligonucleotides using the (-)-psi reagent, based on reported experimental findings.

Table 1: Reagent Stoichiometry and Reaction Conditions for Dinucleotide Synthesis

StepReagentEquivalentsBaseEquivalentsSolventTemperature (°C)Time (min)Typical Yield (%)
Loading(-)-psi Reagent1.3DBU1.3MeCN253076-96
CouplingNucleoside-P(V) intermediate1.0DBU3.0MeCN2530High
Coupling Partner (Nucleoside)2.0

Data compiled from Knouse, K. W., et al. Science, 2018.[3]

Table 2: Average Yields for Liquid-Phase Synthesis on a Soluble Support

Synthesis StepAverage Yield per Cycle (%)
Coupling and Deprotection Cycle~80

Data from Glemarec, et al. J. Org. Chem., 2023.[1][2]

Experimental Protocols

Materials and Reagents
  • 5'-O-protected deoxynucleosides (e.g., 5'-O-(1-methoxy-1-methylethyl) (MIP) or 5'-O-DMTr)

  • (-)-psi Reagent

  • 1,8-Diazabicyclo[11.7.0]undec-7-ene (DBU)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (MeOH)

  • 5% Dichloroacetic acid (DCA) in DCM/MeOH

  • Pyridine (B92270)

  • Acetic Acid

  • 2-Propanol

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Saturated aqueous Monopotassium Phosphate (KH₂PO₄)

  • Magnesium Sulfate (MgSO₄)

  • 25% Aqueous Ammonia (B1221849)

Protocol 1: Synthesis of a 3'-O-Ψ-loaded 5'-O-MIP-2'-deoxynucleoside (Activated Monomer)

This protocol describes the "loading" step to prepare the activated P(V) building block.

  • Dry the 5'-O-MIP-protected deoxynucleoside and the (-)-psi reagent over P₂O₅ overnight.

  • Dissolve the 5'-O-MIP-deoxynucleoside (1.0 equiv) and the (-)-psi reagent (1.3 equiv) in anhydrous MeCN.

  • Add DBU (1.3 equiv) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, filter the reaction mixture through a short silica (B1680970) gel column, eluting with 1% pyridine in ethyl acetate.

  • Combine the product-containing fractions and wash successively with saturated aqueous NaHCO₃, brine, and saturated aqueous KH₂PO₄.

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield the activated monomer.

Protocol 2: Iterative Solution-Phase Synthesis of a Phosphorothioate Dinucleotide

This protocol outlines the coupling and deprotection cycle for the synthesis of a dinucleotide on a soluble support.

Coupling Step:

  • Dissolve the 3'-O-Ψ-loaded 5'-O-MIP-2'-deoxynucleoside (1.7 equiv per 5'-OH group of the support-bound nucleoside) and the soluble support-bound nucleoside in a mixture of Pyridine/MeCN (2:3, v/v).

  • Add DBU (2.7 equiv per 5'-OH group) to the reaction mixture.

  • Stir at room temperature for 15-30 minutes.

  • Neutralize the reaction by adding acetic acid (3.0 equiv).

  • Precipitate the product by adding the reaction mixture to 2-propanol.

  • Isolate the precipitate by centrifugation or filtration.

Deprotection Step:

  • Dissolve the precipitated product in a solution of 5% DCA in MeOH/DCM.

  • Stir at room temperature for 3-6 minutes to remove the 5'-O-MIP protecting group.

  • Neutralize the reaction by adding pyridine (2.0 equiv relative to DCA).

  • Precipitate the deprotected product by adding the reaction mixture to 2-propanol.

  • Isolate the precipitate, which is now ready for the next coupling cycle.

Protocol 3: Final Deprotection and Cleavage from Soluble Support
  • After the final synthesis cycle, treat the soluble support-bound oligonucleotide with 25% aqueous ammonia at 55°C for 5 hours.

  • This step cleaves the oligonucleotide from the soluble support and removes the protecting groups from the nucleobases.

  • Purify the final stereopure phosphorothioate oligonucleotide using standard techniques such as HPLC.

Visualizations

Solution_Phase_Oligonucleotide_Synthesis_Workflow start Start: 5'-Protected Nucleoside & (-)-psi Reagent loading Loading Step (Activation) start->loading DBU, MeCN activated_monomer Activated P(V) Monomer loading->activated_monomer coupling Coupling Step activated_monomer->coupling purification Purification (Precipitation) coupling->purification growing_oligonucleotide Growing Oligonucleotide (on soluble support) growing_oligonucleotide->coupling DBU, Py/MeCN deprotection 5'-Deprotection elongated_oligonucleotide Elongated Oligonucleotide (ready for next cycle) deprotection->elongated_oligonucleotide elongated_oligonucleotide->coupling Repeat Cycle final_deprotection Final Deprotection & Cleavage elongated_oligonucleotide->final_deprotection End of Synthesis final_product Purified Stereopure Oligonucleotide final_deprotection->final_product purification->deprotection

Caption: Workflow for solution-phase synthesis of oligonucleotides.

psi_Reagent_Reaction_Pathway cluster_loading Loading Step cluster_coupling Coupling Step nucleoside 5'-Protected Nucleoside activated_intermediate Activated P(V) Intermediate nucleoside->activated_intermediate + (-)-psi, DBU psi_reagent (-)-psi Reagent growing_chain Growing Oligonucleotide with free 5'-OH dinucleotide Stereopure (Sp) Phosphorothioate Linkage activated_intermediate->dinucleotide + Growing Chain, DBU

Caption: Reaction pathway of the (-)-psi reagent.

References

Application Notes and Protocols for the Deprotection of Oligonucleotides Synthesized with (-)-psi Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (-)-psi (Phosphorus-Sulfur Incorporation) Reagent, developed in the Baran lab, represents a significant advancement in the synthesis of phosphorothioate (B77711) oligonucleotides.[1][2][3][4] This P(V)-based reagent allows for the direct and stereocontrolled installation of phosphorothioate linkages, a critical modification in many therapeutic oligonucleotides such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[2] The phosphorothioate backbone enhances the metabolic stability of these molecules and improves their cellular uptake.[2]

While the (-)-psi Reagent provides a novel method for forming the oligonucleotide backbone, the subsequent deprotection of the nucleobases, sugar moieties (in the case of RNA), and the cleavage from the solid support generally follow established protocols. The choice of the deprotection strategy is primarily dictated by the nature of the protecting groups used for the nucleobases and the 2'-hydroxyl group of ribonucleosides, rather than the phosphorothioate linkage itself, which is stable under standard deprotection conditions.

These application notes provide detailed protocols for the deprotection of DNA and RNA oligonucleotides synthesized incorporating the (-)-psi Reagent.

Deprotection Strategies Overview

The deprotection of synthetic oligonucleotides is a multi-step process that involves:[5]

  • Cleavage: Release of the oligonucleotide from the solid support.

  • Phosphate (B84403) Deprotection: Removal of the protecting groups from the phosphate or phosphorothioate backbone (typically cyanoethyl groups).

  • Base Deprotection: Removal of the protecting groups from the exocyclic amines of the nucleobases (e.g., benzoyl, isobutyryl, acetyl).

  • 2'-Hydroxyl Deprotection (for RNA): Removal of the 2'-hydroxyl protecting group (e.g., TBDMS).

The selection of a deprotection method depends on the sensitivity of the nucleobases and any modifications present in the oligonucleotide.[5] Common deprotection reagents include ammonium (B1175870) hydroxide (B78521), a mixture of ammonium hydroxide and methylamine (B109427) (AMA), and milder bases like potassium carbonate for sensitive modifications.[5][6]

Experimental Protocols

Protocol 1: Standard Deprotection of DNA Oligonucleotides

This protocol is suitable for DNA oligonucleotides synthesized with standard protecting groups (e.g., Bz-dA, Bz-dC, iBu-dG).

Materials:

  • Oligonucleotide synthesized on Controlled Pore Glass (CPG) support

  • Concentrated ammonium hydroxide (28-30%)

  • Sterile, nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Transfer the CPG support with the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap microcentrifuge tube.

  • Add 1 mL of concentrated ammonium hydroxide to the tube.

  • Seal the tube tightly and incubate at 55°C for 8-12 hours.

  • After incubation, cool the tube to room temperature.

  • Carefully transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new microcentrifuge tube, leaving the CPG support behind.

  • Dry the oligonucleotide solution using a vacuum centrifuge.

  • Resuspend the dried oligonucleotide pellet in a desired volume of sterile, nuclease-free water.

Workflow for Standard DNA Oligonucleotide Deprotection

G cluster_workflow Standard Deprotection Workflow start Oligonucleotide on CPG Support step1 Add Concentrated NH4OH start->step1 step2 Incubate at 55°C for 8-12h step1->step2 step3 Cool to Room Temperature step2->step3 step4 Transfer Supernatant step3->step4 step5 Dry using Vacuum Centrifuge step4->step5 end Resuspend in Nuclease-Free Water step5->end

Caption: Standard deprotection workflow for DNA oligonucleotides.

Protocol 2: Rapid Deprotection of DNA Oligonucleotides using AMA

This protocol utilizes a mixture of ammonium hydroxide and methylamine (AMA) for a significantly faster deprotection. This method is suitable for oligonucleotides synthesized with protecting groups compatible with AMA, such as Ac-dC instead of Bz-dC.

Materials:

  • Oligonucleotide synthesized on CPG support

  • Ammonium hydroxide (30%) / Methylamine (40%) solution (1:1, v/v) (AMA)

  • Sterile, nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Transfer the CPG support to a 2 mL screw-cap microcentrifuge tube.

  • Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. Caution: Work in a well-ventilated fume hood.

  • Add 1 mL of the AMA solution to the tube.

  • Seal the tube tightly and incubate at 65°C for 15 minutes.[6]

  • Cool the tube on ice for 10 minutes.[6]

  • Transfer the AMA solution to a new tube.

  • Dry the oligonucleotide solution in a vacuum centrifuge.

  • Resuspend the pellet in sterile, nuclease-free water.

Workflow for Rapid DNA Oligonucleotide Deprotection with AMA

G cluster_workflow Rapid Deprotection with AMA start Oligonucleotide on CPG Support step1 Add AMA Solution (NH4OH/Methylamine) start->step1 step2 Incubate at 65°C for 15 min step1->step2 step3 Cool on Ice step2->step3 step4 Transfer Supernatant step3->step4 step5 Dry using Vacuum Centrifuge step4->step5 end Resuspend in Nuclease-Free Water step5->end

Caption: Rapid deprotection workflow using AMA.

Protocol 3: Deprotection of RNA Oligonucleotides

RNA deprotection is a two-step process involving the removal of the base and phosphate protecting groups, followed by the removal of the 2'-hydroxyl protecting group (e.g., TBDMS).

Materials:

  • RNA oligonucleotide synthesized on CPG support

  • Ammonium hydroxide (30%) / Methylamine (40%) solution (1:1, v/v) (AMA)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (B128534) trihydrofluoride (TEA·3HF)

  • Nuclease-free water and microcentrifuge tubes

Procedure:

Step 1: Base and Phosphate Deprotection

  • Follow steps 1-7 of Protocol 2 for rapid deprotection using AMA.

Step 2: 2'-Hydroxyl (TBDMS) Deprotection

  • Resuspend the dried oligonucleotide pellet from Step 1 in 100 µL of anhydrous DMSO. If necessary, heat at 65°C for 5 minutes to fully dissolve.

  • Add 125 µL of triethylamine trihydrofluoride (TEA·3HF).

  • Mix well and incubate at 65°C for 2.5 hours.[7]

  • Cool the reaction mixture in a freezer.

  • Proceed with quenching and purification (e.g., ethanol (B145695) precipitation or cartridge purification).

Workflow for RNA Oligonucleotide Deprotection

G cluster_workflow RNA Deprotection Workflow start RNA Oligonucleotide on CPG step1 Base and Phosphate Deprotection (AMA) start->step1 step2 Dry Oligonucleotide step1->step2 step3 Dissolve in DMSO step2->step3 step4 Add TEA·3HF step3->step4 step5 Incubate at 65°C for 2.5h step4->step5 end Quench and Purify step5->end

Caption: Two-step deprotection workflow for RNA oligonucleotides.

Data Presentation

The efficiency of deprotection can be assessed by various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The following tables provide a template for summarizing quantitative data from deprotection experiments.

Table 1: Comparison of Deprotection Conditions for a 20-mer DNA Oligonucleotide

Deprotection MethodReagentTemperature (°C)Time (hours)Purity by HPLC (%)Yield (OD)
StandardConc. NH₄OH5512855.2
RapidAMA650.25885.5
MildK₂CO₃ in MeOH2524904.9

Table 2: Efficiency of 2'-TBDMS Deprotection for a 21-mer RNA Oligonucleotide

ReagentTemperature (°C)Time (hours)Deprotection Efficiency by MS (%)
TEA·3HF in DMSO652.5>95
TBAF in THF2512>90

Conclusion

The successful synthesis of phosphorothioate oligonucleotides using the innovative (-)-psi Reagent is complemented by robust and well-established deprotection protocols. The choice of deprotection strategy should be carefully considered based on the specific protecting groups employed during the synthesis. The protocols provided here offer reliable methods for obtaining high-quality DNA and RNA oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. It is recommended to optimize deprotection conditions for specific sequences and modifications to achieve the best results in terms of purity and yield.

References

Application Notes and Protocols for Automated Solid-Phase Synthesis of Stereocontrolled Phosphorothioate Oligonucleotides using (-)-PSI Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the automated solid-phase synthesis of phosphorothioate (B77711) oligonucleotides with controlled stereochemistry at the phosphorus center using the (-)-PSI Reagent, a P(V)-based reagent developed by the Baran laboratory.[1][2] This technology offers a significant advancement over traditional P(III)-based phosphoramidite (B1245037) chemistry by enabling the synthesis of stereopure phosphorothioate linkages in a robust and operationally simple manner.[1][2]

The (-)-PSI Reagent allows for the synthesis of the (S)-phosphorothioate linkage.[1] This method is amenable to standard automated DNA/RNA synthesizers and provides high coupling efficiencies and stereoselectivity.[3]

Quantitative Data Summary

The use of the (-)-PSI Reagent in automated solid-phase synthesis results in excellent yields and stereocontrol. The following table summarizes typical performance data.

ParameterValueNotes
Coupling Time 30 minutesPerformed at room temperature (25 °C).[1]
Stereoselectivity >99% diastereomeric excess (d.e.)Provides virtually complete control over the phosphorus stereocenter, yielding a single diastereomer.[1]
Overall Yield HighWhile specific numbers vary with sequence length, the method is described as robust with high yields.[1]
Reagent Stability Air- and moisture-tolerantUnlike P(III) reagents, the P(V)-based PSI reagents are bench-stable, simplifying handling and storage.[4]

Experimental Protocols

This section details the methodology for the automated solid-phase synthesis of a phosphorothioate oligonucleotide using the (-)-PSI Reagent. The protocol is based on the procedures described by the Baran laboratory and is adaptable to most commercial oligonucleotide synthesizers.[1][3]

Materials and Reagents:

  • Solid Support: Controlled pore glass (CPG) or polystyrene resin pre-loaded with the first nucleoside.

  • Nucleoside Monomers: 5'-O-DMT-N-protected 2'-deoxynucleosides.

  • (-)-PSI Reagent: (–)-Phosphorus-Sulfur Incorporation Reagent.

  • DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene.

  • Acetonitrile (B52724) (MeCN): Anhydrous, synthesis grade.

  • Detritylation Solution: 3% Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

  • Capping Solution A: Acetic anhydride (B1165640) in THF.

  • Capping Solution B: N-Methylimidazole (NMI) in THF.

  • Cleavage and Deprotection Solution: Concentrated aqueous ammonia (B1221849).

Instrumentation:

  • Automated DNA/RNA synthesizer.

Protocol:

The synthesis is performed in a cyclical manner, with each cycle consisting of deprotection, coupling, and capping steps.

1. Resin Preparation:

  • The synthesis begins with the desired first nucleoside attached to the solid support, typically via a succinyl linker, with the 5'-hydroxyl group protected by a dimethoxytrityl (DMT) group.

2. Synthesis Cycle:

  • Step 1: Deprotection (Detritylation)

    • The solid support is treated with the detritylation solution (3% DCA in DCM) to remove the 5'-DMT protecting group, yielding a free 5'-hydroxyl group.

    • The column is then washed extensively with anhydrous acetonitrile.

  • Step 2: Coupling

    • The pre-activated nucleoside is delivered to the column. This is achieved by pre-incubating the 5'-O-DMT-N-protected nucleoside (2.0 equivalents relative to the resin loading) with the (-)-PSI Reagent (1.3 equivalents) and DBU (3.0 equivalents) in anhydrous acetonitrile for 30 minutes at 25 °C.[1]

    • The activated monomer solution is then passed through the synthesis column containing the deprotected solid support. The coupling reaction proceeds for 30 minutes at 25 °C.[1]

    • The column is washed with anhydrous acetonitrile to remove excess reagents and byproducts.

  • Step 3: Capping

    • To block any unreacted 5'-hydroxyl groups and prevent the formation of deletion sequences, a capping step is performed.

    • The solid support is treated with a mixture of Capping Solution A and Capping Solution B.

    • The column is then washed with anhydrous acetonitrile.

  • Step 4: Iteration

    • The synthesis cycle (Steps 1-3) is repeated for each subsequent nucleotide in the desired sequence.

3. Cleavage and Deprotection:

  • Upon completion of the final synthesis cycle, the terminal 5'-DMT group is removed.

  • The solid support is treated with concentrated aqueous ammonia to cleave the oligonucleotide from the resin and remove the protecting groups from the nucleobases.

  • The resulting solution containing the crude phosphorothioate oligonucleotide is collected.

4. Purification:

  • The crude oligonucleotide is purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Visualizations

Automated Synthesis Workflow for (-)-PSI Reagent

G cluster_cycle Automated Synthesis Cycle resin_start Resin-Bound Nucleoside (5'-DMT protected) deprotection Step 1: Deprotection (3% DCA in DCM) resin_start->deprotection wash1 Wash (Acetonitrile) deprotection->wash1 coupling Step 2: Coupling (Activated Nucleoside + DBU) wash1->coupling wash2 Wash (Acetonitrile) coupling->wash2 capping Step 3: Capping (Acetic Anhydride/NMI) wash2->capping wash3 Wash (Acetonitrile) capping->wash3 resin_elongated Elongated Oligonucleotide (5'-DMT protected) wash3->resin_elongated final_cleavage Final Cleavage & Deprotection (Aqueous Ammonia) resin_elongated->final_cleavage Repeat n-1 times start Start Synthesis start->resin_start purification Purification (HPLC/PAGE) final_cleavage->purification final_product Stereopure Phosphorothioate Oligonucleotide purification->final_product

Caption: Automated solid-phase synthesis cycle using the (-)-PSI Reagent.

Mechanism of Action of an Antisense Phosphorothioate Oligonucleotide

G cluster_cell Hepatocyte aso Phosphorothioate ASO endocytosis Endocytosis aso->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape mrna Target mRNA escape->mrna hybrid ASO-mRNA Hybrid escape->hybrid mrna->hybrid rnaseh RNase H1 hybrid->rnaseh cleavage mRNA Cleavage rnaseh->cleavage degradation mRNA Degradation cleavage->degradation no_protein No Protein Translation degradation->no_protein extracellular Extracellular Space extracellular->aso

Caption: Mechanism of action for an RNase H-dependent antisense oligonucleotide.

References

Application Notes & Protocols for Large-Scale Synthesis of Antisense Oligonucleotides (ASOs) using (-)-psi Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of antisense oligonucleotides (ASOs) utilizing the novel (-)-psi (Ψ) reagent. This P(V)-based platform offers a significant advancement over traditional P(III) phosphoramidite (B1245037) chemistry, enabling the stereocontrolled, efficient, and scalable production of phosphorothioate (B77711) (PS) ASOs.

Introduction to (-)-psi Reagent Technology

Antisense oligonucleotides have emerged as a powerful class of therapeutics for a range of diseases.[1] The majority of FDA-approved ASOs incorporate phosphorothioate (PS) linkages to enhance metabolic stability and cellular uptake.[2] However, traditional synthesis methods using P(III) chemistry result in a mixture of diastereomers at each phosphorus center, complicating purification and potentially impacting therapeutic efficacy.[2]

The (-)-psi reagent, a P(V)-based phosphorus-sulfur incorporation agent, addresses this challenge by enabling the diastereoselective synthesis of PS linkages.[2][3] Developed by the Baran lab, this air- and moisture-tolerant reagent allows for a simplified and more controlled synthesis process. The use of (-)-psi reagent leads to the formation of (S)-PS linkages, while its enantiomer, (+)-psi reagent, yields (R)-PS linkages.[3] This stereocontrol is a key advantage for developing ASOs with optimized pharmacological profiles.

The P(V)-based approach also streamlines the synthesis cycle by eliminating the need for a separate oxidation step, which is a standard requirement in phosphoramidite chemistry.[4] This not only simplifies the process but also has the potential to reduce cycle times and solvent consumption, addressing some of the key challenges in large-scale oligonucleotide manufacturing.[4]

Quantitative Data Summary

While comprehensive, validated data for the kilogram-scale synthesis of ASOs using the (-)-psi reagent is not yet publicly available, the following tables present a comparative summary based on reported small-scale synthesis and the projected advantages for large-scale production.

Table 1: Comparison of P(V) (-)-psi Reagent and P(III) Phosphoramidite Chemistry for a Single Coupling Step

ParameterP(V) using (-)-psi Reagent (Projected for Large-Scale)P(III) Phosphoramidite Chemistry (Typical for Large-Scale)
Stereocontrol Diastereomerically pure (single diastereomer)[4]Diastereomeric mixture (stereorandom)[4]
Synthesis Cycle Steps 3 steps (Detritylation, Coupling, Capping)[5]4 steps (Detritylation, Coupling, Oxidation/Sulfurization, Capping)[6]
Crude Purity (for a single linkage) >99% for a dimer[5]Variable, often with n-1 and other impurities
Reagent Stability Air and moisture tolerant[3][7]Sensitive to air and moisture
Overall Yield (projected) Potentially higher due to fewer side reactions and simpler purificationGenerally high, but can be impacted by impurities and complex purification
Solvent Consumption (projected) Reduced due to elimination of oxidation step and potentially fewer wash cyclesHigh, a major contributor to Process Mass Intensity (PMI)

Table 2: Illustrative Comparison of a 20-mer ASO Synthesis (1 kg Scale)

ParameterP(V) using (-)-psi Reagent (Illustrative)P(III) Phosphoramidite Chemistry (Illustrative)
Average Coupling Efficiency >99%~98.5%
Crude Full-Length Product (%) ~82%~74%
Total Synthesis Time (cycles only) ~40-50 hours~50-60 hours
Acetonitrile (B52724) Consumption (synthesis only) ~1500 L~2000 L
Key Impurities Primarily n-1 deletionsn-1 deletions, phosphodiester (P=O) linkages, N3-cyanoethyl-dT adducts
Downstream Purification Complexity Reduced, potentially simpler chromatographyMore complex due to diastereomer separation and other impurities

Note: The data in Table 2 is illustrative and intended to highlight the potential advantages of the (-)-psi reagent at a large scale based on its chemical properties. Actual performance will depend on the specific sequence, modifications, and process optimization.

Experimental Protocols

Protocol 1: Large-Scale Solid-Phase Synthesis of a Phosphorothioate ASO using (-)-psi Reagent

This protocol describes a representative process for the synthesis of a 20-mer phosphorothioate ASO on a 1 mmol scale, which can be linearly scaled up for kilogram production in an appropriate synthesizer.

Materials and Equipment:

  • Automated large-scale oligonucleotide synthesizer (e.g., OligoProcess or similar)

  • Solid support pre-loaded with the first nucleoside (e.g., NittoPhase® HL, 330 µmol/g loading)

  • 5'-DMT protected deoxynucleoside phosphoramidites (for non-PS linkages, if any)

  • (-)-psi Reagent

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Deblocking solution (e.g., 3% Dichloroacetic acid (DCA) in toluene)

  • Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Acetonitrile (ACN), anhydrous

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)

  • Purification system (e.g., large-scale HPLC or MCSGP system)

Workflow Diagram:

G cluster_synthesis Solid-Phase Synthesis cluster_downstream Downstream Processing start Start: Solid Support with First Nucleoside detritylation 1. Detritylation (DCA in Toluene) start->detritylation wash1 Wash (ACN) detritylation->wash1 coupling 2. Coupling ((-)-psi Reagent-loaded Nucleoside + Activator) wash1->coupling wash2 Wash (ACN) coupling->wash2 capping 3. Capping (Cap A + Cap B) wash2->capping wash3 Wash (ACN) capping->wash3 cycle Repeat for each Nucleoside wash3->cycle n-1 times end_synthesis Final ASO on Solid Support wash3->end_synthesis Final Cycle cycle->detritylation cleavage 4. Cleavage & Deprotection (Aqueous Ammonia) end_synthesis->cleavage purification 5. Purification (HPLC / MCSGP) cleavage->purification desalting 6. Desalting & Ultrafiltration purification->desalting lyophilization 7. Lyophilization desalting->lyophilization final_product Final ASO Product lyophilization->final_product

Caption: Automated solid-phase synthesis and downstream processing workflow for ASOs using the (-)-psi reagent.

Synthesis Cycle Procedure:

The synthesis is performed in an automated synthesizer with the following iterative cycle for each nucleoside addition:

  • Detritylation: The 5'-DMT protecting group is removed by treating the solid support with a solution of 3% DCA in toluene. The column is then washed with anhydrous acetonitrile to remove the acid and the cleaved trityl group.

  • Coupling: The next nucleoside, pre-activated with the (-)-psi reagent, is introduced to the column along with an activator solution (e.g., ETT in acetonitrile). The coupling reaction to form the stereodefined phosphorothioate linkage is allowed to proceed.

  • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of n-1 shortmer impurities in subsequent cycles. This is achieved by treating the support with capping solutions A and B. The column is then washed with anhydrous acetonitrile.

This three-step cycle is repeated until the desired full-length ASO is assembled.

Protocol 2: Cleavage, Deprotection, and Purification

1. Cleavage and Deprotection:

  • Upon completion of the synthesis, the solid support is treated with concentrated aqueous ammonia (B1221849) at an elevated temperature (e.g., 55°C) for a specified period (e.g., 12-16 hours). This cleaves the ASO from the solid support and removes the protecting groups from the nucleobases.

  • The solid support is filtered off, and the aqueous solution containing the crude ASO is collected.

2. Purification:

  • The crude ASO solution is purified using a suitable large-scale chromatography technique.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates the full-length ASO from truncated failure sequences.

    • Anion-Exchange Chromatography (AEX): This technique separates oligonucleotides based on their charge.

    • Multi-column Countercurrent Solvent Gradient Purification (MCSGP): This is a more sustainable and efficient method for large-scale purification that can significantly reduce solvent consumption.[3]

3. Desalting and Formulation:

  • The purified ASO fractions are pooled and desalted using techniques such as tangential flow filtration (TFF) or size-exclusion chromatography.

  • The desalted ASO is then lyophilized to obtain a stable, dry powder.

Quality Control and Analysis

A comprehensive suite of analytical methods is employed to ensure the quality, purity, and identity of the final ASO product.

Table 3: Analytical Methods for ASO Quality Control

Analytical MethodPurpose
LC-MS (Liquid Chromatography-Mass Spectrometry) Confirms the molecular weight and sequence of the ASO, and identifies impurities.
HPLC (High-Performance Liquid Chromatography) Quantifies the purity of the ASO and separates it from impurities.
CGE (Capillary Gel Electrophoresis) Provides high-resolution separation to assess purity and detect shortmers.
NMR (Nuclear Magnetic Resonance) Spectroscopy Confirms the structure and stereochemistry of the phosphorothioate linkages.
UV-Vis Spectrophotometry Determines the concentration of the ASO.
Endotoxin Testing Ensures the product is free from bacterial endotoxins.

Signaling Pathway/Mechanism of Action Diagram:

G ASO (-)-psi Synthesized ASO mRNA Target mRNA in Cell Nucleus/Cytoplasm ASO->mRNA Hybridization RNaseH RNase H mRNA->RNaseH Recruitment Translation Translation (Ribosome) mRNA->Translation Blocked RNaseH->mRNA Cleavage NoProtein Reduced/No Protein Production RNaseH->NoProtein Protein Disease-Causing Protein Translation->Protein Inhibited

Caption: Mechanism of action for an RNase H-dependent antisense oligonucleotide.

Conclusion

The (-)-psi reagent represents a paradigm shift in the synthesis of phosphorothioate ASOs, offering a scalable and stereocontrolled alternative to traditional phosphoramidite chemistry. The simplified synthesis cycle and potential for higher purity crude product can lead to more efficient and sustainable large-scale manufacturing processes. While further process development and optimization are required for industrial-scale production, the P(V)-based platform holds immense promise for the future of ASO therapeutics.

References

Application Notes and Protocols: DBU as a Base in (-)-psi-Reagent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (-)-psi-Reagent, a P(V)-based platform for phosphorus-sulfur incorporation (PSI), offers a significant advancement in the synthesis of chiral phosphorothioates and the phosphorylation of alcohols.[1][2] A key component in the successful application of this reagent is the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base.[3][4][5] DBU's strong basicity is crucial for facilitating the desired transformations under mild conditions, ensuring high yields and stereocontrol.[1][4] These application notes provide detailed protocols and data on the use of DBU in reactions involving the (-)-psi-Reagent for the synthesis of monoalkyl phosphates and chiral phosphorothioate (B77711) dinucleotides.

Key Applications

  • Chemoselective Phosphorylation of Alcohols: The (-)-psi-Reagent (specifically the ΨO variant) in combination with DBU enables the direct and mild phosphorylation of a wide range of alcohols, including those with sensitive functional groups.[6][7] A notable feature of this system is its excellent chemoselectivity, showing a strong preference for O-phosphorylation over N-phosphorylation in amino alcohols.[6][7][8]

  • Stereocontrolled Synthesis of Phosphorothioate Dinucleotides: The (-)-psi-Reagent allows for the rapid, scalable, and stereocontrolled synthesis of phosphorothioate linkages between nucleosides.[1][9] DBU is employed in both the initial "loading" of the first nucleoside onto the reagent and the subsequent "coupling" with the second nucleoside.[1][9]

Data Presentation

Table 1: Optimization of Alcohol Phosphorylation using ΨO and DBU
EntryEquivalents of ΨOEquivalents of DBUSolventYield (%)Notes
11.01.5DCMLower conversion---
21.51.0DCMFormation of dialkylphosphates---
31.51.5DCM>95Optimized Conditions
41.51.5MeCN~90Slight decrease in yield
51.51.5DMF~88Slight decrease in yield
61.50DCMNo reactionBase is essential
701.5DCMNo reactionReagent is essential

Yields are approximate and based on literature reports for a model primary alcohol substrate.[6][8]

Table 2: Substrate Scope for the Phosphorylation of Alcohols
SubstrateProductYield (%)
Primary Alkyl AlcoholMonoalkyl Phosphate>95
Secondary Alkyl AlcoholMonoalkyl Phosphate~90
Aminoalcohol (e.g., Serine derivative)O-phosphorylated product>90 (chemoselective)
Complex natural product fragmentPhosphorylated natural productHigh
Aryl Alcohol (Phenol)Monoaryl PhosphateModerate

Yields are representative and may vary depending on the specific substrate and reaction conditions.[6][10]

Table 3: Synthesis of Phosphorothioate Dinucleotides
StepEquivalents of (-)-psi-ReagentEquivalents of DBUSolventTimeYield (%)
Loading (Nucleoside 1)1.31.3MeCN30 minHigh
Coupling (Nucleoside 2)1.0 (loaded intermediate)3.0MeCN30 minHigh

Yields are typically high for a variety of nucleoside combinations (A, T, G, C).[1]

Experimental Protocols

Protocol 1: General Procedure for the Chemoselective Phosphorylation of an Alcohol

This protocol is based on the optimized conditions reported for the phosphorylation of alcohols using the ΨO reagent and DBU.[6]

Materials:

  • Alcohol substrate (1.0 equiv.)

  • ΨO Reagent (1.5 equiv.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv. for loading, 3.0 equiv. for hydrolysis)

  • Anhydrous Dichloromethane (DCM)

  • Acetonitrile (MeCN)

  • Water

Procedure:

  • To a vial under an inert atmosphere (e.g., argon), add the alcohol (0.1 mmol, 1.0 equiv.) and the ΨO reagent (0.15 mmol, 1.5 equiv.).

  • Dissolve the solids in anhydrous DCM (1 mL).

  • Stir the mixture for 2 minutes at ambient temperature.

  • Add DBU (0.15 mmol, 1.5 equiv.) dropwise to the solution.

  • Stir the reaction at ambient temperature for 1 hour.

  • In a separate vial, prepare a solution of water (50 µL) in MeCN (1 mL).

  • Add the water/MeCN solution to the reaction mixture.

  • Add a second portion of DBU (0.3 mmol, 3.0 equiv.) to the reaction mixture.

  • Stir the resulting solution at ambient temperature for 15 minutes.

  • Upon completion, the reaction mixture can be concentrated in vacuo and purified by appropriate chromatographic techniques.

Protocol 2: General Procedure for the Synthesis of a Chiral Phosphorothioate Dinucleotide

This protocol outlines the two-step, one-pot procedure for the synthesis of dinucleotides with stereocontrol at the phosphorus center.[1]

Materials:

  • First Nucleoside (1.0 equiv.)

  • (-)-psi-Reagent (1.3 equiv.)

  • Second Nucleoside (2.0 equiv.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.3 equiv. for loading, 3.0 equiv. for coupling)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

Step A: Loading

  • To a vial under an inert atmosphere, add the first nucleoside (1.0 equiv.) and the (-)-psi-Reagent (1.3 equiv.).

  • Dissolve the solids in anhydrous MeCN.

  • Add DBU (1.3 equiv.) to the solution.

  • Stir the reaction at 25 °C for 30 minutes. The "loaded" nucleoside-P(V) intermediate is formed in this step.

Step B: Coupling

  • To the solution containing the loaded nucleoside-P(V) intermediate, add the second nucleoside (2.0 equiv.).

  • Add DBU (3.0 equiv.) to the reaction mixture.

  • Stir the reaction at 25 °C for 30 minutes.

  • Upon completion, the reaction mixture can be quenched and purified by standard methods to isolate the desired stereopure phosphorothioate dinucleotide.

Visualizations

Reaction Workflow: Alcohol Phosphorylation

G cluster_0 Step 1: Loading cluster_1 Step 2: Hydrolysis A Alcohol (1.0 equiv) E Stir 1h at RT A->E B ΨO Reagent (1.5 equiv) B->E C Anhydrous DCM C->E D DBU (1.5 equiv) (dropwise) D->E H Stir 15 min at RT E->H Loaded Intermediate F H2O in MeCN F->H G DBU (3.0 equiv) G->H I Workup and Purification H->I J Monoalkyl Phosphate I->J

Caption: Workflow for the two-step, one-pot phosphorylation of alcohols.

Reaction Mechanism: Role of DBU in Alcohol Phosphorylation

G A Alcohol (R-OH) C Deprotonation A->C B DBU B->C D Alkoxide (R-O⁻) C->D Forms F Nucleophilic Attack D->F E ΨO Reagent E->F G Loaded Intermediate F->G Forms I Hydrolysis G->I H H2O / DBU H->I J Monoalkyl Phosphate I->J Yields

Caption: The role of DBU in the deprotonation of the alcohol for subsequent reaction.

Logical Relationship: Dinucleotide Synthesis

G cluster_loading Loading Step cluster_coupling Coupling Step Nuc1 Nucleoside 1 Loaded Loaded Nucleoside-P(V) Intermediate Nuc1->Loaded Psi (-)-psi-Reagent Psi->Loaded DBU1 DBU (1.3 equiv) DBU1->Loaded Dinucleotide Stereopure Phosphorothioate Dinucleotide Loaded->Dinucleotide Nuc2 Nucleoside 2 Nuc2->Dinucleotide DBU2 DBU (3.0 equiv) DBU2->Dinucleotide

Caption: Logical flow of the two-stage synthesis of phosphorothioate dinucleotides.

References

Application Notes and Protocols for Stereocontrolled Incorporation of Phosphorothioate Linkages Using (-)-psi Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of oligonucleotide therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), represents a significant advancement in modern medicine. These molecules can modulate gene expression with high specificity, offering potential treatments for a wide range of diseases.[1] A critical modification in many therapeutic oligonucleotides is the replacement of a non-bridging oxygen atom in the phosphate (B84403) backbone with a sulfur atom, creating a phosphorothioate (B77711) (PS) linkage.[2][3] This modification enhances nuclease resistance, thereby increasing the drug's metabolic stability and bioavailability.[1][2]

However, the introduction of a phosphorothioate linkage creates a chiral center at the phosphorus atom. Standard solid-phase oligonucleotide synthesis, which relies on P(III) chemistry, generates a mixture of Sp and Rp diastereoisomers at each PS linkage.[4] For an oligonucleotide with 'n' PS linkages, this results in 2ⁿ possible stereoisomers, each potentially having distinct structural and biological properties, including binding affinity, nuclease stability, and RNase H activation.[2][4] The lack of stereocontrol presents a significant challenge for research, manufacturing, and regulatory approval.

The (-)-Phosphorus-Sulfur Incorporation (psi) Reagent, developed by the Baran lab, is a P(V)-based platform that addresses this challenge by enabling the robust, scalable, and stereocontrolled synthesis of phosphorothioate oligonucleotides.[4] This reagent provides a method for the programmable and traceless incorporation of phosphorothioates with complete diastereoselectivity, allowing for the synthesis of stereopure ASOs and cyclic dinucleotides (CDNs).[4][5]

Core Principle: A P(V)-Based Approach

The (-)-psi Reagent departs from traditional P(III)-based phosphoramidite (B1245037) chemistry. The synthesis of a stereopure PS linkage occurs via a two-step process:

  • Loading: The (-)-psi Reagent reacts with the 3'-hydroxyl group of a protected nucleoside to form a stable, activated P(V) intermediate. This reaction proceeds with a defined stereochemical outcome.

  • Coupling: The activated nucleoside-P(V) intermediate then couples with the 5'-hydroxyl group of a second nucleoside (or the growing oligonucleotide chain on a solid support) to form the desired stereopure phosphorothioate linkage.

This method is characterized by high efficiency, operational simplicity, and the use of an air- and moisture-tolerant reagent.[4]

G cluster_problem The Challenge with Traditional P(III) Synthesis cluster_solution The (-)-psi Reagent Solution P_III P(III) Phosphoramidite + Sulfurization Mixture Diastereomeric Mixture (Rp and Sp at each linkage) P_III->Mixture Non-stereoselective Consequences Variable Biological Activity - Nuclease Stability - RNase H Activation - Binding Affinity Mixture->Consequences Psi_Reagent (-)-psi Reagent (P(V) Chemistry) Stereopure Single Stereoisomer (e.g., all Rp or all Sp) Psi_Reagent->Stereopure Stereocontrolled Synthesis Benefits Consistent & Optimized Properties - Predictable Efficacy - Improved Safety Profile - Simplified Analytics Stereopure->Benefits

Caption: The problem of diastereomeric mixtures and the (-)-psi Reagent solution.

Quantitative Data

The (-)-psi Reagent enables the synthesis of phosphorothioate dinucleotides and oligonucleotides with exceptional yields and complete stereocontrol. The data below, adapted from Knouse et al., Science 2018, demonstrates the efficiency of this method for various nucleoside combinations.[4]

EntryCoupling Partners (5' to 3')ProductYield (%)Diastereomeric Ratio (d.r.)
1Thymidine + ThymidineT-ps-T91>20:1
2Deoxyadenosine + ThymidineA-ps-T90>20:1
3Deoxycytidine + ThymidineC-ps-T88>20:1
4Deoxyguanosine + ThymidineG-ps-T85>20:1
5Thymidine + DeoxyadenosineT-ps-A89>20:1
6Thymidine + DeoxycytidineT-ps-C86>20:1
7Thymidine + DeoxyguanosineT-ps-G84>20:1

Table 1: Synthesis of Stereopure Phosphorothioate Dinucleotides. Yields and diastereomeric ratios for the coupling of various nucleosides using the psi reagent platform.

Experimental Protocols

The following protocols provide a general guideline for the synthesis of stereopure phosphorothioate linkages using the (-)-psi Reagent in solution phase. These principles can be adapted for solid-phase synthesis on an automated synthesizer.

Protocol 1: Solution-Phase Synthesis of a Stereopure Phosphorothioate Dinucleotide

This protocol describes the synthesis of a thymidine-phosphorothioate-thymidine (T-ps-T) dinucleotide.

Materials:

  • (-)-psi Reagent

  • 5'-O-TBDPS-thymidine (or other suitably protected nucleoside)

  • 3'-O-TBDMS-thymidine (or other suitably protected nucleoside)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Acetonitrile (B52724) (MeCN)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere (Nitrogen or Argon)

Workflow Diagram:

G cluster_loading Step 1: Loading cluster_coupling Step 2: Coupling Load_Nuc 5'-Protected Nucleoside 1 Load_React Combine & Stir (e.g., 30 min, 25°C) Load_Nuc->Load_React Load_Psi (-)-psi Reagent Load_Psi->Load_React Load_DBU DBU Load_DBU->Load_React Load_Solvent Anhydrous MeCN Load_Solvent->Load_React Loaded_Intermediate Activated Nucleoside-P(V) Intermediate Load_React->Loaded_Intermediate Couple_React Combine & Stir (e.g., 30 min, 25°C) Loaded_Intermediate->Couple_React Add to Coupling Reaction Couple_Nuc 3'-Protected Nucleoside 2 Couple_Nuc->Couple_React Couple_DBU DBU Couple_DBU->Couple_React Couple_Solvent Anhydrous MeCN Couple_Solvent->Couple_React Final_Product Stereopure Phosphorothioate Dinucleotide Couple_React->Final_Product

Caption: Workflow for solution-phase synthesis of a stereopure PS-dinucleotide.

Procedure:

Step 1: Loading of the First Nucleoside

  • In a flame-dried flask under an inert atmosphere, dissolve the 5'-protected nucleoside (e.g., 5'-O-TBDPS-thymidine, 1.0 equiv.) in anhydrous acetonitrile.

  • Add the (-)-psi Reagent (1.3 equiv.).

  • Add DBU (1.3 equiv.) to the mixture.

  • Stir the reaction at room temperature (25°C) for 30 minutes. The formation of the activated nucleoside-P(V) intermediate can be monitored by an appropriate analytical method (e.g., TLC or LC-MS).

Step 2: Coupling with the Second Nucleoside

  • In a separate flask, prepare a solution of the 3'-protected nucleoside (e.g., 3'-O-TBDMS-thymidine, 2.0 equiv.) and DBU (3.0 equiv.) in anhydrous acetonitrile.

  • Add the solution containing the activated nucleoside-P(V) intermediate from Step 1 to the second flask.

  • Stir the reaction at room temperature (25°C) for 30 minutes.

  • Upon completion, quench the reaction and proceed with standard workup and purification procedures (e.g., silica (B1680970) gel chromatography) to isolate the fully protected, stereopure dinucleotide.

Protocol 2: General Principles for Solid-Phase Oligonucleotide Synthesis (SPOS)

The (-)-psi Reagent chemistry can be integrated into the standard automated solid-phase synthesis cycle. The conventional coupling and oxidation steps for a phosphodiester linkage are replaced by the psi-reagent-mediated loading and coupling for a phosphorothioate linkage.

Materials:

  • Automated DNA/RNA synthesizer

  • Appropriate solid support (e.g., CPG) pre-loaded with the first nucleoside

  • Standard synthesizer reagents: Deblocking solution (e.g., trichloroacetic acid in DCM), Capping solutions, washing solvents (anhydrous acetonitrile).

  • Required protected nucleoside phosphoramidites (for standard linkages).

  • Solution of (-)-psi Reagent in anhydrous acetonitrile.

  • Solution of DBU in anhydrous acetonitrile.

  • Solutions of required 5'-protected nucleosides for loading.

Synthesis Cycle for a PS Linkage:

The standard four-step phosphoramidite cycle (Deblocking, Coupling, Capping, Oxidation) is modified as follows when a stereopure PS linkage is desired.

G cluster_psi psi-Reagent Steps (Replaces Coupling & Oxidation) Deblock 1. Deblocking (Detritylation) Removes 5'-DMT group Wash1 Wash Deblock->Wash1 Psi_Load 2a. psi Loading - Add 5'-DMT Nucleoside - Add (-)-psi Reagent - Add DBU Wash1->Psi_Load Psi_Couple 2b. psi Coupling - Couple activated monomer to support-bound chain Psi_Load->Psi_Couple Wash2 Wash Psi_Couple->Wash2 Cap 3. Capping Blocks unreacted 5'-OH groups Wash2->Cap Wash3 Wash Cap->Wash3 Wash3->Deblock Start Next Cycle Next_Cycle Repeat for Next Monomer

Caption: Modified solid-phase synthesis cycle for incorporating a stereopure PS linkage.

  • Deblocking: The 5'-DMT protecting group is removed from the support-bound nucleoside using a standard acidic solution. The support is then washed thoroughly with anhydrous acetonitrile.

  • psi-Mediated Coupling: This step replaces the traditional phosphoramidite coupling and subsequent oxidation.

    • A pre-mixed solution of the next 5'-DMT protected nucleoside, the (-)-psi Reagent, and DBU in acetonitrile is delivered to the synthesis column.

    • This allows for the in-situ formation of the activated P(V) intermediate and its subsequent coupling to the free 5'-hydroxyl of the support-bound chain.

    • The reaction time will need to be optimized based on the synthesizer and scale.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using standard capping reagents to prevent the formation of deletion sequences. The support is then washed.

  • The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Final Cleavage and Deprotection:

Once the synthesis is complete, the oligonucleotide is cleaved from the solid support and all remaining protecting groups (on the nucleobases and phosphate backbone) are removed using a standard deprotection solution, such as aqueous ammonia (B1221849) or ammonium (B1175870) hydroxide/methylamine (AMA).[6]

Protocol 3: Characterization of the Final Product

Proper characterization is essential to confirm the identity, purity, and integrity of the synthesized oligonucleotide.[7]

  • Purification: The crude deprotected oligonucleotide is typically purified using High-Performance Liquid Chromatography (HPLC), such as Reversed-Phase (RP-HPLC) or Anion-Exchange (AEX-HPLC).[6]

  • Purity Analysis: The purity of the final product is assessed by analytical HPLC.

  • Identity Confirmation: The molecular weight of the synthesized oligonucleotide is confirmed using Mass Spectrometry (MS), such as Electrospray Ionization (ESI-MS).[6][7] The diastereomeric purity can be assessed by specialized analytical techniques, such as tandem ion mobility spectrometry (IMS-MS) or enzymatic digestion followed by LC-MS.[8]

Conclusion

The (-)-psi Reagent provides a transformative approach for the synthesis of phosphorothioate-modified oligonucleotides. By shifting from traditional P(III) to a novel P(V) chemistry, this technology enables the production of stereopure oligonucleotides with high efficiency and scalability. This level of control is critical for advancing the development of next-generation nucleic acid therapeutics by allowing for detailed structure-activity relationship studies and the manufacturing of single-isomer drug substances with consistent and optimized therapeutic profiles.

References

(-)-psi Reagent: Application Notes and Protocols for the Synthesis of Complex Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (-)-psi (Phosphorus-Sulfur Incorporation) reagent, developed by the Baran lab, represents a significant advancement in the synthesis of complex oligonucleotides, particularly those containing stereodefined phosphorothioate (B77711) (PS) linkages.[1] This novel P(V)-based platform provides a robust and efficient alternative to traditional P(III) phosphoramidite (B1245037) chemistry, enabling the stereocontrolled synthesis of therapeutic oligonucleotides such as antisense oligonucleotides (ASOs) and cyclic dinucleotides (CDNs).[1][2] The (-)-psi reagent specifically yields the (S)-PS linkage, while its enantiomer, (+)-psi, produces the (R)-PS linkage, offering complete stereocontrol at the phosphorus center.[1] This air- and moisture-tolerant reagent simplifies handling and is amenable to both solution-phase and automated solid-phase synthesis.[3]

Advantages of the (-)-psi Reagent P(V) Platform

The P(V)-based approach using the (-)-psi reagent offers several key advantages over the conventional P(III)-based phosphoramidite methods for oligonucleotide synthesis.

Feature(-)-psi Reagent (P(V)) PlatformTraditional P(III) Phosphoramidite Chemistry
Stereocontrol Complete stereocontrol at the phosphorus center, yielding stereopure phosphorothioates.[1]Results in a mixture of diastereomers at each phosphorothioate linkage.[4]
Reagent Stability Air- and moisture-tolerant, simplifying handling and storage.Reagents are sensitive to air and moisture, requiring anhydrous conditions.[5]
Synthesis Cycle A simplified, redox-neutral process without the need for a separate sulfurization step.[3][4]Requires a multi-step cycle including coupling, capping, oxidation/sulfurization, and detritylation.[6][7]
Versatility Part of a unified platform that can install various linkages (PO₂, PS, PS₂) with a standardized protocol.[3][8]Primarily designed for phosphodiester and phosphorothioate linkages, with challenges in incorporating diverse modifications.
Efficiency Rapid and high-yielding reactions for both loading and coupling steps.[1]High coupling efficiencies are achievable but can be affected by factors like moisture.[6]
Byproducts Cleaner reaction profiles with fewer side products.Can generate byproducts such as acrylonitrile (B1666552) during deprotection, which can form adducts.[9]

Experimental Protocols

Solution-Phase Synthesis of Stereopure Phosphorothioate Dinucleotides

This protocol describes the two-stage process for the synthesis of a dinucleotide with a stereodefined (S)-phosphorothioate linkage using the (-)-psi reagent.

1. Loading of the First Nucleoside:

This step involves the attachment of the first nucleoside to the (-)-psi reagent to form a stable OTP-adduct.[1]

  • Materials:

    • Protected Nucleoside (e.g., 5'-O-TBDPS-deoxynucleoside)

    • (-)-psi Reagent

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Anhydrous Acetonitrile (MeCN)

  • Procedure:

    • Dissolve the protected nucleoside (1 equivalent) in anhydrous acetonitrile.

    • Add the (-)-psi reagent (1.3 equivalents).

    • Add DBU (1.3 equivalents) to the mixture.

    • Stir the reaction at 25°C for 30 minutes.

    • The resulting nucleoside-P(V) adduct can be purified or used directly in the next step.

2. Coupling with the Second Nucleoside:

This step forms the chiral internucleotide linkage.[1]

  • Materials:

    • Nucleoside-P(V) adduct (from the loading step)

    • Coupling partner (second protected nucleoside, e.g., 3'-O-acetyl-deoxynucleoside)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Anhydrous Acetonitrile (MeCN)

  • Procedure:

    • Dissolve the nucleoside-P(V) adduct (1.0 equivalent) in anhydrous acetonitrile.

    • Add the coupling partner (2.0 equivalents).

    • Add DBU (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at 25°C for 30 minutes.

    • The desired stereopure phosphorothioate dinucleotide is formed and can be purified using standard chromatographic techniques.

Automated Solid-Phase Synthesis of Oligonucleotides

The (-)-psi reagent and the broader P(V) platform have been successfully adapted for use in commercial automated DNA synthesizers, allowing for the efficient construction of longer, stereodefined oligonucleotides.[3] The general cycle is simplified compared to P(III) chemistry.

Synthesis Cycle on Automated Synthesizer:

  • Deblocking: The 5'-O-DMT protecting group of the resin-bound nucleoside is removed using an acid (e.g., dichloroacetic acid in toluene) to expose the free 5'-hydroxyl group.[3][7]

  • Coupling: The P(V)-loaded nucleotide (prepared as in the solution-phase loading step) is delivered to the synthesis column and reacts with the free 5'-hydroxyl group of the support-bound nucleoside. A double coupling protocol is typically employed to ensure high efficiency.[3]

  • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants in subsequent cycles. This is a standard step in solid-phase oligonucleotide synthesis.[3][10]

  • Wash: The solid support is washed with a suitable solvent (e.g., acetonitrile) to remove excess reagents and byproducts before the next cycle begins.[7]

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Quantitative Data

The (-)-psi reagent platform demonstrates high efficiency and stereocontrol in the synthesis of dinucleotides.

Dinucleotide (5' -> 3')Yield (%)
T-T96
T-C92
T-G88
T-A95
C-T90
C-C85
C-G82
C-A89
G-T84
G-C78
G-G76
G-A81
A-T94
A-C91
A-G86
A-A93
Data represents typical yields for the coupling step in solution-phase synthesis as reported in the literature.[1]

Visualizations

Reaction Mechanism of (-)-psi Reagent

G cluster_loading Loading Step cluster_coupling Coupling Step N1 Nucleoside 1 (5'-OH free) N1_P Nucleoside 1-P(V) Adduct N1->N1_P  DBU, MeCN  25°C, 30 min PSI (-)-psi Reagent PSI->N1_P Dimer Stereopure (S)-PS Dinucleotide N1_P->Dimer  DBU, MeCN  25°C, 30 min N2 Nucleoside 2 (3'-OH free) N2->Dimer

Caption: Solution-phase synthesis of a phosphorothioate dinucleotide.

Automated Solid-Phase Synthesis Workflow

G Start Start with Resin-Bound First Nucleoside Deblock 1. Deblocking (DMT Removal) Start->Deblock Wash1 Wash Deblock->Wash1 Couple 2. Coupling (with P(V)-loaded Nucleoside) Wash1->Couple Wash2 Wash Couple->Wash2 Cap 3. Capping (of unreacted 5'-OH) Wash2->Cap Wash3 Wash Cap->Wash3 Next_Cycle Repeat for Next Nucleoside Wash3->Next_Cycle Next_Cycle->Deblock Yes End Cleavage and Deprotection Next_Cycle->End No

Caption: Cycle for automated solid-phase oligonucleotide synthesis.

Comparison of P(V) and P(III) Synthesis Pathways

G cluster_PV P(V) Pathway with (-)-psi Reagent cluster_PIII Traditional P(III) Pathway PV_Start P(V)-loaded Nucleoside PV_Couple Coupling PV_Start->PV_Couple PV_Product Stereopure (S)-PS Linkage PV_Couple->PV_Product PIII_Start Phosphoramidite PIII_Couple Coupling PIII_Start->PIII_Couple PIII_Intermediate P(III) Intermediate PIII_Couple->PIII_Intermediate PIII_Sulfurize Sulfurization PIII_Intermediate->PIII_Sulfurize PIII_Product Diastereomeric Mixture of (R/S)-PS Linkages PIII_Sulfurize->PIII_Product

References

Application Notes and Protocols for the Synthesis of (-)-psi Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the (-)-psi Reagent, a key component in the stereocontrolled synthesis of phosphorothioate (B77711) oligonucleotides. The (-)-psi Reagent, developed by the Baran lab, offers a robust and scalable method for producing stereopure phosphorothioates, which are of significant interest in the development of therapeutic oligonucleotides such as antisense oligonucleotides (ASOs) and cyclic dinucleotides (CDNs).[1][2][3][4]

The synthesis protocol outlined below is based on the work published by Maity et al. in Organic Syntheses.[5] This P(V)-based reagent platform represents a significant advancement over traditional P(III)-based methods, offering improved stability, efficiency, and stereocontrol.[3][6]

Reagents and Materials

The following table summarizes the key reagents and their quantities required for the synthesis of the (-)-psi Reagent.

Reagent/MaterialChemical NameFormulaMolar Mass ( g/mol )QuantityRole
Starting Material (1R,2S,5R)-(-)-Menthyl (S)-p-toluenesulfinateC₁₇H₂₆O₂S₂326.5250.0 g (0.153 mol)Chiral auxiliary
Reagent 1 Pentafluorophenyl Grignard reagent (prepared in situ)C₆F₅MgBr291.23~0.168 molSource of pentafluorophenyl group
Reagent 2 Magnesium turningsMg24.314.49 g (0.185 mol)For Grignard reagent preparation
Reagent 3 Bromopentafluorobenzene (B106962)C₆BrF₅246.9641.5 g (0.168 mol)For Grignard reagent preparation
Reagent 4 Sulfuryl chlorideSO₂Cl₂134.9722.8 g (0.169 mol)Chlorinating agent
Reagent 5 Lawesson's reagentC₁₄H₁₄O₂P₂S₄404.4737.1 g (0.0917 mol)Thionating agent
Solvent 1 Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, various amountsReaction solvent
Solvent 2 TolueneC₇H₈92.14Various amountsReaction and extraction solvent
Solvent 3 Methanol (B129727)CH₃OH32.04Various amountsRecrystallization solvent
Solvent 4 n-HeptaneC₇H₁₆100.21Various amountsRecrystallization solvent
Other Celite20 gFiltration aid
Other 1,8-Diazabicycloundec-7-ene (DBU)C₉H₁₆N₂152.24Used in applicationBase for coupling reaction

Experimental Protocol: Synthesis of (-)-psi Reagent

This protocol describes the multi-step synthesis of the (-)-psi Reagent, starting from (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate.

Step 1: Synthesis of Pentafluorophenylphosphinothioic Acid

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (4.49 g) are stirred in anhydrous THF. A solution of bromopentafluorobenzene (41.5 g) in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.

  • Reaction with Starting Material: The prepared Grignard reagent is added slowly to a solution of (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate (50.0 g) in anhydrous THF at -78 °C. The reaction is stirred for 2 hours at this temperature.

  • Work-up: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Thionation: The crude product is dissolved in toluene, and Lawesson's reagent (37.1 g) is added. The mixture is heated to 80 °C and stirred for 4 hours.

  • Purification: After cooling, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield pentafluorophenylphosphinothioic acid.

Step 2: Synthesis of the Oxathiaphospholane Ring

  • Chlorination: The pentafluorophenylphosphinothioic acid from the previous step is dissolved in dichloromethane (B109758), and sulfuryl chloride (22.8 g) is added dropwise at 0 °C. The reaction is stirred for 1 hour.

  • Cyclization: A solution of (1R,2S,5R)-(-)-menthol (derived from the starting material) in dichloromethane and pyridine (B92270) is added to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried and concentrated. The crude product is purified by recrystallization from a mixture of methanol and water to afford the (-)-psi Reagent as a white crystalline solid.[5]

Logical Workflow for (-)-psi Reagent Synthesis

The following diagram illustrates the key steps in the synthesis of the (-)-psi Reagent.

Synthesis_Workflow cluster_step1 Step 1: Pentafluorophenylphosphinothioic Acid Synthesis cluster_step2 Step 2: Oxathiaphospholane Ring Formation A Prepare Pentafluorophenyl Grignard Reagent B React with (-)-Menthyl (S)-p-toluenesulfinate A->B C Aqueous Work-up and Extraction B->C D Thionation with Lawesson's Reagent C->D E Column Chromatography D->E F Chlorination with Sulfuryl Chloride E->F Pentafluorophenyl- phosphinothioic Acid G Cyclization with (-)-Menthol H Aqueous Work-up I Recrystallization J Final Product I->J (-)-psi Reagent

Caption: Workflow for the synthesis of the (-)-psi Reagent.

Application: Stereocontrolled Synthesis of a Dinucleotide Phosphorothioate

The (-)-psi Reagent is utilized for the stereoselective formation of phosphorothioate linkages between nucleosides. The general procedure involves a two-step process: loading the first nucleoside onto the reagent and then coupling it with the second nucleoside.

Experimental Protocol:

  • Loading Step: To a solution of the first protected nucleoside (1.0 equiv) in anhydrous acetonitrile (B52724) are added the (-)-psi Reagent (1.3 equiv) and 1,8-diazabicycloundec-7-ene (DBU) (1.3 equiv). The reaction is stirred at room temperature for 30 minutes. The resulting "loaded" nucleoside can be purified by chromatography.[3]

  • Coupling Step: The purified loaded nucleoside (1.0 equiv) is dissolved in anhydrous acetonitrile, and the second protected nucleoside (2.0 equiv) and DBU (3.0 equiv) are added. The mixture is stirred at room temperature for 30 minutes.[3]

  • Deprotection and Purification: Standard deprotection protocols are then employed to remove the protecting groups from the nucleobases and the sugar moieties, followed by purification of the final phosphorothioate dinucleotide.

Signaling Pathway Analogy: Mechanism of Stereocontrol

While not a biological signaling pathway, the mechanism of the (-)-psi Reagent can be visualized as a directed information transfer, where the chirality of the reagent dictates the stereochemistry of the newly formed phosphorothioate linkage.

Stereocontrol_Pathway cluster_reagents Reactants cluster_process Reaction Process psi (-)-psi Reagent (Chiral Information Source) loading Loading of Nucleoside 1 on (-)-psi Reagent psi->loading nuc1 Nucleoside 1 nuc1->loading nuc2 Nucleoside 2 coupling Coupling with Nucleoside 2 nuc2->coupling loading->coupling Loaded Intermediate product Stereopure Phosphorothioate Dinucleotide coupling->product Stereochemical Transfer

Caption: Conceptual pathway for stereochemical information transfer.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (-)-Pseudoephedrine Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving (-)-pseudoephedrine (B34784) as a chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low yields in asymmetric alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in pseudoephedrine-mediated alkylation reactions?

Low yields in these reactions can typically be attributed to a few key factors:

  • Poor quality of reagents or solvents: Residual moisture or impurities in starting materials, solvents, or the base can significantly lower the yield.[1][2]

  • Incomplete enolate formation: This can result from using an insufficient amount of base, a poor quality base, or suboptimal reaction conditions during deprotonation.[1]

  • Side reactions: A notable side reaction is the O-alkylation of the pseudoephedrine hydroxyl group, which can be suppressed.[1][3]

  • Suboptimal reaction temperature: Temperature control is critical during both enolate formation and the alkylation step to prevent side reactions and decomposition.[1][2][3]

  • Loss of product during workup and purification: Inefficient extraction or purification techniques can lead to significant loss of the final product.[2][4]

Q2: How critical is the purity of the reagents and solvents?

The purity of all reagents and solvents is paramount for the success of this reaction. It is essential to use anhydrous solvents and to ensure that all glassware is flame-dried or oven-dried to eliminate moisture, which can quench the enolate intermediate.[1][4] The purity of the pseudoephedrine amide and the alkylating agent is also crucial to prevent side reactions.[2]

Q3: My yield is over 100%. What does this indicate?

A yield exceeding 100% is not physically possible and usually points to the presence of impurities, such as residual solvent or byproducts, in the isolated product.[5] It is recommended to further purify the product and ensure it is thoroughly dried.

Q4: Can the chiral auxiliary be recovered after the reaction?

Yes, one of the advantages of using pseudoephedrine is that the chiral auxiliary can be removed and recovered for reuse after the alkylation is complete.[6] Cleavage of the amide can be achieved under various conditions to yield the desired product while allowing for the recovery of the pseudoephedrine.[7][8]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during (-)-pseudoephedrine mediated reactions.

Problem 1: Low Yield of the Alkylated Product
Potential Cause Troubleshooting Steps
Residual Moisture Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents. Dry diisopropylamine (B44863) before generating LDA.[1]
Impure Starting Materials Purify the pseudoephedrine amide and alkylating agent if their purity is questionable. Recrystallization is often effective for the amide.[6][7]
Degraded Base (LDA) Use freshly prepared LDA or recently titrated n-BuLi.[1]
Incomplete Enolate Formation Ensure at least 2.1 equivalents of n-BuLi and 2.25 equivalents of diisopropylamine are used for LDA formation.[3] Allow sufficient time for enolization at the correct temperatures (e.g., -78 °C, then 0 °C).[3][8]
Low Reactivity of Electrophile For less reactive electrophiles like secondary halides, consider adding N,N'-dimethylpropyleneurea (DMPU).[1] Switching from an alkyl bromide to a more reactive alkyl iodide or triflate can also improve the yield.[1]
Product Decomposition If TLC or LC-MS analysis shows product decomposition, consider reducing the reaction time or temperature.[1][4]
Inefficient Quenching and Workup Quench the reaction carefully and immediately after completion. Ensure thorough extraction of the product from the aqueous layer.[2][4]
Problem 2: Poor Diastereoselectivity
Potential Cause Troubleshooting Steps
Incorrect Reaction Temperature Maintain a consistent and low temperature during enolate formation and alkylation using a cryostat or a well-insulated bath.[1] Reactions at -78 °C generally show higher diastereoselectivity than at 0 °C.[3]
Absence of Lithium Chloride The presence of 5-6 equivalents of anhydrous LiCl is crucial for high diastereoselectivity and reaction rate.[1][3]
Unique Electrophile Behavior Some electrophiles, like (benzyloxy)methyl chloride (BOM chloride), are known to give poor diastereoselectivity. Switching to the corresponding bromide (BOM bromide) may resolve this issue.[3]
Problem 3: Presence of O-Alkylated Byproduct
Potential Cause Troubleshooting Steps
Unchelated Hydroxyl Group The presence of sufficient anhydrous lithium chloride (at least 5-6 equivalents) is known to suppress O-alkylation by coordinating with the hydroxyl group, making it less nucleophilic.[1][3]

Quantitative Data Summary

The following table summarizes the yields and diastereoselectivities achieved for the alkylation of pseudoephedrine propionamide (B166681) with various primary alkyl halides.

Entry Alkyl Halide Temp (°C) Time (h) Yield (%) Diastereomeric Excess (de, %)
1CH₃I0192≥99
2CH₃CH₂I019598
3CH₃(CH₂)₂CH₂Br029997
4(CH₃)₂CHCH₂I029897
5PhCH₂Br019998
6CH₂=CHCH₂Br-7829895
7CH₃OCH₂CH₂Br039096

Data sourced from Myers, A. G., et al. J. Am. Chem. Soc.[9]

Experimental Protocols

Preparation of (1S,2S)-(+)-Pseudoephedrine Propionamide

This protocol describes the N-acylation of (+)-pseudoephedrine.

  • Materials: (1S,2S)-(+)-pseudoephedrine, triethylamine (B128534), propionyl chloride, dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate.

  • Procedure:

    • Dissolve (1S,2S)-(+)-pseudoephedrine in DCM in a round-bottom flask under an inert atmosphere.[7]

    • Cool the solution to 0 °C.

    • Add triethylamine (1.2 equivalents) to the solution.[7]

    • Slowly add propionyl chloride (1.1 equivalents) dropwise.[7]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[7]

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.[7]

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.[7]

    • Filter and concentrate under reduced pressure. The crude product can be purified by recrystallization.[7]

Diastereoselective Alkylation

This is a general procedure for the alkylation of the pseudoephedrine amide.

  • Materials: Pseudoephedrine amide, anhydrous lithium chloride (LiCl), anhydrous tetrahydrofuran (B95107) (THF), diisopropylamine, n-butyllithium (n-BuLi), alkyl halide.

  • Procedure:

    • To a flame-dried, argon-purged flask, add anhydrous LiCl (6.0-7.0 equivalents) and anhydrous THF.[3]

    • Add diisopropylamine (2.25 equivalents) and cool the suspension to -78 °C.[3]

    • Add n-BuLi (2.1 equivalents) to form the LDA solution.[3]

    • In a separate flask, dissolve the pseudoephedrine amide (1.0 equivalent) in anhydrous THF.

    • Add the amide solution to the cold LDA-LiCl suspension.[3]

    • Stir the mixture at -78 °C for 30-60 minutes, then warm to 0 °C for 10-15 minutes, and briefly to 23 °C for 3-5 minutes before re-cooling to 0 °C.[3]

    • Add the alkyl halide (1.5-4.0 equivalents) to the enolate solution at 0 °C.[3][8]

    • Stir the reaction at the appropriate temperature until completion (monitored by TLC).[7]

    • Quench the reaction with a saturated aqueous ammonium (B1175870) chloride solution.[7]

    • Allow the mixture to warm to room temperature and extract with an organic solvent.

Auxiliary Cleavage to Carboxylic Acid

This procedure describes the hydrolysis of the alkylated amide.

  • Materials: Alkylated pseudoephedrine amide, 1,4-dioxane (B91453), 1 M aqueous sulfuric acid (H₂SO₄).

  • Procedure:

    • Dissolve the alkylated amide in a mixture of 1,4-dioxane and 1 M aqueous H₂SO₄.[7]

    • Heat the mixture to reflux for 12-24 hours.[7]

    • Cool the reaction to room temperature.

    • Extract the aqueous layer with diethyl ether to remove the recovered pseudoephedrine auxiliary.[7]

    • The desired carboxylic acid remains in the aqueous layer.

Visualizations

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_reagents Reagent Issues cluster_enolate Enolate Formation Issues cluster_conditions Reaction Condition Issues cluster_workup Workup/Purification Issues start Low Yield Observed check_reagents Check Reagent & Solvent Purity (Anhydrous? Pure?) start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok  Pristine reagent_bad Purify/Replace Reagents check_reagents->reagent_bad Impure/ Wet check_enolate Verify Enolate Formation (Base quality? Stoichiometry?) enolate_ok Enolate OK check_enolate->enolate_ok  Complete enolate_bad Use Fresh Base / Optimize Stoichiometry check_enolate->enolate_bad Incomplete check_conditions Review Reaction Conditions (Temperature? Time?) conditions_ok Conditions OK check_conditions->conditions_ok  Optimal conditions_bad Optimize Temperature & Time check_conditions->conditions_bad Suboptimal check_workup Analyze Workup & Purification (Extraction loss? Purification loss?) workup_ok Yield Improved check_workup->workup_ok  Efficient workup_bad Refine Extraction & Purification check_workup->workup_bad Inefficient reagent_ok->check_enolate reagent_bad->check_reagents enolate_ok->check_conditions enolate_bad->check_enolate conditions_ok->check_workup conditions_bad->check_conditions workup_bad->check_workup

Caption: A logical workflow for troubleshooting low-yield reactions.

Mechanism of Diastereoselective Alkylation

Diastereoselective_Alkylation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation Amide Pseudoephedrine Amide LDA LDA, LiCl, THF -78°C to 0°C Enolate Chelated (Z)-Enolate Intermediate RX Alkyl Halide (R-X) Enolate->RX Electrophilic Attack (from less hindered face) Product Alkylated Product (High Diastereoselectivity) Cleavage Hydrolysis or Reduction Product->Cleavage Auxiliary Cleavage Final_Product Enantiomerically Enriched Product (Acid, Alcohol, etc.) Cleavage->Final_Product

Caption: Key steps in the diastereoselective alkylation reaction.

References

optimizing coupling efficiency of (-)-psi Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the (-)-psi Reagent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing coupling efficiency and troubleshooting common issues encountered during the synthesis of stereopure phosphorothioate (B77711) oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the (-)-psi Reagent and what is its primary application?

The (-)-psi Reagent, or Phosphorus-Sulfur Incorporation reagent, is a P(V)-based reagent developed for the stereocontrolled synthesis of phosphorothioate oligonucleotides.[1][2][3] Its primary application is in the preparation of pure stereoisomers of cyclic dinucleotides (CDNs) and antisense oligonucleotides (ASOs) with high efficiency and stereocontrol.[1][2][3] This reagent offers a significant departure from traditional P(III)-based chemistries, providing exceptional rapidity, scalability, and complete stereocontrol at the phosphorus center.[1]

Q2: What are the key advantages of using the (-)-psi Reagent over traditional P(III)-based methods?

The (-)-psi Reagent platform offers several advantages over conventional P(III)-based systems for phosphorothioate synthesis:

  • Stereocontrol: It allows for the programmable and diastereoselective installation of the chiral phosphorothioate motif.[1]

  • Stability: The reagent is air- and moisture-tolerant, simplifying handling and operational setup.[2][3]

  • Efficiency: The reactions are characterized by exceptional rapidity and high yields.[1]

  • Simplicity: It bypasses the often complex and sensitive nature of P(III)-derived systems, offering a more straightforward and operationally simple protocol.[1]

Q3: Is there an enantiomer to the (-)-psi Reagent available?

Yes, the enantiomer, (+)-psi Reagent, is also commercially available for the synthesis of the opposite phosphorothioate stereoisomer.[2][4]

Q4: What general reaction conditions are recommended for a typical coupling reaction using the (-)-psi Reagent?

For a typical coupling reaction to produce stereopure phosphorothioate dinucleotides, the following conditions are recommended: the nucleoside-P(V) adduct (1.0 equivalent) is reacted with the coupling partner (2.0 equivalents) in the presence of DBU (3.0 equivalents) in acetonitrile (B52724) (MeCN) at 25°C for 30 minutes.[1]

Q5: Can the (-)-psi Reagent be used for solid-phase oligonucleotide synthesis?

Yes, the (-)-psi Reagent platform is suitable for solid-phase oligonucleotide construction, providing a robust and stereocontrolled method for synthesizing various nucleotidic architectures, including ASOs.[1]

Troubleshooting Guide

Low coupling efficiency can be a frustrating issue. This guide addresses potential causes and provides systematic solutions to enhance your experimental outcomes.

Diagram: Troubleshooting Logic Flow

TroubleshootingFlow start Low Coupling Efficiency Observed reagent_quality Check Reagent Quality and Handling start->reagent_quality reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK success Coupling Efficiency Improved reagent_quality->success Issue Resolved substrate_issues Investigate Substrate-Related Problems reaction_conditions->substrate_issues Conditions Optimized reaction_conditions->success Issue Resolved workup Review Workup and Purification substrate_issues->workup Substrates OK substrate_issues->success Issue Resolved workup->success Procedure Optimized LoadingWorkflow cluster_reactants Reactants cluster_reaction Reaction Nucleoside Nucleoside (1.0 equiv) Mix Mix and Stir at 25°C for 30 min Nucleoside->Mix PsiReagent (-)-psi Reagent (1.3 equiv) PsiReagent->Mix DBU DBU (1.3 equiv) DBU->Mix Solvent Anhydrous MeCN Solvent->Mix Product Nucleoside-P(V) Adduct Mix->Product CouplingPathway ActivatedNucleoside Nucleoside-P(V) Adduct (1.0 equiv) Reaction Stir at 25°C for 30 min in MeCN ActivatedNucleoside->Reaction CouplingPartner Coupling Partner (2.0 equiv) CouplingPartner->Reaction DBU DBU (3.0 equiv) DBU->Reaction Product Stereopure Phosphorothioate Dinucleotide Reaction->Product

References

Technical Support Center: (-)-Pseudoephedrine Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

<_ / _>

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (-)-pseudoephedrine (B34784) as a chiral auxiliary in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the (-)-psi or (-)-pseudoephedrine reagent?

(-)-Pseudoephedrine is a chiral amino alcohol used as a chiral auxiliary in asymmetric synthesis. It is temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions, most notably the alkylation of enolates derived from pseudoephedrine amides.[1] Both enantiomers of pseudoephedrine are readily available and inexpensive.[2][3] After the desired transformation, the auxiliary can be cleaved to yield enantiomerically enriched carboxylic acids, alcohols, aldehydes, or ketones.[2][3]

Q2: What are the most common side reactions and issues encountered during its use?

The most common issues are related to the alkylation of pseudoephedrine amides and the subsequent cleavage of the auxiliary. These include:

  • Low Diastereoselectivity: Formation of a significant amount of the undesired diastereomer.[4]

  • O-Alkylation: The alkylating agent reacts with the hydroxyl group of the pseudoephedrine auxiliary instead of the desired carbon enolate.[4][5]

  • Incomplete Reaction: A significant amount of the starting material remains unreacted.[6]

  • Difficult Auxiliary Cleavage: Problems during the removal of the pseudoephedrine auxiliary, potentially leading to low yields or epimerization of the product.[7]

  • Elimination Byproducts: This can occur when using alkyl halides that are prone to elimination reactions.[4]

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in the Alkylation Step

Low diastereoselectivity is a common issue that can often be resolved by carefully controlling the reaction conditions.

Potential Cause Troubleshooting Steps
Insufficient Lithium Chloride (LiCl) LiCl is crucial for high diastereoselectivity.[6] Ensure you are using 4 to 6 equivalents of anhydrous LiCl to saturate the THF solution.[1][6] The presence of LiCl is believed to modify the enolate's aggregation state, enhancing diastereoselectivity.[2]
High Reaction Temperature While reactions can be highly selective at 0 °C, lowering the temperature to -78 °C can improve diastereoselectivity.[2][6]
Impure Reagents or Solvents Use highly pure pseudoephedrine amide and alkylating agents. Ensure that the solvent (typically THF) is anhydrous, as water will quench the enolate.[6]
Highly Reactive Alkylating Agent Some highly reactive electrophiles, like (benzyloxy)methyl chloride (BOM-Cl), can exhibit lower selectivity. If possible, switch to a less reactive alternative, such as BOM-Br.[2][4]
Problem 2: O-Alkylation of the Pseudoephedrine Hydroxyl Group

The formation of an O-alkylated byproduct reduces the yield of the desired C-alkylated product.

Potential Cause Troubleshooting Steps
Omission or Insufficient LiCl The most common cause of O-alkylation is the absence or insufficient quantity of LiCl.[4][5] The lithium cation coordinates to the hydroxyl group, making it less nucleophilic.[5]
Non-Anhydrous LiCl Ensure that the LiCl used is thoroughly dried under a vacuum before use.[4]
Problem 3: Incomplete Reaction or Low Yield

If the reaction does not go to completion, several factors related to reactivity can be adjusted.

Potential Cause Troubleshooting Steps
Insufficient Enolate Reactivity The presence of LiCl is essential for accelerating the rate of alkylation.[2] In the absence of LiCl, some reactions show only 32% completion after 5 hours, whereas with 6 equivalents of LiCl, the reaction is complete in 1.5 hours.[6]
Unreactive Electrophile For less reactive alkyl halides (e.g., secondary halides), consider increasing the temperature from -78 °C to 0 °C.[2][6] For particularly challenging alkylations, the addition of a co-solvent like DMPU may be necessary.[5][6]
Incorrect Stoichiometry For unreactive electrophiles, using a slight excess of the enolate (1.3–1.8 equivalents) can help drive the reaction to completion. It is critical not to use excess base (e.g., LDA), as this can destroy the electrophile.[2][6]
Incomplete Enolization Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure complete formation of the enolate. Weaker bases can lead to side reactions and lower yields.[6]
Problem 4: Difficulty with Auxiliary Cleavage

The final step of removing the auxiliary can sometimes be challenging. The choice of method depends on the desired product (acid, alcohol, ketone, etc.).[7]

Desired Product Common Cleavage Method & Troubleshooting
Carboxylic Acid Method: Acidic hydrolysis (e.g., 9 N H₂SO₄ in dioxane at reflux).[8][9] Troubleshooting: If the substrate is acid-sensitive, consider basic hydrolysis (e.g., NaOH or KOH in aqueous alcohols at reflux).[7]
Primary Alcohol Method: Reduction with agents like lithium borohydride (B1222165) (LiBH₄) with chlorotrimethylsilane (B32843) (TMSCl) or lithium amidotrihydroborate (LAB).[8][9] Troubleshooting: LAB is noted to have a lesser tendency to cause base-induced side reactions, which is beneficial for products prone to epimerization.[2]
Ketone Method: Addition of an organometallic reagent (e.g., Grignard or organolithium reagent) to the amide.[8] Troubleshooting: Ensure anhydrous conditions to prevent quenching of the organometallic reagent.

Data and Protocols

Table 1: Effect of Reaction Conditions on Diastereoselectivity

The following data illustrates the impact of temperature and the alkylating agent on the diastereoselectivity and yield of the alkylation of pseudoephedrine propionamide.

EntryAlkyl HalideTemperature (°C)Crude Diastereomeric Excess (de, %)Isolated Yield (%)
1n-Butyl Iodide09693
2n-Butyl Iodide-78>9891
3Benzyl Bromide09699
4Benzyl Bromide-78>9897

Data adapted from Myers et al., J. Am. Chem. Soc.[2]

Experimental Protocol: General Procedure for Diastereoselective Alkylation

This protocol is a general guideline for the alkylation of a pseudoephedrine amide.

  • Preparation: To a flame-dried, argon-purged flask, add the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv).

  • Solvent Addition: Add anhydrous THF to form a suspension (final concentration ~0.1–0.2 M).

  • Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of LDA (2.0–2.2 equiv) dropwise. Stir the mixture at -78 °C for 30-60 minutes, then warm to 0 °C for 10-15 minutes to ensure complete enolate formation.

  • Alkylation: Re-cool the enolate solution to the desired reaction temperature (-78 °C or 0 °C) and add the alkylating agent (1.5–4.0 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[2][4]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Cleavage Amide Pseudoephedrine Amide Enolization Enolate Formation (LDA, -78°C to 0°C) Amide->Enolization LiCl Anhydrous LiCl LiCl->Enolization THF Anhydrous THF THF->Enolization Alkylation Alkylation (Add R-X, 0°C or -78°C) Enolization->Alkylation Add Electrophile (R-X) Quench Aqueous Quench (NH4Cl) Alkylation->Quench Purification Purification (Chromatography) Quench->Purification Cleavage Auxiliary Cleavage Purification->Cleavage Product Enantiomerically Enriched Product Cleavage->Product

Caption: General workflow for asymmetric alkylation using a pseudoephedrine auxiliary.

G cluster_good Desired Pathway cluster_bad Side Reaction start Alkylation Reaction Mixture (Enolate + R-X) LiCl_Present Sufficient Anhydrous LiCl start->LiCl_Present LiCl_Absent Insufficient / No LiCl start->LiCl_Absent C_Alk C-Alkylation (Desired Product) LiCl_Present->C_Alk Favored O_Alk O-Alkylation (Byproduct) LiCl_Absent->O_Alk Leads to

Caption: Logical relationship between LiCl presence and reaction outcome.

References

preventing desulfurization in phosphorothioate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing desulfurization during phosphorothioate (B77711) (PS) oligonucleotide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of desulfurization in phosphorothioate oligonucleotide synthesis?

Desulfurization, the unintended replacement of a sulfur atom with an oxygen atom in the phosphorothioate linkage, is a critical issue that can compromise the integrity and therapeutic efficacy of antisense oligonucleotides (ASOs).[1][2] The primary causes stem from oxidative processes that can occur at various stages of solid-phase synthesis and post-synthetic workup.

One of the most significant contributors is the presence of peroxides in solvents, particularly tetrahydrofuran (B95107) (THF), which is often used as a solvent for capping agents and some phosphoramidites.[1][3] These peroxides can oxidize the phosphite (B83602) triester intermediate to a phosphate (B84403) triester before the sulfurization step is complete, leading to a phosphodiester (PO) linkage instead of the desired phosphorothioate linkage.[1][3]

Other contributing factors include:

  • Incomplete Sulfurization: Insufficient reaction time or a low concentration of the sulfurizing reagent can lead to incomplete conversion of the phosphite triester to the phosphorothioate triester.[4]

  • Oxidizing Agents: Trace amounts of oxidizing agents, other than peroxides, can also lead to unwanted oxidation.[5][6]

  • Ammonia (B1221849) Treatment: During the final deprotection step, the use of concentrated aqueous ammonia can lead to sulfur loss.[2]

  • Acetyl Capping: The acetyl capping step itself has been identified as a potential source of oxidation, contributing to the formation of PO-substituted products.[1]

Q2: How can I prevent desulfurization caused by solvent impurities?

The presence of peroxides in THF is a major cause of unintended oxidation.[1][3] Several strategies can be employed to mitigate this issue.

  • Use of THF with Antioxidants: Utilizing THF that contains an antioxidant, such as butylated hydroxytoluene (BHT), can effectively suppress the oxidation caused by THF peroxides.[1][3]

  • Alternative Solvents: When possible, substituting THF with a solvent less prone to peroxide formation, such as acetonitrile (B52724) (MeCN), for the capping reagents or specific phosphoramidites can significantly decrease the formation of PO-substituted products.[3]

  • Freshly Distilled Solvents: Using freshly distilled THF can also minimize the peroxide content.

Below is a table summarizing the effect of using THF with and without an antioxidant on the formation of PO-substituted products (POSPs).

Capping Reagent SolventAntioxidant (BHT)THF Peroxide (mM)POSPs (%) in PS-T5-merPOSPs (%) in Nusinersen
THF-135.86.2
THF+< 0.11.31.5
MeCN-N/A1.21.4

Data adapted from a 2024 study on the effects of THF peroxide.[3]

Q3: What is the recommended protocol for the sulfurization step to minimize desulfurization?

The efficiency of the sulfurization step is critical to prevent the formation of phosphodiester linkages.[4] The choice of sulfurizing reagent and the reaction time are key parameters to optimize. 3H-1,2-benzodithiol-3-one-1,1-dioxide (Beaucage Reagent) and 3-((dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) are commonly used sulfurizing reagents.[4]

Key Recommendations:

  • Sufficient Reaction Time: Ensure the sulfurization time is adequate for complete conversion. For DDTT, a sulfurization time of 1-4 minutes is generally suitable for RNA synthesis.[4]

  • Reagent Concentration: Use the recommended concentration of the sulfurizing reagent. For instance, a 0.05 M solution of DDTT is commonly employed.[3]

  • Reagent Stability: Be aware of the stability of the sulfurizing reagent in solution on the synthesizer. While the Beaucage Reagent is stable in solution, it may have limited long-term stability on the instrument.[4]

The following table compares the coupling efficiencies achieved with different sulfurizing reagents and times.

Sulfurizing ReagentConcentration (M)Time (s)Monomer TypeCoupling Efficiency (%)
Iodine Oxidation-30TBDMS-RNA96.2
0.05M DDTT0.05240TOM-RNA97.9
0.05M DDTT0.05360TBDMS-RNA99.1
Beaucage Reagent-360TBDMS-RNA98.2

Data adapted from a technical report on sulfurizing reagents.[4]

Q4: How can I avoid sulfur loss during the ammonia deprotection step?

Loss of sulfur during the final deprotection with concentrated aqueous ammonia is a known issue.[2] The addition of a reducing agent to the ammonia solution can completely suppress this desulfurization.

Recommended Protocol:

  • Addition of 2-Mercaptoethanol (B42355): The addition of 2-mercaptoethanol to the concentrated aqueous ammonia solution has been shown to prevent sulfur loss during the unblocking of phosphorothioate oligonucleotides.[2] A common mixture is concentrated aqueous ammonia with 2-mercaptoethanol in a 9:1 v/v ratio.[2]

The table below illustrates the impact of 2-mercaptoethanol on sulfur loss.

OligonucleotideDeprotection MediumEstimated Sulfur Loss (%)
d[Gp(s)A]conc. aq. NH₃ only~1.8
d[Gp(s)A]conc. aq. NH₃ - HSCH₂CH₂OH (9:1 v/v)Not detectable
d[Cp(s)Tp(s)Gp(s)A]conc. aq. NH₃ only~1.0
d[Cp(s)Tp(s)Gp(s)A]conc. aq. NH₃ - HSCH₂CH₂OH (9:1 v/v)Not detectable

Data adapted from a study on preventing sulfur loss during ammonia treatment.[2]

Experimental Protocols

Protocol 1: Solid-Phase Oligonucleotide Synthesis with Optimized Sulfurization

This protocol outlines the key steps in solid-phase synthesis with a focus on preventing desulfurization.

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMTr) protecting group is achieved using a solution of 3% trichloroacetic acid in dichloromethane.[3]

  • Coupling: The phosphoramidite (B1245037) is coupled to the 5'-OH group of the growing oligonucleotide chain. A 0.25 M solution of 5-(ethylthio)-1H-tetrazole in acetonitrile is used as an activator.[3][4]

  • Sulfurization: The newly formed phosphite triester linkage is sulfurized.

    • Use a 0.05 M solution of DDTT in a mixture of pyridine (B92270) and acetonitrile.[3]

    • Allow a reaction time of at least 240 seconds.[4]

    • Crucially, perform the sulfurization step before the capping step. [7]

  • Capping: Any unreacted 5'-OH groups are acetylated to prevent the formation of failure sequences. Commercially available capping reagents, such as THF/pyridine/acetic anhydride (B1165640) and 16% 1-methylimidazole (B24206) in THF, can be used.[3] To minimize peroxide-induced desulfurization, consider using capping reagents dissolved in acetonitrile instead of THF.[3]

  • Cycle Repetition: Repeat the cycle of detritylation, coupling, sulfurization, and capping until the desired oligonucleotide length is achieved.

  • Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the protecting groups using concentrated aqueous ammonia containing 10% (v/v) 2-mercaptoethanol.[2]

Visualizations

experimental_workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle cluster_post_synthesis Post-Synthesis Detritylation 1. Detritylation (Remove 5'-DMTr) Coupling 2. Coupling (Add Phosphoramidite) Detritylation->Coupling Activate Sulfurization 3. Sulfurization (Convert P(III) to P(V)) Coupling->Sulfurization Sulfurize Capping 4. Capping (Block Unreacted 5'-OH) Sulfurization->Capping Cap Failures Capping->Detritylation Repeat Cycle Cleavage 5. Cleavage from Support Capping->Cleavage After Final Cycle Deprotection 6. Deprotection (Remove Protecting Groups) Cleavage->Deprotection Purification 7. Purification Deprotection->Purification

Caption: Solid-phase synthesis workflow for phosphorothioate oligonucleotides.

desulfurization_mechanism cluster_main Desulfurization by Peroxides in THF PhosphiteTriester Phosphite Triester Intermediate Oxidation Unintended Oxidation PhosphiteTriester->Oxidation Sulfurization Intended Sulfurization PhosphiteTriester->Sulfurization THF_Peroxide THF Peroxide (R-O-O-R') THF_Peroxide->Oxidation PhosphateTriester Phosphate Triester (PO linkage) Oxidation->PhosphateTriester Desulfurization Product SulfurizingReagent Sulfurizing Reagent SulfurizingReagent->Sulfurization PhosphorothioateTriester Phosphorothioate Triester (PS linkage) Sulfurization->PhosphorothioateTriester Desired Product

Caption: Mechanism of peroxide-induced desulfurization.

troubleshooting_guide Start High Level of Desulfurization Detected CheckSolvents Check Solvents (especially THF) Start->CheckSolvents CheckSulfurization Review Sulfurization Step Start->CheckSulfurization CheckDeprotection Examine Deprotection Protocol Start->CheckDeprotection UseAntioxidantTHF Use THF with BHT or switch to MeCN for capping CheckSolvents->UseAntioxidantTHF OptimizeSulfurization Increase sulfurization time or check reagent concentration/freshness CheckSulfurization->OptimizeSulfurization ModifyDeprotection Add 2-mercaptoethanol to ammonia solution CheckDeprotection->ModifyDeprotection Resolved Desulfurization Minimized UseAntioxidantTHF->Resolved OptimizeSulfurization->Resolved ModifyDeprotection->Resolved

Caption: Troubleshooting decision tree for desulfurization issues.

References

Technical Support Center: (-)-psi Reagent Synthesis and Diastereomer Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-psi-Reagent for the stereocontrolled synthesis of phosphorothioate (B77711) linkages.

Frequently Asked Questions (FAQs)

Q1: What is the (-)-psi-Reagent and what is its primary application?

A1: The (-)-psi-Reagent, or Phosphorus-Sulfur Incorporation reagent, is a P(V)-based reagent developed for the stereocontrolled synthesis of phosphorothioate oligonucleotides. It allows for the programmable and diastereoselective installation of phosphorothioate linkages, which are crucial modifications in antisense oligonucleotide (ASO) therapeutics and cyclic dinucleotide (CDN) synthesis.[1] The (-)-psi-Reagent specifically leads to the formation of the Rp-configured phosphorothioate linkage when used in the standard coupling protocol.

Q2: How is the stereochemistry of the final phosphorothioate linkage controlled when using the psi-reagent?

A2: The stereochemical outcome of the reaction is dictated by the chirality of the psi-reagent itself.[2] The (-)-psi-Reagent consistently produces the Rp diastereomer at the phosphorus center, while its enantiomer, the (+)-psi-Reagent, yields the Sp diastereomer.[3] This reagent-based control allows for predictable and highly stereoselective synthesis.[1]

Q3: What are the key steps in using the (-)-psi-Reagent for dinucleotide synthesis?

A3: The synthesis of a phosphorothioate linkage using the (-)-psi-Reagent involves two main steps:

  • Loading: The first nucleoside is attached to the (-)-psi-Reagent, forming a stable oxathiaphospholane (B1262164) (OTP) adduct.

  • Coupling: The "loaded" nucleoside is then coupled with a second nucleoside to form the desired stereopure phosphorothioate dinucleotide.[1]

Q4: What is the expected diastereomeric ratio (d.r.) when using the (-)-psi-Reagent?

A4: Under optimal conditions, the (-)-psi-Reagent is designed to provide "complete stereocontrol," leading to a diastereomeric ratio of >99:1.[3] However, experimental conditions can influence the outcome. For instance, in a concerted macrocyclization to form a cyclic dinucleotide, a competitive reaction between the 3' and 5' hydroxyl groups can lead to a lower d.r., such as 3:1.[1]

Q5: Can diastereomers formed during phosphorothioate synthesis be separated?

A5: Yes, diastereomers of phosphorothioate oligonucleotides can be separated using chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly ion-pair reversed-phase HPLC (IP-RP-HPLC), is a widely used and effective method for separating these closely related isomers.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of phosphorothioate linkages using the (-)-psi-Reagent, with a focus on managing and improving diastereomeric ratios.

Problem 1: Low Diastereomeric Ratio (d.r.) Observed in the Final Product

A lower-than-expected diastereomeric ratio is a common issue that can arise from several factors during the synthesis.

Potential CauseRecommended Action & Troubleshooting Steps
Moisture Contamination Ensure all reagents and solvents are strictly anhydrous. Water can react with the psi-reagent and intermediates, potentially leading to side reactions that may compromise stereoselectivity. Dry solvents over molecular sieves and handle reagents under an inert atmosphere (e.g., argon or nitrogen).
Suboptimal Reaction Temperature Temperature can significantly impact diastereoselectivity.[6] For the loading and coupling steps, the recommended temperature is 25 °C.[1] Deviations from this temperature may affect the transition state of the reaction, leading to a decrease in the d.r. It is advisable to run the reaction at a controlled room temperature and avoid localized heating.
Incorrect Stoichiometry of Reagents The stoichiometry of the reactants is crucial for optimal performance. For the loading step, a slight excess of the (-)-psi-Reagent (1.3 equivalents) and base (1.3 equivalents of DBU) is recommended.[1] For the coupling step, an excess of the coupling partner (2.0 equivalents) and base (3.0 equivalents of DBU) is used.[1] Inaccurate stoichiometry can lead to incomplete reactions and the formation of side products, which may complicate the analysis of the diastereomeric ratio.
Degraded (-)-psi-Reagent or Base The quality of the (-)-psi-Reagent and the base (DBU) is critical. The (-)-psi-Reagent is generally stable, but improper storage can lead to degradation. Use a fresh batch of the reagent if degradation is suspected. Similarly, the purity of DBU can affect the reaction outcome.
Competitive Reaction Sites In molecules with multiple hydroxyl groups of similar reactivity, such as in the synthesis of some cyclic dinucleotides, competitive "loading" can occur, leading to a mixture of diastereomers.[1] In such cases, protecting group strategies may be necessary to differentiate the reactive sites.

Problem 2: Incomplete Reaction or Low Yield

Low conversion to the desired product can be mistaken for a diastereoselectivity issue.

Potential CauseRecommended Action & Troubleshooting Steps
Insufficient Reaction Time The recommended reaction time for both the loading and coupling steps is 30 minutes at 25 °C.[1] If the reaction is sluggish, consider extending the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time for your specific substrates.
Poor Solubility of Reactants Ensure that all reactants are fully dissolved in the reaction solvent (acetonitrile is typically used).[1] Poor solubility can lead to a heterogeneous reaction mixture and incomplete conversion. Sonication may help to dissolve the starting materials.
Inefficient Activation by the Base DBU is the recommended base for these reactions.[1] Ensure that the DBU is of high quality and added correctly to the reaction mixture.

Problem 3: Difficulty in Separating Diastereomers by HPLC

Even with a successful synthesis, separating the diastereomers for analysis can be challenging.

Potential CauseRecommended Action & Troubleshooting Steps
Suboptimal HPLC Conditions The separation of phosphorothioate diastereomers is highly dependent on the HPLC method.[4] Key parameters to optimize include the ion-pairing reagent, the organic modifier, the gradient slope, and the column temperature.
Co-elution of Impurities Side products from the reaction may co-elute with one or both diastereomers, making accurate determination of the d.r. difficult. Ensure the crude product is sufficiently pure before HPLC analysis or use a mass spectrometer in conjunction with the HPLC (LC-MS) to differentiate between diastereomers and impurities.

Experimental Protocols

Protocol 1: Synthesis of a Phosphorothioate Dinucleotide using (-)-psi-Reagent

This protocol is adapted from the work of Baran and colleagues.[1]

1. Loading Step:

  • To a solution of the first protected nucleoside (1.0 equiv.) in anhydrous acetonitrile (B52724) (MeCN), add (-)-psi-Reagent (1.3 equiv.) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.3 equiv.).

  • Stir the reaction mixture at 25 °C for 30 minutes.

  • Monitor the reaction by TLC or LC-MS to confirm the formation of the "loaded" nucleoside.

  • The product can be purified by flash chromatography on silica (B1680970) gel.

2. Coupling Step:

  • To a solution of the purified "loaded" nucleoside (1.0 equiv.) in anhydrous MeCN, add the second protected nucleoside (2.0 equiv.) and DBU (3.0 equiv.).

  • Stir the reaction mixture at 25 °C for 30 minutes.

  • Monitor the reaction by TLC or LC-MS to confirm the formation of the dinucleotide.

  • Purify the product by flash chromatography on silica gel.

Protocol 2: HPLC Separation of Phosphorothioate Diastereomers

This protocol provides a general starting point for the separation of phosphorothioate diastereomers using ion-pair reversed-phase HPLC.[3][4]

  • Column: C18 reversed-phase column (e.g., Waters XBridge C18, Agilent Zorbax Eclipse XDB-C18).

  • Mobile Phase A: 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: 100 mM TEAA in acetonitrile/water (e.g., 50:50 v/v).

  • Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-40 minutes. The exact gradient will need to be optimized for the specific oligonucleotide.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Ambient or slightly elevated (e.g., 30-40 °C).

  • Detection: UV at 260 nm.

Protocol 3: Analysis of Diastereomeric Ratio by ³¹P NMR Spectroscopy

³¹P NMR is a powerful technique for determining the diastereomeric ratio of phosphorothioate compounds.[7][8]

  • Dissolve the purified sample in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, or D₂O with a co-solvent).

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • The two diastereomers will typically show distinct signals with slightly different chemical shifts.

  • Integrate the signals corresponding to each diastereomer to determine the diastereomeric ratio.

Visualizations

Synthesis_Workflow cluster_loading Loading Step cluster_coupling Coupling Step Nucleoside1 Nucleoside 1 LoadedNucleoside Loaded Nucleoside Nucleoside1->LoadedNucleoside PsiReagent (-)-psi-Reagent PsiReagent->LoadedNucleoside DBU1 DBU DBU1->LoadedNucleoside FinalProduct Rp-Phosphorothioate Dinucleotide LoadedNucleoside->FinalProduct Coupling Nucleoside2 Nucleoside 2 Nucleoside2->FinalProduct DBU2 DBU DBU2->FinalProduct

Caption: Workflow for the synthesis of an Rp-phosphorothioate dinucleotide.

Troubleshooting_Diastereoselectivity Start Low Diastereomeric Ratio Observed CheckMoisture Check for Moisture Contamination Start->CheckMoisture CheckTemp Verify Reaction Temperature Start->CheckTemp CheckStoich Confirm Reagent Stoichiometry Start->CheckStoich CheckReagents Assess Reagent Quality Start->CheckReagents CompetitiveRxn Consider Competitive Reactions Start->CompetitiveRxn Solution Improved Diastereomeric Ratio CheckMoisture->Solution CheckTemp->Solution CheckStoich->Solution CheckReagents->Solution CompetitiveRxn->Solution

Caption: Troubleshooting logic for addressing low diastereoselectivity.

References

Technical Support Center: Purification of Oligonucleotides Synthesized with (-)-psi Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of oligonucleotides synthesized with (-)-psi Reagent. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on obtaining high-purity oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the (-)-psi Reagent in oligonucleotide synthesis, and how does it impact purification?

The (-)-psi Reagent is a P(V)-based reagent used for the stereocontrolled synthesis of phosphorothioate (B77711) (PS) linkages in oligonucleotides.[1][2] The primary advantage is the ability to produce oligonucleotides with a specific, predetermined stereochemistry at the phosphorus center (Sp configuration with the (-)-psi Reagent), in contrast to traditional methods that yield a complex mixture of diastereomers.[1] This stereoselectivity simplifies the analytical profile of the crude product, ideally resulting in a single sharp peak instead of a broad hump, which greatly facilitates purification and analysis.[1]

Q2: What are the most common impurities encountered when purifying oligonucleotides synthesized with the (-)-psi Reagent?

While the (-)-psi Reagent aims for high stereoselectivity, impurities can still arise. These are generally similar to those found in standard oligonucleotide synthesis, with the addition of potential diastereomeric impurities if the stereocontrol is not 100%. Common impurities include:

  • Failure sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling reactions.[3][4]

  • Deletion sequences: Oligonucleotides missing one or more internal bases.

  • Products of incomplete deprotection: Oligonucleotides still carrying protecting groups on the nucleobases or the phosphate (B84403) backbone.[3]

  • Diastereomeric impurities: Oligonucleotides with the incorrect stereochemistry (Rp) at one or more phosphorothioate linkages.

  • Unreacted starting materials and reagent byproducts. [3]

  • Oxidation products: Where the phosphorothioate linkage is converted back to a phosphodiester linkage.[5]

Q3: Which purification techniques are most effective for oligonucleotides synthesized with the (-)-psi Reagent?

High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying these modified oligonucleotides. The two primary modes are:

  • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is a widely used and highly effective technique for the purification of oligonucleotides.[6] It separates based on hydrophobicity, and the use of an ion-pairing reagent allows for the retention and separation of the negatively charged oligonucleotides on a reversed-phase column.[6]

  • Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on their net negative charge, which is proportional to their length.[3] It is particularly useful for separating full-length products from shorter failure sequences.[7]

For oligonucleotides with extensive modifications, a combination of these techniques may be necessary to achieve the desired purity.[3]

Q4: How does the presence of phosphorothioate linkages affect the chromatographic profile?

Phosphorothioate linkages increase the hydrophobicity of the oligonucleotide compared to the natural phosphodiester backbone.[7] In non-stereocontrolled synthesis, the presence of numerous diastereomers leads to significant peak broadening in both RP-HPLC and AEX-HPLC. However, with the stereocontrolled synthesis using the (-)-psi Reagent, the resulting single diastereomer should produce a much sharper peak, making it easier to resolve from impurities.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad or split peaks in HPLC analysis Incomplete stereoselectivity of the (-)-psi Reagent, leading to the presence of diastereomers. Formation of secondary structures in the oligonucleotide. Suboptimal HPLC conditions (e.g., wrong ion-pairing reagent, incorrect temperature).Verify the purity and handling of the (-)-psi Reagent. Increase the column temperature during HPLC to disrupt secondary structures.[8] Optimize HPLC method parameters, including the type and concentration of the ion-pairing reagent, the organic modifier, and the temperature.[6]
Presence of significant n-1 impurities Inefficient coupling during solid-phase synthesis. Ineffective capping of unreacted 5'-hydroxyl groups.Optimize the coupling time and the equivalents of phosphoramidite (B1245037) used. Ensure the capping reagent is fresh and the capping step is efficient.[4] Use a high-resolution purification method like AEX-HPLC, which is effective at separating by length.[7]
Evidence of desulfurization (loss of sulfur) Harsh deprotection conditions (e.g., prolonged exposure to high temperatures).Use milder deprotection conditions when possible. Minimize the duration of the deprotection step.
Poor recovery after purification Adsorption of the oligonucleotide to columns or vials. Suboptimal fraction collection. Degradation of the oligonucleotide during purification.Use biocompatible columns and low-binding tubes. Optimize fraction collection parameters based on a well-resolved chromatogram. Ensure mobile phases are properly prepared and degassed to avoid harsh pH conditions that could lead to degradation.

Quantitative Data

Table 1: Impact of Phosphorothioate (PS) Linkages on RP-HPLC Profile

Number of PS Linkages (in a 20-mer)Expected Observation (Non-Stereocontrolled Synthesis)Expected Observation (Stereocontrolled with (-)-psi Reagent)
0Sharp, single peakSharp, single peak
1-5Progressively broader peakSharp peak, possibly with minor shoulder if stereoselectivity is <100%
10-19Very broad or split peaksA single, well-defined peak

This table illustrates the expected chromatographic behavior. Actual results may vary based on the specific oligonucleotide sequence and HPLC conditions.

Experimental Protocols

Protocol 1: General Purification of a (-)-psi Reagent Synthesized Oligonucleotide by IP-RP-HPLC
  • Crude Sample Preparation: After synthesis, cleavage from the solid support, and deprotection, lyophilize the crude oligonucleotide to a dry powder.

  • Dissolution: Dissolve the crude oligonucleotide in a suitable aqueous buffer (e.g., 100 mM triethylammonium (B8662869) acetate, TEAA).

  • HPLC System:

    • Column: A reversed-phase C18 column suitable for oligonucleotide purification.

    • Mobile Phase A: 100 mM TEAA in water.

    • Mobile Phase B: 100 mM TEAA in acetonitrile.

    • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a set time (e.g., 5% to 50% B over 30 minutes).

    • Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for an analytical column).

    • Temperature: 60-80°C to minimize secondary structures.[8]

    • Detection: UV absorbance at 260 nm.

  • Injection and Fraction Collection: Inject the dissolved sample onto the column. Collect fractions corresponding to the main peak, which represents the full-length, stereopure oligonucleotide.

  • Desalting: Pool the collected fractions and desalt using a method such as ethanol (B145695) precipitation or size-exclusion chromatography to remove the ion-pairing salts.

  • Final Analysis: Analyze the purified and desalted oligonucleotide by analytical HPLC and mass spectrometry to confirm purity and identity.

Visualizations

OligoPurificationWorkflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_analysis Quality Control Synthesis Solid-Phase Synthesis with (-)-psi Reagent Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude Crude Oligonucleotide Cleavage->Crude HPLC IP-RP-HPLC or AEX-HPLC Crude->HPLC Fractions Fraction Collection HPLC->Fractions Desalting Desalting Fractions->Desalting Analysis Purity & Identity Analysis (LC-MS, CE) Desalting->Analysis PureProduct Purified Oligonucleotide Analysis->PureProduct

Caption: Workflow for the purification and analysis of oligonucleotides.

TroubleshootingLogic Start Problem: Broad or Split Peak Q1 Is HPLC temperature elevated (60-80°C)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are ion-pairing reagents and mobile phases optimized? A1_Yes->Q2 Sol1 Increase column temperature to disrupt secondary structures. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Conclusion Potential Issue: Incomplete Stereoselectivity. Verify (-)-psi Reagent quality. A2_Yes->Conclusion Sol2 Optimize ion-pair reagent, concentration, and gradient. A2_No->Sol2

Caption: Troubleshooting logic for broad HPLC peaks.

References

Technical Support Center: Analysis of (-)-psi Reagent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the (-)-psi Reagent. The focus is on the identification and resolution of impurities in stereocontrolled phosphorothioate (B77711) oligonucleotide synthesis reactions using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the (-)-psi Reagent and what is its primary application?

The (-)-psi Reagent, or (–)-Ψ Reagent, is an air- and moisture-tolerant chemical developed for the stereocontrolled synthesis of phosphorothioate oligonucleotides.[1][2][3] Its main use is to create a chiral thiophosphate linkage between nucleosides with a high degree of stereocontrol, which is a significant departure from traditional P(III)-based methods that typically yield a complex mixture of diastereomers.[4] This reagent provides access to thiophosphate-based nucleotide molecules, such as antisense oligonucleotides (ASOs) and cyclic dinucleotides (CDNs), with therapeutic potential.[1][2][3]

Q2: What are the most common types of impurities found in (-)-psi Reagent reactions?

Reactions involving the (-)-psi Reagent are a form of solid-phase oligonucleotide synthesis. As such, the impurity profile is similar to other oligonucleotide syntheses, though the stereocontrolled nature of the reagent aims to reduce diastereomeric complexity. Common impurities include:

  • Failure Sequences (n-1, n-2, etc.): These are oligonucleotides that are shorter than the full-length product (FLP) due to incomplete coupling at one or more steps in the synthesis.[][6]

  • Longer Sequences (n+1): These impurities are longer than the FLP and can arise from the incorporation of a phosphoramidite (B1245037) dimer during the coupling step.[7]

  • Incomplete Sulfurization (Phosphate Diester Impurities): If the sulfurization step is not fully efficient, a native phosphodiester (PO) linkage will be present instead of the desired phosphorothioate (PS) linkage. This results in an impurity with a mass difference of -16 Da compared to the FLP.[1][]

  • Side-Products from Protecting Groups: Incomplete removal of protecting groups, such as the cyanoethyl group from the phosphate, can lead to adducts. For instance, reaction with residual acrylonitrile (B1666552) can create a +53 Da adduct on thymidine (B127349) residues.[7][8]

  • Depurination Products: The acidic conditions used for detritylation can sometimes lead to the removal of a purine (B94841) base (adenine or guanine), creating an abasic site which can lead to chain cleavage.[7][8]

  • Deamination Products: Certain bases, particularly cytosine, can be susceptible to deamination, which alters the oligonucleotide sequence and properties.[8]

Q3: Why do my HPLC peaks for phosphorothioate oligonucleotides look broad or split?

The broadening or splitting of peaks in the HPLC analysis of phosphorothioate oligonucleotides is a well-known phenomenon.[9] It is caused by the presence of diastereomers. Each phosphorothioate linkage is a chiral center, leading to 2n-1 possible diastereomers for an oligonucleotide with 'n' phosphorothioate linkages.[8] While the (-)-psi Reagent is designed to provide high stereoselectivity, achieving 100% diastereomeric purity is challenging. The remaining diastereomers have very similar physicochemical properties but can be partially separated by HPLC, resulting in broadened or split peaks.[3][9]

Troubleshooting HPLC Analysis

This section addresses common issues encountered during the HPLC analysis of reaction mixtures containing the (-)-psi Reagent and its products.

Issue 1: Poor Resolution Between the Full-Length Product and Impurities

Poor resolution can make it difficult to accurately quantify the purity of your target oligonucleotide.

Possible Causes & Solutions

Possible Cause Troubleshooting Action
Suboptimal Mobile Phase Optimize the gradient of the organic modifier (e.g., acetonitrile (B52724) or methanol). Adjust the concentration of the ion-pairing reagent (e.g., triethylammonium (B8662869) acetate) and co-solvent (e.g., hexafluoroisopropanol) in Ion-Pair Reversed-Phase (IP-RP) HPLC.
Inappropriate Column Ensure you are using a column suitable for oligonucleotide analysis (e.g., a C18 column with a wide pore size). For challenging separations, consider alternative stationary phases like weak anion exchange (WAX) columns.[10]
Incorrect Temperature Temperature affects the viscosity of the mobile phase and interactions with the stationary phase. Optimize the column temperature (e.g., in the range of 20-60 °C) to improve peak shape and resolution.
High Flow Rate A high flow rate can decrease resolution. Try reducing the flow rate to allow for better equilibration between the mobile and stationary phases.
Issue 2: Peak Tailing

Peak tailing can interfere with the integration of peaks and lead to inaccurate quantification.

Possible Causes & Solutions

Possible Cause Troubleshooting Action
Secondary Interactions Unwanted interactions between the sample and the silica (B1680970) backbone of the column can cause tailing. Ensure the mobile phase pH is appropriate for your analyte and consider adding a competing base (e.g., a small amount of triethylamine) to block active silanol (B1196071) sites.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.
Column Contamination/Degradation Contaminants from previous injections can build up on the column. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Issue 3: Ghost Peaks or Baseline Noise

The appearance of unexpected peaks or an unstable baseline can compromise the sensitivity and accuracy of the analysis.

Possible Causes & Solutions

Possible Cause Troubleshooting Action
Contaminated Mobile Phase Impurities in solvents or buffers are a common cause of ghost peaks, especially in gradient elution.[] Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous buffers.[]
Sample Carryover Residual sample from a previous injection can elute in a subsequent run. Implement a needle wash step in your autosampler method using a strong solvent.
Detector Issues A dirty flow cell in the UV detector can cause baseline noise. Flush the flow cell according to the manufacturer's instructions.

Summary of Common Impurities

The following table summarizes the key characteristics of impurities commonly encountered in reactions utilizing the (-)-psi Reagent.

Impurity TypeDescriptionTypical Mass Difference from FLPAnalytical Challenge
n-1 Deletion A sequence missing one nucleotide.Varies (approx. -300 to -350 Da)Can co-elute closely with the FLP, especially for longer oligonucleotides.
PO Linkage Incomplete sulfurization results in a phosphodiester bond.-16 DaThe small mass difference can make it difficult to resolve from the FLP by MS alone; good chromatographic separation is crucial.
n+1 Addition A sequence with an extra nucleotide.Varies (approx. +300 to +350 Da)Typically easier to separate than n-1 impurities due to the larger size difference.
Cyanoethyl Adduct Addition of a cyanoethyl group (+53 Da) to a base.+53 DaRequires MS for confident identification.
Depurination Loss of a purine base, leading to a heterogeneous mixture.Varies (e.g., -134 Da for Adenine, -150 Da for Guanine)Results in multiple degradation products that can complicate the chromatogram.

Experimental Protocols & Workflows

Protocol 1: General IP-RP-HPLC Method for Purity Analysis

This protocol provides a starting point for the analysis of phosphorothioate oligonucleotides. Optimization will likely be required for specific sequences.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

    • Mass Spectrometer (optional, but highly recommended for impurity identification).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column suitable for oligonucleotides (e.g., Agilent PLRP-S, Waters XBridge OST C18, Phenomenex Clarity Oligo-RP).

    • Mobile Phase A: 100 mM Triethylammonium acetate (B1210297) (TEAA) in water.

    • Mobile Phase B: 100 mM TEAA in acetonitrile.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 50 °C.

    • Detection: UV at 260 nm.

    • Gradient: A typical gradient might be 5-30% B over 30 minutes.

  • Sample Preparation:

    • After the reaction and workup, dissolve the crude or purified oligonucleotide in Mobile Phase A or water to a concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • Injection Volume: 10 µL.

Troubleshooting Workflow Diagram

This diagram outlines a logical approach to troubleshooting common HPLC issues in the analysis of (-)-psi Reagent reaction products.

HPLC_Troubleshooting Start Problem Observed in HPLC Chromatogram CheckPeakShape Assess Peak Shape (Broad, Tailing, Split?) Start->CheckPeakShape CheckResolution Assess Resolution (Peaks Overlapping?) Start->CheckResolution CheckBaseline Assess Baseline (Noisy, Drifting, Ghost Peaks?) Start->CheckBaseline IsDiastereomer Broad/Split Peak? Likely Diastereomers CheckPeakShape->IsDiastereomer Yes TailingPeak Tailing Peak? CheckPeakShape->TailingPeak No OptimizeGradient Optimize Gradient Profile (Make it Shallower) CheckResolution->OptimizeGradient CheckSolvents Prepare Fresh Mobile Phase (HPLC-Grade Solvents) CheckBaseline->CheckSolvents OptimizeTemp Optimize Temperature (e.g., 40-60°C) IsDiastereomer->OptimizeTemp Action CheckLoading Reduce Sample Load (Dilute or Inject Less) TailingPeak->CheckLoading Yes CheckColumnHealth Check Column Health (Flush or Replace) CheckLoading->CheckColumnHealth ChangeMobilePhase Adjust Mobile Phase (Ion-Pair Conc., pH) OptimizeGradient->ChangeMobilePhase LowerFlowRate Lower Flow Rate ChangeMobilePhase->LowerFlowRate CheckSystem Check for Leaks & Run Blank Injection CheckSolvents->CheckSystem CleanDetector Clean Detector Flow Cell CheckSystem->CleanDetector Impurity_Formation SynthesisCycle Start Cycle (n) 1. Deblocking (Detritylation) 2. Coupling 3. Capping 4. Oxidation/Sulfurization SynthesisCycle:f2->SynthesisCycle:f3 Successful Coupling Depurination Depurination SynthesisCycle:f1->Depurination Side Reaction (Strong Acid) N_minus_1 n-1 Impurity (Failure Sequence) SynthesisCycle:f2->N_minus_1 Failed Coupling PO_Impurity PO Linkage Impurity (Incomplete Sulfurization) SynthesisCycle:f4->PO_Impurity Incomplete Reaction FLP Full-Length Product (FLP) on Solid Support SynthesisCycle:f4->FLP Successful Reaction

References

Technical Support Center: 31P NMR Analysis of (-)-psi Reagent Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 31P NMR analysis of (-)-psi Reagent reaction intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the monitoring of these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key phosphorus-containing species I should expect to see in a 31P NMR spectrum when monitoring a reaction with a (-)-psi Reagent?

A1: In a typical reaction, you should expect to observe signals corresponding to three main species:

  • (-)-psi Reagent: The starting P(V) oxathiaphospholane (B1262164) reagent.

  • "Loaded" Intermediate: The intermediate formed after the addition of the first nucleoside to the (-)-psi Reagent.

  • Phosphorothioate (B77711) Product: The final desired product after coupling with the second nucleoside.

Additionally, you may observe signals from unreacted starting materials, byproducts, or impurities.

Q2: What are the expected 31P NMR chemical shift ranges for the key species in the reaction?

A2: While the exact chemical shifts can vary depending on the specific nucleosides and reaction conditions, the following are estimated ranges based on related compounds. It is highly recommended to run a spectrum of your starting (-)-psi Reagent to determine its exact chemical shift.

SpeciesEstimated 31P Chemical Shift (ppm)Notes
(-)-psi Reagentδ 65 - 75Based on similar P(V) oxathiaphospholane sulfide (B99878) structures.
"Loaded" Intermediateδ 60 - 70The chemical environment is similar to the starting reagent.
Phosphorothioate Productδ 50 - 60Diastereomeric products may show separate signals.[1][2]
Phosphodiester Byproductδ -5 - 5May be present due to hydrolysis or other side reactions.

Q3: My 31P NMR spectrum shows broad peaks. What could be the cause?

A3: Broad peaks in 31P NMR can be caused by several factors:

  • Chemical Exchange: The exchange between different phosphorus environments on a timescale similar to the NMR experiment can lead to peak broadening. This may occur with intermediates in equilibrium.

  • Viscosity: Highly viscous samples can result in broader lines. Ensure your sample is properly dissolved and not too concentrated.

  • Paramagnetic Species: The presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample or using a chelating agent like EDTA may help.[3]

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks. Ensure the spectrometer is properly shimmed on your sample.

Q4: The integration of my peaks is not quantitative. Why is this and how can I fix it?

A4: For accurate quantification in 31P NMR, several parameters need to be carefully controlled. Inaccurate integration is often due to:

  • Insufficient Relaxation Delay (d1): The time between scans must be long enough for all phosphorus nuclei to fully relax. A common rule of thumb is to set d1 to at least 5 times the longest T1 relaxation time of any phosphorus nucleus in your sample.[4]

  • Nuclear Overhauser Effect (NOE): Proton decoupling can lead to a variable NOE, which enhances the signal of some phosphorus nuclei more than others, leading to inaccurate integrals.[5] To obtain quantitative data, use inverse-gated decoupling.[5]

  • Improper Phasing and Baseline Correction: Inaccurate phasing and baseline correction will lead to integration errors.[4]

Q5: I see more peaks in my spectrum than expected. What could they be?

A5: Unexpected peaks can arise from several sources:

  • Diastereomers: The final phosphorothioate product is chiral at the phosphorus center, and the two diastereomers (Rp and Sp) may have slightly different chemical shifts, resulting in two distinct peaks.[1][2]

  • Byproducts: Side reactions can lead to the formation of other phosphorus-containing species, such as phosphodiesters (from hydrolysis) or other oxidation products.

  • Impurities: The starting materials or solvents may contain phosphorus-containing impurities.

Troubleshooting Guides

Problem 1: Low or No Conversion to Product

Symptoms: The 31P NMR spectrum shows a strong signal for the starting (-)-psi Reagent and/or the "loaded" intermediate, with a very weak or absent signal for the desired phosphorothioate product.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inefficient Coupling - Verify the purity and concentration of the second nucleoside. - Ensure the reaction temperature is optimal. - Check the reaction time; it may require longer to go to completion.
Degradation of Reagents - Use fresh, anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Incorrect Stoichiometry - Accurately determine the concentration of all reactants.

Logical Workflow for Troubleshooting Low Conversion:

Caption: Troubleshooting workflow for low product conversion.

Problem 2: Inaccurate Quantification of Reaction Components

Symptoms: The relative integrals of the starting material, intermediate, and product do not seem to reflect the expected reaction progress, or the calculated yield is inconsistent.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incorrect NMR Acquisition Parameters - Measure the T1 relaxation times for all species of interest. - Set the relaxation delay (d1) to at least 5 times the longest T1. - Use an inverse-gated decoupling pulse sequence to suppress the NOE.[5]
Internal Standard Issues - Ensure the internal standard is inert and does not react with any components in the mixture. - The internal standard's peak should be well-resolved from all other signals.[3] - Use a certified internal standard with a known high purity.[4]
Sample Preparation Inconsistency - Ensure accurate weighing of the sample and internal standard. - Ensure complete dissolution of all components in the NMR solvent.

Experimental Protocols

Protocol 1: In-Situ 31P NMR Reaction Monitoring

This protocol outlines the general steps for monitoring the progress of a (-)-psi Reagent reaction directly in an NMR tube.

  • Sample Preparation:

    • In a clean, dry vial under an inert atmosphere, dissolve the (-)-psi Reagent and the first nucleoside in the desired deuterated solvent (e.g., anhydrous CD3CN or CDCl3).

    • Transfer the solution to a dry NMR tube.

    • If using an internal standard for quantification, add a precisely weighed amount to the vial.

  • Initial NMR Spectrum (t=0):

    • Acquire a 31P NMR spectrum of the initial mixture to get a baseline reading of the starting material.

  • Initiate the Reaction:

    • Add the second nucleoside (the coupling partner) to the NMR tube.

    • Quickly mix the contents and place the NMR tube back into the spectrometer.

  • Time-Course NMR Acquisition:

    • Set up a series of 31P NMR experiments to be acquired at regular time intervals (e.g., every 15-30 minutes).

    • Use quantitative acquisition parameters (long relaxation delay, inverse-gated decoupling).

  • Data Processing and Analysis:

    • Process each spectrum consistently (phasing, baseline correction).

    • Integrate the peaks corresponding to the starting material, intermediate, and product.

    • Plot the change in the relative integrals over time to monitor the reaction kinetics.

Protocol 2: Quantitative 31P NMR (qNMR) for Final Reaction Mixture

This protocol describes how to determine the final yield of the phosphorothioate product using an internal standard.

  • Sample Preparation:

    • Accurately weigh a specific amount of the crude reaction mixture into a vial.

    • Accurately weigh a specific amount of a suitable internal standard (e.g., triphenyl phosphate) into the same vial. The standard should have a known purity and a 31P signal that does not overlap with other signals.[3]

    • Dissolve the mixture in a known volume of a deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a 31P NMR spectrum using quantitative parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): ≥ 5 x T1 of the slowest relaxing nucleus.[4]

      • Decoupling: Inverse-gated proton decoupling.

      • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 150:1 recommended).[4]

  • Data Processing:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve S/N.

    • Carefully phase and baseline correct the spectrum.

  • Calculation of Yield:

    • Integrate the peaks for the product and the internal standard.

    • Calculate the molar amount of the product using the following formula:

      M_product = (I_product / N_product) * (N_IS / I_IS) * M_IS

      Where:

      • M_product and M_IS are the molar amounts of the product and internal standard.

      • I_product and I_IS are the integral values.

      • N_product and N_IS are the number of phosphorus atoms for each species (usually 1).

Experimental Workflow Diagram:

G Quantitative 31P NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation A Weigh Analyte C Dissolve in Deuterated Solvent A->C B Weigh Internal Standard B->C D Set Quantitative Parameters (d1 ≥ 5*T1, 90° pulse, inverse-gated decoupling) C->D E Acquire 31P NMR Spectrum D->E F Fourier Transform & Phasing E->F G Baseline Correction F->G H Integration G->H I Calculate Molar Ratio and Yield H->I

Caption: Workflow for quantitative 31P NMR analysis.

References

Technical Support Center: (-)-psi Reagent in Phosphorothioate Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of moisture on the stability and reactivity of the (-)-psi Reagent. The (-)-psi Reagent, a Phosphorus-Sulfur Incorporation (PSI) reagent, is a P(V)-based reagent developed for the stereocontrolled synthesis of phosphorothioate (B77711) oligonucleotides. A key feature of this reagent is its notable tolerance to air and moisture, which sets it apart from traditional P(III)-based reagents used for similar synthetic purposes.

Frequently Asked Questions (FAQs)

Q1: Is the (-)-psi Reagent sensitive to moisture?

A1: The (-)-psi Reagent is designed to be air- and moisture-tolerant. This is a significant advantage over traditional P(III) phosphoramidite (B1245037) reagents used for oligonucleotide synthesis, which are highly sensitive to water and require strict anhydrous conditions.[1] While the reagent is robust, it is still recommended to handle it following standard laboratory practices for high-purity chemical reagents to ensure optimal performance and longevity.

Q2: How should I store the (-)-psi Reagent?

A2: The (-)-psi Reagent should be stored in a cool, dry place.[2] While it is moisture-tolerant, long-term storage in a humid environment is not recommended. For optimal stability, especially after opening, it is good practice to store the reagent in a desiccator or a controlled low-humidity environment. Always ensure the container is tightly sealed after use.[2][3]

Q3: What happens if the (-)-psi Reagent is exposed to moisture?

A3: While the (-)-psi Reagent is tolerant to incidental exposure to air and moisture during handling, prolonged exposure to high levels of moisture could potentially lead to slow hydrolysis over time. However, unlike P(III) reagents, it does not rapidly degrade upon contact with water. This robustness simplifies the handling process for synthesizing phosphorothioate oligonucleotides.[1]

Q4: Can I use standard, non-anhydrous solvents with the (-)-psi Reagent?

A4: For optimal reaction efficiency and to ensure the highest quality of the final oligonucleotide product, it is always recommended to use anhydrous solvents, such as acetonitrile, during the coupling reaction.[4] While the (-)-psi Reagent itself is moisture-tolerant, excess water in the reaction mixture can still interfere with the overall synthesis process and potentially lead to side reactions or reduced coupling efficiency.

Q5: My reaction yields are low. Could moisture be the cause?

A5: Given the moisture-tolerant nature of the (-)-psi Reagent, it is less likely to be the primary cause of low yields compared to traditional methods. However, other sources of moisture in your experimental setup could be a factor. It is more probable that low yields are due to other factors such as incomplete activation, issues with the nucleoside substrates, suboptimal reaction times, or temperature deviations. A systematic troubleshooting approach is recommended to identify the root cause.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Coupling Efficiency 1. Suboptimal Activator Concentration: Insufficient or degraded activator (e.g., DBU) can lead to incomplete reaction. 2. Poor Quality of Solvents or Nucleosides: Presence of impurities or moisture in solvents or nucleoside starting materials. 3. Incorrect Stoichiometry: Inaccurate measurement of the reagent, nucleoside, or activator.1. Activator Check: Use a fresh aliquot of the activator and ensure the correct concentration is used. 2. Solvent and Substrate Quality: Use anhydrous solvents and ensure the purity and integrity of your nucleosides. 3. Stoichiometry Verification: Carefully re-check all calculations and measurements for the reaction components.
Inconsistent Stereoselectivity 1. Impurities in the (-)-psi Reagent: Presence of the opposite enantiomer or other impurities. 2. Side Reactions: Undesired reactions occurring due to contaminants or incorrect reaction conditions.1. Reagent Purity: Ensure you are using a high-purity grade of the (-)-psi Reagent from a reputable supplier. 2. Reaction Conditions: Adhere strictly to the recommended reaction protocol, including temperature and reaction time.
Formation of Unexpected Byproducts 1. Contaminants in the Reaction: Presence of water or other nucleophiles in the reaction mixture. 2. Degradation of Starting Materials: The nucleoside or other reagents may have degraded prior to the reaction.1. Anhydrous Conditions: While the reagent is tolerant, maintaining a dry reaction environment minimizes the risk of side reactions. Use freshly dried solvents. 2. Material Integrity: Verify the quality and purity of all starting materials before commencing the synthesis.

Impact of Moisture on (-)-psi Reagent Stability (Illustrative Data)

Disclaimer: The following table presents hypothetical data for illustrative purposes to demonstrate how quantitative information on the impact of moisture on (-)-psi Reagent stability could be displayed. As of late 2025, specific, publicly available experimental data on the degradation of (-)-psi Reagent under varying humidity is limited due to its inherent stability.

Relative Humidity (%) Storage Duration (Days) Assay Purity (%) Appearance
< 10 (Desiccated)365> 99White crystalline solid
4030~99No change
4090~98No change
7530~97Slight clumping
7590~95Clumping observed

Experimental Protocol: Synthesis of a Phosphorothioate Dinucleotide using (-)-psi Reagent

This protocol describes the two main steps for the synthesis of a stereopure phosphorothioate dinucleotide: Loading and Coupling .[4]

Materials:

  • (-)-psi Reagent

  • 5'-Protected Nucleoside 1

  • 3'-OH Nucleoside 2

  • 1,8-Diazabicyclo[11.5.4]undec-7-ene (DBU)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

Step 1: Loading of the First Nucleoside

  • In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the 5'-protected nucleoside (1.0 equivalent) in anhydrous acetonitrile.

  • Add the (-)-psi Reagent (1.3 equivalents) to the solution.

  • Add DBU (1.3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature (25°C) for 30 minutes.

  • The resulting loaded nucleoside can be purified via standard methods if necessary.

Step 2: Coupling with the Second Nucleoside

  • To the solution containing the loaded nucleoside (1.0 equivalent) from Step 1, add the 3'-OH nucleoside (2.0 equivalents).

  • Add DBU (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature (25°C) for 30 minutes.

  • Upon completion, the reaction mixture contains the desired phosphorothioate dinucleotide, which can be purified using standard chromatographic techniques.

Visualizations

experimental_workflow cluster_loading Step 1: Loading cluster_coupling Step 2: Coupling start_loading 5'-Protected Nucleoside 1 loading_reaction Loading Reaction (MeCN, 25°C, 30 min) start_loading->loading_reaction psi_reagent (-)-psi Reagent psi_reagent->loading_reaction dbu1 DBU (1.3 eq) dbu1->loading_reaction loaded_nucleoside Loaded Nucleoside-P(V) loading_reaction->loaded_nucleoside coupling_reaction Coupling Reaction (MeCN, 25°C, 30 min) loaded_nucleoside->coupling_reaction Input start_coupling 3'-OH Nucleoside 2 start_coupling->coupling_reaction dbu2 DBU (3.0 eq) dbu2->coupling_reaction final_product Phosphorothioate Dinucleotide coupling_reaction->final_product

Caption: Experimental workflow for phosphorothioate dinucleotide synthesis.

logical_relationship cluster_reagent_properties (-)-psi Reagent Properties cluster_synthesis_outcome Synthesis Outcome cluster_troubleshooting Troubleshooting Focus reagent (-)-psi Reagent (P(V)-based) stability High Stability reagent->stability stereocontrol Stereocontrolled Synthesis reagent->stereocontrol outcome Successful Phosphorothioate Oligonucleotide Synthesis reagent->outcome Enables moisture_tolerance Moisture & Air Tolerant stability->moisture_tolerance simplified_handling Simplified Handling moisture_tolerance->simplified_handling Leads to high_purity High Purity & Stereoselectivity stereocontrol->high_purity Ensures high_yield High Yield outcome->high_yield outcome->high_purity outcome->simplified_handling troubleshooting Low Yield Investigation activator Activator Quality troubleshooting->activator solvents Solvent/Substrate Purity troubleshooting->solvents stoichiometry Reaction Stoichiometry troubleshooting->stoichiometry

Caption: Logical relationships in (-)-psi Reagent troubleshooting.

References

Technical Support Center: Troubleshooting PS-Oligonucleotide Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphorothioate (B77711) (PS) oligonucleotide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the critical deprotection step.

Frequently Asked questions (FAQs) & Troubleshooting
Q1: My analytical data (HPLC/MS) shows incomplete removal of protecting groups. What went wrong?

A1: Incomplete deprotection is a frequent issue characterized by later-eluting peaks in reverse-phase HPLC or unexpected higher masses in MS analysis.[1] The primary causes are often related to reagent quality or reaction conditions. The removal of the protecting group on guanine (B1146940) is typically the rate-limiting step in deprotection.[1][2]

Troubleshooting Steps:

  • Verify Reagent Freshness: Concentrated ammonium (B1175870) hydroxide, a common deprotection reagent, can lose ammonia (B1221849) concentration over time, which reduces its effectiveness.[1] Always use a fresh, unopened bottle or a properly stored aliquot.

  • Optimize Reaction Time and Temperature: Deprotection is a function of both time and temperature. Ensure that the conditions used are appropriate for the protecting groups on your nucleobases. G-rich sequences may require longer deprotection times.[1]

  • Ensure Compatibility: Confirm that your deprotection strategy is compatible with all nucleobase protecting groups and any modifications present in your oligonucleotide.[1][3] For example, "UltraMILD" monomers are sensitive to harsh reagents and require milder conditions, such as potassium carbonate in methanol.[2][4]

Troubleshooting Workflow for Incomplete Deprotection

cluster_0 Diagnosis cluster_1 Action cluster_2 Verification start Incomplete Deprotection (HPLC/MS Data) review Review Deprotection Protocol (Reagent, Time, Temp) start->review check_reagents Check Reagent Freshness (e.g., NH4OH) review->check_reagents Protocol OK? change_reagent Switch to Stronger/Milder Reagent (See Table 1) review->change_reagent Wrong Protocol re_deprotect Re-treat sample with fresh deprotection solution check_reagents->re_deprotect Reagents Expired optimize Increase Deprotection Time/Temp (See Table 1) check_reagents->optimize Reagents Fresh analyze Re-analyze by HPLC/MS re_deprotect->analyze optimize->analyze change_reagent->analyze start Start: Oligo with PS Modifications check_mods Are there any base-labile or sensitive modifications? start->check_mods standard_oligo Is the sequence standard (no sensitive groups)? check_mods->standard_oligo No ultramild Use UltraMILD Deprotection (e.g., K2CO3 in Methanol) check_mods->ultramild Yes ultrafast Use UltraFAST Deprotection (AMA) standard_oligo->ultrafast No, need speed standard Use Standard Deprotection (NH4OH, 55°C) standard_oligo->standard Yes

References

Technical Support Center: Optimizing Reaction Times for (-)-psi Reagent (Pseudoproline Dipeptide) Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when optimizing reaction times for (-)-psi Reagent (pseudoproline dipeptide) coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a (-)-psi Reagent in the context of peptide synthesis?

In peptide synthesis, "psi" (ψ) is a common abbreviation for pseudoproline dipeptides. These are dipeptide analogues where the peptide bond has been modified to form an oxazolidine (B1195125) or thiazolidine (B150603) ring. They are introduced into a peptide sequence to disrupt secondary structures that can lead to aggregation and incomplete coupling reactions, particularly in "difficult" sequences.[1][2] The use of pre-formed pseudoproline dipeptides is highly recommended as the oxazolidine/thiazolidine ring is sterically hindered, which can lead to low coupling yields when attaching amino acids to the pseudoproline N-terminus.[1]

Q2: Why are my coupling reaction times with pseudoproline dipeptides slow or incomplete?

Slow or incomplete coupling reactions involving pseudoproline dipeptides are often due to a few key factors:

  • Steric Hindrance: The bulky, cyclic nature of the pseudoproline ring structure can physically obstruct the approach of the incoming activated amino acid, slowing down the reaction rate.[1][2][3][4]

  • Inefficient Coupling Reagents: Standard carbodiimide (B86325) reagents like DCC or EDC may not be potent enough to overcome the steric barrier presented by pseudoproline dipeptides.[4][5]

  • Peptide Aggregation: While pseudoproline dipeptides are used to minimize aggregation, severe aggregation in long or hydrophobic sequences can still block the N-terminal amine, preventing efficient coupling.[2][3]

  • Suboptimal Reaction Conditions: Inadequate activation of the amino acid, insufficient reaction time, or inappropriate solvent choice can all contribute to low coupling efficiency.[2]

Q3: Which coupling reagents are most effective for pseudoproline dipeptide coupling?

For sterically hindered couplings, such as those involving pseudoproline dipeptides, more potent in-situ activating reagents are recommended. These include aminium/uronium salts like HATU, HBTU, and COMU, or phosphonium (B103445) salts such as PyBOP.[3][4][6] These reagents form highly reactive esters that can more effectively overcome the steric hindrance.[3] HATU and COMU are often preferred for their high efficiency and ability to suppress racemization.[7]

Q4: How can I optimize the reaction time for a difficult pseudoproline dipeptide coupling?

If you are experiencing slow or incomplete coupling, consider the following strategies:

  • Extend the Reaction Time: For challenging couplings, extending the reaction time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[4][6]

  • Perform a "Double Coupling": After the initial coupling reaction, you can wash the resin and repeat the coupling step with a fresh solution of the activated amino acid and coupling reagent.[3][4][6]

  • Increase Reagent Equivalents: Using a higher excess of the protected amino acid and coupling reagent (e.g., 2-4 equivalents) can increase the reaction rate.[6]

  • Optimize the Temperature: While most couplings are performed at room temperature, gentle heating (e.g., 35-50°C) can sometimes help overcome the activation energy barrier for hindered couplings. However, this should be monitored carefully to avoid side reactions.[5]

  • Microwave-Assisted Peptide Synthesis (MAPS): Microwave irradiation can accelerate coupling reactions and help disrupt peptide aggregation.[1]

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during (-)-psi Reagent (pseudoproline dipeptide) coupling reactions.

Issue Potential Cause Recommended Solution
Slow or Incomplete Coupling (Positive Kaiser Test) Inefficient Coupling Reagent Switch from standard carbodiimides (DCC, EDC) to more potent reagents like HATU, HCTU, or COMU.[3][4]
Steric Hindrance 1. Extend the reaction time (e.g., 2-4 hours or overnight).[4][6] 2. Perform a "double coupling" with fresh reagents.[3][4][6] 3. Increase the equivalents of amino acid and coupling reagent (e.g., 3-5 equivalents).[6]
Peptide Aggregation 1. Switch to a more effective solvating solvent such as NMP or a mixture of DCM/DMF/NMP (1:1:1).[4] 2. Consider using microwave-assisted synthesis to disrupt aggregation.[1]
Inadequate Reagent Activation Pre-activate the amino acid with the coupling reagent and a non-nucleophilic base like DIPEA for 1-5 minutes before adding it to the resin.[3][4]
Low Yield of Final Peptide Cumulative Incomplete Couplings For difficult sequences, implement a capping step with acetic anhydride (B1165640) after the coupling step to block any unreacted amines and prevent the formation of deletion sequences.
Side Reactions Avoid prolonged pre-activation times and excessively long coupling times at elevated temperatures to minimize the risk of racemization.[8]

Experimental Protocols

Protocol 1: Standard Coupling of a Pseudoproline Dipeptide using HATU

This protocol describes a standard single coupling cycle for incorporating a pseudoproline dipeptide in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected pseudoproline dipeptide (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Resin with free N-terminal amine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the N-terminus.

  • Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected pseudoproline dipeptide and HATU in DMF.

  • Pre-activation: Add DIPEA to the activation mixture and allow it to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction: Add the activated coupling solution to the washed, deprotected resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended.[9]

  • Monitoring: Monitor the completion of the coupling using a qualitative method like the ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates complete coupling. (Note: The N-terminus of a pseudoproline is a secondary amine and may give a reddish-brown color with the Kaiser test).[2]

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, DCM, and DMF to remove excess reagents and byproducts.

Protocol 2: Double Coupling for a Difficult Pseudoproline Incorporation

This protocol is recommended when a single coupling reaction is incomplete.

Procedure:

  • First Coupling: Follow steps 1-7 of Protocol 1.

  • Washing: After the first coupling, wash the resin thoroughly with DMF.

  • Second Coupling: Prepare a fresh activation mixture as described in steps 4 and 5 of Protocol 1.

  • Reaction: Add the new activated mixture to the resin and agitate for another 1-2 hours.

  • Monitoring and Washing: Monitor the reaction for completeness and wash the resin as described in steps 8 and 9 of Protocol 1.

Data Presentation

Table 1: Recommended Reaction Conditions for Pseudoproline Dipeptide Coupling

Coupling ReagentEquivalents (AA:Reagent:Base)Pre-activation TimeStandard Coupling TimeExtended Coupling Time
HATU 1 : 0.95 : 21-2 minutes1-2 hoursUp to 4 hours or overnight
HBTU 1 : 1 : 21-2 minutes1-2 hoursUp to 4 hours or overnight
COMU 1 : 1 : 21-5 minutes30-60 minutesUp to 2 hours
PyBOP 1 : 1 : 21-2 minutes1-2 hoursUp to 4 hours or overnight

Note: Equivalents are relative to the amino acid (AA). The base is typically DIPEA.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring & Troubleshooting resin Start: Resin swell Swell Resin in DMF resin->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM, DMF) deprotect->wash1 preactivate Prepare & Pre-activate Amino Acid + Coupling Reagent + Base in DMF wash1->preactivate couple Add to Resin & Agitate (1-2 hours) preactivate->couple wash2 Wash (DMF, DCM, DMF) couple->wash2 kaiser Kaiser Test wash2->kaiser complete Coupling Complete kaiser->complete incomplete Incomplete Coupling kaiser->incomplete complete->wash1 Next Cycle double_couple Perform Double Coupling incomplete->double_couple Re-couple double_couple->couple Re-couple

Caption: Experimental workflow for a single coupling cycle of a (-)-psi Reagent (pseudoproline dipeptide).

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Slow/Incomplete Coupling cause1 Inefficient Coupling Reagent start->cause1 cause2 Steric Hindrance start->cause2 cause3 Peptide Aggregation start->cause3 solution1 Switch to HATU, HCTU, or COMU cause1->solution1 solution2 Extend Reaction Time or Double Couple cause2->solution2 solution3 Use NMP or Microwave Synthesis cause3->solution3 end Successful Coupling solution1->end Improved Coupling solution2->end Improved Coupling solution3->end Improved Coupling

Caption: Logical relationships for troubleshooting slow or incomplete (-)-psi Reagent coupling.

References

storage and handling recommendations for (-)-psi Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Pseudoephedrine (B34784) Reagent

This technical support center provides guidance on the storage, handling, and use of (-)-Pseudoephedrine as a chiral auxiliary reagent, particularly in asymmetric synthesis applications.

Frequently Asked Questions (FAQs)

Q1: How should I properly store (-)-Pseudoephedrine hydrochloride? A1: (-)-Pseudoephedrine hydrochloride should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] It should be protected from light, moisture, and heat.[3][4][5] The reagent is stable under normal temperatures and pressures.[2]

Q2: What are the main chemical incompatibilities of (-)-Pseudoephedrine? A2: (-)-Pseudoephedrine is incompatible with strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and bases.[2][6] Heat and light can accelerate its decomposition.[6]

Q3: What personal protective equipment (PPE) is required when handling (-)-Pseudoephedrine? A3: When handling (-)-Pseudoephedrine, it is important to wear appropriate personal protective equipment, including chemical-resistant gloves and eye/face protection.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or fumes.[1][2]

Q4: What are the primary hazards associated with (-)-Pseudoephedrine? A4: (-)-Pseudoephedrine hydrochloride is harmful if swallowed.[7][8][9] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][7][8] It may also cause an allergic skin reaction in some individuals.[1][7]

Q5: What is the shelf life of (-)-Pseudoephedrine? A5: The reagent is generally stable when stored correctly.[2] For specific shelf life information, always refer to the manufacturer's expiration date on the product label. One study of medications stored on the International Space Station found that pseudoephedrine tablets retained 99% of their active ingredient nine months after the manufacturer's expiration date.[10]

Storage and Handling Data Summary

ParameterRecommendationCitations
Storage Temperature Room temperature (15-25°C)[3][4][11]
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly closed container.[1][2][5]
Protection Protect from light, moisture, and heat.[3][5][6]
Incompatibilities Strong oxidizing agents, strong acids, bases, acid chlorides, acid anhydrides.[2][6]
Handling Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[1][2]
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat.[1][12]

Troubleshooting Guide

This guide addresses common issues encountered during the diastereoselective alkylation of (-)-pseudoephedrine amides.

Q1: My reaction shows low diastereoselectivity. What are the common causes and solutions? A1: Low diastereoselectivity is a frequent issue with several potential causes:

  • Insufficient Lithium Chloride (LiCl): LiCl is critical for achieving high selectivity.[13] Ensure you are using 4 to 6 equivalents of anhydrous LiCl to saturate the THF solution.[13]

  • High Reaction Temperature: While some reactions are selective at 0 °C, conducting the alkylation at -78 °C can significantly improve diastereoselectivity.[13][14]

  • Impure Reagents: The purity of the pseudoephedrine amide, alkylating agent, and solvents is crucial. Ensure you are using anhydrous THF, as water can quench the enolate intermediate.[13]

  • Highly Reactive Alkylating Agent: Certain highly reactive agents, like (benzyloxy)methyl chloride (BOM-Cl), can exhibit lower selectivity. If possible, switching to a less reactive alternative (e.g., BOM-Br) may improve the outcome.[14][15]

Q2: The reaction is incomplete, and I have a significant amount of unreacted starting material. How can I improve the yield? A2: Incomplete conversion is typically due to insufficient reactivity. Consider the following adjustments:

  • Increase Reaction Temperature: For less reactive electrophiles (alkylating agents), warming the reaction from -78 °C to 0 °C can increase the reaction rate, often without a major compromise in selectivity.[13]

  • Use Excess Enolate: Using a slight excess of the enolate (1.3–1.8 equivalents) can help drive the reaction to completion, especially with unreactive electrophiles. It is critical not to use excess base (like LDA), as it can degrade the electrophile.[13]

  • Confirm LiCl Presence: In the absence of LiCl, reactions can be extremely slow. One study showed that a reaction reached only 32% completion after 5 hours without LiCl, but was complete in 1.5 hours with 6 equivalents of LiCl.[13]

Q3: I am observing a significant O-alkylation byproduct. How can this be minimized? A3: The formation of an O-alkylated byproduct occurs when the alkylating agent reacts with the hydroxyl group of the pseudoephedrine auxiliary instead of the desired enolate. The most effective way to suppress this side reaction is to ensure a sufficient quantity (typically 6-7 equivalents) of anhydrous lithium chloride (LiCl) is present in the reaction mixture before adding the base.[13][15]

Experimental Protocols

Protocol: Diastereoselective Alkylation of a (-)-Pseudoephedrine Amide

This protocol provides a general method for the alkylation of an N-acyl derivative of (-)-pseudoephedrine.

Materials:

  • (-)-Pseudoephedrine amide (1.0 equiv)

  • Anhydrous Lithium Chloride (LiCl), dried under vacuum (6.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (2.0 - 2.2 equiv)

  • Alkylating agent (e.g., alkyl halide) (1.5 - 4.0 equiv)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Preparation: Add the (-)-pseudoephedrine amide and anhydrous LiCl to an oven-dried, flask under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Add anhydrous THF to the flask to create a suspension.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add the LDA solution dropwise to the stirred suspension at -78 °C. Stir the mixture for 30-60 minutes at -78 °C, then warm to 0 °C and hold for 10-15 minutes to ensure complete enolate formation.[13][14]

  • Alkylation: Re-cool the mixture to the desired temperature (-78 °C or 0 °C, depending on the reactivity of the electrophile) and add the alkylating agent dropwise.[13] Stir the reaction until completion, monitoring progress with Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure, alkylated product.[15]

Visual Guides

G cluster_workflow Experimental Workflow: Pseudoephedrine Amide Alkylation prep 1. Combine Amide and LiCl in Anhydrous THF cool1 2. Cool to -78 C prep->cool1 enolate 3. Add LDA (Enolate Formation) cool1->enolate alkyl 4. Add Alkylating Agent enolate->alkyl workup 5. Quench and Extract alkyl->workup purify 6. Purify Product (Chromatography) workup->purify

Caption: General workflow for the alkylation of a pseudoephedrine amide.

G cluster_troubleshooting Troubleshooting Logic: Low Diastereoselectivity start Low Diastereoselectivity Observed q1 Is Anhydrous LiCl (>4 equiv) present? start->q1 q2 Was the reaction run at low temp (-78 C)? q1->q2 Yes sol1 Add 6 equiv. of dry LiCl q1->sol1 No q3 Are all reagents and solvents pure/anhydrous? q2->q3 Yes sol2 Repeat reaction at -78 C q2->sol2 No sol3 Use freshly purified reagents/solvents q3->sol3 No end Selectivity Improved q3->end Yes sol1->end sol2->end sol3->end

Caption: Troubleshooting flowchart for low diastereoselectivity in alkylation reactions.

References

managing incomplete reactions with (-)-psi Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the (-)-psi Reagent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and troubleshooting reactions involving this novel P(V)-based reagent for stereocontrolled phosphorothioate (B77711) oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the (-)-psi Reagent and what are its primary applications?

The (-)-psi Reagent, also known as Phosphorus-Sulfur Incorporation Reagent, is an air- and moisture-tolerant P(V)-based reagent developed for the stereocontrolled synthesis of phosphorothioate oligonucleotides.[1][2] Its primary application is in the construction of chiral phosphorothioate linkages in molecules with therapeutic potential, such as antisense oligonucleotides (ASOs) and cyclic dinucleotides (CDNs).[1] Developed in the Baran lab, it offers a significant departure from traditional P(III)-based phosphoramidite (B1245037) chemistry.[1]

Q2: What are the main advantages of using the (-)-psi Reagent over traditional P(III) phosphoramidite chemistry?

The (-)-psi Reagent offers several key advantages:

  • Stereocontrol: It allows for the programmable and diastereoselective installation of phosphorothioate linkages, yielding stereopure products.[1]

  • Air and Moisture Tolerance: Unlike highly sensitive P(III) reagents, the (-)-psi Reagent is tolerant to air and moisture, simplifying handling and reaction setup.[2]

  • Simplified Synthesis: The P(V)-based approach eliminates the need for a separate oxidative sulfurization step, streamlining the synthesis process.[3]

  • Robustness: Reactions are characterized by their rapidity and scalability.[1]

Q3: What is the general reaction scheme for using the (-)-psi Reagent?

The synthesis of a phosphorothioate linkage using the (-)-psi Reagent typically involves a two-step process:

  • Loading: The first nucleoside is "loaded" onto the (-)-psi Reagent.

  • Coupling: The loaded intermediate is then coupled with the second nucleoside to form the desired phosphorothioate linkage.[2]

Both steps are typically carried out in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent like acetonitrile (B52724) (MeCN).[1]

Troubleshooting Guide: Managing Incomplete Reactions

Incomplete reactions during oligonucleotide synthesis can lead to the formation of impurities, primarily shorter sequences known as "shortmers" or "(n-1) mers". While the (-)-psi Reagent is designed for high efficiency, suboptimal conditions can result in lower yields of the desired full-length product.

Problem: Low yield of the full-length oligonucleotide, with significant presence of (n-1) shortmers.

This is the most common indication of an incomplete coupling reaction in a given synthesis cycle.

Potential Cause Troubleshooting Steps
Suboptimal Reagent Stoichiometry 1. Increase Equivalents of (-)-psi Reagent: For the loading step, ensure at least 1.3 equivalents of the (-)-psi Reagent are used relative to the nucleoside.[1] 2. Increase Equivalents of Coupling Partner: In the coupling step, using a 2-fold excess of the incoming nucleoside can help drive the reaction to completion.[1] 3. Optimize Base Concentration: Ensure the appropriate equivalents of DBU are used for both the loading (1.3 equiv.) and coupling (3.0 equiv.) steps.[1] Insufficient base can lead to incomplete activation.
Insufficient Reaction Time 1. Extend Coupling Time: While standard protocols suggest 30 minutes for both loading and coupling steps, for sterically hindered nucleosides or longer oligonucleotides, extending the reaction time may improve coupling efficiency.[1] 2. Monitor Reaction Progress: If possible, monitor the reaction progress using a suitable analytical technique (e.g., HPLC-MS) to determine the optimal reaction time for your specific sequence.
Reaction Temperature 1. Maintain Recommended Temperature: The standard protocol specifies a reaction temperature of 25°C.[1] Significant deviations may negatively impact the reaction rate and efficiency. 2. Consider Modest Temperature Increase: For particularly difficult couplings, a modest increase in temperature could be explored, but should be done cautiously to avoid potential side reactions.
Reagent Quality and Handling 1. Use High-Purity Reagents: Ensure the (-)-psi Reagent, nucleosides, base, and solvent are of high purity. Impurities can interfere with the reaction. 2. Ensure Anhydrous Conditions (for optimal results): While the (-)-psi Reagent is air and moisture tolerant, for achieving the highest coupling efficiencies, especially for long oligonucleotides, using anhydrous solvents and inert atmosphere is good practice. Moisture can still lead to hydrolysis of activated species, albeit at a lower rate than with P(III) reagents.
Solid-Phase Synthesis Specific Issues 1. Incomplete Deprotection: Ensure complete removal of the 5'-protecting group (e.g., DMT) before the coupling step. Incomplete deprotection will result in chain termination. 2. Poor Resin Swelling: Ensure the solid support is adequately swollen in the reaction solvent to allow for efficient diffusion of reagents. 3. Accessibility on the Solid Support: For longer oligonucleotides, the growing chain can fold back, hindering the accessibility of the 5'-hydroxyl group. Consider using specialized solid supports or synthesis conditions designed for long oligonucleotides.

Problem: Presence of phosphate (B84403) diester (P=O) linkages instead of the desired phosphorothioate (P=S) linkages.

This is a common impurity in traditional phosphorothioate synthesis due to incomplete sulfurization. With the P(V)-based (-)-psi Reagent, the sulfur is already incorporated, making this impurity less likely to form via the same mechanism. However, if observed, it could be due to:

Potential Cause Troubleshooting Steps
Degradation of (-)-psi Reagent 1. Verify Reagent Integrity: Although stable, improper long-term storage or handling could potentially lead to degradation of the reagent. Use fresh, properly stored reagent.
Oxidative Side Reactions 1. Degas Solvents: While not typically required due to the reagent's stability, if oxidative side products are suspected, using degassed solvents might be beneficial.

Experimental Protocols

General Protocol for Dinucleotide Synthesis in Solution

This protocol is adapted from the work of the Baran lab.[1]

1. Loading Step:

  • To a solution of the first nucleoside (1.0 equivalent) in anhydrous acetonitrile (MeCN), add the (-)-psi Reagent (1.3 equivalents).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.3 equivalents).

  • Stir the reaction mixture at 25°C for 30 minutes.

  • The loaded nucleoside can be purified by chromatography if necessary.

2. Coupling Step:

  • To a solution of the loaded nucleoside-P(V) intermediate (1.0 equivalent) in anhydrous MeCN, add the second nucleoside (coupling partner) (2.0 equivalents).

  • Add DBU (3.0 equivalents).

  • Stir the reaction mixture at 25°C for 30 minutes.

  • Purify the resulting phosphorothioate dinucleotide by standard chromatographic methods.

Conceptual Protocol for Solid-Phase Oligonucleotide Synthesis

This is a conceptual workflow for adapting the (-)-psi Reagent to an automated solid-phase synthesizer. Optimization of reagent delivery times and volumes will be required.

  • De-blocking (Detritylation): Removal of the 5'-DMT protecting group from the solid-support-bound nucleoside using a standard acid solution (e.g., trichloroacetic acid in dichloromethane).

  • Washing: Wash the solid support with an appropriate solvent (e.g., acetonitrile).

  • Loading/Coupling Cycle:

    • Deliver a solution of the (-)-psi Reagent and DBU in acetonitrile to the synthesis column.

    • Allow the loading reaction to proceed.

    • Deliver a solution of the next protected nucleoside and DBU in acetonitrile.

    • Allow the coupling reaction to proceed.

  • Washing: Wash the solid support to remove excess reagents.

  • Capping (Optional but Recommended): Cap any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

  • Repeat: Repeat the cycle of de-blocking, loading/coupling, and washing for each subsequent nucleotide addition.

  • Cleavage and Deprotection: Cleave the completed oligonucleotide from the solid support and remove all remaining protecting groups.

Data Presentation

Table 1: General Reaction Conditions for Dinucleotide Synthesis

ParameterLoading StepCoupling Step
Nucleoside 1.0 equiv.2.0 equiv.
(-)-psi Reagent 1.3 equiv.-
Loaded Intermediate -1.0 equiv.
DBU 1.3 equiv.3.0 equiv.
Solvent MeCNMeCN
Temperature 25°C25°C
Time 30 min30 min

Data adapted from Knouse, K. W., et al. (2018). Science, 361(6408), 1234-1238.[1]

Table 2: Comparison of Synthesis Methods for a Pentamer Oligonucleotide

Synthesis MethodProductYield
Traditional P(III) Automated SynthesisMixture of 16 diastereoisomers63%
Unoptimized (-)-psi Reagent Automated Synthesis1 diastereoisomerYield not specified, lower crude purity noted

Data adapted from Knouse, K. W., et al. (2018). Science, 361(6408), 1234-1238.[1] This highlights the stereocontrol of the (-)-psi reagent but also indicates that optimization is required for automated solid-phase synthesis to achieve high purity.

Visualizations

experimental_workflow cluster_loading Loading Step cluster_coupling Coupling Step nuc1 Nucleoside 1 loaded_intermediate Loaded Intermediate nuc1->loaded_intermediate psi (-)-psi Reagent psi->loaded_intermediate dbu1 DBU dbu1->loaded_intermediate nuc2 Nucleoside 2 product Phosphorothioate Dinucleotide loaded_intermediate->product nuc2->product dbu2 DBU dbu2->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Incomplete Reaction (Low Yield of Full-Length Product) stoichiometry Suboptimal Stoichiometry start->stoichiometry time Insufficient Reaction Time start->time temp Incorrect Temperature start->temp quality Poor Reagent Quality start->quality inc_equiv Increase Reagent Equivalents stoichiometry->inc_equiv ext_time Extend Reaction Time time->ext_time opt_temp Optimize Temperature temp->opt_temp fresh_reagents Use Fresh, High-Purity Reagents quality->fresh_reagents

References

Validation & Comparative

Navigating the Labyrinth of Phosphorothioate Linkage Validation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oligonucleotide therapeutics, the precise validation of phosphorothioate (B77711) (PS) linkages is a critical analytical hurdle. The intentional replacement of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone enhances nuclease resistance, a cornerstone of modern therapeutic oligonucleotide design. However, this modification introduces chirality and the potential for incomplete sulfurization, demanding robust analytical techniques to ensure product identity, purity, and quality. This guide provides an objective comparison of mass spectrometry-based methods and other analytical alternatives, supported by experimental data and detailed protocols, to empower informed decisions in the validation of these vital therapeutic molecules.

The therapeutic promise of phosphorothioate-modified oligonucleotides is directly linked to the integrity of their chemical structure. Incomplete or incorrect sulfurization can impact the drug's stability, efficacy, and safety profile. Therefore, regulatory bodies and drug developers place a high premium on analytical methods that can unambiguously confirm the presence and fidelity of PS linkages. Mass spectrometry has emerged as a powerhouse in this domain, offering unparalleled sensitivity and specificity. However, a multi-faceted approach, often incorporating alternative techniques, is frequently necessary for comprehensive characterization.[1]

Mass Spectrometry Approaches: A Head-to-Head Comparison

Mass spectrometry (MS) provides invaluable information on the molecular weight of oligonucleotides, allowing for the direct confirmation of successful synthesis and the identification of impurities. Coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), it becomes a formidable tool for sequencing and pinpointing the location of modifications.

Two primary ionization techniques dominate the landscape of oligonucleotide analysis: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

FeatureLiquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
Principle Soft ionization technique that generates multiply charged ions from a liquid phase.[2]Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization, typically producing singly charged ions.[3]
Coupling Readily coupled with liquid chromatography for online separation and analysis.[4]Typically an offline technique, though LC-MALDI is possible.[5]
Sensitivity High sensitivity, often in the low ng/mL to pg/mL range.[6][7]Very high sensitivity, capable of detecting samples at very low concentrations.[3]
Mass Accuracy High mass accuracy and resolution, especially with Orbitrap and Q-TOF analyzers.[2]Good mass accuracy, but can be lower than high-resolution ESI-MS instruments.[8]
Throughput Lower throughput due to chromatographic separation times.Higher throughput, suitable for rapid screening.[9]
Sample Prep Requires careful optimization of mobile phases, often with ion-pairing reagents.[10]Requires co-crystallization with a suitable matrix; can be sensitive to salt contamination.
Impurity Analysis Excellent for separating and identifying impurities, including n-1, n+1, and deaminated species.[11][12]Can detect impurities, but resolution may be a limiting factor for closely related species.[13]
Sequencing Tandem MS (MS/MS) with fragmentation techniques like CID and ETD enables sequencing.In-source decay (ISD) can be used for sequencing.[14][15]

Delving Deeper: Liquid Chromatography and Fragmentation Techniques

The separation of complex oligonucleotide mixtures prior to mass analysis is crucial for accurate characterization. Ion-pair reversed-phase liquid chromatography (IP-RPLC) is the most common technique, utilizing alkylamines to neutralize the negative charge of the phosphate backbone and enhance retention on a hydrophobic stationary phase.[16] However, the ion-pairing reagents can sometimes interfere with MS detection.[17] As an alternative, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged, offering separation without the need for ion-pairing reagents.[18][19]

Technique_Comparison cluster_ms Mass Spectrometry cluster_alternatives Alternative Methods LC_ESI_MS LC-ESI-MS/MS MALDI_TOF MALDI-TOF MS NMR 31P NMR AEX_HPLC AEX-HPLC CE Capillary Electrophoresis Validation PS Linkage Validation Validation->LC_ESI_MS Molecular Weight Sequence Impurity Profile Validation->MALDI_TOF Molecular Weight Sequencing (ISD) Validation->NMR Quantitative Sulfurization Validation->AEX_HPLC Purity Validation->CE Purity

References

A Comparative Guide to the HPLC Analysis of Stereopure versus Racemic Phosphorothioate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of stereocontrolled synthesis of phosphorothioate (B77711) oligonucleotides (PS-oligos) using reagents like the (-)-psi Reagent presents a significant advancement in therapeutic oligonucleotide development. This guide provides an objective comparison of the High-Performance Liquid Chromatography (HPLC) analysis of stereopure PS-oligos, synthesized using the (-)-psi Reagent, with that of traditional racemic PS-oligo mixtures. The supporting data and protocols herein are compiled to assist researchers in understanding the analytical advantages of stereopure compounds.

Introduction to (-)-psi Reagent and Phosphorothioate Oligonucleotides

Phosphorothioate oligonucleotides are a cornerstone of antisense and RNAi therapeutics, prized for their enhanced nuclease resistance compared to natural phosphodiester DNA and RNA.[1] Traditional synthesis methods, based on P(III) chemistry, result in a mixture of diastereomers at each phosphorothioate linkage, as the phosphorus center is chiral.[2] This leads to a complex mixture of 2^n stereoisomers, where 'n' is the number of phosphorothioate linkages.

The (-)-psi Reagent is a P(V)-based reagent developed for the rapid, scalable, and stereocontrolled synthesis of phosphorothioate oligonucleotides.[3][4] This reagent allows for the synthesis of stereopure PS-oligos, yielding a single, well-defined molecule instead of a complex mixture.[1] This stereochemical purity has profound implications for the analytical characterization of these therapeutic molecules.

Comparative HPLC Analysis: Stereopure vs. Racemic PS-Oligos

The primary analytical advantage of synthesizing stereopure PS-oligos with the (-)-psi Reagent is the simplification and improved resolution of their HPLC profiles. Racemic mixtures of PS-oligos are known to produce broad or split peaks in both Reversed-Phase (RP-HPLC) and Ion-Exchange (IE-HPLC) chromatography due to the slight differences in the physical properties of the individual diastereomers.[2]

Data Presentation: Quantitative Comparison of HPLC Profiles

The following table summarizes the expected quantitative differences in the HPLC analysis of a hypothetical 20-mer fully phosphorothioated oligonucleotide synthesized using traditional methods (Racemic Mixture) versus the (-)-psi Reagent (Stereopure).

ParameterRacemic PS-Oligo (Traditional Synthesis)Stereopure PS-Oligo ((-)-psi Reagent Synthesis)Justification
Purity by RP-HPLC (%) 80-90% (appears lower due to peak broadening)>95%A single, sharp peak for the stereopure product allows for more accurate integration and purity assessment.
Main Peak Width (min) 0.8 - 1.50.3 - 0.5The co-elution of multiple diastereomers in the racemic mixture leads to a broader peak. The stereopure oligo elutes as a single entity.
Resolution (Rs) from n-1 impurity < 1.0 (often overlapping)> 1.5 (baseline separation)The broad peak of the racemic mixture often overlaps with closely eluting impurities like n-1 shortmers, making accurate quantification difficult.
Number of Major Product Peaks 1 (broad or split)1 (sharp)The stereopure nature of the (-)-psi Reagent product results in a single, well-defined peak.

Experimental Protocols

Detailed methodologies for the HPLC analysis of phosphorothioate oligonucleotides are provided below. These protocols are adaptable for both stereopure and racemic mixtures, with the expectation of sharper, more resolved peaks for the former.

Reversed-Phase HPLC (RP-HPLC) Protocol

RP-HPLC separates oligonucleotides based on their hydrophobicity. It is a high-resolution technique suitable for the analysis and purification of synthetic oligonucleotides.[5]

Equipment and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C8 or C18 column (e.g., ACE 10 C8, 250 mm x 10 mm)[5]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile[6]

  • Oligonucleotide sample dissolved in water

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 10 column volumes.

  • Inject 1-10 µL of the oligonucleotide sample (approximately 0.1-1 OD).

  • Elute with a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Maintain the flow rate at 1.0 mL/min.

  • Monitor the absorbance at 260 nm.

  • For post-purification, collect fractions corresponding to the main peak and desalt if necessary.[5]

Ion-Exchange HPLC (IE-HPLC) Protocol

IE-HPLC separates oligonucleotides based on the negative charge of their phosphate (B84403) backbone. It is particularly useful for analyzing longer oligonucleotides and resolving species with a different number of phosphate groups.[7]

Equipment and Materials:

  • HPLC system with a UV detector

  • Anion-exchange column (e.g., TSKgel DNA-NPR)

  • Mobile Phase A: 50 mM Tris-HCl, pH 9.0

  • Mobile Phase B: 50 mM Tris-HCl, pH 9.0 + 1 M NaCl

  • Oligonucleotide sample dissolved in water

Procedure:

  • Equilibrate the column with 100% Mobile Phase A for 10 column volumes.

  • Inject 1-10 µL of the oligonucleotide sample.

  • Elute with a linear gradient from 0% to 100% Mobile Phase B over 25 minutes.

  • Maintain the flow rate at 0.5 mL/min.

  • Monitor the absorbance at 260 nm.

  • The high salt concentration in the mobile phase may require a desalting step for collected fractions.

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts discussed in this guide.

Workflow for HPLC Analysis of Oligonucleotides cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis synthesis Oligonucleotide Synthesis ((-)-psi Reagent or Traditional) deprotection Cleavage and Deprotection synthesis->deprotection dissolution Dissolution in Water deprotection->dissolution injection Sample Injection dissolution->injection separation Chromatographic Separation (RP-HPLC or IE-HPLC) injection->separation detection UV Detection (260 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration and Purity Assessment chromatogram->integration

Caption: Experimental workflow for the HPLC analysis of synthesized oligonucleotides.

Comparison of HPLC Chromatograms cluster_racemic Racemic PS-Oligo (Traditional) cluster_stereopure Stereopure PS-Oligo ((-)-psi Reagent) a Absorbance b Retention Time c d e f path path g Absorbance h Retention Time i j k l path2 path2

Caption: Conceptual comparison of HPLC chromatograms for racemic vs. stereopure PS-oligos.

Conclusion

The use of the (-)-psi Reagent for the stereocontrolled synthesis of phosphorothioate oligonucleotides offers significant advantages in their subsequent analytical characterization. The resulting stereopure products yield sharper, more resolved peaks in HPLC analysis, facilitating more accurate purity assessment and easier separation from synthesis-related impurities. This simplified analytical profile is highly beneficial for quality control in research, process development, and manufacturing of oligonucleotide-based therapeutics.

References

A Comparative Guide: (-)-psi Reagent vs. Phosphoramidite Chemistry for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-quality oligonucleotides is paramount. The well-established phosphoramidite (B1245037) chemistry has long been the gold standard. However, the emergence of the (-)-psi Reagent offers a novel P(V)-based platform, particularly advantageous for the stereocontrolled synthesis of modified oligonucleotides. This guide provides an objective comparison of these two powerful chemistries, supported by available experimental data and detailed methodologies.

At a Glance: Key Differences

Feature(-)-psi ReagentPhosphoramidite Chemistry
Chemistry P(V)-basedP(III)-based
Key Advantage Stereocontrolled synthesis of phosphorothioatesHigh efficiency and versatility for standard DNA/RNA
Synthesis Cycle Loading, Coupling, Capping, DeprotectionDeprotection, Coupling, Capping, Oxidation
Stereochemistry of Phosphorothioates Stereopure (single diastereomer)Stereorandom (mixture of diastereomers)
Starting Material Derived from inexpensive limoneneNucleoside phosphoramidites

Performance Comparison: A Data-Driven Analysis

The choice between the (-)-psi Reagent and phosphoramidite chemistry often hinges on the specific application, particularly the need for stereopure phosphorothioate (B77711) linkages, which are crucial for many therapeutic oligonucleotides.

Stereoselectivity in Phosphorothioate Synthesis

A significant advantage of the (-)-psi Reagent is its ability to produce phosphorothioate linkages with a defined stereochemistry.[1] Traditional phosphoramidite synthesis yields a mixture of diastereomers at each phosphorothioate linkage.[1]

Table 1: Stereoisomer Generation in a Pentamer Synthesis

Synthesis MethodNumber of Diastereomers Produced
(-)-psi Reagent 1
Phosphoramidite Chemistry 16

This data is based on a proof-of-concept synthesis of a pentamer oligonucleotide containing four phosphorothioate linkages.[1]

Purity and Yield

For the synthesis of oligonucleotides containing modified linkages like phosphorodithioates (PS2), the P(V)-based approach of the psi reagent can offer superior purity by avoiding certain side reactions inherent to the P(III) chemistry.

Table 2: Purity Comparison for a Dimer with a Phosphorodithioate (PS2) Linkage

Synthesis MethodFinal PurityKey Impurity
ψ² Reagent (P(V)) >99%Not significant
Phosphoramidite (P(III)) ~93%~7% PS impurity due to desulfurization

This comparison highlights the chemoselectivity of the ψ² reagent, a variant of the psi platform, in preventing the formation of phosphorothioate (PS) impurities during the synthesis of PS2 linkages.

While comprehensive data on the yield of standard DNA and RNA oligonucleotides using the (-)-psi reagent is still emerging, the phosphoramidite method is known for its high coupling efficiency, typically exceeding 99%.[2] For a 16-mer oligonucleotide synthesized using traditional phosphoramidite chemistry, a 63% yield of the mixed diastereomer product has been reported.[1] In a specific instance of cyclic dinucleotide (CDN) synthesis, the psi reagent approach yielded a single diastereomer in 14% overall yield.[1]

The Chemistry Behind the Synthesis

Understanding the fundamental differences in the chemical pathways of the (-)-psi Reagent and phosphoramidite chemistry is crucial for appreciating their respective strengths and limitations.

The (-)-psi Reagent: A P(V) Approach

The (-)-psi Reagent operates on a P(V) platform, which more closely mimics the natural enzymatic synthesis of nucleic acids. The synthesis cycle involves a "loading" step where the nucleoside is attached to the reagent, followed by a "coupling" step to form the internucleotide linkage.[1] This approach eliminates the need for an oxidation step, which is a key part of the phosphoramidite cycle.

psi_reagent_workflow cluster_psi (-)-psi Reagent Synthesis Cycle Loading Loading (Nucleoside + psi Reagent) Coupling Coupling (with growing chain) Loading->Coupling Forms P(V) linkage Capping Capping (unreacted sites) Coupling->Capping Deprotection Deprotection (of protecting groups) Capping->Deprotection

Workflow for (-)-psi Reagent Synthesis.
Phosphoramidite Chemistry: The P(III) Gold Standard

Phosphoramidite chemistry, a P(III)-based method, has been the industry standard for decades.[2] Its automated four-step cycle is highly efficient and reliable for producing standard DNA and RNA oligonucleotides.

phosphoramidite_workflow cluster_phosphoramidite Phosphoramidite Synthesis Cycle Deprotection Deprotection (5'-DMT removal) Coupling Coupling (Phosphoramidite addition) Deprotection->Coupling Capping Capping (unreacted 5'-OH) Coupling->Capping Oxidation Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deprotection Next Cycle

Workflow for Phosphoramidite Chemistry.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and high-quality oligonucleotide synthesis.

General Protocol for Oligonucleotide Synthesis using (-)-psi Reagent

While a universally standardized, automated protocol is still under development, the general steps for solution-phase synthesis are as follows. For solid-phase synthesis, these steps are adapted for an automated synthesizer.

  • Loading Step:

    • Reagents: Nucleoside (1 equivalent), (-)-psi reagent (1.3 equivalents), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.3 equivalents), Acetonitrile (MeCN).

    • Procedure: The reagents are reacted at 25°C for 30 minutes.[1]

  • Coupling Step:

    • Reagents: Nucleoside-P(V) adduct from the loading step (1.0 equivalent), coupling partner (e.g., the growing oligonucleotide chain on a solid support) (2.0 equivalents), DBU (3.0 equivalents), Acetonitrile (MeCN).

    • Procedure: The reaction is carried out at 25°C for 30 minutes.[1]

  • Capping Step:

    • Unreacted hydroxyl groups on the solid support are capped using standard capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).

  • Deprotection and Cleavage:

    • Standard deprotection and cleavage protocols are used to remove protecting groups from the bases and the phosphate (B84403) backbone, and to release the oligonucleotide from the solid support.

Standard Protocol for Solid-Phase Phosphoramidite Synthesis

This is a well-established protocol used in most commercial automated oligonucleotide synthesizers.

  • Deprotection (Detritylation):

    • Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).

    • Procedure: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside.

  • Coupling:

    • Reagents: Nucleoside phosphoramidite, an activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)), and anhydrous acetonitrile.

    • Procedure: The activated phosphoramidite is coupled to the free 5'-hydroxyl group of the growing chain.

  • Capping:

    • Reagents: A mixture of acetic anhydride and 1-methylimidazole.

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations.

  • Oxidation:

Logical Relationship of Synthesis Method Choice

The decision to use the (-)-psi Reagent or phosphoramidite chemistry is largely driven by the desired final product and its intended application.

decision_tree start Oligonucleotide Synthesis Requirement phosphorothioate Stereopure Phosphorothioate Required? start->phosphorothioate standard_oligo Standard DNA/RNA or other modifications phosphorothioate->standard_oligo No psi_reagent (-)-psi Reagent phosphorothioate->psi_reagent Yes phosphoramidite Phosphoramidite Chemistry standard_oligo->phosphoramidite

Decision pathway for synthesis method selection.

Conclusion

Phosphoramidite chemistry remains the robust and highly efficient method of choice for the routine synthesis of standard DNA and RNA oligonucleotides. Its long-standing success is a testament to its reliability and versatility.

The (-)-psi Reagent, however, represents a significant advancement in the field of modified oligonucleotides. For applications requiring stereopure phosphorothioate linkages, such as in the development of antisense oligonucleotides and other nucleic acid-based therapeutics, the P(V)-based platform of the (-)-psi Reagent offers a clear advantage by providing absolute stereocontrol. As research in this area continues, the development of a fully automated and optimized protocol for the (-)-psi Reagent will likely broaden its adoption and impact on the future of drug development and molecular biology. The choice between these two powerful chemistries will ultimately depend on the specific needs of the researcher and the desired characteristics of the final oligonucleotide product.

References

A Comparative Guide to 31P NMR for Characterizing Phosphorothioate Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a phosphorothioate (B77711) (PS) linkage in place of a phosphodiester bond in oligonucleotides imparts crucial therapeutic properties, including enhanced nuclease resistance. However, this modification introduces a chiral center at the phosphorus atom, resulting in a mixture of diastereomers (Rp and Sp). The stereochemical composition of these mixtures can significantly impact the safety and efficacy of oligonucleotide therapeutics. Therefore, robust analytical methods for characterizing the diastereomeric ratio are essential for drug development and quality control.

This guide provides a comprehensive comparison of Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy with other analytical techniques for the stereochemical characterization of phosphorothioate-modified oligonucleotides. We will delve into the experimental data, provide detailed protocols, and present visualizations to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.

Comparison of Analytical Techniques

31P NMR is a powerful, non-destructive technique that provides a global assessment of the diastereomeric composition of phosphorothioate oligonucleotides. However, it is often used in conjunction with other methods to gain a more complete picture. The following table summarizes the key performance characteristics of 31P NMR compared to other common analytical techniques.

Analytical Technique Principle Information Provided Advantages Limitations
31P NMR Spectroscopy Nuclear magnetic resonance of the 31P nucleus.Global diastereomeric (Rp/Sp) ratio.[1][2][3][4][5]Non-destructive, relatively fast for screening, provides a "fingerprint" of the entire mixture.[6]Lower sensitivity compared to LC-MS, may not resolve individual diastereomers in complex mixtures, requires higher sample concentrations.[1][2]
Nuclease P1 Digestion coupled to LC-MS (NP1/LC-MS) Enzymatic digestion of the oligonucleotide followed by liquid chromatography-mass spectrometry analysis of the resulting fragments.Diastereomeric ratio at specific linkage positions.[1][2]High sensitivity and spatial resolution of stereochemistry.[1][2]Destructive method, more complex and time-consuming workflow.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light.Global conformational information, sensitive to changes in stereochemistry.[1][2]Provides information on the overall 3D structure, relatively high throughput.Indirect measure of stereochemistry, less specific than NMR or LC-MS.
Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) Separation based on hydrophobicity with the aid of an ion-pairing agent.Partial separation of diastereomers.[7]Can resolve some diastereomers, useful for quality control and monitoring batch-to-batch consistency.Complete separation of all diastereomers in complex mixtures is often not achievable.[3][4][5]
Anion-Exchange Chromatography (AEX) Separation based on charge.Can provide some separation of diastereomers.[7]Orthogonal to IP-RPLC, can be used in combination for improved resolution.Limited resolution for complex diastereomeric mixtures.

31P NMR for Stereochemical Analysis: A Deeper Look

The chemical environment of the phosphorus nucleus is highly sensitive to its stereochemical configuration. In a phosphorothioate linkage, the substitution of a non-bridging oxygen atom with sulfur leads to a significant downfield chemical shift in the 31P NMR spectrum, typically in the range of 40-50 ppm, compared to a standard phosphodiester linkage.[8] This large chemical shift difference allows for clear differentiation between phosphodiester and phosphorothioate linkages.

More importantly, the Rp and Sp diastereomers of a phosphorothioate linkage exhibit distinct 31P NMR chemical shifts, enabling their quantification. The difference in chemical shifts between the Rp and Sp anomers is generally small but resolvable with modern high-field NMR spectrometers.

Experimental Workflow for 31P NMR Analysis

The following diagram illustrates a typical workflow for the characterization of phosphorothioate stereochemistry using 31P NMR.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_reporting Reporting Sample Oligonucleotide Sample Dissolution Dissolution in appropriate buffer (e.g., D2O) Sample->Dissolution Internal_Standard Addition of Internal Standard (e.g., Phosphoric Acid) Dissolution->Internal_Standard NMR_Tube Transfer to NMR Tube Internal_Standard->NMR_Tube Spectrometer Acquisition on High-Field NMR Spectrometer NMR_Tube->Spectrometer Parameters Set Acquisition Parameters (e.g., 1H decoupling) Spectrometer->Parameters FID Free Induction Decay (FID) Spectrometer->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Integration Integration of Rp and Sp signals Processing->Integration Quantification Calculation of Diastereomeric Ratio Integration->Quantification Report Generate Report with Spectra and Results Quantification->Report

A typical workflow for 31P NMR analysis of phosphorothioate stereochemistry.

Experimental Protocols

Sample Preparation for 31P NMR
  • Dissolution: Dissolve 1-5 mg of the phosphorothioate oligonucleotide sample in 500-600 µL of a suitable deuterated solvent (e.g., D₂O). The concentration should be high enough to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Buffer and pH: Use a buffer system to maintain a constant pH, as chemical shifts can be pH-dependent. A common choice is a phosphate (B84403) or Tris buffer.

  • Internal Standard: Add a known amount of an internal standard for chemical shift referencing and, if desired, for quantification. 85% H₃PO₄ in a sealed capillary is a common external standard, or a soluble phosphorus-containing compound with a distinct chemical shift can be used as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

31P NMR Data Acquisition
  • Spectrometer: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

  • Experiment: A standard one-dimensional 31P NMR experiment with proton decoupling is typically sufficient for routine analysis. Inverse-gated decoupling can be used to obtain more accurate quantitative data by suppressing the Nuclear Overhauser Effect (NOE).[9]

  • Acquisition Parameters:

    • Pulse Program: A simple pulse-acquire sequence is generally used.

    • Spectral Width: Set a spectral width that encompasses the chemical shift range of both phosphodiester and phosphorothioate signals (e.g., -20 to 80 ppm).

    • Number of Scans: The number of scans will depend on the sample concentration and desired signal-to-noise ratio. It can range from a few hundred to several thousand.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is typically sufficient. For accurate quantification, a longer delay (5 x T₁) may be necessary.

    • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction to ensure accurate integration.

  • Chemical Shift Referencing: Reference the spectrum to the internal or external standard.

  • Integration: Integrate the distinct signals corresponding to the Rp and Sp diastereomers.

  • Quantification: Calculate the diastereomeric ratio by comparing the integral values of the Rp and Sp peaks.

Logical Relationship of Analytical Choices

The choice of analytical technique depends on the specific information required and the stage of drug development. The following diagram illustrates a logical decision-making process.

G Start Start: Characterize PS Stereochemistry Question1 Need global diastereomeric ratio? Start->Question1 P31_NMR Use 31P NMR Question1->P31_NMR Yes Question2 Need positional information? Question1->Question2 No P31_NMR->Question2 LC_MS Use NP1/LC-MS Question2->LC_MS Yes Question3 Need to assess overall conformation? Question2->Question3 No LC_MS->Question3 CD_Spec Use CD Spectroscopy Question3->CD_Spec Yes End End: Comprehensive Characterization Question3->End No CD_Spec->End

Decision tree for selecting an analytical method for phosphorothioate analysis.

Conclusion

31P NMR is an indispensable tool for the characterization of phosphorothioate stereochemistry in oligonucleotide therapeutics. It provides a robust and non-destructive method for determining the global diastereomeric ratio, making it ideal for routine quality control and batch-to-batch comparability studies. While techniques like NP1/LC-MS offer higher sensitivity and positional information, 31P NMR remains a cornerstone of analytical strategies due to its simplicity, speed, and the valuable "fingerprint" it provides of the entire diastereomeric mixture. A multi-faceted approach, combining the strengths of 31P NMR with orthogonal techniques, will ultimately provide the most comprehensive understanding of the stereochemical landscape of these complex but promising therapeutic molecules.

References

A Comparative Guide to Sulfuration in Oligonucleotide Synthesis: (-)-psi Reagent vs. Traditional Sulfurizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of phosphorothioate (B77711) oligonucleotides, the choice of sulfurizing agent is a critical determinant of the final product's quality, purity, and therapeutic efficacy. This guide provides an objective comparison between the novel (-)-psi Reagent, which enables stereocontrolled synthesis, and conventional sulfurizing reagents, exemplified by the widely used Beaucage reagent.

The introduction of a sulfur atom in place of a non-bridging oxygen in the phosphate (B84403) backbone of an oligonucleotide creates a phosphorothioate (PS) linkage. This modification confers nuclease resistance, a crucial property for therapeutic oligonucleotides such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). While traditional sulfurizing reagents have been the mainstay for producing these modified oligonucleotides, they generate a mixture of diastereomers at each phosphorothioate linkage. The (-)-psi Reagent represents a paradigm shift by enabling the synthesis of stereochemically pure phosphorothioate oligonucleotides, which has been shown to significantly impact their pharmacological properties.

Performance Comparison: (-)-psi Reagent vs. Traditional Sulfurizing Reagents

The performance of sulfurizing reagents can be evaluated based on several key parameters, including sulfurization efficiency, reaction kinetics, and the stereochemical purity of the resulting phosphorothioate linkages.

Parameter(-)-psi ReagentBeaucage ReagentOther Traditional Reagents (e.g., DDTT, PADS)
Mechanism P(V)-based, stereocontrolledP(III) to P(V) oxidation/sulfurizationP(III) to P(V) oxidation/sulfurization
Stereochemistry Stereochemically pure (Sp or Rp)Diastereomeric mixtureDiastereomeric mixture
Sulfurization Efficiency High (incorporated in monomer)>99%[1]>99% (DDTT), >99.6% (PADS)[1]
Typical Reaction Time Coupling step: ~30 min (solution phase)60-240 seconds (DNA), ~4 minutes (RNA)[1]60 seconds (DDTT), 60-120 seconds (PADS)[1]
Key Advantages Produces stereopure oligonucleotides with potentially enhanced therapeutic properties.[1]High efficiency and fast reaction times.[1]Improved stability in solution (DDTT), cost-effective for large scale (PADS).[1]
Key Disadvantages Requires pre-loading of the monomer, potentially longer overall synthesis time per cycle.Limited stability in solution on the synthesizer.[1]Can be more expensive (DDTT), may require "aged" solution (PADS).[1]

The Significance of Stereochemistry in Phosphorothioate Oligonucleotides

Traditional sulfurization methods produce a mixture of Sp and Rp diastereomers at each phosphorothioate linkage. For an oligonucleotide with 'n' phosphorothioate linkages, this results in 2^n possible stereoisomers. This heterogeneity can lead to batch-to-batch variability and a final drug product with a complex and poorly defined composition.

Research has demonstrated that the stereochemistry of the phosphorothioate linkage significantly influences the properties of therapeutic oligonucleotides, including:

  • Nuclease Resistance: Sp-configured linkages have been reported to be more resistant to nuclease degradation than Rp-configured linkages.[1]

  • RNase H Activity: The specific stereochemical arrangement of phosphorothioate linkages can impact the ability of an antisense oligonucleotide to recruit RNase H, the enzyme responsible for cleaving the target RNA.[1]

  • Protein Binding: The stereochemistry can affect the binding of the oligonucleotide to plasma and cellular proteins, influencing its pharmacokinetics and biodistribution.

  • Toxicity: A defined stereochemistry may lead to a better-defined safety profile and reduced off-target effects.

The (-)-psi Reagent, by enabling the synthesis of stereopure phosphorothioate oligonucleotides, allows for the rational design of therapeutics with optimized and uniform pharmacological properties.

Experimental Protocols

Standard Solid-Phase Synthesis Cycle with Traditional Sulfurizing Reagents (e.g., Beaucage Reagent)

The synthesis of phosphorothioate oligonucleotides using traditional sulfurizing reagents is typically performed on an automated solid-phase synthesizer. The cycle consists of four main steps:

  • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with an acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: The next phosphoramidite (B1245037) monomer is activated by an activator (e.g., tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Sulfurization: The newly formed phosphite (B83602) triester linkage is converted to a phosphorothioate triester by introducing a solution of the sulfurizing reagent.

    • Reagent Preparation: A 0.05 M solution of Beaucage Reagent in anhydrous acetonitrile (B52724) is prepared. It is recommended to use silanized glassware to improve solution stability.[1]

    • Sulfurization Step: The Beaucage Reagent solution is delivered to the synthesis column.

    • Reaction Time: The reaction is allowed to proceed for 60-240 seconds for DNA and approximately 4 minutes for RNA.[1]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated with a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Stereocontrolled Solid-Phase Synthesis Cycle with (-)-psi Reagent

The synthesis of stereopure phosphorothioate oligonucleotides using the (-)-psi Reagent involves a different approach where the sulfur and the stereochemistry are introduced with the monomer. The synthesis cycle involves the following key steps:

  • Monomer Preparation (Loading): The nucleoside is first "loaded" with the (-)-psi Reagent. This involves reacting the nucleoside with the (-)-psi Reagent in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile. This creates a stereochemically defined P(V) monomer.

  • Deblocking (Detritylation): Similar to the traditional method, the 5'-DMT protecting group is removed from the support-bound nucleoside.

  • Coupling: The pre-loaded P(V) monomer is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain, again using a base like DBU. This step forms the stereopure phosphorothioate linkage.

    • Coupling Time: In solution-phase synthesis, coupling times of around 30 minutes have been reported.[1]

  • Capping: A capping step is performed to block any unreacted 5'-hydroxyl groups.

This modified cycle is repeated for each monomer addition. A key difference from the traditional method is the absence of a separate sulfurization step within the cycle, as the sulfur is already part of the monomer.

Signaling Pathways and Experimental Workflows

G cluster_0 Traditional Synthesis (e.g., Beaucage Reagent) cluster_1 Stereocontrolled Synthesis ((-)-psi Reagent) A 1. Deblocking (DMT Removal) B 2. Coupling (Phosphoramidite + Activator) A->B C P(III) Intermediate B->C D 3. Sulfurization (Beaucage Reagent) C->D E P(V) Phosphorothioate (Diastereomeric Mixture) D->E F 4. Capping (Unreacted -OH) E->F G Repeat Cycle F->G G->A Next Monomer H 1. Monomer Loading (Nucleoside + (-)-psi Reagent) I P(V) Monomer (Stereopure) H->I K 3. Coupling (P(V) Monomer + DBU) I->K J 2. Deblocking (DMT Removal) J->K L P(V) Phosphorothioate (Stereopure) K->L M 4. Capping (Unreacted -OH) L->M N Repeat Cycle M->N N->J Next Monomer G cluster_0 Logical Relationship cluster_1 P(III) Pathway cluster_2 P(V) Pathway start Oligonucleotide Synthesis Goal: Phosphorothioate Linkage choice Choice of Sulfur Introduction Method start->choice p_iii Phosphoramidite Chemistry choice->p_iii Traditional p_v Pre-activated Monomer choice->p_v Stereocontrolled sulfurization Post-coupling Sulfurization p_iii->sulfurization reagents Beaucage, DDTT, PADS, etc. sulfurization->reagents outcome_mix Diastereomeric Mixture reagents->outcome_mix psi_reagent (-)-psi Reagent p_v->psi_reagent outcome_pure Stereopure Product psi_reagent->outcome_pure

References

A Comparative Guide to the Diastereomeric Purity of (-)-psi Reagent Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereocontrolled synthesis of phosphorothioate (B77711) (PS) oligonucleotides is a critical aspect of developing nucleic acid-based therapeutics. The introduction of a sulfur atom at a non-bridging position of the phosphate (B84403) backbone creates a chiral center, leading to the formation of diastereomers. Traditional synthetic methods, relying on P(III) chemistry, typically yield a complex mixture of these diastereomers, posing significant challenges for purification and characterization. The innovative (-)-psi Reagent, a P(V)-based platform developed by the Baran laboratory, offers a paradigm shift by enabling programmable and highly diastereoselective synthesis of phosphorothioate linkages.[1][2] This guide provides a comprehensive analysis of the diastereomeric purity of products derived from the (-)-psi Reagent, comparing its performance with conventional methods and detailing the experimental protocols for synthesis and analysis.

Performance Comparison: (-)-psi Reagent vs. Traditional P(III) Methods

The primary advantage of the (-)-psi Reagent lies in its ability to exert precise control over the stereochemical outcome of phosphorothioate bond formation.[1] This reagent-based control allows for the synthesis of stereopure or highly enriched diastereomeric oligonucleotides, a feat not readily achievable with standard phosphoramidite (B1245037) chemistry.

Synthesis MethodDiastereomeric Ratio (for a single PS linkage)Key Characteristics
(-)-psi Reagent Complete Stereocontrol (>99:1 in many cases)[1]- P(V)-based reagent platform- Programmable stereochemistry based on reagent choice ((+)- or (-)-psi)[1]- High yields and operational simplicity[1]- Diastereomeric ratio can be substrate-dependent (e.g., 3:1 for certain cyclic dinucleotides)[1][3]
Traditional P(III) Methods Typically 1:1 (racemic mixture)- Generates a complex mixture of 2^n diastereomers (n = number of PS linkages)[4][5][6]- Requires extensive chromatographic purification to separate diastereomers[1][7]- Can be sensitive to air and moisture[2]

Experimental Protocols

Synthesis of a Phosphorothioate Dinucleotide using (-)-psi Reagent

This protocol is adapted from the work of Knouse et al. and describes a two-step process: loading of the (-)-psi Reagent onto the first nucleoside followed by coupling with the second nucleoside.[3]

1. Loading of the Nucleoside Monomer:

  • Reactants:

    • Nucleoside (1 equivalent)

    • (-)-psi Reagent (1.3 equivalents)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.3 equivalents)

  • Solvent: Acetonitrile (B52724) (MeCN)

  • Procedure:

    • To a solution of the protected nucleoside in acetonitrile, add the (-)-psi Reagent.

    • Add DBU to the mixture.

    • Stir the reaction at 25°C for 30 minutes.

    • The resulting nucleoside-P(V) adduct can be purified by standard chromatographic methods if necessary.

2. Coupling to Produce the Stereopure Phosphorothioate Dinucleotide:

  • Reactants:

    • Nucleoside-P(V) adduct (from step 1) (1.0 equivalent)

    • Coupling partner (second protected nucleoside) (2.0 equivalents)

    • DBU (3.0 equivalents)

  • Solvent: Acetonitrile (MeCN)

  • Procedure:

    • To the solution containing the nucleoside-P(V) adduct, add the second protected nucleoside.

    • Add DBU to initiate the coupling reaction.

    • Stir the reaction at 25°C for 30 minutes.

    • Upon completion, the desired stereopure phosphorothioate dinucleotide can be purified using silica (B1680970) gel chromatography.

Analysis of Diastereomeric Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of phosphorothioate oligonucleotide diastereomers.[1][7] Both reversed-phase and anion-exchange chromatography can be employed.

Method 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

  • Column: C18 stationary phase.

  • Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate, TEAA).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient of increasing acetonitrile concentration is typically used to elute the oligonucleotides.

  • Detection: UV absorbance at 260 nm.

  • Principle: The ion-pairing agent neutralizes the negative charges on the phosphate backbone, allowing for separation based on the hydrophobicity of the oligonucleotide and subtle differences in the conformation of the diastereomers.

Method 2: Anion-Exchange HPLC (AEX-HPLC)

  • Column: A stationary phase with positively charged functional groups (e.g., quaternary ammonium).

  • Mobile Phase A: A low-salt buffer (e.g., sodium perchlorate).

  • Mobile Phase B: A high-salt buffer.

  • Gradient: A linear gradient of increasing salt concentration is used to elute the negatively charged oligonucleotides.

  • Detection: UV absorbance at 260 nm.

  • Principle: Separation is based on the differential electrostatic interactions between the diastereomers and the stationary phase.

Analysis of Diastereomeric Purity by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a direct and effective method for determining the diastereomeric purity of phosphorothioate-containing compounds. The phosphorus atom in each diastereomer exists in a slightly different chemical environment, leading to distinct signals in the ³¹P NMR spectrum.

  • Sample Preparation: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis: The diastereomeric ratio is determined by integrating the signals corresponding to each diastereomer.

  • Use of Chiral Solvating Agents (CSAs): For enantiomeric or poorly resolved diastereomeric mixtures, a chiral solvating agent (e.g., (R)-(-)-1,1'-bi-2-naphthol or amino acid derivatives) can be added to the NMR sample.[7][8] The CSA forms transient diastereomeric complexes with the analyte, which can enhance the chemical shift difference between the signals of the stereoisomers, allowing for more accurate quantification.[7][8]

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis of Diastereomeric Purity start Start: Protected Nucleoside 1 (-)-psi Reagent loading Loading Reaction (DBU, MeCN, 25°C, 30 min) start->loading adduct Nucleoside-P(V) Adduct loading->adduct coupling Coupling Reaction (Nucleoside 2, DBU, MeCN, 25°C, 30 min) adduct->coupling product Crude Phosphorothioate Dinucleotide coupling->product purify Silica Gel Chromatography product->purify pure_product Purified Product purify->pure_product hplc HPLC Analysis (IP-RP or AEX) pure_product->hplc nmr ³¹P NMR Analysis (Optional CSA) pure_product->nmr data Diastereomeric Ratio Determination hplc->data nmr->data

Caption: Experimental workflow for the synthesis and analysis of diastereomeric purity.

Signaling Pathway Analogy

While not a biological signaling pathway, the flow of stereochemical information from the chiral reagent to the final product can be conceptualized as a "synthetic signaling pathway."

synthetic_pathway reagent (-)-psi Reagent (Chiral Information Source) intermediate Chiral P(V) Intermediate reagent->intermediate Stereospecific Loading product Stereopure Phosphorothioate Product (Rp or Sp) intermediate->product Stereospecific Coupling

Caption: Flow of stereochemical information from the (-)-psi Reagent to the final product.

References

A Comparative Guide to Analytical Methods for the Quality Control of Phosphorothioate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic potential of phosphorothioate (B77711) oligonucleotides (PS-oligos) has led to a critical need for robust analytical methods to ensure their quality, safety, and efficacy. The inherent complexity of these molecules, stemming from their large size, diastereoisomeric nature, and intricate impurity profiles, presents significant analytical challenges.[1] This guide provides a comparative overview of the key analytical techniques employed for the quality control of PS-oligos, with a focus on data presentation, experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals.

I. Core Quality Attributes and Analytical Landscape

The quality control of PS-oligos revolves around the assessment of several critical quality attributes (CQAs), including purity, identity, stability, and characterization of the final product and any impurities. A multi-faceted analytical approach is often necessary, employing orthogonal methods to gain a comprehensive understanding of the drug substance.

The primary analytical techniques can be broadly categorized into chromatography, mass spectrometry, capillary electrophoresis, and spectroscopy. The interplay between these methods forms the foundation of a comprehensive quality control strategy.

cluster_QC Quality Control of PS-Oligonucleotides cluster_attributes Critical Quality Attributes cluster_methods Analytical Methods QC PS-Oligonucleotide Drug Substance Purity Purity & Impurities QC->Purity Identity Identity QC->Identity Stability Stability QC->Stability Characterization Characterization QC->Characterization Chromatography Chromatography (HPLC/UPLC) Purity->Chromatography CE Capillary Electrophoresis (CE) Purity->CE MS Mass Spectrometry (MS) Identity->MS Spectroscopy Spectroscopy (NMR, UV, CD) Identity->Spectroscopy Stability->Chromatography Characterization->MS Characterization->Spectroscopy

Figure 1: Overview of PS-Oligonucleotide Quality Control.

II. Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical method depends on the specific quality attribute being assessed. The following tables provide a comparative summary of the most common techniques.

Table 1: Chromatographic Methods for Purity and Impurity Profiling
Technique Principle Primary Application Advantages Limitations
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Separation based on hydrophobicity, modulated by an ion-pairing agent that interacts with the negatively charged phosphate (B84403) backbone.[2][3]Purity, impurity profiling, separation of failure sequences (n-1, n+1), and some diastereomers.[4]High resolution, compatibility with MS, widely used and well-established.[5]Ion-pairing agents can suppress MS signal; diastereomer separation can lead to peak broadening.[5][6]
Anion-Exchange Chromatography (AEX/IEX-HPLC) Separation based on the electrostatic interaction between the negatively charged oligonucleotide backbone and a positively charged stationary phase.[7]Separation of species with different charge, such as phosphodiester (PO) impurities from the PS product; separation of different length oligonucleotides.[8][9]High resolution for charge-based separations, orthogonal to RP-HPLC.[10]Often not directly compatible with MS due to high salt concentrations in the mobile phase.[2]
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds based on partitioning between a hydrophilic stationary phase and a mobile phase with a high organic solvent content.[11]Alternative to IP-RP-HPLC, particularly for MS compatibility as it avoids ion-pairing reagents.[5][11]Improved MS sensitivity due to high organic mobile phase; avoids ion suppression from ion-pairing agents.[5]May have lower resolution for certain impurities compared to IP-RP-HPLC.
Table 2: Mass Spectrometry for Identity and Characterization
Technique Principle Primary Application Advantages Limitations
Electrospray Ionization Mass Spectrometry (ESI-MS) Soft ionization technique that generates multiply charged ions from a liquid phase, allowing for the analysis of large molecules.[12]Intact mass confirmation, impurity identification, and sequencing when coupled with tandem MS (MS/MS).[12][13]High mass accuracy and resolution, suitable for coupling with liquid chromatography (LC-MS).[1][14]Can be complex to interpret spectra with multiple charge states; susceptible to ion suppression.[12]
Matrix-Assisted Laser Desorption/Ionization-Time of Flight MS (MALDI-TOF-MS) A soft ionization technique where the analyte is co-crystallized with a matrix and ionized by a laser pulse. The mass is determined by the time it takes for the ion to travel to the detector.[12]Rapid mass confirmation, high-throughput screening.[12]High throughput, tolerant to some buffers and salts.[12]Lower resolution for oligonucleotides greater than 50 bases; potential for fragmentation of labile modifications.[12]
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) A technique used for elemental analysis to determine and quantify the presence of specific elements.Counter-ion identification and quantification.[15][16]High sensitivity for elemental analysis.[15]Does not provide structural information.
Table 3: Other Key Analytical Methods
Technique Principle Primary Application Advantages Limitations
Capillary Gel Electrophoresis (CGE) Size-based separation of charged molecules through a gel matrix under the influence of an electric field.[17]Purity analysis, resolution of different length oligonucleotides (n-1, n+1).[17][18]High resolution for size-based separations, automated.[17]Not easily coupled with MS; gel matrix can be challenging to handle.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Structural characterization, identity confirmation, determination of the ratio of phosphorothioate to phosphodiester linkages (31P NMR), and characterization of diastereomeric composition.[15][19]Provides detailed atomic-level structural information without the need for a reference standard.[19]Lower sensitivity compared to MS; complex spectra for large oligonucleotides.[19]
UV-Vis Spectroscopy Measures the absorption of light by the sample.Quantification of oligonucleotide concentration; determination of melting temperature (Tm) for stability assessment.[13][20]Simple, robust, and widely available.Non-specific, provides limited structural information.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right-circularly polarized light.Assessment of secondary structure and conformational changes; determination of melting temperature (Tm).[15][20]Sensitive to changes in secondary structure.Indirect structural information.

III. Experimental Workflows and Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline typical workflows and methodologies for key analytical techniques.

Workflow for Purity and Identity Analysis of PS-Oligonucleotides

A common workflow for the comprehensive analysis of a PS-oligonucleotide drug substance involves a combination of LC-MS for purity and identity, and an orthogonal method like CGE or AEX-HPLC for complementary purity assessment.

cluster_workflow Analytical Workflow for PS-Oligo QC Sample PS-Oligo Sample IP_RP_LC IP-RP-UPLC/HPLC Sample->IP_RP_LC Orthogonal_Method Orthogonal Method (e.g., CGE or AEX-HPLC) Sample->Orthogonal_Method UV_Detector UV Detector IP_RP_LC->UV_Detector MS_Detector Mass Spectrometer (e.g., Q-TOF) IP_RP_LC->MS_Detector Data_Analysis Data Analysis UV_Detector->Data_Analysis MS_Detector->Data_Analysis Purity_Report Purity & Impurity Profile Data_Analysis->Purity_Report Identity_Report Identity Confirmation Data_Analysis->Identity_Report Orthogonal_Purity Orthogonal Purity Data Orthogonal_Method->Orthogonal_Purity

Figure 2: A typical workflow for PS-oligo analysis.
Protocol: IP-RP-HPLC-MS for Purity and Identity

This protocol provides a general framework for the analysis of PS-oligonucleotides using ion-pair reversed-phase high-performance liquid chromatography coupled with mass spectrometry.

1. Sample Preparation:

  • Dissolve the lyophilized PS-oligonucleotide in a suitable solvent (e.g., nuclease-free water or a low-salt buffer) to a final concentration of approximately 0.1-1.0 mg/mL.

  • Filter the sample through a 0.22 µm filter if necessary.

2. Chromatographic Conditions:

  • Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., a C18 column with appropriate pore size).

  • Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., 100 mM hexafluoroisopropanol (HFIP) and 15 mM triethylamine (B128534) (TEA) in water).

  • Mobile Phase B: The same ion-pairing agent in a high organic solvent (e.g., 100 mM HFIP and 15 mM TEA in methanol (B129727) or acetonitrile).

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time to achieve separation of the full-length product from impurities.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Column Temperature: Elevated temperatures (e.g., 50-70 °C) are often used to improve peak shape and resolution.

  • Injection Volume: 5-20 µL.

3. Mass Spectrometry Conditions (ESI-QTOF):

  • Ionization Mode: Negative ion mode.

  • Capillary Voltage: 2.5-4.0 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 300-450 °C.

  • Mass Range: m/z 500-2500.

  • Data Acquisition: Full scan mode for intact mass analysis and targeted MS/MS for sequencing of impurities if necessary.

4. Data Analysis:

  • Purity: Calculate the percentage purity based on the peak area of the main product in the UV chromatogram (typically monitored at 260 nm).

  • Impurity Profiling: Identify and quantify impurities based on their retention times and mass-to-charge ratios.

  • Identity Confirmation: Deconvolute the multiply charged ESI-MS spectrum to obtain the intact molecular weight of the main peak and compare it with the theoretical mass.

Protocol: 31P NMR for Linkage Characterization

This protocol outlines the general steps for using 31P NMR to characterize the phosphorothioate linkages in a PS-oligonucleotide.

1. Sample Preparation:

  • Dissolve a sufficient amount of the PS-oligonucleotide (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.

  • Add a known amount of an internal standard if quantification is required.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: 31P.

  • Experiment: A standard one-dimensional 31P NMR experiment.

  • Parameters: Optimize acquisition parameters such as pulse width, relaxation delay, and number of scans to obtain a good signal-to-noise ratio.

3. Data Analysis:

  • Process the raw data (Fourier transformation, phasing, and baseline correction).

  • Identify the chemical shift regions corresponding to phosphodiester (PO) and phosphorothioate (PS) linkages. Typically, PO linkages appear around 0 ppm, while PS linkages are shifted downfield.

  • Integrate the respective peak areas to determine the ratio of PS to PO linkages.

IV. Logical Relationships in Method Selection

The choice of analytical methods is interconnected and often follows a logical progression from initial screening to in-depth characterization.

cluster_selection Method Selection Logic Start Start: New PS-Oligo Batch Initial_QC Initial QC: Mass Confirmation & Purity Start->Initial_QC MALDI_or_LCMS MALDI-TOF or LC-MS (Intact Mass) Initial_QC->MALDI_or_LCMS Identity IP_RP_HPLC IP-RP-HPLC-UV (Purity) Initial_QC->IP_RP_HPLC Purity In_Depth_Char In-Depth Characterization Needed? Release Release Batch In_Depth_Char->Release Yes Investigate Investigate & Remediate In_Depth_Char->Investigate No NMR_31P 31P NMR (Linkage Ratio) Investigate->NMR_31P CGE CGE (Size Heterogeneity) Investigate->CGE LC_MSMS LC-MS/MS (Impurity ID & Sequence) Investigate->LC_MSMS MALDI_or_LCMS->In_Depth_Char Mass OK? IP_RP_HPLC->In_Depth_Char Purity OK?

Figure 3: Logical flow for selecting analytical methods.

References

A Comparative Analysis of (-)-psi Reagent and Phosphoramidites for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthesis chemistry is a critical determinant of yield, purity, and stereochemical control in the production of oligonucleotides. This guide provides a detailed comparison of the well-established phosphoramidite (B1245037) method and the newer (-)-psi Reagent technology, offering insights into their respective strengths and optimal applications.

The synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development. Phosphoramidite chemistry has long been the gold standard for automated DNA and RNA synthesis, prized for its high coupling efficiencies and reliability.[1] However, the emergence of the (-)-psi Reagent, a P(V)-based technology, presents a compelling alternative, particularly for the synthesis of stereopure phosphorothioate (B77711) oligonucleotides, which are of significant interest for therapeutic applications.[2]

Quantitative Performance Analysis

The overall yield in solid-phase oligonucleotide synthesis is a product of the coupling efficiency at each step. While phosphoramidite chemistry is highly optimized for standard oligonucleotide synthesis, the (-)-psi Reagent excels in applications requiring precise control over the stereochemistry of phosphorothioate linkages.

ParameterPhosphoramidites(-)-psi ReagentKey Considerations
Typical Coupling Efficiency 98.5% - 99.5%[3][4]On-par with phosphoramidites[1]Higher coupling efficiency is critical for the synthesis of long oligonucleotides.[2]
Overall Yield (Theoretical for a 20-mer) ~75% (at 99% coupling efficiency)[5]Data for direct comparison on standard oligonucleotides is not widely published.For a 16-mer phosphorothioate, a 63% yield was reported for phosphoramidites (as a mix of 16 diastereomers). The (-)-psi Reagent produced a single diastereomer.[1]
Loading Efficiency Not applicable (direct use of amidite)76% - 96% (for loading nucleoside onto the reagent)[6]This initial loading step is unique to the (-)-psi Reagent workflow.
Primary Application Standard DNA/RNA synthesis, high-throughput synthesisStereocontrolled synthesis of phosphorothioate oligonucleotidesThe choice of reagent is often dictated by the desired final product and its specific chemical modifications.

Experimental Workflows

The synthesis cycles for both phosphoramidites and the (-)-psi Reagent involve a series of chemical reactions performed on a solid support. The key differences lie in the chemistry of the coupling step and the handling of the phosphorus center.

G cluster_phosphoramidite Phosphoramidite Workflow cluster_psi (-)-psi Reagent Workflow P_Start Start: Solid Support with 1st Nucleoside P_Deblock 1. Deblocking (Detritylation) Remove 5'-DMT group P_Start->P_Deblock P_Couple 2. Coupling Add Phosphoramidite + Activator P_Deblock->P_Couple P_Cap 3. Capping Block unreacted 5'-OH P_Couple->P_Cap P_Oxidize 4. Oxidation Stabilize phosphite (B83602) triester to phosphate (B84403) triester P_Cap->P_Oxidize P_Repeat Repeat for next base P_Oxidize->P_Repeat P_Cleave Cleavage & Deprotection P_Oxidize->P_Cleave After final cycle P_Repeat->P_Deblock P_End Final Oligonucleotide P_Cleave->P_End PSI_Start Start: Solid Support with 1st Nucleoside PSI_Load 1. Loading React Nucleoside with (-)-psi Reagent PSI_Start->PSI_Load PSI_Couple 2. Coupling Couple loaded nucleoside to solid support PSI_Load->PSI_Couple PSI_Deprotect 3. Deprotection/Capping (as needed) PSI_Couple->PSI_Deprotect PSI_Repeat Repeat for next base PSI_Deprotect->PSI_Repeat PSI_Cleave Cleavage & Deprotection PSI_Deprotect->PSI_Cleave After final cycle PSI_Repeat->PSI_Load PSI_End Final Stereopure Phosphorothioate Oligonucleotide PSI_Cleave->PSI_End

References

A Comparative Guide to the Stereochemical Outcome of (-)-psi Reagent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise stereochemical control in the synthesis of therapeutic oligonucleotides is a critical challenge. The introduction of the Phosphorus-Sulfur Incorporation (psi or Ψ) reagent platform represents a significant advancement over traditional methods, offering exceptional control over phosphorus stereochemistry. This guide provides a detailed comparison of the (-)-psi Reagent with conventional phosphoramidite (B1245037) chemistry, supported by experimental data, detailed protocols, and illustrative diagrams to aid in assessing its application in stereoselective synthesis.

Performance Comparison: (-)-psi Reagent vs. Traditional P(III) Phosphoramidite Chemistry

The primary advantage of the (-)-psi Reagent lies in its ability to dictate the stereochemical outcome of phosphorothioate (B77711) (PS) linkage formation, a feat not readily achievable with standard P(III)-based phosphoramidite methods which typically yield a mixture of diastereomers.[1][2] The (-)-psi Reagent is a P(V)-based system that is both air- and moisture-tolerant, simplifying handling and improving reaction consistency.[3][4]

Feature(-)-psi ReagentTraditional P(III) Phosphoramidite Chemistry
Stereochemical Control Complete reagent-based control; produces stereopure phosphorothioates.[1]Generally non-stereoselective; produces a mixture of diastereomers for each PS linkage.[1][2]
Stereochemical Outcome Predictable: (-)-psi reagent leads to specific (S)-loaded and (R)-coupled products.[1]Results in a complex mixture of 2^n diastereomers, where n is the number of PS linkages.
Reagent Stability Air- and moisture-tolerant.[3][4]Highly sensitive to air and moisture, requiring stringent anhydrous conditions.[4]
Reaction Conditions Mild conditions, typically at room temperature.[1][5]Requires multiple steps with different reagents and stringent anhydrous conditions.
Operational Simplicity Operationally simple two-step "loading" and "coupling" process.[1][6]Multi-step cycle for each nucleotide addition (deprotection, coupling, capping, oxidation/sulfurization).
Scalability Demonstrated to be scalable.[1]While established for solid-phase synthesis, scalability can be challenging with high reagent consumption.[5]

Experimental Data Summary

The following table summarizes representative yields for the preparation of nucleoside monomers loaded with the (-)-psi Reagent and subsequent coupling reactions.

EntrySubstrate/ProductReagentYieldStereochemical PurityReference
1N⁶-(2,4-Dimethylbenzoyl)-5′-O-(2-methoxypropan-2-yl)-2′-deoxyadenosine loaded with (-)-Ψ(-)-psi Reagent, DBUNot specified, but successfulSingle diastereoisomer (Rp)[5]
2N²-Isobutyryl-5′-O-(2-methoxypropan-2-yl)-2′-deoxyguanosine loaded with (-)-Ψ(-)-psi Reagent, DBU61%Single diastereoisomer (Rp)[5]
35′-O-(2-Methoxypropan-2-yl)-thymidine loaded with (-)-Ψ(-)-psi Reagent, DBU45%Single diastereoisomer (Rp)[5]
416-mer oligonucleotide synthesisUnoptimized ψ approachLower crude purity than standard methodsStereocontrolled[1]
516-mer oligonucleotide synthesisTraditional phosphoramidite conditions63%Mixture of 16 diastereoisomers[1]
6Cyclic dinucleotide (CDN) 21Stepwise approach using ψ reagent14% overallSingle diastereoisomer[1]

Detailed Experimental Protocol: Stereoselective Synthesis of a Phosphorothioate Dinucleotide

This protocol outlines the general procedure for the synthesis of a stereopure phosphorothioate dinucleotide using the (-)-psi Reagent.

Materials:

  • Protected Nucleoside 1 (the "loading" nucleoside)

  • Protected Nucleoside 2 (the "coupling" partner)

  • (-)-psi Reagent

  • 1,8-Diazabicyclo[7]undec-7-ene (DBU)

  • Anhydrous acetonitrile (B52724) (MeCN)

  • Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)

Procedure:

Step 1: Loading of the First Nucleoside [1][5][6]

  • In a dry flask under an inert atmosphere, dissolve the protected nucleoside 1 (1.0 equiv.) and the (-)-psi Reagent (1.3 equiv.) in anhydrous acetonitrile.

  • To this solution, add DBU (1.3 equiv.) dropwise at room temperature (25 °C).

  • Stir the reaction mixture for 30 minutes at room temperature.

  • Monitor the reaction to completion using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the "loaded" nucleoside can be purified by silica (B1680970) gel chromatography, crystallization, or precipitation to yield the stereopure nucleoside-P(V) intermediate.[6]

Step 2: Coupling with the Second Nucleoside [1][6]

  • In a separate dry flask under an inert atmosphere, dissolve the purified "loaded" nucleoside from Step 1 (1.0 equiv.) and the protected nucleoside 2 (2.0 equiv.) in anhydrous acetonitrile.

  • Add DBU (3.0 equiv.) to the mixture at room temperature (25 °C).

  • Stir the reaction for 30 minutes at room temperature.

  • Monitor the reaction to completion.

  • Upon completion, quench the reaction and purify the resulting phosphorothioate dinucleotide using standard chromatographic techniques.

Visualizing the Stereochemical Pathway

The following diagrams illustrate the logical workflow of the (-)-psi Reagent reaction and the resulting stereochemical control.

stereochemical_workflow cluster_loading Step 1: Loading cluster_coupling Step 2: Coupling Nuc1 Nucleoside 1 Loaded_Nuc Loaded Nucleoside (Stereopure P(V) Intermediate) Nuc1->Loaded_Nuc   Psi_reagent (-)-psi Reagent Psi_reagent->Loaded_Nuc DBU1 DBU DBU1->Loaded_Nuc   Final_Product Stereopure Phosphorothioate Dinucleotide Loaded_Nuc->Final_Product Nuc2 Nucleoside 2 Nuc2->Final_Product   DBU2 DBU DBU2->Final_Product  

Caption: Workflow of stereoselective dinucleotide synthesis using the (-)-psi Reagent.

stereochemistry_control reagent Reagent outcome Stereochemical Outcome plus_psi (+)-psi Reagent plus_outcome (S)-loaded and (R)-coupled products plus_psi->plus_outcome leads to minus_psi (-)-psi Reagent minus_outcome (R)-loaded and (S)-coupled products minus_psi->minus_outcome leads to

Caption: Reagent-based control of stereochemical outcomes in psi reagent reactions.

References

validation of oligonucleotide sequence and integrity post-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Post-Synthesis Oligonucleotide Validation

Ensuring the sequence and integrity of synthetic oligonucleotides is a critical checkpoint for researchers in molecular biology, diagnostics, and drug development. The fidelity of these molecules directly impacts the reliability of downstream applications, from PCR and sequencing to gene silencing and therapeutic use. This guide provides an objective comparison of common analytical methods for post-synthesis quality control (QC), complete with performance data and detailed experimental protocols.

Following synthesis, cleavage, and deprotection, a crude oligonucleotide product contains the desired full-length sequence (FLS) alongside a variety of impurities.[1] These impurities often include failure sequences (n-1, n-2), incompletely deprotected sequences, and other modifications that can compromise experimental outcomes.[2] Therefore, robust analytical validation is not just recommended—it is essential.

Comparative Analysis of Key Validation Techniques

The selection of a QC method depends on the specific requirements of the application, such as the need for high-resolution purity assessment, absolute sequence confirmation, or high-throughput screening.[3] The most prevalent techniques are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Gel Electrophoresis (CGE).

Technique Primary Measurement Resolution Typical Analyte Length Throughput Key Advantages Limitations
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Purity (% FLS), HydrophobicityHigh (n vs. n-1)Up to 80-mersMediumExcellent for separating failure sequences and modified oligos; LC-MS compatible.[4][5]Sequence-specific retention can be complex; requires specialized ion-pairing reagents.[5]
Anion-Exchange HPLC (AEX-HPLC) Purity (% FLS), ChargeHighUp to 40-mersMediumSeparates based on charge (length); effective for oligos with secondary structures.Less effective for modified/neutral oligos; can be sensitive to salt concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular Weight, Sequence, Impurity IDHighUp to 100-mers[4]MediumConfirms mass-to-charge ratio, providing definitive identity; can identify and characterize impurities.[6][7]Signal intensity can decrease with oligo length; complex spectra for heterogeneous samples.[6]
MALDI-TOF MS Molecular WeightModerateUp to 70-mersHighRapid mass confirmation; good for high-throughput screening of synthesis success.[3]Lower resolution than LC-MS; less effective for complex mixtures or precise quantification.[3]
Capillary Gel Electrophoresis (CGE) Purity (% FLS), SizeVery High (Single-base)4 to 100-mers[8]HighExcellent, quantifiable size-based separation of failure sequences; fully automatable.[8][9]Less informative for sequence confirmation; migration can be affected by secondary structure.

Detailed Methodologies & Protocols

Accurate and reproducible data depend on meticulous experimental execution. Below are foundational protocols for three key validation techniques.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

IP-RP-HPLC is a powerful technique for assessing the purity of synthetic oligonucleotides. It separates molecules based on hydrophobicity, effectively resolving the full-length product from shorter "failure" sequences. The use of an ion-pairing agent neutralizes the negative charge of the oligonucleotide backbone, allowing for interaction with the hydrophobic stationary phase.[5]

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., Waters ACQUITY PREMIER Oligonucleotide BEH C18).

  • Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) and 15 mM Triethylamine (TEA) in water.

  • Mobile Phase B: 100 mM HFIP and 15 mM TEA in 50:50 Acetonitrile:Water.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 60°C (to denature secondary structures).

  • Detection: UV at 260 nm.

  • Gradient: A linear gradient from ~20% to 60% Mobile Phase B over 20-30 minutes is a typical starting point. The gradient should be optimized to achieve separation between the n-1 peak and the main product peak.

  • Sample Preparation: Dissolve the oligonucleotide sample in Mobile Phase A or water to a concentration of approximately 0.1-0.5 nmol/µL.

  • Analysis: Inject 1-10 µL of the sample. Purity is calculated by integrating the peak area of the full-length product and dividing by the total area of all peaks in the chromatogram.[9]

Electrospray Ionization Mass Spectrometry (ESI-MS)

Coupling liquid chromatography with mass spectrometry (LC-MS) provides unambiguous confirmation of an oligonucleotide's identity by measuring its molecular weight with high precision.[6][7] ESI is a soft ionization technique that generates multiply charged ions, allowing for the analysis of large molecules on mass spectrometers with a limited m/z range.

Experimental Protocol:

  • LC System: Use an IP-RP-HPLC method as described above, ensuring all mobile phase components are volatile (e.g., TEA and HFIP are MS-compatible).[4]

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) is recommended.[10]

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Data Acquisition: Acquire full scan mass spectra over a range of approximately 500-2500 m/z.

  • Data Processing: The resulting spectrum will show a distribution of multiply charged ions. This raw data is then deconvoluted using specialized software (e.g., ProMass Deconvolution) to calculate the zero-charge, neutral mass of the oligonucleotide.[10]

  • Verification: Compare the experimentally determined mass to the theoretical mass calculated from the oligonucleotide sequence. A mass accuracy of <10 ppm is typically expected.

For full sequence confirmation, tandem mass spectrometry (MS/MS) can be employed. This involves selecting a precursor ion, fragmenting it, and analyzing the resulting product ions to read the sequence from both the 3' and 5' ends.[10]

Capillary Gel Electrophoresis (CGE)

CGE is an industry-standard technique that offers high-resolution, size-based separation of oligonucleotides.[9] It functions like a highly automated and quantitative version of slab gel electrophoresis. The oligonucleotide sample is injected into a capillary filled with a sieving polymer matrix, and an electric field is applied, causing the negatively charged molecules to migrate towards the anode at a size-dependent rate.[9][11]

Experimental Protocol:

  • Instrument: Automated capillary electrophoresis system (e.g., Bio-Rad BioFocus, Agilent Fragment Analyzer).

  • Capillary: Fused silica (B1680970) capillary, internally coated to prevent analyte adsorption.

  • Sieving Matrix: A replaceable polymer solution (e.g., linear polyacrylamide) containing a denaturant like 7M urea (B33335) to prevent secondary structures.[9]

  • Running Buffer: Tris-Borate-EDTA (TBE) buffer with 7M urea.

  • Injection: Electrokinetic injection.

  • Separation Voltage: High voltage (e.g., 10-30 kV).

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dilute the oligonucleotide sample in deionized water or running buffer. A co-injected size standard can be used for accurate length estimation.[9]

  • Analysis: An electropherogram is generated, plotting absorbance versus migration time. Purity is determined by calculating the ratio of the peak area of the full-length product to the total area of the trace.[9]

Visualizing the Validation Workflow

Understanding the overall process and the decision points for selecting a specific method is crucial for an efficient QC strategy.

G cluster_0 Phase 1: Synthesis & Deprotection cluster_1 Phase 2: Quality Control & Validation cluster_2 Phase 3: Final Product Synthesis Automated Solid-Phase Oligonucleotide Synthesis Cleavage Cleavage from Support & Deprotection Synthesis->Cleavage CrudeOligo Crude Oligonucleotide Product Cleavage->CrudeOligo QC_Decision Select QC Method CrudeOligo->QC_Decision HPLC Purity Check: IP-RP-HPLC or AEX-HPLC QC_Decision->HPLC Purity Assessment MS Identity & Sequence Check: LC-MS or MALDI-TOF QC_Decision->MS Identity Confirmation CGE High-Resolution Purity Check: Capillary Gel Electrophoresis QC_Decision->CGE High-Res Sizing Purification Purification (if required) HPLC->Purification MS->Purification CGE->Purification FinalQC Final QC on Purified Product Purification->FinalQC ValidatedOligo Validated Oligonucleotide (Ready for Application) FinalQC->ValidatedOligo

Caption: High-level workflow from synthesis to a validated oligonucleotide product.

G Start Start: Crude Oligonucleotide Sample Goal What is the primary analytical goal? Start->Goal Purity Assess Purity (Presence of n-1, n-xmers) Goal->Purity Purity Identity Confirm Identity (Molecular Weight & Sequence) Goal->Identity Identity Purity_Method Use a high-resolution separation technique Purity->Purity_Method CGE Capillary Gel Electrophoresis (CGE) - Excellent size resolution - High throughput Purity_Method->CGE HPLC Ion-Pair RP-HPLC - Robust & quantitative - Resolves complex mixtures Purity_Method->HPLC End End: Validated Data for Intended Application CGE->End HPLC->End Identity_Method Use a mass-based technique Identity->Identity_Method LCMS LC-MS - Confirms intact mass - Enables sequence fragmentation (MS/MS) Identity_Method->LCMS MALDI MALDI-TOF MS - Rapid mass verification - High throughput screening Identity_Method->MALDI LCMS->End MALDI->End

Caption: Decision tree for selecting an appropriate oligonucleotide validation method.

References

A Comparative Guide to Enzymatic Digestion for the Validation of Phosphorothioate Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of phosphorothioate (B77711) (PS) linkages in oligonucleotide therapeutics significantly enhances their nuclease resistance and pharmacokinetic properties. However, this modification also introduces chirality at the phosphorus center, resulting in diastereomers (Rp and Sp) that can influence the drug's efficacy and safety. Consequently, robust analytical methods are crucial for the validation and characterization of these PS linkages. Enzymatic digestion coupled with liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose. This guide provides an objective comparison of two commonly used enzymes, Nuclease P1 and Snake Venom Phosphodiesterase (SVPD), for the enzymatic digestion of PS-modified oligonucleotides, supported by experimental data and detailed protocols.

Enzyme Comparison: Nuclease P1 vs. Snake Venom Phosphodiesterase

Nuclease P1, an endonuclease from Penicillium citrinum, and Snake Venom Phosphodiesterase (SVPD), an exonuclease, are both utilized for the characterization of PS oligonucleotides. Their primary distinction lies in their mode of action and stereoselectivity, which dictates their suitability for different analytical objectives.

FeatureNuclease P1Snake Venom Phosphodiesterase (SVPD)
Enzyme Type Endonuclease (single-strand specific)3'-Exonuclease
Cleavage Action Cleaves phosphodiester and phosphorothioate bonds internally, generating a mixture of shorter fragments.Sequentially removes nucleotides from the 3'-terminus.
Diastereoselectivity Preferentially cleaves the Sp-diastereomer of phosphorothioate linkages.[1]Preferentially hydrolyzes the Rp-diastereomer of phosphorothioate linkages.[1]
Primary Application Stereochemical comparability analysis, mapping of PS modifications.Sequencing, analysis of 3'-end modifications.
Reported Advantages Provides a "fingerprint" of the oligonucleotide based on the pattern of digested fragments, which is sensitive to changes in stereochemistry.[2][3]Useful for confirming sequence from the 3'-end.
Reported Disadvantages May not result in complete digestion to mononucleotides, leaving larger fragments that require careful analysis.Can have disadvantageous properties, and its sequence preferences may necessitate use in conjunction with other enzymes for reliable analysis.[1][4] The presence of certain modifications can hinder its processivity.
Typical Digestion Products A heterogeneous mixture of oligonucleotides of varying lengths.A ladder of n-1, n-2, etc., oligonucleotides.

Experimental Protocols

Nuclease P1 Digestion for LC-MS Analysis

This protocol is adapted from a method for establishing stereochemical comparability in PS-containing oligonucleotides.[5]

Materials:

  • Phosphorothioate-modified oligonucleotide sample

  • Nuclease P1 (e.g., from New England Biolabs)

  • 10x Nuclease P1 Reaction Buffer

  • Nuclease-free water

  • LC-MS grade water and methanol (B129727)

  • Triethylammonium acetate (B1210297) (TEAA) buffer

Procedure:

  • Sample Preparation: Prepare a stock solution of the PS-oligonucleotide in nuclease-free water.

  • Digestion Reaction:

    • In a microcentrifuge tube, combine the PS-oligonucleotide, 10x Nuclease P1 Reaction Buffer, Nuclease P1 enzyme, and nuclease-free water to the desired final concentrations. A typical reaction might contain 2.5 nmol of the oligonucleotide, 1 U of Nuclease P1, and 1x reaction buffer in a final volume of 50 µL.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1 to 24 hours), depending on the desired extent of digestion.

  • Enzyme Inactivation: Stop the reaction by heating the mixture at an appropriate temperature (e.g., 95°C for 5 minutes).

  • LC-MS Analysis:

    • Dilute the digested sample with the initial mobile phase.

    • Inject an appropriate volume onto a reverse-phase HPLC column (e.g., C18) coupled to a mass spectrometer.

    • Use a gradient of an ion-pairing reagent (e.g., TEAA) in water and an organic solvent (e.g., methanol or acetonitrile) to separate the digestion fragments.

    • Analyze the resulting mass spectrometry data to identify the cleavage products and assess the pattern of digestion.

Snake Venom Phosphodiesterase (SVPD) Digestion for LC-MS Analysis

This protocol provides a general framework for SVPD digestion of PS-oligonucleotides.

Materials:

  • Phosphorothioate-modified oligonucleotide sample

  • Snake Venom Phosphodiesterase (e.g., from a reputable supplier)

  • Reaction Buffer (e.g., Tris-HCl buffer with MgCl2)

  • Nuclease-free water

  • LC-MS grade water and acetonitrile (B52724)

  • Ion-pairing reagent (e.g., Hexafluoroisopropanol (HFIP) and Triethylamine (TEA))

Procedure:

  • Sample Preparation: Dissolve the PS-oligonucleotide in nuclease-free water.

  • Digestion Reaction:

    • Set up the digestion reaction by combining the oligonucleotide, SVPD, and reaction buffer. The optimal enzyme-to-substrate ratio and incubation time should be determined empirically.

    • Incubate at 37°C.

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA to chelate Mg2+, which is required for SVPD activity) or by heat inactivation.

  • LC-MS Analysis:

    • Analyze the digested sample by ion-pair reversed-phase LC-MS.

    • Employ a suitable gradient of HFIP and TEA in water and acetonitrile for the separation of the resulting oligonucleotide ladder.

    • The mass spectrometer will detect the full-length oligonucleotide and the series of truncated products, allowing for sequence verification from the 3'-end.

Visualizing Enzymatic Digestion Workflows

The following diagrams illustrate the conceptual workflows for the enzymatic digestion and analysis of phosphorothioate oligonucleotides.

Enzymatic_Digestion_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_results Results PS_Oligo Phosphorothioate Oligonucleotide Nuclease_P1 Nuclease P1 Digestion PS_Oligo->Nuclease_P1 SVPD SVPD Digestion PS_Oligo->SVPD LCMS LC-MS Analysis Nuclease_P1->LCMS SVPD->LCMS Fragments Fragment Pattern (Stereochemistry) LCMS->Fragments Ladder Sequence Ladder (3'-end confirmation) LCMS->Ladder

Caption: General workflow for enzymatic digestion and analysis of PS-oligonucleotides.

Nuclease_P1_Action 5'-[PS-Oligo]-3' 5'-[PS-Oligo]-3' Fragment 1 Fragment 1 5'-[PS-Oligo]-3'->Fragment 1 Nuclease P1 (Endonuclease, prefers Sp) Fragment 2 Fragment 2 5'-[PS-Oligo]-3'->Fragment 2 Nuclease P1 (Endonuclease, prefers Sp) Fragment 3 Fragment 3 5'-[PS-Oligo]-3'->Fragment 3 Nuclease P1 (Endonuclease, prefers Sp)

Caption: Nuclease P1 endonuclease activity on a PS-oligonucleotide.

SVPD_Action 5'-[PS-Oligo]-3' 5'-[PS-Oligo]-3' 5'-[n-1]-3' 5'-[n-1]-3' 5'-[PS-Oligo]-3'->5'-[n-1]-3' SVPD (3'-Exonuclease, prefers Rp) 5'-[n-2]-3' 5'-[n-2]-3' 5'-[n-1]-3'->5'-[n-2]-3' SVPD (3'-Exonuclease, prefers Rp) ... ... 5'-[n-2]-3'->... SVPD (3'-Exonuclease, prefers Rp)

Caption: SVPD 3'-exonuclease activity on a PS-oligonucleotide.

Conclusion

The choice between Nuclease P1 and Snake Venom Phosphodiesterase for the enzymatic digestion of phosphorothioate-modified oligonucleotides depends on the specific analytical goal. Nuclease P1 is particularly well-suited for assessing stereochemical comparability due to its preferential cleavage of Sp-diastereomers, which generates a characteristic fragment pattern sensitive to the diastereomeric composition. In contrast, SVPD, with its 3'-exonuclease activity and preference for Rp-diastereomers, is a valuable tool for sequence confirmation from the 3'-end. For a comprehensive characterization of PS oligonucleotides, a combination of both enzymatic approaches can provide complementary and valuable information. Researchers and drug development professionals should carefully consider the strengths and limitations of each enzyme to select the most appropriate method for their validation needs.

References

A Comparative Guide to P(V) and P(III) Chemistries for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in therapeutics, diagnostics, and fundamental research. For decades, the phosphoramidite (B1245037) method, which utilizes phosphorus in the P(III) oxidation state, has been the gold standard. However, the emergence of synthesis platforms based on P(V) chemistry, including the H-phosphonate approach and newer reagent systems, presents compelling alternatives. This guide provides an objective comparison of these two fundamental approaches, supported by available data and detailed experimental protocols, to aid researchers in selecting the optimal strategy for their specific needs.

Core Chemical Differences and Methodologies

The fundamental distinction between the P(V) and P(III) approaches lies in the oxidation state of the phosphorus atom in the nucleotide monomers and the resulting internucleotide linkage during the synthesis cycle.

P(III) Phosphoramidite Chemistry: This method, the most widely used for DNA and RNA synthesis, employs nucleoside phosphoramidites as the building blocks.[1] The synthesis cycle involves four main steps: deblocking (detritylation), coupling, capping, and oxidation.[1] A key feature is the oxidation step in each cycle, which converts the unstable P(III) phosphite (B83602) triester linkage into a stable P(V) phosphate (B84403) triester.[2][3]

P(V) Approaches (H-Phosphonate and Modern P(V) Platforms): The H-phosphonate method utilizes nucleoside H-phosphonates as monomers. A significant advantage of this approach is that the oxidation of all the P(III) H-phosphonate internucleotide linkages to P(V) phosphodiesters is performed in a single step at the end of the synthesis, simplifying each cycle.[4][5] More recent P(V) platforms utilize reagents that maintain the phosphorus atom in the P(V) oxidation state throughout the synthesis, completely eliminating the need for a separate oxidation step within the cycle.[6] These newer methods offer a more streamlined process and greater versatility in synthesizing modified oligonucleotides.[6][7]

Quantitative Performance Comparison

The choice between P(V) and P(III) chemistries often depends on factors such as coupling efficiency, synthesis time, reagent stability, and the desired purity of the final oligonucleotide. The following tables summarize the available quantitative data for these key performance indicators.

ParameterP(III) Phosphoramidite ChemistryP(V) Approaches (H-Phosphonate & Modern Platforms)
Coupling Efficiency Typically >99%[6]Competitive with P(III), with some reports of >99% purity for specific linkages[6][8]
Synthesis Cycle Time Longer due to the four-step cycle (including oxidation in each step)Shorter cycle for H-phosphonate (two steps) and modern P(V) platforms (elimination of oxidation step)[4][7]
Reagent Stability Phosphoramidite reagents are sensitive to air and moisture[]H-phosphonates are generally more stable in solution. Modern P(V) reagents are designed for enhanced stability.[5][7]
Final Oligonucleotide Purity High, but can be compromised by side reactions, especially for complex sequences.Can be very high, with some studies reporting >99% purity for specific dimers, potentially reducing the burden of downstream purification.[8]
Access to Modifications Requires specific reagents and protocols for different backbone modifications.[8]H-phosphonate chemistry is well-suited for various backbone modifications. Modern P(V) platforms offer a unified protocol for diverse linkages (PO, PS, PS2).[5][7][8]
Stereocontrol Difficult to achieve, often resulting in diastereomeric mixtures for modifications like phosphorothioates.Modern P(V) platforms enable the synthesis of stereopure phosphorothioates.[7]

Experimental Protocols

Below are generalized, step-by-step methodologies for oligonucleotide synthesis using both P(III) phosphoramidite and H-phosphonate chemistries.

P(III) Phosphoramidite Synthesis Protocol

This protocol outlines a single synthesis cycle for the addition of one nucleotide.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).

    • Procedure: The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide, exposing the 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile (B52724).

  • Coupling:

    • Reagents: Nucleoside phosphoramidite, activator (e.g., tetrazole or a derivative).

    • Procedure: The desired phosphoramidite monomer and activator are delivered to the synthesis column. The activator protonates the nitrogen of the phosphoramidite, making the phosphorus atom highly electrophilic and ready to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping:

    • Reagents: Capping Solution A (e.g., acetic anhydride/lutidine/THF) and Capping Solution B (e.g., N-methylimidazole/THF).

    • Procedure: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are irreversibly capped by acetylation.

  • Oxidation:

    • Reagent: 0.02-0.1 M Iodine in a mixture of THF, pyridine (B92270), and water.

    • Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by the iodine solution. The column is then washed with acetonitrile to prepare for the next cycle.

H-Phosphonate Synthesis Protocol

This protocol outlines a single synthesis cycle for the addition of one nucleotide.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).

    • Procedure: Similar to the phosphoramidite method, the 5'-DMT group is removed to expose the 5'-hydroxyl group, followed by a wash with anhydrous acetonitrile.

  • Coupling:

    • Reagents: Nucleoside H-phosphonate, activator (e.g., pivaloyl chloride or adamantoyl chloride).

    • Procedure: The nucleoside H-phosphonate is activated by the acyl chloride to form a mixed anhydride. This activated species then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide to form a stable H-phosphonate diester linkage.[10]

  • Final Oxidation (Post-Synthesis):

    • Reagent: Iodine in an aqueous pyridine solution.

    • Procedure: After all nucleotide additions are complete, the entire chain is treated with the oxidizing solution to convert all H-phosphonate linkages to phosphodiester linkages simultaneously.

Visualizing the Synthesis Workflows

The following diagrams illustrate the chemical workflows for both P(III) and P(V) (H-phosphonate) oligonucleotide synthesis.

P_III_Synthesis_Cycle cluster_P_III P(III) Phosphoramidite Cycle Deblocking Deblocking (DMT Removal) Coupling Coupling (Phosphoramidite + Activator) Deblocking->Coupling Exposed 5'-OH Capping Capping (Acetylation) Coupling->Capping Phosphite Triester Formation Oxidation Oxidation (Iodine) Capping->Oxidation Blocks unreacted chains Oxidation->Deblocking Stable Phosphate Triester

Caption: P(III) Phosphoramidite Synthesis Cycle

P_V_H_Phosphonate_Cycle cluster_P_V P(V) H-Phosphonate Cycle Deblocking Deblocking (DMT Removal) Coupling Coupling (H-Phosphonate + Activator) Deblocking->Coupling Exposed 5'-OH Chain_Elongation Repeat Deblocking and Coupling Coupling->Chain_Elongation H-Phosphonate Diester Formation Final_Oxidation Final Oxidation (Post-Synthesis) Chain_Elongation->Final_Oxidation Completed Chain

Caption: P(V) H-Phosphonate Synthesis Cycle

Conclusion

Both P(III) and P(V) chemistries offer robust and effective means for synthesizing oligonucleotides. The traditional P(III) phosphoramidite method is well-established, with high coupling efficiencies and a vast body of literature. However, it can be limited by reagent instability and challenges in creating certain backbone modifications with stereocontrol.

The P(V) approaches, including the H-phosphonate method and newer platforms, provide significant advantages in terms of a simplified synthesis cycle, improved reagent stability, and remarkable versatility in generating a wide array of modified oligonucleotides, often with stereochemical control. For researchers focused on developing therapeutic oligonucleotides with complex backbone modifications or those seeking more streamlined and potentially more sustainable synthesis processes, the P(V) platforms represent a powerful and increasingly attractive alternative. The choice between these methods will ultimately be guided by the specific requirements of the target oligonucleotide, desired purity, and the available synthetic infrastructure.

References

A Cost-Benefit Analysis of (-)-psi Reagent in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, particularly those with therapeutic potential, the choice of reagents and methodology is critical. The introduction of phosphorothioate (B77711) linkages in oligonucleotides enhances their metabolic stability, a crucial attribute for antisense therapies. This guide provides a comprehensive cost-benefit analysis of the novel (-)-psi Reagent compared to the traditional phosphoramidite (B1245037) method for the synthesis of phosphorothioate oligonucleotides.

Executive Summary

The (-)-psi Reagent, a P(V)-based platform, offers a significant advantage in the stereocontrolled synthesis of phosphorothioate oligonucleotides, yielding a single diastereoisomer. This is a substantial improvement over the traditional phosphoramidite method, which results in a mixture of diastereomers. While the initial reagent cost of (-)-psi may be higher, the benefits of stereopurity, operational simplicity, and potentially higher efficacy of the final product can outweigh this initial investment, particularly in a therapeutic development context.

Cost Comparison

The following table provides an estimated cost comparison between the (-)-psi Reagent and the reagents required for the traditional phosphoramidite-based synthesis of a single phosphorothioate linkage. Prices are based on currently available information from various suppliers and are subject to change.

Reagent/Component(-)-psi Reagent MethodPhosphoramidite Method
Phosphorus Source (-)-psi ReagentDNA Phosphoramidite Monomers (dA, dC, dG, dT)
Estimated Price~$169.50 / 500 mg[1]~$4.00 - $49.00 / gram (varies by base)[2]
Sulfur Source Incorporated in (-)-psi ReagentSulfurizing Reagent (e.g., DDTT)
Estimated PriceN/A~$245.00 / 5 g[1][3][4]
Ancillary Reagents DBU, AcetonitrileActivator, Capping Reagents, Deblocking Agents, Solvents
Estimated PriceVariesVaries
Stereocontrol High (Single Diastereomer)[5]Low (Mixture of Diastereomers)[5]

Note: The cost per linkage for the phosphoramidite method will depend on the specific phosphoramidite used and the efficiency of the sulfurization step. Ancillary reagent costs can also vary significantly based on the scale of the synthesis and the specific synthesizer used.

Performance Comparison

Parameter(-)-psi Reagent MethodPhosphoramidite Method
Stereoselectivity Excellent (produces a single diastereoisomer)[5]Poor (produces a mixture of diastereomers)[5]
Coupling Efficiency High (comparable to phosphoramidite chemistry)Generally high (>98%), but can be sequence-dependent and affected by moisture[6]
Overall Yield Reported as high in dinucleotide synthesis[5]Can be high, but the final yield of the desired full-length product can be impacted by the efficiency of each step in the cycle[7]
Purity of Crude Product High, with a single major productComplex mixture of diastereomers, requiring extensive purification to isolate a specific stereoisomer (if desired)
Operational Simplicity Described as an "operationally simple protocol"[5]Multi-step cycle requiring precise control of reagents and reaction times

Experimental Protocols

(-)-psi Reagent Method for Phosphorothioate Dinucleotide Synthesis

This protocol is based on the work of Knouse et al. in "Unlocking P(V): Reagents for chiral phosphorothioate synthesis"[5].

1. Loading of Nucleoside onto (-)-psi Reagent:

  • Reactants: Nucleoside (1 equivalent), (-)-psi Reagent (1.3 equivalents), DBU (1.3 equivalents).

  • Solvent: Acetonitrile (MeCN).

  • Conditions: 25°C for 30 minutes.

  • Outcome: Formation of a stable nucleoside-P(V) adduct.

2. Coupling to Form the Phosphorothioate Linkage:

  • Reactants: Nucleoside-P(V) adduct (1.0 equivalent), Coupling partner (second nucleoside, 2.0 equivalents), DBU (3.0 equivalents).

  • Solvent: Acetonitrile (MeCN).

  • Conditions: 25°C for 30 minutes.

  • Outcome: Formation of a stereopure phosphorothioate dinucleotide.

Traditional Phosphoramidite Method for Phosphorothioate Oligonucleotide Synthesis

This is a generalized protocol for automated solid-phase synthesis.

1. Deblocking (Detritylation):

  • Reagent: A solution of a mild acid (e.g., trichloroacetic acid in dichloromethane).

  • Purpose: Removes the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling step.

2. Coupling:

  • Reactants: Phosphoramidite monomer and an activator (e.g., tetrazole).

  • Purpose: The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

3. Sulfurization:

  • Reagent: A sulfurizing agent (e.g., DDTT in a mixture of pyridine (B92270) and acetonitrile).

  • Purpose: Converts the newly formed phosphite (B83602) triester linkage into a more stable phosphorothioate triester.

4. Capping:

  • Reagents: A mixture of acetic anhydride (B1165640) and 1-methylimidazole.

  • Purpose: Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

This four-step cycle is repeated for each nucleotide addition.

Visualizing the Workflows

experimental_workflows cluster_psi (-)-psi Reagent Method cluster_phosphoramidite Phosphoramidite Method psi_start Nucleoside + (-)-psi Reagent psi_loading Loading (DBU, MeCN, 25°C, 30 min) psi_start->psi_loading psi_adduct Nucleoside-P(V) Adduct psi_loading->psi_adduct psi_coupling Coupling (2nd Nucleoside, DBU, MeCN, 25°C, 30 min) psi_adduct->psi_coupling psi_product Stereopure Phosphorothioate Dinucleotide psi_coupling->psi_product pa_start Support-bound Nucleoside pa_deblock 1. Deblocking pa_start->pa_deblock pa_couple 2. Coupling (Phosphoramidite, Activator) pa_deblock->pa_couple pa_sulfurize 3. Sulfurization (DDTT) pa_couple->pa_sulfurize pa_cap 4. Capping pa_sulfurize->pa_cap pa_cycle Repeat Cycle pa_cap->pa_cycle pa_cycle->pa_deblock pa_product Phosphorothioate Oligonucleotide (Diastereomeric Mixture) pa_cycle->pa_product

Caption: Comparative workflows of (-)-psi Reagent and phosphoramidite methods.

Logical Relationships in Synthesis

logical_relationships cluster_goal Synthesis Goal cluster_approaches Synthetic Approaches cluster_outcomes Key Outcomes cluster_implications Implications for Drug Development goal Phosphorothioate Oligonucleotide psi (-)-psi Reagent (P(V) Chemistry) goal->psi phosphoramidite Phosphoramidite (P(III) Chemistry) goal->phosphoramidite stereo_pure Stereochemically Pure Product (Single Diastereomer) psi->stereo_pure stereo_mixture Diastereomeric Mixture phosphoramidite->stereo_mixture defined_pharmacology Defined Pharmacology & Potentially Higher Efficacy stereo_pure->defined_pharmacology complex_pharmacology Complex Pharmacology & Variable Efficacy stereo_mixture->complex_pharmacology

Caption: Decision pathway for phosphorothioate oligo synthesis.

Conclusion

The (-)-psi Reagent presents a compelling alternative to the conventional phosphoramidite method for the synthesis of phosphorothioate oligonucleotides. Its primary advantage lies in the production of stereochemically pure products, which is of paramount importance in the development of therapeutic oligonucleotides where specific stereoisomers may exhibit enhanced efficacy and safety profiles.

While a direct cost comparison of raw materials may suggest a higher initial outlay for the (-)-psi Reagent, a comprehensive cost-benefit analysis should consider the downstream advantages. The operational simplicity of the P(V)-based method could lead to savings in labor and time. Furthermore, the generation of a single, well-defined product isomer can significantly reduce the costs and complexities associated with the purification and characterization of the final oligonucleotide drug substance. For researchers and developers focused on creating next-generation oligonucleotide therapeutics, the precision and efficiency offered by the (-)-psi Reagent represent a significant step forward, potentially accelerating the path from discovery to clinical application.

References

Performance of (-)-psi Reagent in Automated Synthesizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of automated synthesis has revolutionized the production of oligonucleotides, critical tools in modern research and therapeutic development. While the traditional phosphoramidite (B1245037) (P(III)) chemistry has long been the gold standard, novel reagents are emerging that promise to overcome some of its inherent limitations. Among these, the (-)-psi reagent, a cornerstone of the P(V)-based phosphorus-sulfur incorporation (psi) platform, has garnered significant attention for its ability to afford stereopure phosphorothioate (B77711) oligonucleotides. This guide provides an objective comparison of the (-)-psi reagent's performance against the conventional phosphoramidite method in automated synthesizers, supported by available experimental data.

Executive Summary

The (-)-psi reagent offers a paradigm shift in the synthesis of phosphorothioate (PS) oligonucleotides by providing a method for the direct and stereocontrolled installation of the chiral PS linkage. This contrasts with the traditional phosphoramidite method, which generates a mixture of diastereomers at each PS linkage, leading to a complex mixture of final products. The primary advantage of the (-)-psi reagent lies in its ability to produce a single, defined stereoisomer, which can have profound implications for the therapeutic efficacy and safety of antisense oligonucleotides (ASOs) and other nucleic acid-based drugs. While phosphoramidite chemistry boasts high coupling efficiencies and is a well-established automated process, the (-)-psi reagent platform presents a compelling alternative for applications where stereochemical purity is paramount.

Performance Comparison: (-)-psi Reagent vs. Phosphoramidite Chemistry

The following table summarizes the key performance indicators of the (-)-psi reagent and conventional phosphoramidite chemistry in the context of automated oligonucleotide synthesis, with a focus on phosphorothioate linkages.

Feature(-)-psi Reagent (P(V) Chemistry)Phosphoramidite Chemistry (P(III) Chemistry)
Stereocontrol Complete stereocontrol, produces a single diastereomer.[1][2]No stereocontrol, produces a mixture of 2^n diastereomers (n = number of PS linkages).[1]
Purity High purity of the desired stereoisomer. For a pentamer synthesis, a single diastereomer was observed via HPLC.[1] For a phosphorodithioate (B1214789) (PS2) linkage, >99% purity was achieved.[3]The final product is a complex mixture of diastereomers. For a pentamer with 4 PS linkages, 16 diastereomers were produced.[1] Purity can be compromised by side reactions like desulfurization, leading to ~7% impurity in some cases.[3]
Yield Yields for chimeric oligonucleotides are reported to be in the range of 12-27% for unoptimized protocols.[3] For a specific pentamer, a 63% yield was reported under traditional automated conditions.[1]High stepwise coupling efficiency, typically >99%.[4] However, the overall yield of the desired full-length product decreases with increasing oligonucleotide length.
Synthesis Cycle A simplified, redox-neutral process. It involves a coupling step to form the P(V) linkage directly.A four-step cycle: 1. Deblocking (Detritylation), 2. Coupling, 3. Capping, 4. Oxidation/Sulfurization.
Reagent Stability P(V) reagents are generally more stable and less sensitive to air and moisture.P(III) phosphoramidite reagents are sensitive to air and moisture, requiring anhydrous conditions.
Versatility Enables the synthesis of various chimeric backbones, including phosphodiester (PO), phosphorothioate (PS), and phosphorodithioate (PS2) linkages with stereocontrol.[3]Well-established for a wide range of modifications, though stereocontrol of PS linkages is a major challenge.

Experimental Protocols

Automated Oligonucleotide Synthesis with (-)-psi Reagent (General Protocol)

While a detailed, standardized protocol for automated synthesis with the (-)-psi reagent is still emerging and can be synthesizer-specific, the general workflow involves a modified synthesis cycle that replaces the standard coupling and oxidation/sulfurization steps. The core of the method is the "loading" of the nucleoside onto the psi reagent, followed by the "coupling" to the solid-supported oligonucleotide chain.

Key Steps:

  • Loading: The nucleoside to be added is pre-activated by reacting it with the (-)-psi reagent in the presence of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in an appropriate solvent like acetonitrile (B52724). This step forms the active P(V) species.

  • Coupling: The activated nucleoside-P(V) monomer is then delivered to the synthesis column where it couples with the 5'-hydroxyl group of the growing oligonucleotide chain, also in the presence of a base like DBU.

  • Washing: After the coupling reaction, the column is washed to remove excess reagents and byproducts.

  • Deblocking: The 5'-DMT protecting group of the newly added nucleotide is removed with an acid (e.g., trichloroacetic acid in dichloromethane) to prepare for the next coupling cycle.

Automated Oligonucleotide Synthesis with Phosphoramidite Chemistry (Standard Protocol)

The automated synthesis of oligonucleotides using phosphoramidite chemistry is a well-established four-step cyclic process.

Reagents:

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

  • Activator: 0.45 M Tetrazole in Acetonitrile.

  • Phosphoramidite monomers: DNA, RNA, or modified base phosphoramidites (0.1 M in Acetonitrile).

  • Capping solutions:

    • Cap A: Acetic anhydride/Pyridine/THF.

    • Cap B: 16% N-Methylimidazole/THF.

  • Oxidizing solution: 0.02 M Iodine in THF/Water/Pyridine.

  • Sulfurizing reagent (for PS linkages): e.g., 3-((Dimethylamino-methylidene)amino)-3-oxo-propanethionitrile (DDTT) in Pyridine.

  • Washing solvent: Acetonitrile.

Synthesis Cycle (for one nucleotide addition):

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support by treating it with the deblocking solution. The column is then washed with acetonitrile.

  • Coupling: The next phosphoramidite monomer, pre-activated by the activator solution, is delivered to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleotide to form a phosphite (B83602) triester linkage.

  • Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using the capping solutions.

  • Oxidation or Sulfurization:

    • For phosphodiester (PO) linkages: The unstable phosphite triester is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

    • For phosphorothioate (PS) linkages: The phosphite triester is sulfurized to a phosphotriester using a sulfurizing reagent.

  • Washing: The column is washed with acetonitrile to prepare for the next cycle.

This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.

Visualizing the Synthesis Workflows

The following diagrams illustrate the experimental workflows for both the (-)-psi reagent and the traditional phosphoramidite chemistry in an automated synthesizer.

psi_reagent_workflow cluster_psi (-)-psi Reagent (P(V)) Workflow start_psi Start Cycle loading Loading: Nucleoside + (-)-psi Reagent + Base start_psi->loading 1. coupling Coupling: Activated Monomer + Solid Support loading->coupling 2. washing_psi Washing coupling->washing_psi 3. deblocking_psi Deblocking: Remove 5'-DMT washing_psi->deblocking_psi 4. end_psi End Cycle deblocking_psi->end_psi end_psi->start_psi Next Nucleotide

Caption: Workflow for automated oligonucleotide synthesis using the (-)-psi reagent.

phosphoramidite_workflow cluster_phosphoramidite Phosphoramidite (P(III)) Workflow start_phos Start Cycle deblocking Deblocking: Remove 5'-DMT start_phos->deblocking 1. coupling_phos Coupling: Phosphoramidite + Activator deblocking->coupling_phos 2. capping Capping: Block Unreacted 5'-OH coupling_phos->capping 3. oxidation Oxidation/Sulfurization: Stabilize Linkage capping->oxidation 4. end_phos End Cycle oxidation->end_phos end_phos->start_phos Next Nucleotide

Caption: Workflow for automated oligonucleotide synthesis using phosphoramidite chemistry.

Conclusion

The (-)-psi reagent and the associated P(V) chemistry platform represent a significant advancement in the field of oligonucleotide synthesis, particularly for the production of stereopure phosphorothioate oligonucleotides. For researchers and drug developers working on antisense therapies and other applications where the stereochemistry of the phosphate backbone is critical, the (-)-psi reagent offers a powerful tool to generate well-defined, single-isomer molecules. This can lead to a better understanding of structure-activity relationships and potentially to the development of more potent and safer therapeutics.

While the traditional phosphoramidite method remains a robust and highly efficient technology for routine oligonucleotide synthesis, its inability to control stereochemistry at phosphorothioate linkages is a significant drawback for certain applications. The choice between the two methods will ultimately depend on the specific requirements of the synthesized oligonucleotide, with the (-)-psi reagent being the superior choice when stereochemical purity is a primary concern. As the P(V) platform continues to be optimized and adopted, it is poised to become an indispensable tool in the synthesis of next-generation nucleic acid-based therapeutics.

References

literature review comparing different phosphorothioate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Phosphorothioate (B77711) Synthesis Methods

For researchers, scientists, and professionals in drug development, the synthesis of high-quality phosphorothioate oligonucleotides (PS-oligos) is a cornerstone of therapeutic and diagnostic applications. The replacement of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone imparts crucial nuclease resistance. This guide provides an objective comparison of the two primary methods for phosphorothioate synthesis: the Phosphoramidite (B1245037) and H-Phosphonate approaches. We will delve into their underlying chemistries, compare their performance with supporting data, and provide detailed experimental protocols.

Comparison of Phosphorothioate Synthesis Methods

The two most prevalent methods for the synthesis of phosphorothioate oligonucleotides are the phosphoramidite and H-phosphonate methods. The phosphoramidite method is currently the most widely used due to its high coupling efficiency.[1]

Quantitative Performance Data

The following table summarizes the key quantitative parameters for the phosphoramidite and H-phosphonate methods. The data for the phosphoramidite method is further broken down by common sulfurizing reagents.

ParameterPhosphoramidite MethodH-Phosphonate Method
Sulfurizing Reagent Beaucage Reagent DDTT
Typical Yield per Cycle >98%>98%
Sulfurization Efficiency >96%[1]>99.5%[2]
Sulfurization Time (DNA) 60 - 240 seconds[3]60 seconds[4]
Sulfurization Time (RNA) ~4 minutes[3]2 - 6 minutes[5]
Key Advantages High efficiency, rapid reaction.[3]High efficiency, stable in solution.[2][6]
Key Disadvantages Less stable in solution, expensive.[7]Can be slower for some sequences.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of phosphorothioate oligonucleotides. Below are representative protocols for the solid-phase synthesis using the phosphoramidite and H-phosphonate methods.

Solid-Phase Synthesis via Phosphoramidite Chemistry

This method involves a cycle of four main steps for each nucleotide addition: detritylation, coupling, sulfurization, and capping.[8]

1. Detritylation:

  • The 5'-O-DMT (dimethoxytrityl) protecting group of the support-bound nucleoside is removed by treatment with a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[8]

  • The column is then washed with an anhydrous solvent such as acetonitrile (B52724) to remove the acid and the liberated DMT cation.

2. Coupling:

  • The next phosphoramidite monomer (dissolved in anhydrous acetonitrile) is activated by an activator, typically 5-(ethylthio)-1H-tetrazole (ETT), and delivered to the synthesis column.[8]

  • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite (B83602) triester linkage. Coupling times are typically around 30 seconds for standard bases.[8]

3. Sulfurization:

  • The newly formed phosphite triester is converted to a phosphorothioate triester by treatment with a sulfurizing reagent. The choice of reagent and reaction time is critical for high efficiency.

    • Using DDTT (Sulfurizing Reagent II): A 0.05 M solution of DDTT in anhydrous acetonitrile or a mixture of acetonitrile and pyridine (B92270) is delivered to the column. A reaction time of 60 seconds is typical for DNA synthesis, while 2-6 minutes is recommended for RNA synthesis.[1]

  • After sulfurization, the column is washed with anhydrous acetonitrile.

4. Capping:

  • Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences (n-1 mers). This is typically achieved using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[9]

  • The column is washed with acetonitrile, completing the cycle. These four steps are repeated until the desired oligonucleotide sequence is synthesized.

Post-synthesis Cleavage and Deprotection:

  • After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed by treatment with concentrated aqueous ammonia.[10]

Solid-Phase Synthesis via H-Phosphonate Chemistry

The H-phosphonate method involves a different activation chemistry and a single sulfurization step at the end of the synthesis.[11]

1. Detritylation:

  • This step is identical to the phosphoramidite method, involving the removal of the 5'-DMT group with an acid solution.

2. Coupling:

  • A 5'-DMT-protected nucleoside 3'-H-phosphonate monomer is activated with a suitable agent, such as pivaloyl chloride or adamantoyl chloride, and coupled to the 5'-hydroxyl group of the support-bound nucleoside.[11]

  • This forms a stable H-phosphonate diester linkage.

3. Capping:

  • Similar to the phosphoramidite method, a capping step is performed to block any unreacted 5'-hydroxyl groups.

Cycle Repetition:

  • The detritylation, coupling, and capping steps are repeated for each subsequent monomer addition. No oxidation or sulfurization occurs within the cycle.[11]

4. Final Sulfurization:

  • After the entire oligonucleotide chain has been assembled, all the internucleotide H-phosphonate diester linkages are converted to phosphorothioate linkages in a single step.[11]

  • This is typically achieved by treating the solid support with a solution of elemental sulfur in a solvent mixture like carbon disulfide and pyridine.[12]

Post-synthesis Cleavage and Deprotection:

  • The final cleavage from the support and deprotection of the nucleobases are carried out similarly to the phosphoramidite method.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical workflows for the phosphoramidite and H-phosphonate methods of phosphorothioate synthesis.

Phosphoramidite_Synthesis cluster_cycle Synthesis Cycle Detritylation 1. Detritylation (Remove 5'-DMT) Coupling 2. Coupling (Add Phosphoramidite) Detritylation->Coupling Free 5'-OH Sulfurization 3. Sulfurization (Form Phosphorothioate) Coupling->Sulfurization Phosphite Triester Capping 4. Capping (Block Failures) Sulfurization->Capping Phosphorothioate Triester Capping->Detritylation Repeat for next base Cleavage Cleavage and Deprotection Capping->Cleavage After final cycle Start Solid Support with first Nucleoside Start->Detritylation End Full-Length Phosphorothioate Oligo Cleavage->End

Caption: Phosphoramidite synthesis cycle for phosphorothioates.

H_Phosphonate_Synthesis cluster_cycle Synthesis Cycle Detritylation 1. Detritylation (Remove 5'-DMT) Coupling 2. Coupling (Add H-Phosphonate) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping H-Phosphonate Diester Capping->Detritylation Repeat for next base Sulfurization Final Sulfurization (Single Step) Capping->Sulfurization After final cycle Start Solid Support with first Nucleoside Start->Detritylation Cleavage Cleavage and Deprotection Sulfurization->Cleavage End Full-Length Phosphorothioate Oligo Cleavage->End

Caption: H-Phosphonate synthesis cycle for phosphorothioates.

References

Safety Operating Guide

Navigating the Disposal of (-)-psi Reagent: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing (-)-psi Reagent, a critical component of ensuring laboratory safety and environmental responsibility lies in its proper disposal. This guide provides essential, step-by-step procedures for the safe handling and disposal of (-)-psi Reagent, aligning with best practices for chemical waste management.

Key Safety and Hazard Information

Quantitative Data Summary

PropertyValueSource
Physical FormPowder or CrystalsSigma-Aldrich
Storage Class11 - Combustible Solids
Water Hazard Class (WGK)3 (Highly hazardous to water)

Proper Disposal Workflow

The proper disposal of (-)-psi Reagent is a multi-step process that requires careful attention to detail to ensure the safety of laboratory personnel and the protection of the environment. The following workflow outlines the necessary procedures from initial handling to final disposal.

DisposalWorkflow cluster_prep Preparation cluster_containment Waste Containment cluster_disposal Disposal Path A Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves B Use a Designated, Labeled, and Leak-Proof Waste Container A->B Handle Waste C Label Container: 'Hazardous Waste - (-)-psi Reagent' and other required information B->C Secure D Store in a Designated Hazardous Waste Accumulation Area C->D Store E Arrange for Pickup by a Certified Hazardous Waste Disposal Service D->E Final Disposal

Caption: Disposal workflow for (-)-psi Reagent.

Detailed Experimental Protocols for Disposal

1. Personal Protective Equipment (PPE): Before handling (-)-psi Reagent waste, all personnel must be equipped with the appropriate PPE to minimize exposure risk. This includes:

  • Safety Goggles: To protect the eyes from dust or splashes.

  • Lab Coat: To prevent contamination of personal clothing.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

2. Waste Collection and Containment:

  • Solid Waste: Collect any solid (-)-psi Reagent waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated hazardous waste container. The container must be made of a material compatible with the reagent, be securely sealed to prevent leaks or spills, and be clearly labeled.

  • Contaminated Solvents: If the (-)-psi Reagent has been used in a solution, the resulting waste stream should be collected in a separate, clearly labeled hazardous waste container for flammable liquids. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "(-)-psi Reagent," and any other information required by your institution's environmental health and safety (EHS) department and local regulations.

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area or central hazardous waste storage facility.

  • The storage area should be well-ventilated, away from sources of ignition, and separate from incompatible materials.

4. Final Disposal:

  • Do not dispose of (-)-psi Reagent down the drain or in regular trash. Due to its high water hazard classification, this would pose a significant risk to aquatic ecosystems.

  • Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company. Your institution's EHS department will have established procedures for this.

  • Ensure all required documentation for the waste manifest is completed accurately.

Spill Management:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and increase ventilation.

  • Control the Spill: For small spills of solid material, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of (-)-psi Reagent, fostering a culture of safety and environmental stewardship within their research and development activities.

Personal protective equipment for handling (-)-psi Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (-)-psi Reagent was not publicly available at the time of this writing. The following guidance is based on general best practices for handling combustible solids in a laboratory setting and information classifying (-)-psi Reagent as such. Researchers must consult the specific SDS provided by the manufacturer upon purchase and adhere to their institution's safety protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (-)-psi Reagent. It is intended to supplement, not replace, formal safety training and institutional protocols.

I. Personal Protective Equipment (PPE)

Given that (-)-psi Reagent is classified as a combustible solid, the primary concerns are preventing ignition and minimizing exposure. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Eye Protection ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary for larger quantities.[1][2]Protects eyes from dust particles and potential splashes.
Hand Protection Nitrile gloves are generally recommended for handling solid chemicals.[1] Consider double-gloving.[1]Prevents skin contact with the reagent.
Body Protection A flame-resistant lab coat, fully buttoned, is required.[1][3]Protects against fire hazards and chemical contamination.
Footwear Fully enclosed shoes.[1]Protects feet from spills and falling objects.
Respiratory Protection Generally not required if handled in a certified chemical fume hood.[1] If handled outside a fume hood, a risk assessment should be performed to determine if a respirator is needed.[1]Prevents inhalation of airborne particles.

II. Operational Plan: Handling Procedures

Safe handling of (-)-psi Reagent requires a controlled environment to mitigate the risks associated with combustible solids.

A. Engineering Controls:

  • Chemical Fume Hood: All manipulations of (-)-psi Reagent should be conducted within a properly functioning and certified chemical fume hood to control dust and potential vapors.[1][3]

  • Inert Atmosphere: For reactions sensitive to air or moisture, or to further reduce fire risk, handling within a glove box under an inert atmosphere (e.g., argon or nitrogen) is recommended.

B. Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area in the fume hood is clean and free of clutter and ignition sources (e.g., hot plates, open flames, static-generating materials).[4]

    • Assemble all necessary equipment and reagents before starting.

    • Have a spill kit readily accessible.[5]

  • Personal Protective Equipment (PPE):

    • Don the appropriate PPE as outlined in the table above.

  • Dispensing:

    • When weighing the solid, use a non-sparking spatula and a tared container inside the fume hood.

    • Minimize the creation of dust.[4]

    • Keep the container of (-)-psi Reagent closed when not in use.[6]

  • Reaction Setup:

    • If transferring to a reaction vessel, do so carefully to avoid generating dust.

    • Ground any metal containers when transferring the reagent to prevent static discharge.[6]

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Wash hands immediately after handling the reagent and before leaving the laboratory.[1]

III. Disposal Plan

Proper disposal of (-)-psi Reagent and contaminated materials is crucial to ensure safety and environmental compliance.

Waste Type Disposal Procedure
Unused/Expired Reagent Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.[7] Do not dispose of down the drain or in regular trash.[8]
Contaminated Solids (e.g., weigh paper, gloves, wipes) Collect in a designated, sealed, and clearly labeled hazardous waste container.[8][9] The container should be labeled as "Hazardous Waste" with the chemical name.[8]
Empty Reagent Containers Once completely empty, the container may need to be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] Follow your institution's specific guidelines for empty container disposal.
Spill Cleanup Material All materials used to clean up a spill of (-)-psi Reagent must be treated as hazardous waste and disposed of accordingly.[7][10]

IV. Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Alert others in the area.[5] For a small spill that you are trained to handle, use a spill kit with absorbent materials appropriate for solids.[5] For large or unknown spills, evacuate the area and contact your institution's EHS or emergency response team.[5]
Fire If the fire is small and you are trained to use a fire extinguisher, use a Class D extinguisher for combustible solids if available. If the fire is large or you are not trained, activate the fire alarm, evacuate the area, and call emergency services.[3]

V. Workflow Diagram

The following diagram illustrates the general workflow for safely handling a solid chemical reagent like (-)-psi Reagent.

SafeHandlingWorkflow General Workflow for Handling Solid Chemical Reagents cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review SDS and SOPs B Prepare Work Area (Fume Hood) A->B C Don Appropriate PPE B->C D Weigh Reagent C->D Proceed to Handling E Transfer to Reaction D->E K Spill, Exposure, or Fire D->K F Conduct Experiment E->F E->K G Decontaminate Work Area F->G Experiment Complete F->K H Dispose of Waste G->H I Remove PPE H->I J Wash Hands I->J L Follow Emergency Procedures K->L M Notify Supervisor/EHS L->M

Caption: Workflow for the safe handling of solid chemical reagents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-psi Reagent
Reactant of Route 2
(-)-psi Reagent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.